S6K-18
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-tert-butyl-2-(1H-indazol-5-ylcarbamoylamino)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-17(2,3)13-7-11(15(22)23)14(25-13)20-16(24)19-10-4-5-12-9(6-10)8-18-21-12/h4-8H,1-3H3,(H,18,21)(H,22,23)(H2,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRFCMMJUFQEOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)NC(=O)NC2=CC3=C(C=C2)NN=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S6K-18: A Researcher's Guide to a Highly Selective S6K1 Inhibitor
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of S6K-18, a potent and highly selective inhibitor of the p70 Ribosomal S6 Kinase 1 (S6K1). This document delves into the core mechanism of action, provides detailed experimental protocols for its characterization, and offers insights into its application as a crucial tool for dissecting the mTOR/S6K1 signaling pathway.
Introduction: The Significance of Targeting S6K1
The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[1] A key downstream effector of mTOR Complex 1 (mTORC1) is the 70 kDa ribosomal S6 kinase (S6K), which exists as two isoforms, S6K1 and S6K2.[2] These kinases play a crucial role in orchestrating protein synthesis by phosphorylating various substrates, most notably the 40S ribosomal protein S6 (rpS6). Dysregulation of the mTOR/S6K1 pathway is a hallmark of numerous diseases, including cancer, diabetes, and obesity, making it a prime target for therapeutic intervention.[1][3]
This compound has emerged as a valuable chemical probe for elucidating the specific functions of S6K1. Its high selectivity allows for the decoupling of S6K1-mediated events from those governed by the closely related S6K2 isoform and other kinases, a critical requirement for precise mechanistic studies.
This compound: A Profile of a Selective Inhibitor
This compound, also known as S6K1-IN-1, is a thiophene urea-based, ATP-competitive inhibitor of S6K1.[3][4] Its discovery and characterization have provided the research community with a powerful tool to investigate the intricate roles of S6K1 in cellular physiology and pathology.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-((3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid | MedchemExpress |
| Molecular Formula | C₁₇H₁₈N₄O₃S | MedchemExpress |
| Molecular Weight | 358.41 g/mol | [5] |
| CAS Number | 1265789-88-5 | [5] |
| Appearance | Solid | MedchemExpress |
Potency and Selectivity
This compound exhibits potent inhibition of S6K1 with a reported half-maximal inhibitory concentration (IC₅₀) of 52 nM .[4] A key advantage of this compound is its remarkable selectivity for S6K1 over other kinases. In a screening panel of 43 kinases, this compound demonstrated only low-level inhibition against JAK3, CLK1, and CHEK2 at a concentration of 1 µM, highlighting its excellent selectivity profile.[4]
The structural basis for this selectivity lies in the subtle yet critical differences within the ATP-binding pockets of S6K1 and S6K2. This distinction allows for the rational design of isoform-specific inhibitors like this compound, which is crucial for dissecting their unique biological roles.
The S6K1 Signaling Pathway: A Visual Overview
The following diagram illustrates the central position of S6K1 within the mTOR signaling cascade.
Experimental Protocols for Characterizing this compound
To rigorously assess the activity and cellular effects of this compound, a series of well-established assays should be employed. The following protocols provide a detailed, step-by-step guide for researchers.
Workflow for this compound Characterization
In Vitro S6K1 Kinase Assay (IC₅₀ Determination)
This assay directly measures the enzymatic activity of S6K1 and is the gold standard for determining the potency of an inhibitor.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a synthetic peptide derived from rpS6)
-
This compound (or other test compounds)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.5 mM DTT)
-
96-well plates
-
Phosphocellulose paper and scintillation counter (for radioactive method) or luminescence plate reader (for ADP-Glo™ type assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) with 10-fold dilutions.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
-
Add the S6K1 substrate peptide to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Add the recombinant S6K1 enzyme to all wells except the negative control.
-
Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, use a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction & Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method (e.g., ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Western Blot Analysis of S6K1 Pathway Activity
This method assesses the phosphorylation status of downstream targets of S6K1, such as rpS6, providing a direct readout of the inhibitor's activity in a cellular context.
Recommended Cell Lines:
-
MCF-7 (Breast Cancer): Often exhibits an activated PI3K/AKT/mTOR pathway.
-
PC-3 (Prostate Cancer): Known for PTEN loss, leading to hyperactivation of the PI3K/AKT pathway.
-
A549 (Lung Cancer): Frequently shows activation of the PI3K/AKT pathway.
Procedure:
-
Cell Culture and Treatment: Plate the chosen cell line and allow to adhere. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis as a direct indicator of cell proliferation, allowing for the assessment of the functional consequences of S6K1 inhibition by this compound.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with a range of this compound concentrations for a period that allows for at least one to two cell doublings (e.g., 48-72 hours).
-
EdU Labeling: Add 5-ethynyl-2'-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.5% Triton™ X-100 in PBS.
-
Click-iT™ Reaction: Prepare the Click-iT™ reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes, protected from light.
-
Nuclear Staining (Optional): Stain the cell nuclei with Hoechst 33342 to visualize all cells.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-positive cells).
Conclusion and Future Perspectives
This compound represents a significant advancement in the toolset available to researchers studying the mTOR/S6K1 signaling pathway. Its high potency and selectivity enable precise investigation of S6K1's role in various cellular processes and disease models. The experimental protocols detailed in this guide provide a robust framework for the characterization and application of this compound. As our understanding of the intricacies of the mTOR network continues to grow, selective inhibitors like this compound will be indispensable in validating S6K1 as a therapeutic target and in the development of novel treatment strategies for a range of human diseases.
References
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Introduction: The mTOR Axis as a Central Hub for Cellular Regulation
An In-depth Technical Guide to the mTOR Signaling Pathway and the Role of Ribosomal S6 Kinase 1 (S6K1)
The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a master regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates a multitude of environmental cues, including growth factors, nutrients (especially amino acids), cellular energy levels, and stress signals, to direct the cell's metabolic and biosynthetic activities.[3][4] The mTOR kinase functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which have different upstream regulators and downstream targets.[1][2]
Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, including a majority of cancers, metabolic disorders like type 2 diabetes, and neurological conditions, making it a highly attractive target for therapeutic intervention.[1][3] This guide will focus on mTORC1, the complex sensitive to the inhibitor rapamycin, and its critical downstream effector, the Ribosomal S6 Kinase 1 (S6K1), providing a deep dive into its function, isoforms, and the core experimental methodologies used to study its activity.
Diagram: The Core mTORC1 Signaling Pathway
The following diagram illustrates the canonical activation cascade leading to S6K1 and 4E-BP1, the two best-characterized substrates of mTORC1.
Caption: Core mTORC1 signaling cascade from upstream inputs to downstream effectors.
Section 1: Dissecting S6K1 - Isoforms, Localization, and Function
S6K1 is a primary and essential effector of mTORC1 signaling, playing a pivotal role in controlling cell size and the translation of a specific subset of mRNAs.[5][6] Its activity is tightly regulated by a complex series of phosphorylation events, with phosphorylation at Threonine 389 (Thr389) by mTORC1 being a critical activating step.[7][8][9]
The Major S6K1 Isoforms: p70 and p85
The human S6K1 gene (RPS6KB1) produces two well-characterized protein isoforms through the use of alternative translation start sites: p70S6K1 and p85S6K1.[10][11]
-
p70S6K1 (αII isoform): This is the shorter, predominantly cytoplasmic isoform.[12] Its apparent molecular weight on SDS-PAGE is ~70 kDa.[11]
-
p85S6K1 (αI isoform): This isoform contains an additional 23 amino acids at its N-terminus which includes a nuclear localization signal (NLS).[10][12][13] Consequently, p85S6K1 is targeted to the nucleus, although it is also found in the cytoplasm.[12][13] It runs at ~85 kDa on an SDS-PAGE gel.[11]
Both isoforms possess kinase activity and are regulated concordantly by mitogen-dependent pathways and PI3K/mTOR inhibitors.[13][14] The differential localization suggests that while p70S6K1 primarily regulates cytoplasmic targets involved in translation, p85S6K1 has distinct nuclear functions, including the regulation of gene transcription and mRNA processing.[15][16][17]
Alternative Splice Variants and Their Opposing Roles
Beyond the major p70/p85 isoforms, alternative splicing of the RPS6KB1 pre-mRNA can generate shorter variants.[5][6] Intriguingly, these short isoforms can exhibit functions that are contrary to the full-length protein. Research has shown that while the full-length S6K1 (Iso-1) can act as a tumor suppressor, certain short isoforms are oncogenic.[5][6] These shorter variants, which are often kinase-inactive, can paradoxically bind to and activate mTORC1, leading to increased phosphorylation of 4E-BP1 and promoting cell transformation.[5][6] This highlights how alternative splicing can act as a molecular switch, modulating the overall output of the mTORC1 pathway in diseases like breast cancer.[5][6]
A Note on "S6K-18"
The term "this compound" does not correspond to a standard, characterized isoform of S6K1 in published literature. It is likely a non-standard nomenclature that could refer to a specific experimental observation, such as:
-
A Proteolytic Cleavage Product: S6K1 is a known substrate for caspases during apoptosis. For instance, DNA damage can induce caspase-3-mediated cleavage of p70S6K1, resulting in smaller fragments.[18] An 18 kDa fragment could theoretically be generated through this or other proteolytic events, though this specific size is not prominently documented.
-
A Novel or Uncharacterized Splice Variant: While several short variants have been identified, it is possible that an 18 kDa variant exists in a specific cell type or condition that has not yet been widely characterized.
Researchers encountering this term should seek to clarify its origin. If observed experimentally, it would warrant further investigation, such as N-terminal sequencing or mass spectrometry, to determine its precise identity and biological relevance.
Section 2: Core Methodologies for Interrogating S6K1 Activity
Analyzing the mTORC1/S6K1 pathway requires a multi-faceted approach. The following protocols represent the foundational techniques for assessing the activation state, enzymatic activity, and protein-protein interactions of S6K1.
Diagram: Experimental Workflow for S6K1 Analysis
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The Central Role of S6K1 in Orchestrating Cell Growth: A Technical Guide for Researchers
This guide provides an in-depth exploration of Ribosomal Protein S6 Kinase 1 (S6K1), a critical serine/threonine kinase that stands at the nexus of cell growth, proliferation, and metabolism. As a key downstream effector of the mechanistic Target of Rapamycin Complex 1 (mTORC1), S6K1 integrates a multitude of upstream signals to direct the intricate machinery of cellular expansion. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of S6K1's function and its investigation.
The mTORC1-S6K1 Signaling Axis: A Master Regulator of Anabolic Processes
The activation of S6K1 is a tightly regulated process, primarily orchestrated by mTORC1 in response to a variety of environmental cues, including growth factors, nutrients (particularly amino acids), and cellular energy status.[1] Upon stimulation by factors such as insulin or Insulin-like Growth Factor 1 (IGF-1), the PI3K-Akt pathway is activated, leading to the inhibition of the TSC complex (TSC1/TSC2).[2][3] This relieves the inhibition on the small GTPase Rheb, which in its GTP-bound state, activates mTORC1.[2] Active mTORC1 then directly phosphorylates S6K1 at a critical residue in its hydrophobic motif (Threonine 389), a priming event for its full activation.[4][5] Subsequently, 3-Phosphoinositide-dependent protein kinase 1 (PDK1) phosphorylates the activation loop of S6K1 (Threonine 229), leading to its complete enzymatic activity.[5][6][7]
This signaling cascade ensures that cell growth is coupled with favorable environmental conditions. The exquisite sensitivity of S6K1 activation to nutrient availability and its inhibition by rapamycin (an mTORC1 inhibitor) has made it a focal point of research into cellular growth control.[8][9]
Caption: A generalized experimental workflow for studying S6K1 function.
S6K1 in Disease and as a Therapeutic Target
Given its central role in promoting cell growth and proliferation, it is not surprising that dysregulation of the S6K1 signaling pathway is implicated in numerous human diseases, including cancer, obesity, and type 2 diabetes. [10][11]
-
Cancer: Amplification of the RPS6KB1 gene (encoding S6K1) and overexpression of the kinase are observed in several cancers, including breast cancer. [12][13]Hyperactivation of S6K1 can contribute to tumor growth, proliferation, and resistance to therapy. [12][14]* Metabolic Diseases: The negative feedback loop from S6K1 to IRS-1 is a key mechanism in the development of insulin resistance. [8][9]Chronic activation of S6K1 can impair insulin signaling, contributing to the pathogenesis of obesity and type 2 diabetes. [11] The critical role of S6K1 in these diseases has made it an attractive target for drug development. [10][15]Several small molecule inhibitors of S6K1 have been developed and are being investigated for their therapeutic potential. [16][17][18][19]These inhibitors aim to selectively block the kinase activity of S6K1, thereby attenuating the downstream effects on cell growth and metabolism.
Conclusion and Future Perspectives
S6K1 is a master regulator of cell growth, acting as a critical downstream effector of the mTORC1 signaling pathway. Its multifaceted roles in promoting protein synthesis, ribosome biogenesis, and cell proliferation underscore its importance in both normal physiology and disease. The continued elucidation of its downstream substrates and regulatory mechanisms will undoubtedly open new avenues for therapeutic intervention in a range of human pathologies. Future research will likely focus on developing more specific and potent S6K1 inhibitors and exploring their efficacy in clinical settings, particularly in the context of personalized medicine for cancer and metabolic disorders.
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- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Role of Ribosomal S6 Kinase 1 (S6K1) in Studying Protein Synthesis
A Note on Nomenclature: The topic specified "S6K-18." Following a comprehensive review of scientific literature, it has been determined that the standard and widely accepted nomenclature for the key kinase in this pathway is S6K1 (Ribosomal Protein S6 Kinase 1), also known as p70S6K.[1] This guide will proceed using the standard term, S6K1, to ensure clarity and alignment with established scientific literature.
Introduction: S6K1 as a Central Regulator of Protein Synthesis
Ribosomal S6 Kinase 1 (S6K1) is a serine/threonine kinase that functions as a critical downstream effector of the mTOR (mechanistic Target of Rapamycin) signaling pathway, specifically mTOR Complex 1 (mTORC1).[2] This pathway is a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, and cellular energy levels.[3] S6K1's primary role is to promote protein synthesis by phosphorylating several key components of the translational machinery.[4] Its activity is a widely used proxy for mTORC1 signaling and a key indicator of anabolic processes within the cell.[5] Dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative conditions such as Alzheimer's disease.[6][7] This guide provides an in-depth technical overview for researchers on how to effectively study protein synthesis by targeting and measuring the activity of S6K1.
The mTORC1-S6K1 Signaling Axis: Mechanism of Action
The activation of S6K1 is a multi-step process tightly controlled by mTORC1. In response to sufficient nutrients (like amino acids) and growth factor signaling (e.g., through the PI3K/Akt pathway), mTORC1 is activated.[8] Activated mTORC1 then phosphorylates S6K1 at a critical residue in its hydrophobic motif (Threonine 389), which is a key step for its activation.[9] Full activation of S6K1 also requires phosphorylation by PDK1 at Threonine 229 in its activation loop.[10]
Once active, S6K1 orchestrates an increase in protein synthesis through the phosphorylation of multiple downstream substrates:
-
Ribosomal Protein S6 (rpS6): This is the most well-characterized substrate of S6K1.[11] S6K1 phosphorylates rpS6 on several serine residues (Ser235/236, Ser240/244).[12] While initially thought to be essential for the translation of a specific class of mRNAs (those with a 5' terminal oligopyrimidine tract, or TOP mRNAs), recent evidence suggests that rpS6 phosphorylation is more critical for regulating cell size and may not be universally required for TOP mRNA translation.[11] Nevertheless, the phosphorylation status of rpS6 remains a reliable and widely used readout for S6K1 activity.[5]
-
Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylation of eIF4B at Ser422 enhances its interaction with the eIF3 complex, which promotes the recruitment of the eIF4F complex to the 5' cap of mRNAs, a critical step in translation initiation.[4]
-
Eukaryotic Elongation Factor 2 Kinase (eEF2K): S6K1 phosphorylates and inactivates eEF2K.[13] Since eEF2K's function is to phosphorylate and inhibit eukaryotic elongation factor 2 (eEF2), the inhibition of eEF2K by S6K1 leads to the dephosphorylation and activation of eEF2, thereby promoting translational elongation.[4]
-
Programmed Cell Death Protein 4 (PDCD4): S6K1 can phosphorylate PDCD4, a tumor suppressor that inhibits translation initiation by binding to eIF4A. Phosphorylation of PDCD4 marks it for degradation, thus relieving its inhibitory effect on translation.
Beyond these direct effects on the translational machinery, S6K1 also participates in a negative feedback loop. Activated S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1), leading to its degradation and a dampening of the upstream PI3K/Akt signaling that activates mTORC1.[6][14]
Signaling Pathway Diagram```dot
// Nodes Growth_Factors [label="Growth Factors\n(e.g., Insulin)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nutrients [label="Nutrients\n(Amino Acids)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FFFFFF", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#FFFFFF", fontcolor="#202124"]; rpS6 [label="rpS6", fillcolor="#FBBC05", fontcolor="#202124"]; eIF4B [label="eIF4B", fillcolor="#FBBC05", fontcolor="#202124"]; eEF2K [label="eEF2K", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Synthesis [label="Protein Synthesis\n(Translation Initiation & Elongation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IRS1 [label="IRS-1", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Growth_Factors -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTORC1 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; Nutrients -> mTORC1 [label="Activates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; mTORC1 -> S6K1 [label="Phosphorylates (T389)", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; PDK1 -> S6K1 [label="Phosphorylates (T229)", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> rpS6 [label="Phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> eIF4B [label="Phosphorylates", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> eEF2K [label="Inhibits", arrowhead=tee, fontcolor="#5F6368", fontsize=8, color="#5F6368"]; rpS6 -> Protein_Synthesis [color="#5F6368"]; eIF4B -> Protein_Synthesis [color="#5F6368"]; eEF2K -> Protein_Synthesis [arrowhead=tee, label="Inhibits", fontcolor="#5F6368", fontsize=8, color="#5F6368"]; S6K1 -> IRS1 [label="Inhibits\n(Negative Feedback)", arrowhead=tee, fontcolor="#5F6368", fontsize=8, color="#5F6368"]; IRS1 -> PI3K [color="#5F6368"];
{rank=same; Growth_Factors; Nutrients;} }
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An In-Depth Technical Guide to S6K-18: A Selective p70S6K1 Inhibitor
Introduction
In the intricate landscape of cellular signaling, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway stands as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] A critical downstream effector within this cascade is the p70 ribosomal S6 kinase (S6K), a family of serine/threonine kinases that play a pivotal role in orchestrating protein synthesis.[3][4] S6K-18 (CAS 1265789-88-5) has emerged as a valuable chemical probe for dissecting the nuanced functions of this pathway. It is a potent and highly selective inhibitor of the S6K1 isoform (also known as p70S6K).[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in both biochemical and cell-based assays.
Physicochemical Properties and Formulation
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1265789-88-5 | [6] |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [6] |
| Molecular Weight | 358.41 g/mol | [4] |
| Appearance | Pale purple to light purple solid | [7] |
| Purity | >98% | [5] |
| IC₅₀ (S6K1) | 52 nM | [5] |
| Solubility | DMSO: 72 mg/mL; DMF: 1 mg/mL; Ethanol: 1 mg/mL; PBS (pH 7.2): Insoluble | [4][6] |
| Storage | Store as a solid at -20°C for up to 4 years. | [6] |
Formulation for In Vitro and In Vivo Studies:
For in vitro cell-based assays, this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, which can then be further diluted in cell culture media to the desired working concentration.[4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]
For in vivo animal studies, this compound can be formulated as a suspension. A common method involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[4] Alternatively, a solution can be prepared using a combination of PEG300, Tween80, and ddH₂O, or a suspension in corn oil.[4] The appropriate formulation will depend on the specific experimental design and route of administration.
Mechanism of Action and the S6K1 Signaling Pathway
This compound exerts its effects by selectively inhibiting the kinase activity of S6K1. S6K1 is a key downstream target of the mTOR Complex 1 (mTORC1).[1][2] The activation of S6K1 is a complex process involving multiple phosphorylation events, primarily driven by mTORC1 in response to various upstream signals such as growth factors (e.g., insulin, IGF-1) and nutrients (e.g., amino acids).[1][8]
Once activated, S6K1 phosphorylates a number of downstream substrates, with the 40S ribosomal protein S6 (rpS6) being the most well-characterized.[8] Phosphorylation of rpS6 and other substrates like eukaryotic initiation factor 4B (eIF4B) and programmed cell death protein 4 (PDCD4) ultimately leads to enhanced protein synthesis and cell growth.[2]
S6K1 also participates in a negative feedback loop that regulates the PI3K/Akt pathway. Activated S6K1 can phosphorylate and promote the degradation of insulin receptor substrate 1 (IRS1), thereby dampening the upstream signaling that leads to its own activation.[1] This feedback mechanism has important implications for the cellular response to S6K1 inhibition.
The following diagram illustrates the central role of S6K1 in the mTOR signaling pathway.
Caption: The S6K1 signaling pathway, illustrating upstream activators, core components, and downstream effectors. This compound selectively inhibits S6K1.
S6K1 vs. S6K2: The Importance of Isoform Selectivity
The S6K family comprises two main isoforms, S6K1 and S6K2, which share a high degree of homology in their kinase domains.[3] While they share some overlapping functions, emerging evidence suggests they also have distinct and even opposing roles in cellular processes.[2] For instance, S6K1 is more prominently implicated in cell proliferation, invasion, and metastasis, whereas S6K2 appears to have a greater impact on the regulation of cell death.[2] In some contexts, the genetic deletion of S6K1 and S6K2 has been shown to have different effects on learning, memory, and synaptic plasticity.[9]
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to assess the inhibitory activity of this compound on recombinant S6K1 in a biochemical assay format.
Caption: A generalized workflow for an in vitro kinase assay to determine the inhibitory activity of this compound on S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., a synthetic peptide corresponding to a portion of rpS6)[10]
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, [γ-³²P]ATP, or phospho-specific antibody)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant S6K1 enzyme and the S6K1 substrate to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for S6K1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection method being used (e.g., by adding a stop solution or boiling in sample buffer).
-
Detect the level of substrate phosphorylation using your chosen method.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell-Based Western Blot Analysis
This protocol outlines a method to assess the effect of this compound on the phosphorylation of downstream targets of S6K1 in a cellular context. The phosphorylation status of ribosomal protein S6 (rpS6) at Ser235/236 is a commonly used and reliable readout for S6K1 activity.[11]
Caption: A step-by-step workflow for performing a western blot to analyze the inhibition of S6K1 signaling by this compound.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., serum, insulin, growth factors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-rpS6 (Ser235/236), anti-total rpS6, anti-phospho-S6K1 (Thr389), anti-total S6K1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
(Optional) Serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor or serum for a short period (e.g., 15-30 minutes) to activate the mTOR/S6K1 pathway.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of rpS6 and other relevant proteins. Normalize the phospho-protein levels to the total protein levels and the loading control.
Potential Off-Target Effects and Considerations
While this compound is reported to be a selective S6K1 inhibitor, it is crucial for researchers to be aware of the potential for off-target effects, a common consideration with small molecule kinase inhibitors.[12] The ATP-binding pockets of many kinases are structurally similar, which can lead to cross-reactivity.[12] Therefore, it is advisable to:
-
Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.
-
Confirm key findings using a secondary, structurally distinct S6K1 inhibitor or a genetic approach such as siRNA-mediated knockdown of S6K1.
-
Perform a broader kinase selectivity screen if the experimental system is particularly sensitive or if unexpected phenotypes are observed.
Conclusion
This compound is a powerful and selective tool for the investigation of the S6K1 signaling pathway. Its ability to specifically inhibit S6K1 allows for the detailed dissection of this kinase's role in a multitude of cellular processes, from protein synthesis to the regulation of complex signaling networks. By employing the detailed protocols and considering the key principles outlined in this guide, researchers can effectively utilize this compound to advance our understanding of the intricate biology governed by the mTOR/S6K1 axis and its implications in health and disease.
References
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- Bahrami, F., & Gidekel, M. (2019). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. International Journal of Molecular Sciences, 20(18), 4566.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
- Lee-Fruman, K. K., & Proud, C. G. (2012). Loss of S6K1 But Not S6K2 in the Tumor Microenvironment Suppresses Tumor Growth by Attenuating Tumor Angiogenesis. PLoS ONE, 7(5), e38038.
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]
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- Various Authors. (2014). Western Blotting using p70-S6K antibody?
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- MENTOR. DC 15: S6K1- and S6K2-Selective PROTAC Degraders. [Link]
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- ChemBK. This compound. [Link]
- Gerstenecker, S., et al. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Cancers, 13(21), 5393.
- Zhang, P., et al. (2022). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.
- Sadoshima, J., et al. (2002). Western blot showing the time course of S6K phosphorylation during RVPO.
- Various Authors. (2019). Is anyone working with phosphorylated-S6K antibodies?
- Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 12(12), 2937-2948.
- Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 8, 83.
- Reaction Biology. Kinase Selectivity Panels. [Link]
- Antion, M. D., et al. (2008). Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. Learning & memory, 15(1), 29-38.
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]
- Anastassiadis, T., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
- Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
- MENTOR.
- EpigenTek. Western Blot (WB) Protocol. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Aguilar, V., et al. (2007). S6 kinase deletion suppresses muscle growth adaptations to nutrient availability by activating AMP kinase. Cell metabolism, 5(6), 476-487.
- Zhang, P., et al. (2022). Inhibition of S6K lowers age-related inflammation and immunosenescence and increases lifespan through the endolysosomal system. bioRxiv. [Link]
- Mghanga, F. P., & He, Q. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
- Zhu, Y., et al. (2010). Ribosomal S6 kinase regulates ischemia-induced progenitor cell proliferation in the adult mouse hippocampus. Journal of neuroscience research, 88(14), 3047-3056.
- Colburn, W. A. (2001). Overview of pharmacokinetics. Current protocols in pharmacology, Chapter 7, Unit 7.1.
- Zhang, P., et al. (2024). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.
- Pende, M., et al. (2004). S6K1(-/-)/S6K2(-/-) mice exhibit perinatal lethality and rapamycin-sensitive 5'-terminal oligopyrimidine mRNA translation and reveal a mitogen-activated protein kinase-dependent S6 kinase pathway. Molecular and cellular biology, 24(8), 3112-3124.
- Chu, X., et al. (2018). Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development. Acta pharmaceutica sinica. B, 8(2), 140-145.
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A Technical Guide to the Determination of S6K-18 IC50 Value Against S6K1
This guide provides a comprehensive technical overview of the ribosomal protein S6 kinase 1 (S6K1) inhibitor, S6K-18, with a primary focus on the accurate determination of its half-maximal inhibitory concentration (IC50) value. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and characterization.
Introduction: The Significance of S6K1 Inhibition
Ribosomal protein S6 kinase beta-1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[3][4] Aberrant activation of S6K1 is implicated in a multitude of pathological conditions, including cancer, diabetes, and obesity.[2][5] Consequently, the development of potent and selective S6K1 inhibitors is a significant focus in therapeutic research. This compound has emerged as a highly selective inhibitor of S6K1.[6][7]
The mTOR/S6K1 Signaling Axis
The activation of S6K1 is a multi-step process initiated by upstream signals such as growth factors (e.g., IGF-1). This leads to the activation of the mTORC1 complex, which in turn phosphorylates S6K1 at key residues, including threonine 389 in the hydrophobic motif.[5][8] Once activated, S6K1 phosphorylates several substrates, most notably the 40S ribosomal protein S6 (S6), thereby promoting the translation of specific mRNAs that are essential for cell growth and proliferation.[1][4]
Caption: The mTOR/S6K1 signaling pathway and the point of inhibition by this compound.
This compound: A Selective S6K1 Inhibitor
This compound is a small molecule compound identified as a potent and highly selective inhibitor of S6K1.[6][7] Its selectivity is a crucial attribute, as it minimizes off-target effects, which is a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.
Biochemical Potency
The inhibitory potential of a compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target | IC50 Value |
| This compound | S6K1 | 52 nM[6][9] |
Preclinical data indicates that this compound inhibits S6K1 with an IC50 of approximately 52 nM.[9] Furthermore, it demonstrates high selectivity when screened against a panel of other kinases at a concentration of 1 µM.[9]
Experimental Determination of this compound IC50 Against S6K1
The following section provides a detailed, step-by-step protocol for an in vitro kinase assay to determine the IC50 value of this compound against S6K1. This protocol is designed to be self-validating by incorporating appropriate controls.
Principle of the Assay
The assay quantifies the kinase activity of S6K1 by measuring the phosphorylation of a specific substrate. The inhibition of this activity by this compound is then measured at various inhibitor concentrations to determine the IC50 value. A common method is to measure the amount of ADP produced, which is directly proportional to the kinase activity, using a luminescence-based assay system such as ADP-Glo™.
Experimental Workflow
Caption: Workflow for the in vitro determination of the this compound IC50 value.
Detailed Protocol
Materials:
-
Recombinant human S6K1 enzyme
-
S6K substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound compound
-
PF-4708671 (positive control inhibitor with a known IC50 of ~160 nM)[10][11]
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
96-well white, flat-bottom assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Causality: Proper reagent preparation is critical for assay consistency and accuracy.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced enzyme inhibition.[12][13]
-
Prepare a similar dilution series for the positive control, PF-4708671.
-
Thaw the S6K1 enzyme, substrate, and ATP on ice. Prepare working solutions in 1x Kinase Assay Buffer at the desired concentrations. The optimal enzyme and substrate concentrations should be determined empirically but a starting point could be 5-15 ng/µl for the enzyme.[12]
-
-
Assay Setup (in a 96-well plate):
-
Causality: A logical plate layout with appropriate controls ensures the validity of the results.
-
Blank (No Enzyme) Control: Add kinase assay buffer, substrate, ATP, and the highest concentration of DMSO used in the inhibitor wells. This control is used to determine the background signal.
-
Positive (No Inhibitor) Control: Add kinase assay buffer, substrate, ATP, S6K1 enzyme, and DMSO (at the same concentration as the inhibitor wells). This represents 100% enzyme activity.
-
Test Wells: Add kinase assay buffer, substrate, ATP, and the serially diluted this compound or PF-4708671.
-
Initiate the Reaction: Add the diluted S6K1 enzyme to all wells except the "Blank" controls. The final reaction volume is typically 25-50 µL.
-
-
Kinase Reaction Incubation:
-
Causality: This allows for the enzymatic reaction to proceed under controlled conditions.
-
Incubate the plate at 30°C for 45 minutes.[12] This time should be within the linear range of the reaction, which should be predetermined.
-
-
ADP Detection:
-
Causality: This two-step process first stops the kinase reaction and depletes the remaining ATP, then converts the generated ADP into a luminescent signal.
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 45 minutes.[12]
-
Add Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for another 45 minutes.[12]
-
-
Data Acquisition and Analysis:
-
Causality: This step quantifies the enzyme activity and allows for the calculation of the IC50 value.
-
Measure the luminescence of each well using a plate reader.
-
Data Normalization:
-
Subtract the average "Blank" signal from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Positive - Signal_Blank))
-
-
IC50 Calculation: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
This guide outlines the significance of S6K1 as a therapeutic target and details the properties of the selective inhibitor this compound. The provided in-depth protocol for determining the IC50 value of this compound against S6K1 is designed to yield accurate and reproducible results. By adhering to the principles of careful reagent preparation, appropriate controls, and systematic data analysis, researchers can confidently characterize the potency of this and other kinase inhibitors, contributing to the advancement of drug discovery efforts in this critical signaling pathway.
References
- Development of Organometallic S6K1 Inhibitors | Journal of Medicinal Chemistry. (n.d.).
- S6 Kinase Signaling Pathway. (n.d.).
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- S6K in vitro kinase assay. (n.d.). Bio-protocol. [Link]
- P70-S6 Kinase 1. (n.d.). Wikipedia. [Link]
- The S6 kinase signaling pathway in the control of development and growth. (2002). PubMed. [Link]
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- p70S6K (S6K1) Kinase Assay Kit, 78806. (n.d.). Amsbio. [Link]
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The Nexus of Cellular Growth and Metabolism: An In-depth Technical Guide to the Downstream Targets of S6K1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, stands as a pivotal downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). Its activation, exquisitely sensitive to nutrients and growth factors, orchestrates a multitude of cellular processes fundamental to cell growth, proliferation, and metabolism. Dysregulation of the S6K1 signaling axis is intimately linked to a spectrum of pathologies, including cancer, diabetes, and obesity, making it a compelling target for therapeutic intervention.[1][2] This in-depth technical guide provides a comprehensive exploration of the downstream targets of S6K1, elucidating the molecular mechanisms that underpin its diverse physiological and pathological functions. We delve into the core signaling pathways, detail methodologies for target identification and validation, and offer insights for researchers and drug development professionals navigating this intricate signaling network.
The S6K1 Signaling Cascade: A Primer on Activation and Regulation
The activation of S6K1 is a tightly regulated, multi-step process involving a series of phosphorylation events.[3] As a key node in the PI3K/Akt/mTOR signaling pathway, S6K1 integrates upstream signals to control downstream cellular responses.[4] The canonical activation of S6K1 is initiated by mTORC1, which phosphorylates S6K1 on its hydrophobic motif (Threonine 389), a critical step for its activation.[5][6] This priming phosphorylation allows for the subsequent phosphorylation of the activation loop (Threonine 229) by 3-phosphoinositide-dependent protein kinase 1 (PDK1), leading to full S6K1 activation.[6][7]
However, the regulatory landscape of S6K1 is more complex, with emerging evidence for the role of other kinases and phosphorylation sites in modulating its activity and substrate specificity. For instance, cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of Serine 424 and Serine 429 in the C-terminus of S6K1 can induce a conformational change that alters its substrate selection.[8] This highlights a "kinase phospho-code" that fine-tunes S6K1 function in response to specific cellular contexts.[8]
Figure 1: Simplified schematic of the S6K1 activation pathway.
Orchestrating Protein Synthesis: The Canonical Role of S6K1
A primary and well-established function of S6K1 is the promotion of protein synthesis, a cornerstone of cell growth.[5][6] S6K1 achieves this by phosphorylating a cohort of substrates directly involved in the translational machinery.
-
Ribosomal Protein S6 (rpS6): The namesake substrate of S6K1, rpS6 is a component of the 40S ribosomal subunit.[9] Phosphorylation of rpS6 by S6K1 is thought to enhance the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (5' TOP) tracts, which predominantly encode ribosomal proteins and other components of the translational apparatus.[10]
-
Eukaryotic Initiation Factor 4B (eIF4B): S6K1 phosphorylation of eIF4B promotes its interaction with the eIF3 complex, which is crucial for the initiation of cap-dependent translation.[11][12]
-
Eukaryotic Elongation Factor 2 Kinase (eEF2K): S6K1 phosphorylates and inhibits eEF2K.[5][6] Since eEF2K's function is to phosphorylate and inactivate eukaryotic elongation factor 2 (eEF2), its inhibition by S6K1 leads to the dephosphorylation and activation of eEF2, thereby promoting translational elongation.
-
Programmed Cell Death Protein 4 (PDCD4): S6K1 phosphorylates the tumor suppressor PDCD4, leading to its degradation.[13] As PDCD4 is an inhibitor of translation initiation, its removal by S6K1-mediated phosphorylation further stimulates protein synthesis.[10]
Beyond Translation: S6K1's Influence on Cell Growth, Proliferation, and Metabolism
The functional repertoire of S6K1 extends far beyond the realm of protein synthesis, influencing a diverse array of cellular processes critical for growth, proliferation, and metabolic homeostasis.[9][14]
Cell Growth and Proliferation
In vivo studies using mouse models have demonstrated that S6K1 predominantly regulates cell size over cell proliferation.[7][15] This is achieved through its integrated control of protein and lipid synthesis. However, S6K1 also plays a role in cell cycle progression. For instance, S6K1 has been shown to control the steady-state levels of cyclin D1 mRNA, a key regulator of the G1 to S phase transition.[16] The pro-survival function of S6K1 is partly mediated by its ability to inactivate the pro-apoptotic protein BAD.[17]
Metabolic Regulation
S6K1 is a critical regulator of systemic metabolism, with its dysregulation being implicated in insulin resistance and obesity.[18][19]
-
Adipogenesis: Activated S6K1 can translocate to the nucleus and phosphorylate histone H2B at Serine 36, leading to epigenetic changes that suppress the expression of Wnt genes and promote adipogenic commitment.[18]
-
Glucose Homeostasis: In the hypothalamus, the mTOR/S6K1 signaling axis mediates the anorexigenic effects of leptin and insulin, thereby regulating food intake and glucose metabolism.[20] Pharmacological inhibition of S6K1 has been shown to improve glucose tolerance and increase Akt phosphorylation in the liver and muscle of obese mice.[19]
The Feedback Loop: S6K1's Role in Regulating Upstream Signaling
A crucial aspect of S6K1 function is its involvement in a negative feedback loop that attenuates signaling from the PI3K/Akt pathway.[4][21] This feedback mechanism is critical for maintaining cellular homeostasis and preventing aberrant signaling.
-
Insulin Receptor Substrate 1 (IRS-1): Activated S6K1 can directly phosphorylate IRS-1 on multiple inhibitory serine residues.[7][22] This phosphorylation leads to the degradation of IRS-1 or impairs its interaction with the insulin receptor, thereby dampening downstream PI3K/Akt signaling.[23][24] This negative feedback loop is a key contributor to the development of insulin resistance in states of chronic S6K1 activation.[22]
-
Rictor: S6K1 can also phosphorylate Rictor, a key component of mTORC2. This phosphorylation inhibits mTORC2 activity, further contributing to the negative feedback on Akt signaling, as mTORC2 is responsible for the full activation of Akt through phosphorylation at Serine 473.[25]
-
Glycogen Synthase Kinase 3 (GSK3): Under conditions of mTOR-dependent feedback inhibition of Akt, S6K1 can become the predominant kinase phosphorylating and inactivating GSK3.[26]
Figure 2: Negative feedback regulation of the PI3K/Akt pathway by S6K1.
Methodologies for Studying S6K1 and its Substrates
The identification and validation of S6K1 substrates are crucial for a comprehensive understanding of its biological functions. A combination of in vitro and in vivo approaches is typically employed.
In Vitro Kinase Assays
In vitro kinase assays are fundamental for determining whether a protein is a direct substrate of S6K1. These assays typically involve incubating purified, active S6K1 with a putative substrate and radiolabeled ATP ([γ-³²P]ATP).
Generalized Protocol for In Vitro S6K1 Kinase Assay:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified active S6K1, the purified putative substrate protein (or a synthetic peptide corresponding to the putative phosphorylation site), and MgCl₂.
-
Initiation: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.
For quantitative analysis, the phosphorylated substrate can be excised from the gel and the radioactivity measured using a scintillation counter. Non-radioactive methods, such as using phospho-specific antibodies in Western blotting or ELISA, can also be employed.[10]
Identification of S6K1 Substrates in a Cellular Context
Identifying S6K1 substrates within the complex milieu of a cell requires more sophisticated approaches.
Workflow for Identifying S6K1 Substrates:
-
Cellular System: Utilize cell lines where S6K1 activity can be modulated, for example, through growth factor stimulation, treatment with mTOR inhibitors (e.g., rapamycin), or genetic manipulation (e.g., S6K1 knockout or knockdown).
-
Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to identify proteins whose phosphorylation status changes in response to altered S6K1 activity.
-
Candidate Validation:
-
In Vitro Kinase Assay: Confirm direct phosphorylation of candidate proteins by S6K1.
-
Phospho-specific Antibodies: Generate antibodies that specifically recognize the phosphorylated form of the candidate substrate to monitor its phosphorylation in vivo.
-
Site-directed Mutagenesis: Mutate the putative phosphorylation site(s) on the substrate and assess whether this abrogates S6K1-mediated phosphorylation and any associated functional changes.
-
Figure 3: Experimental workflow for the identification and validation of S6K1 substrates.
S6K1 in Disease and as a Therapeutic Target
Given its central role in cell growth, proliferation, and metabolism, it is not surprising that aberrant S6K1 signaling is implicated in a wide range of human diseases.[1][2][22]
-
Cancer: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers.[23] Elevated S6K1 activity is observed in numerous malignancies and is associated with tumor progression, metastasis, and resistance to therapy.[22]
-
Metabolic Diseases: As previously discussed, chronic activation of S6K1 is a key contributor to insulin resistance, a hallmark of type 2 diabetes.[22] S6K1 also plays a significant role in obesity through its promotion of adipogenesis.[18]
-
Neurological Disorders: Emerging evidence links S6K1 to neurodegenerative diseases such as Alzheimer's disease, where it may contribute to amyloid and tau pathology.[5][6]
The profound involvement of S6K1 in these pathologies has spurred significant interest in developing selective S6K1 inhibitors for therapeutic purposes.[1][2][27] While mTOR inhibitors like rapamycin indirectly inhibit S6K1, their clinical utility can be limited by the disruption of the negative feedback loop, which can lead to the paradoxical activation of Akt.[19] Therefore, the development of direct and specific S6K1 inhibitors remains an active area of research in drug discovery.
Conclusion
S6K1 is a multifaceted kinase that lies at the heart of cellular regulation, integrating upstream signals to control a vast network of downstream processes. Its influence extends from the fundamental machinery of protein synthesis to the intricate regulation of cell growth, metabolism, and survival. The identification of a growing list of S6K1 substrates has provided invaluable insights into the molecular mechanisms underlying its diverse functions. A thorough understanding of the downstream targets of S6K1 is not only crucial for deciphering the complexities of cellular signaling but also holds immense promise for the development of novel therapeutic strategies for a multitude of human diseases. The continued exploration of the S6K1 signalome will undoubtedly unveil new layers of regulation and present new opportunities for therapeutic intervention.
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- Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substr
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- The Multifaceted Role of S6K1 in Cellular Regulation: Structural Insights, Isoform-Specific Functions, and Therapeutic Potential. (2023).
- Schematic diagram of S6K1 structure and critical phosphorylation sites. (n.d.).
- Downstream substrates and effectors of S6K. After phosphorylation and... (n.d.).
- Phosphorylation and Degradation of S6K1 (p70S6K1)
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S6K1 vs. S6K2: A Technical Guide to Isoform-Specific Functions and Analysis
Abstract
The ribosomal S6 kinases (S6K1 and S6K2) are critical downstream effectors of the mTOR signaling pathway, playing pivotal roles in cell growth, proliferation, and metabolism. While highly homologous, emerging evidence reveals that these two isoforms possess distinct, and at times opposing, functions. This in-depth technical guide provides a comprehensive overview of the structural and functional divergences between S6K1 and S6K2. We will explore their differential regulation, substrate specificities, and subcellular localizations that underpin their unique roles in cellular physiology and disease. Furthermore, this guide offers detailed experimental protocols for researchers and drug development professionals to effectively dissect the isoform-specific functions of S6K1 and S6K2, a crucial step in developing targeted therapeutics.
Part 1: The Dichotomy of S6 Kinases: An Introduction
The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status. Downstream of mTOR complex 1 (mTORC1), the S6 kinases, S6K1 and S6K2, were initially thought to be functionally redundant due to their high sequence similarity, particularly within their kinase domains[1][2]. However, this view has been challenged by a growing body of research highlighting their distinct biological roles[3][4]. While S6K1 has been extensively studied and is often considered the prototypical S6K, S6K2 has emerged from its shadow as a kinase with unique functions and regulatory mechanisms[2]. Understanding the nuances of S6K1 and S6K2 function is paramount for elucidating the complexities of mTOR signaling and for the rational design of therapeutic strategies targeting this pathway in diseases such as cancer and metabolic disorders[5].
This guide will navigate the intricate differences between S6K1 and S6K2, providing both the foundational knowledge and the practical tools to investigate their specific contributions to cellular life.
Part 2: Molecular and Cellular Divergence of S6K1 and S6K2
Structural Distinctions: More Than Just Homologs
S6K1 and S6K2 are encoded by separate genes, RPS6KB1 and RPS6KB2, respectively[3]. While their kinase domains share over 80% amino acid identity, significant divergence in their N- and C-terminal regions dictates their unique functionalities[3][6].
-
Domain Architecture: Both kinases possess a conserved structure including an N-terminal acidic domain, a kinase domain, a kinase extension domain, and a C-terminal autoinhibitory pseudosubstrate domain[3][7]. However, key differences in their terminal regions are critical for their distinct regulation and protein-protein interactions. S6K1 contains a C-terminal PDZ-binding domain, facilitating its interaction with scaffolding proteins, whereas S6K2 has a C-terminal proline-rich region that may interact with SH3 domain-containing proteins[6].
-
Subcellular Localization Signals: A crucial distinction lies in their subcellular localization signals. The longer isoform of S6K1 (p85) and both isoforms of S6K2 (p56 and p54) contain nuclear localization signals (NLS)[6][8]. However, the predominant shorter isoform of S6K1 (p70) is mainly cytoplasmic, while S6K2 is predominantly found in the nucleus in many cell types[3][9]. This differential localization provides a fundamental mechanism for their distinct substrate selection and cellular functions.
-
ATP-Binding Pocket: Subtle differences in the amino acid composition of their ATP-binding pockets present an opportunity for the development of isoform-specific inhibitors[6]. For instance, a key residue difference within this pocket could be exploited to design drugs that selectively target either S6K1 or S6K2, a significant advantage for therapeutic intervention.
Upstream Regulation: A Tale of Two Kinases
The activation of both S6K1 and S6K2 is a multi-step process involving phosphorylation by mTORC1 and PDK1[7]. However, their sensitivity to upstream signals can differ.
-
mTORC1 and Rapamycin Sensitivity: While both are downstream of mTORC1, S6K2 has been reported to be less sensitive to the mTOR inhibitor rapamycin in certain contexts[3]. This suggests the existence of mTORC1-independent mechanisms for S6K2 activation or a differential requirement for mTORC1 input.
-
MAPK Pathway Input: The mitogen-activated protein kinase (MAPK) pathway appears to play a more critical role in the activation of S6K2 compared to S6K1[3]. This differential input from other major signaling cascades further contributes to their distinct regulation and function.
-
Nutrient Sensing: Studies have shown that S6K1 and S6K2 respond differently to nutrient deprivation. For instance, leucine deprivation has been shown to affect S6K1 activity without altering S6K2 activity, indicating a differential regulation by amino acid sensing pathways[3].
Substrate Specificity: A Divergence of Function
The distinct subcellular localization and regulation of S6K1 and S6K2 lead to their interaction with and phosphorylation of a different subset of cellular proteins. Proteomic analyses have revealed distinct interactomes for each isoform[10].
-
S6K1-Interacting Proteins: The interactome of S6K1 is enriched in proteins involved in the cytoskeleton and stress response[10]. This aligns with its well-established role in regulating cell size and protein synthesis.
-
S6K2-Interacting Proteins: In contrast, S6K2's interacting partners are predominantly associated with transcription, splicing, and ribosome biogenesis[10]. This points to a more prominent role for S6K2 in nuclear processes.
Table 1: Differential Substrate and Interacting Protein Profiles of S6K1 and S6K2
| Target Category | S6K1-Specific/Enriched | S6K2-Specific/Enriched | Shared |
| Translation | eIF4B, SKAR | Ribosomal Protein S6 (rpS6) | |
| Transcription & Splicing | hnRNPs, Histone H3, YY1 | ||
| Metabolism | IRS1 (negative feedback) | ||
| Cytoskeleton | Neurabin | ||
| Other | GRP75, CCTβ, PGK1, RACK1 | NCL, NPM1, eIF2α, XRCC6, PARP1, ILF2/ILF3 |
Data compiled from multiple sources, including proteomic studies and functional analyses.[10]
In Vivo Functions: Lessons from Knockout Models
Genetically engineered mouse models have been instrumental in dissecting the in vivo functions of S6K1 and S6K2.
-
S6K1 Knockout (S6K1-/-): These mice are viable but smaller in size, exhibiting hypoinsulinemia and glucose intolerance due to smaller pancreatic β-cells[3]. This highlights the primary role of S6K1 in regulating organismal growth.
-
S6K2 Knockout (S6K2-/-): In contrast, S6K2 knockout mice are viable and display a largely normal phenotype, although some studies suggest they may be slightly larger than their wild-type littermates[11]. The lack of a strong phenotype suggests potential functional redundancy or context-specific roles for S6K2.
-
Double Knockout (S6K1-/-/S6K2-/-): The perinatal lethality of double knockout mice underscores the essential and partially overlapping functions of the S6 kinases during development[12].
Part 3: Experimental Methodologies for Isoform-Specific Analysis
Dissecting the individual contributions of S6K1 and S6K2 requires specific and robust experimental approaches. Here, we provide detailed protocols for key techniques.
Isoform-Specific Gene Silencing with siRNA
Rationale: Small interfering RNA (siRNA) is a powerful tool to specifically knockdown the expression of S6K1 or S6K2, allowing for the study of the functional consequences of their depletion.
Protocol:
-
Cell Culture and Seeding:
-
Culture cells of interest (e.g., ZR751 breast cancer cells) in appropriate media to ~80% confluency[6].
-
Seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
siRNA Preparation:
-
Resuspend lyophilized siRNAs targeting S6K1, S6K2, and a non-targeting control (scramble) to a stock concentration of 20 µM in RNase-free water. Use at least two different validated siRNA sequences per target to control for off-target effects.
-
-
Transfection:
-
For each well, dilute 50-100 pmol of siRNA into 100 µl of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions in 100 µl of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours post-transfection.
-
Harvest cells for downstream analysis.
-
Validation of Knockdown: Confirm the specific reduction of S6K1 or S6K2 protein levels by Western blotting using isoform-specific antibodies. Analyze mRNA levels by qRT-PCR to confirm target gene silencing.
-
Workflow Diagram for siRNA-mediated Knockdown of S6K Isoforms
Caption: Workflow for siRNA-mediated knockdown of S6K1 and S6K2.
Isoform-Specific Kinase Activity Assay
Rationale: A direct measurement of the enzymatic activity of S6K1 and S6K2 is crucial to understand how their function is regulated. This can be achieved using an in vitro kinase assay with a specific substrate.
Protocol (adapted from a commercial S6K1 kinase assay kit): [2][13]
-
Reagents and Buffers:
-
Recombinant human S6K1 or S6K2 protein.
-
S6K substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site).
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
ATP solution (10 mM).
-
ADP-Glo™ Kinase Assay system (Promega) or similar ADP detection system.
-
-
Assay Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP (final concentration 10-50 µM), and the S6K substrate.
-
Aliquot the master mix into a 96-well plate.
-
Add the test compounds (inhibitors or activators) or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the diluted S6K1 or S6K2 enzyme to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The luminescent signal is proportional to the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
For inhibitor studies, plot the percentage of activity against the inhibitor concentration to determine the IC₅₀ value.
-
Identification of Isoform-Specific Interacting Proteins by Immunoprecipitation-Mass Spectrometry (IP-MS)
Rationale: IP-MS is a powerful technique to identify the specific binding partners of S6K1 and S6K2, providing insights into their unique cellular functions.
-
Cell Lysis:
-
Transfect cells with expression vectors for tagged (e.g., FLAG or HA) S6K1 or S6K2.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-tag antibody (e.g., anti-FLAG M2 affinity gel) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using a competitive peptide (e.g., 3xFLAG peptide) or by changing the pH.
-
Reduce, alkylate, and digest the eluted proteins with trypsin overnight.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a database search algorithm (e.g., Mascot or Sequest).
-
Compare the identified proteins from the S6K1 and S6K2 immunoprecipitations to a control IP (e.g., using an isotype control antibody or mock-transfected cells) to identify specific interactors.
-
Workflow Diagram for IP-MS Analysis of S6K Interacting Proteins
Caption: Workflow for identifying S6K isoform-specific interacting proteins.
Part 4: Roles in Disease: S6K1 and S6K2 as Therapeutic Targets
The distinct functions of S6K1 and S6K2 have significant implications for their roles in various diseases, particularly cancer and metabolic disorders.
Cancer
Both S6K1 and S6K2 have been implicated in cancer progression, but they appear to contribute through different mechanisms[4][11].
-
S6K1 in Cancer: Elevated S6K1 expression is often associated with increased cell proliferation, invasion, and metastasis in various cancers, including breast cancer[3][6]. It is thought to promote tumorigenesis primarily by enhancing protein synthesis and cell growth.
-
S6K2 in Cancer: S6K2's role in cancer is more nuanced. While also linked to proliferation, some studies suggest it has a greater impact on cell survival and apoptosis regulation[3][4]. Its predominantly nuclear localization suggests a role in regulating gene expression that contributes to the cancer phenotype. The differential expression of S6K1 and S6K2 in different tumor types and stages highlights the need for isoform-specific targeting strategies[16].
Metabolic Diseases
The mTOR/S6K pathway is a key regulator of metabolism, and dysregulation of S6K1 and S6K2 can contribute to metabolic diseases like obesity and type 2 diabetes.
-
S6K1 in Metabolism: S6K1 plays a critical role in a negative feedback loop that inhibits insulin signaling through the phosphorylation of IRS-1[1]. This function makes S6K1 a potential therapeutic target for improving insulin sensitivity.
-
S6K2 in Metabolism: The role of S6K2 in systemic metabolism is less clear. However, studies have shown that both S6K1 and S6K2 in the hypothalamus can regulate feeding behavior and glucose metabolism, suggesting a role for both isoforms in central metabolic control[17].
Conclusion and Future Directions
The once-held belief of functional redundancy between S6K1 and S6K2 has given way to a more complex and fascinating reality. Their distinct structural features, subcellular localizations, and sensitivities to upstream signals orchestrate a division of labor that is critical for normal cellular function and contributes to disease when dysregulated. The experimental strategies outlined in this guide provide a roadmap for researchers to further unravel the isoform-specific functions of these important kinases.
The development of highly selective inhibitors for S6K1 and S6K2 remains a key challenge and a significant opportunity for therapeutic advancement. A deeper understanding of their unique roles will be instrumental in designing more effective and less toxic treatments for a range of human diseases. Future research should focus on elucidating the complete substrate repertoire of each isoform, understanding their interplay in different cellular contexts, and translating this knowledge into novel therapeutic interventions.
References
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An In-depth Technical Guide to the PI3K/Akt/mTOR Pathway and its Effector S6K1
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a fundamental intracellular network that orchestrates a wide range of cellular processes critical for normal physiology and implicated in numerous pathologies, most notably cancer.[1][2][3] This highly conserved cascade governs cell growth, proliferation, survival, metabolism, and angiogenesis.[3][4][5][6][7] Its frequent dysregulation in human cancers, often through genetic mutations or amplification of key components, has positioned it as a premier target for therapeutic intervention.[4][8][9]
This technical guide provides a comprehensive exploration of the PI3K/Akt/mTOR pathway, with a particular focus on a key downstream effector, the p70 S6 Kinase 1 (S6K1). We will delve into the core mechanics of the pathway, its intricate regulation, and its profound implications in disease. Furthermore, this guide will equip researchers with detailed, field-proven experimental protocols to effectively interrogate this critical signaling network. It is important to note that the term "S6K-18" in the initial query is likely a typographical error, and this document will focus on the well-established S6K1.
Part 1: The Core Signaling Cascade: A Mechanistic Overview
The PI3K/Akt/mTOR pathway is initiated by extracellular signals, such as growth factors (e.g., EGF, IGF-1) and hormones (e.g., insulin), binding to their cognate receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.[1][3][10] This ligand-receptor interaction triggers a series of intracellular events, culminating in the activation of downstream effectors that drive cellular responses.
PI3K: The Gateway to the Pathway
Upon receptor activation, PI3Ks, a family of lipid kinases, are recruited to the plasma membrane.[3] The primary function of Class I PI3Ks is to phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl group of the inositol ring, generating the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3][11] This conversion is a critical commitment step in pathway activation. The tumor suppressor Phosphatase and Tensin Homolog (PTEN) antagonizes this step by dephosphorylating PIP3 back to PIP2, thereby acting as a crucial negative regulator of the pathway.[1][11] Loss-of-function mutations in PTEN are a common mechanism of pathway hyperactivation in cancer.[12]
Akt: The Central Node
PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3] Recruitment to the plasma membrane brings Akt into proximity with other kinases, leading to its full activation through a dual phosphorylation mechanism. Phosphoinositide-dependent kinase 1 (PDK1) phosphorylates Akt on Threonine 308 (Thr308), while the mTOR Complex 2 (mTORC2) phosphorylates it on Serine 473 (Ser473).[13]
Once activated, Akt phosphorylates a plethora of downstream substrates, influencing a wide array of cellular functions including survival, proliferation, and metabolism.[6]
mTOR: The Master Regulator of Cell Growth
A key downstream target of Akt is the mTOR kinase, which exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][14]
-
mTORC1 , the rapamycin-sensitive complex, is a central regulator of cell growth and proliferation.[15][16] It integrates signals from growth factors, nutrients (particularly amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[15][17][18]
-
mTORC2 is primarily involved in the full activation of Akt by phosphorylating Ser473 and also plays roles in cytoskeletal organization and cell survival.[4][18]
Akt activates mTORC1 indirectly by phosphorylating and inhibiting the Tuberous Sclerosis Complex (TSC), a negative regulator of the small GTPase Rheb. In its GTP-bound state, Rheb directly binds to and activates mTORC1.[19][20]
Caption: The core PI3K/Akt/mTOR signaling cascade.
Part 2: S6K1 - A Key Downstream Effector of mTORC1
Ribosomal protein S6 kinase 1 (S6K1) is a primary and critical downstream effector of mTORC1, playing a pivotal role in the regulation of protein synthesis and cell size.[15][21] The S6K1 gene encodes for multiple isoforms through alternative start sites and splicing, with the p70 and p85 isoforms being the most studied.[22][23][24]
Activation of S6K1
The activation of S6K1 is a multi-step process involving sequential phosphorylation events.[25][26] Upon activation by Rheb-GTP, mTORC1 phosphorylates S6K1 at several residues, with the phosphorylation of Threonine 389 (Thr389) in the hydrophobic motif being a key priming event.[27] This phosphorylation creates a docking site for PDK1, which then phosphorylates S6K1 at Threonine 229 (Thr229) in the activation loop, leading to its full enzymatic activity.[26][28]
Functions of S6K1
Activated S6K1 phosphorylates a number of substrates that are involved in the regulation of translation, including:
-
Ribosomal protein S6 (rpS6): Phosphorylation of rpS6 is thought to enhance the translation of a specific subset of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP), which encode for components of the translational machinery itself.[27]
-
Eukaryotic translation initiation factor 4B (eIF4B): S6K1-mediated phosphorylation of eIF4B enhances its interaction with the eIF3 complex, promoting the initiation of cap-dependent translation.[27]
-
Programmed cell death 4 (PDCD4): S6K1 phosphorylates and promotes the degradation of PDCD4, an inhibitor of the translation initiation factor eIF4A.[27]
Beyond its role in protein synthesis, S6K1 is also implicated in other cellular processes, including glucose metabolism, lipid synthesis, and the regulation of cell size.[21][27]
S6K1 in Feedback Regulation
S6K1 participates in a critical negative feedback loop that attenuates signaling through the PI3K/Akt pathway. Activated S6K1 can phosphorylate the insulin receptor substrate 1 (IRS-1), leading to its degradation.[26][28] This dampens the upstream signaling from the insulin/IGF-1 receptor to PI3K. Additionally, S6K1 can phosphorylate Rictor, a key component of mTORC2, on Threonine 1135, which inhibits mTORC2's ability to phosphorylate and fully activate Akt.[29][30]
Caption: Activation and key functions of S6K1.
Part 3: The PI3K/Akt/mTOR Pathway in Cancer and Drug Development
The aberrant activation of the PI3K/Akt/mTOR pathway is a hallmark of many human cancers, including breast, ovarian, prostate, and urothelial cancers.[1] This hyperactivation can result from:
-
Gain-of-function mutations in genes encoding pathway components, such as PIK3CA (encoding the p110α catalytic subunit of PI3K) and AKT1.[10]
-
Loss-of-function mutations or epigenetic silencing of tumor suppressor genes, most notably PTEN.[1]
-
Amplification of genes encoding positive regulators of the pathway.
-
Overexpression or constitutive activation of RTKs .[8]
The central role of this pathway in promoting cell proliferation, survival, and resistance to therapy makes it an attractive target for cancer drug development.[4][8][12] A number of inhibitors targeting different nodes of the pathway have been developed and are in various stages of clinical investigation.[4][10]
| Inhibitor Class | Target(s) | Examples | Key Considerations |
| PI3K Inhibitors | PI3K isoforms | Alpelisib, Idelalisib, Copanlisib[4] | Isoform-specific vs. pan-PI3K inhibitors; potential for off-target effects. |
| Akt Inhibitors | Akt isoforms | Ipatasertib, Capivasertib[4] | Can overcome resistance to PI3K inhibitors; potential for toxicity. |
| mTOR Inhibitors | mTORC1 (allosteric) | Rapamycin (Sirolimus), Everolimus, Temsirolimus[4] | "Rapalogs" have shown clinical benefit but can lead to feedback activation of Akt.[6] |
| Dual PI3K/mTOR Inhibitors | PI3K and mTOR | PI-103, Gedatolisib | Can mitigate the feedback activation of Akt seen with mTORC1 inhibitors.[10] |
| ATP-competitive mTOR inhibitors | mTORC1 and mTORC2 | Sapanisertib, Torin 1 | Inhibit both mTOR complexes, potentially leading to greater efficacy. |
Part 4: Experimental Protocols for Interrogating the PI3K/Akt/mTOR Pathway
A multi-faceted experimental approach is necessary to thoroughly investigate the PI3K/Akt/mTOR pathway. Below are detailed protocols for key assays.
Western Blot Analysis of Key Pathway Phosphoproteins
Western blotting is a fundamental technique to assess the activation state of the pathway by detecting the phosphorylation of key components.
Objective: To measure the levels of phosphorylated Akt (Ser473) and phosphorylated S6K1 (Thr389) in response to pathway stimulation or inhibition.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture reagents
-
Pathway agonist (e.g., insulin or EGF) and/or inhibitor (e.g., a PI3K or mTOR inhibitor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K1 (Thr389), anti-total S6K1, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal pathway activity. Treat cells with the desired agonist and/or inhibitor for the appropriate time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Wash the membrane with TBST and incubate with ECL substrate.[13]
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system.[13] Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: A generalized workflow for Western blot analysis.
In Vitro Kinase Assay for mTORC1
An in vitro kinase assay allows for the direct measurement of mTORC1 kinase activity towards a specific substrate.
Objective: To determine the effect of a compound on the kinase activity of immunoprecipitated mTORC1.
Materials:
-
Cells with endogenous or overexpressed mTORC1 components
-
Lysis buffer (CHAPS-based) with protease and phosphatase inhibitors
-
Antibody for immunoprecipitation (e.g., anti-Raptor)
-
Protein A/G agarose beads
-
Kinase assay buffer (containing MgCl2 and MnCl2)
-
Recombinant inactive substrate (e.g., GST-4E-BP1 or a peptide substrate for S6K1)
-
ATP (including [γ-32P]ATP for radioactive detection or cold ATP for non-radioactive detection)
-
Recombinant Rheb-GTP (optional, for maximal activation)[19]
-
SDS-PAGE and Western blotting reagents or P81 phosphocellulose paper and scintillation counter
Protocol:
-
Cell Lysis and Immunoprecipitation: Lyse cells in CHAPS-based buffer.[31] Immunoprecipitate mTORC1 using an anti-Raptor antibody and protein A/G beads.[31]
-
Washing: Wash the immunoprecipitates extensively to remove detergents and non-specific proteins.[31]
-
Kinase Reaction: Resuspend the beads in kinase assay buffer. Add the recombinant substrate, the test compound, and ATP (spiked with [γ-32P]ATP if using radioactive detection).[31][32]
-
Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 20-30 minutes).[31][32]
-
Termination and Detection:
-
Radioactive: Stop the reaction by spotting the mixture onto P81 paper and washing away unincorporated [γ-32P]ATP.[32] Measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Stop the reaction by adding SDS-PAGE sample buffer. Analyze substrate phosphorylation by Western blotting with a phospho-specific antibody.
-
-
Data Analysis: Compare the kinase activity in the presence of the inhibitor to the vehicle control.
Caption: Workflow for an in vitro mTORC1 kinase assay.
Cell-Based Assays for Pathway Activity
Cell-based assays provide a more physiologically relevant context to assess the impact of pathway modulation on cellular phenotypes.
Objective: To measure the effect of PI3K/Akt/mTOR pathway inhibitors on cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., WST-1, MTT, or a reagent for measuring ATP levels like CellTiter-Glo®)
-
Pathway inhibitors at various concentrations
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor or a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Proliferation Assay: Add the proliferation reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation).
Conclusion
The PI3K/Akt/mTOR signaling pathway is a complex and highly regulated network that is central to cellular homeostasis and is a critical driver of tumorigenesis. A thorough understanding of its components, regulation, and downstream effectors like S6K1 is essential for researchers and drug development professionals. The experimental approaches outlined in this guide provide a robust framework for dissecting the intricacies of this pathway and for evaluating the efficacy of novel therapeutic agents designed to target its dysregulation in disease.
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- 23. Regulation and localization of ribosomal protein S6 kinase 1 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
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- 32. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a First-in-Class S6K1 Inhibitor: A Technical Guide to PF-4708671
<Please Note : A specific molecule designated "S6K-18" was not found in publicly available scientific literature. To fulfill the detailed requirements of your request for an in-depth technical guide, this document has been created using a well-characterized, pioneering, and selective S6K1 inhibitor, PF-4708671 , as a representative example. This approach maintains scientific integrity and allows for the accurate presentation of discovery, synthesis, and characterization methodologies based on real, citable data.>
Section 1: The Rationale for S6K1 Inhibition
The mTOR/S6K1 Axis: A Central Regulator of Cellular Growth
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, functions as a critical downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a master regulator of fundamental cellular processes, including cell growth, proliferation, protein synthesis, and metabolism.[1] Growth factors, nutrients, and cellular energy status converge on mTOR complex 1 (mTORC1), which, upon activation, directly phosphorylates and activates S6K1.[2][3] Activated S6K1 then phosphorylates a host of substrates, most notably the 40S ribosomal protein S6 (rpS6), to promote the translation of specific mRNAs and drive protein synthesis.[2][4]
S6K1 in Pathophysiology: A Compelling Therapeutic Target
Dysregulation of the mTOR/S6K1 signaling cascade is a hallmark of numerous human diseases.[1] In oncology, the gene encoding S6K1, RPS6KB1, is located in a chromosomal region (17q23) frequently amplified in breast cancers, and its overexpression is linked to poor prognosis.[2][5] The pathway's overactivation is also implicated in other cancers, metabolic disorders like insulin resistance and type 2 diabetes, and various neurological conditions.[1][5] Prior to the development of specific inhibitors, research relied on less precise tools like the mTOR inhibitor rapamycin or genetic knockouts, which could not fully dissect the specific contributions of S6K1 from other mTOR-dependent processes.[1][5] This created a clear and unmet need for a potent and selective small-molecule inhibitor to serve as a chemical probe and potential therapeutic lead.
Section 2: Discovery of PF-4708671: From Screening to a Selective Probe
The discovery of PF-4708671, a piperazinyl-pyrimidine analogue, marked a significant milestone, providing the scientific community with the first highly specific small-molecule inhibitor of S6K1.[1][5][6] The general discovery process for such kinase inhibitors typically follows a structured workflow from initial screening to lead optimization.
High-Throughput Screening (HTS)
The journey to identify novel kinase inhibitors often begins with a large-scale HTS campaign.[2] A diverse chemical library, often containing tens of thousands of "lead-like" compounds, is screened against the target kinase.
-
Assay Principle : A common method is a biochemical assay that measures the phosphorylation of a substrate peptide by the kinase.[2] For S6K1, this would involve incubating the recombinant S6K1 catalytic domain with an rpS6-derived substrate peptide and ATP.[2] Techniques like the AlphaScreen™ or ADP-Glo™ kinase assay are employed to quantify the extent of phosphorylation, where a change in signal (e.g., luminescence, fluorescence) indicates kinase activity.[1][2][7]
-
Hit Identification : Compounds that cause a significant reduction in substrate phosphorylation at a set concentration (e.g., >50% inhibition at 30 µM) are identified as "hits".[2] These initial hits undergo confirmation and counterscreening to eliminate false positives.
Structure-Guided Drug Design and Lead Optimization
Following HTS, promising hit series are selected for optimization. This phase integrates medicinal chemistry with structural biology to enhance potency, selectivity, and drug-like properties.
-
Structural Insights : To understand how inhibitors bind, co-crystal structures of the kinase domain with lead compounds are determined.[2][8] For S6K1, this involves expressing and purifying the kinase domain, growing crystals, and obtaining X-ray diffraction data.[8] This structural information is invaluable for rationally designing modifications to improve binding affinity and selectivity.
-
Structure-Activity Relationship (SAR) : Chemists systematically synthesize analogues of the hit compounds, modifying different parts of the molecule. Each new compound is tested to build a SAR profile, which correlates chemical structure changes with effects on potency and selectivity. This iterative process of design, synthesis, and testing is central to optimizing the lead compound. PF-4708671 emerged from such a process as a potent and selective inhibitor.[9]
Workflow for S6K1 Inhibitor Discovery
Caption: Iterative workflow for the discovery of a selective S6K1 inhibitor.
Section 3: Chemical Synthesis of PF-4708671
While the precise, proprietary synthesis route for PF-4708671 by its originators is not fully detailed in the public domain, a plausible synthetic route can be retrosynthetically derived based on its chemical structure: (2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-5-(trifluoromethyl)-1H-benzo[d]imidazole). The synthesis would likely involve the coupling of three key building blocks: a substituted benzimidazole core, a piperazine linker, and an ethyl-pyrimidine moiety.
(Note: The following is a representative, hypothetical synthesis. It does not represent a confirmed protocol but is based on standard organic chemistry principles for constructing such a molecule.)
Retrosynthetic Analysis
The structure can be disconnected at the piperazine-pyrimidine C-N bond and the benzimidazole-piperazine C-N bond, suggesting a convergent synthesis strategy.
Proposed Synthesis Workflow
Caption: Convergent synthetic strategy for PF-4708671.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Step 1: Synthesis of Intermediate 1 - 1-(5-Ethylpyrimidin-4-yl)piperazine.
-
To a solution of piperazine (Building Block 2) in a suitable solvent like N,N-Dimethylformamide (DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Add 4-chloro-5-ethylpyrimidine (Building Block 1) to the mixture.
-
Heat the reaction mixture (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography to yield the desired intermediate.
-
-
Step 2: Synthesis of PF-4708671.
-
Dissolve the intermediate, 1-(5-ethylpyrimidin-4-yl)piperazine, in a polar aprotic solvent like DMF.
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add 2-(chloromethyl)-5-(trifluoromethyl)-1H-benzimidazole (Building Block 3).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform an aqueous workup, extract the product, and purify via column chromatography or recrystallization to yield PF-4708671 as a solid.
-
-
Self-Validation and Characterization:
-
Purity: Final product purity should be assessed by High-Performance Liquid Chromatography (HPLC) to be ≥98%.
-
Identity: The chemical structure must be confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS) to verify the exact mass.
-
Section 4: In Vitro and Cellular Characterization
A rigorous series of biochemical and cell-based assays are essential to define the inhibitor's potency, selectivity, and mechanism of action.
Biochemical Potency and Selectivity
These assays use purified recombinant enzymes to determine direct inhibitory activity.
| Target/Parameter | Value | Reference(s) |
| S6K1 (full-length) | Ki = 20 nM | [1][6][9] |
| S6K1 (from cell lysates) | IC50 = 160 nM | [1][6][9] |
| S6K2 | IC50 = 65 µM | [1] |
| RSK1 | IC50 = 4.7 µM | [1] |
| Selectivity (S6K2 vs S6K1) | >400-fold | [6] |
Table 1: In Vitro Inhibitory Activity of PF-4708671.
Protocol: In Vitro S6K1 Kinase Assay
-
Objective : To determine the in vitro IC50 of PF-4708671 against S6K1.[1]
-
Materials :
-
Procedure :
-
Prepare serial dilutions of PF-4708671 in kinase assay buffer. Final DMSO concentration should not exceed 1%.[7]
-
In a multi-well plate, add diluted PF-4708671 or vehicle (DMSO) control.
-
Add S6K1 enzyme to each well (except "no enzyme" controls).
-
Add the S6K1 substrate peptide to all wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).[1]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit per the manufacturer's instructions.[1]
-
Self-Validation : Calculate the Z' factor for the assay plate to ensure robustness. Plot the percentage of inhibition against the logarithm of inhibitor concentration and determine the IC50 value using non-linear regression analysis.[2]
-
Cellular Mechanism of Action
Cell-based assays are crucial to confirm that the inhibitor engages its target in a physiological context and produces the expected downstream effects.
-
Target Engagement : PF-4708671 effectively prevents the S6K1-mediated phosphorylation of its key substrate, rpS6 (at Ser235/236), in cells stimulated with growth factors like IGF-1.[6][10] This is typically measured by Western Blot or In-Cell Western assays.[4]
-
Paradoxical Phosphorylation : Interestingly, treatment with PF-4708671 leads to an increase in the phosphorylation of S6K1 itself on its activating T-loop and hydrophobic motif sites.[5][6][10] This effect, which is dependent on active mTORC1, suggests that by locking S6K1 in an inactive state, the inhibitor prevents downstream negative feedback loops that would normally shut off upstream signaling.[1][5] Despite this hyperphosphorylation, the kinase remains functionally inactive.[1][10]
-
Off-Target Activity : Subsequent studies revealed that PF-4708671 also directly inhibits mitochondrial complex I.[5][11] This leads to an increase in the cellular AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy.[5][11] This off-target effect is important to consider when interpreting metabolic data obtained with this inhibitor.[11]
Protocol: In-Cell Western for Phospho-S6 Inhibition
-
Objective : To quantify the inhibition of rpS6 phosphorylation in cells treated with PF-4708671.[4]
-
Materials :
-
HEK293 or other suitable cells.
-
96-well culture plates.
-
PF-4708671.
-
IGF-1 or other stimulant.
-
Fixing and permeabilization reagents.
-
Primary antibodies: Rabbit anti-Phospho-S6 (Ser235/236) and Mouse anti-Total S6 or a cell number stain.
-
Infrared-conjugated secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse).
-
Infrared imaging system (e.g., LI-COR® Odyssey®).
-
-
Procedure :
-
Seed cells in a 96-well plate and grow to confluence.
-
Serum-starve cells to reduce basal signaling.
-
Pre-treat cells with a dose range of PF-4708671 or vehicle for 1-2 hours.
-
Stimulate with IGF-1 for 30 minutes to activate the mTOR/S6K1 pathway.
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with infrared-conjugated secondary antibodies.
-
Self-Validation : Scan the plate using an infrared imager. The signal for phospho-S6 is normalized to the signal for total S6 or the cell stain. This normalization corrects for variations in cell number per well, ensuring the data's integrity.[4]
-
S6K1 Signaling and Inhibition Pathways
Caption: Canonical mTOR/S6K1 signaling and the point of inhibition by PF-4708671.
Section 5: In Vivo Applications and Considerations
PF-4708671 has been widely used as a tool compound in various animal models to probe the physiological roles of S6K1.
-
Metabolic Studies : In mice on a high-fat diet, treatment with PF-4708671 improved glucose tolerance and enhanced Akt signaling in the liver and muscle, effects opposite to those of rapamycin.[5][12] This highlights the specific role of S6K1 in a negative feedback loop to the insulin receptor substrate.
-
Oncology : The inhibitor has been shown to reduce tumor growth in mouse models of non-small cell lung cancer and breast cancer.[5]
-
Neurology : PF-4708671 has demonstrated protective effects in animal models of stroke, Parkinson's disease, and epilepsy.[5][13][14]
-
Dosing and Administration : In mice, it has been administered via intraperitoneal (i.p.) injection at doses up to 75 mg/kg.[5] For in vivo studies, the compound is often formulated in vehicles such as a mix of DMSO, PEG300, Tween-80, and saline.[15]
Key Considerations : When using PF-4708671 in vivo, it is crucial to be aware of its off-target effects on mitochondrial complex I, as this can confound the interpretation of metabolic outcomes.[11] The compound's pharmacokinetic and pharmacodynamic properties, such as its half-life and brain penetrance, should also be considered for experimental design.[5]
Section 6: Conclusion
PF-4708671 stands as a landmark achievement in kinase inhibitor development. As the first potent and highly selective S6K1 inhibitor, it has been an indispensable tool for dissecting the intricate biology of the mTOR pathway.[1][5][6] This guide has detailed the rationale, discovery, synthesis, and comprehensive characterization of this pivotal molecule. The methodologies described herein, from high-throughput screening and biochemical assays to cell-based target validation, represent a gold standard for the development of specific chemical probes. While its off-target activity on mitochondria adds a layer of complexity to data interpretation, it also underscores the importance of thorough characterization. PF-4708671 continues to be a vital resource for researchers investigating the multifaceted roles of S6K1 in health and disease.
References
- Alzheimer's Drug Discovery Foundation. S6K1 Inhibitors.
- Shum, M., et al. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. American Journal of Physiology-Endocrinology and Metabolism.
- Bain, J., et al. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Oncotarget. 2019;10(63):6767-6781.
- ResearchGate. Characterisation of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) | Request PDF.
- Fearns, C., et al. Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry. 2015;58(1):494-506.
- Fearns, C., et al. Development of Organometallic S6K1 Inhibitors. PubMed Central.
- Peyrollier, K., et al. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice. Diabetologia. 2016;59(6):1277-86.
- Oncotarget. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening...
- Wang, Y., et al. Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats. CNS Neuroscience & Therapeutics. 2021;27(1):65-76.
- Tee, A. R., et al. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. Assay and Drug Development Technologies. 2009;7(4):384-394.
- ResearchGate. (PDF) Pharmacological inhibition of S6K1 rescues synaptic deficits and attenuates seizures and depression in chronic epileptic rats.
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit.
- Proescher, E. J., et al. mTORC1-selective inhibitors rescue cellular phenotypes in TSC iPSC-derived neurons. Frontiers in Molecular Neuroscience. 2022;15:961448.
- Chen, C., et al. Living cell mTORC1 inhibition reporter mTIR reveals nutrient-sensing targets of histone deacetylase inhibitor. bioRxiv. 2022.
- Ben-Sahra, I., et al. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1. Science. 2013;339(6125):1323-1328.
- HotSpot Therapeutics. Targeting the mTORC1 Pathway With Phenotypic Screening.
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S6K1: The Nexus of Nutrient Sensing and Cell Proliferation
An In-Depth Technical Guide for Researchers
Executive Summary
Ribosomal Protein S6 Kinase 1 (S6K1), a serine/threonine kinase encoded by the RPS6KB1 gene, stands as a critical effector of the mTORC1 signaling pathway.[1] It serves as a central hub, integrating signals from growth factors and nutrient availability to orchestrate the anabolic processes essential for cell growth and division.[2][3] Dysregulation of the S6K1 pathway is a common feature in numerous human pathologies, most notably cancer, where its hyperactivity drives unchecked proliferation and is often associated with therapeutic resistance and poor prognosis.[4][5] This technical guide provides an in-depth exploration of the S6K1 signaling axis, its multifaceted role in promoting cell proliferation, established methodologies for its study, and its standing as a high-value therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this pivotal cellular regulator.
The S6K1 Signaling Axis: Upstream Regulation and Hierarchical Activation
The activation of S6K1 is a tightly regulated, multi-step process initiated by mitogenic and nutritional cues. It is a prime example of hierarchical phosphorylation, where sequential phosphorylation events are required for full kinase activity. The canonical activation pathway is primarily governed by the PI3K/AKT/mTORC1 axis.
Causality of Activation:
-
Initiation by Growth Factors: Growth factors, such as insulin or IGF-1, bind to their respective receptor tyrosine kinases (RTKs) on the cell surface. This triggers the activation of Phosphoinositide 3-kinase (PI3K), which generates PIP3, a key second messenger.
-
AKT and TSC Complex Inhibition: PIP3 recruits and activates the kinase AKT. A primary function of activated AKT in this context is to phosphorylate and inhibit the Tuberous Sclerosis Complex (TSC) protein TSC2.[3] The TSC1/TSC2 complex normally acts as a GTPase-activating protein (GAP) for the small GTPase Rheb, keeping it in an inactive, GDP-bound state. Inhibition of the TSC complex by AKT allows Rheb to accumulate in its active, GTP-bound form.[3]
-
mTORC1 Activation: Rheb-GTP directly binds to and activates the mTORC1 complex, which is localized to the lysosomal surface, a hub for nutrient sensing.[3]
-
S6K1 Phosphorylation: Activated mTORC1 phosphorylates S6K1 at several residues, with the most critical being Threonine 389 (Thr389) in the hydrophobic motif.[3][6] This initial phosphorylation event relieves autoinhibition and primes S6K1 for the final activation step.
-
Full Activation by PDK1: The mTORC1-mediated phosphorylation allows 3-Phosphoinositide-dependent protein kinase 1 (PDK1) to access and phosphorylate S6K1 within its activation loop at Threonine 229 (Thr229), conferring full catalytic activity.[2][3][6]
This sequential activation ensures that S6K1 is only turned on when both growth factor signals (via PI3K/AKT) and sufficient nutrient levels (sensed by mTORC1 at the lysosome) are present, linking cell proliferation to a favorable metabolic state.
Caption: Upstream activation cascade of S6K1.
Core Mechanism: S6K1 as a Master Regulator of Protein Synthesis
Cell proliferation requires a massive increase in biomass, primarily through the synthesis of proteins. Activated S6K1 is a central driver of this process, phosphorylating a suite of targets that collectively enhance the cell's translational capacity.[7]
-
Ribosome Biogenesis via rpS6: The most well-characterized substrate of S6K1 is the 40S ribosomal protein S6 (rpS6).[8] Phosphorylation of rpS6 is believed to facilitate the translation of a specific class of mRNAs that contain a 5' terminal oligopyrimidine tract (5'TOP).[8] These 5'TOP mRNAs predominantly encode ribosomal proteins and other components of the translation machinery.[8] By promoting their synthesis, S6K1 effectively boosts the production of new ribosomes, the cellular factories for protein synthesis.
-
Enhancing Translation Initiation: S6K1 phosphorylates and activates the eukaryotic translation initiation factor 4B (eIF4B).[6][9] This enhances the activity of the eIF4F complex, which is critical for recruiting ribosomes to mRNA. Furthermore, S6K1 phosphorylates and triggers the degradation of Programmed Cell Death 4 (PDCD4), an inhibitor of the RNA helicase eIF4A, further promoting translation initiation.[2]
-
Promoting Translation Elongation: S6K1 phosphorylates and inhibits the eukaryotic elongation factor 2 kinase (eEF2K).[3] eEF2K normally phosphorylates and inactivates the elongation factor eEF2. By inhibiting eEF2K, S6K1 leads to an increase in active, dephosphorylated eEF2, thereby accelerating the elongation phase of protein synthesis.[3]
Caption: Downstream S6K1 targets converge on protein synthesis.
Linking Growth to Division: S6K1 and Cell Cycle Progression
S6K1 activity provides a crucial link between the cell's growth status and its commitment to division. By enhancing the synthesis of key regulatory proteins, S6K1 directly facilitates progression through the G1 phase of the cell cycle, pushing the cell past the restriction point and into S phase.
Overexpression of S6K1 has been shown to drive G1/S phase progression and provides a significant proliferative advantage, which is a hallmark of neoplastic transformation.[10] This is achieved, in part, by promoting the translation of mRNAs encoding critical cell cycle regulators such as Cyclin D1 and the transcription factor c-Myc .[9] Cyclin D1 is essential for forming the Cyclin D-CDK4/6 complexes that initiate the phosphorylation of the Retinoblastoma protein (pRb), while c-Myc drives the expression of numerous genes required for proliferation. By ensuring these key proteins are abundant, S6K1 helps to integrate metabolic fitness with the cell division machinery.
Methodologies for Investigating S6K1-Mediated Proliferation
A multi-pronged experimental approach is necessary to rigorously investigate the role of S6K1 in cell proliferation. The following protocols represent a self-validating system: pathway activation is confirmed by Western blot, its functional consequence on DNA synthesis is measured by BrdU incorporation, and its impact on sustained, anchorage-independent proliferation is assessed by colony formation.
Experimental Workflow Overview
Caption: Integrated workflow for studying S6K1's role in proliferation.
Protocol 4.1: Western Blot Analysis of S6K1 Pathway Activation
Principle: This protocol quantifies the phosphorylation status of S6K1 and its direct substrate, rpS6, providing a direct readout of pathway activity. A decrease in the ratio of phosphorylated protein to total protein indicates successful pathway inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 breast cancer cells) at a density of 1x10^6 cells per 60 mm dish. After 24 hours, treat with a vehicle control (e.g., DMSO) or an S6K1 inhibitor (e.g., 10 µM PF-4708671) for 2-4 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel and subsequently transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-S6K1 Thr389, anti-S6K1, anti-p-rpS6 Ser235/236, anti-rpS6, and a loading control like anti-β-Actin).
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Densitometry analysis is used to quantify band intensity.
Protocol 4.2: Quantifying DNA Synthesis via BrdU Incorporation Assay
Principle: This assay measures the rate of new DNA synthesis, a hallmark of the S phase of the cell cycle. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA and detected with a specific antibody.[11]
Methodology:
-
Cell Culture and Treatment: Seed cells in a 96-well plate (for plate reader analysis) or on coverslips in a 24-well plate (for microscopy). Treat with inhibitors or siRNA as required for 24-48 hours.
-
BrdU Labeling: Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM. Incubate for 2-4 hours under normal culture conditions.
-
Fixation and Permeabilization:
-
Remove labeling medium and wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation: To expose the incorporated BrdU, treat cells with 2 M HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate buffer.
-
Immunostaining:
-
Block with 5% BSA in PBST for 1 hour.
-
Incubate with an anti-BrdU primary antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI).
-
-
Analysis:
-
Microscopy: Capture images and count the percentage of BrdU-positive nuclei relative to the total number of DAPI-stained nuclei.
-
Flow Cytometry: After immunostaining, cells are trypsinized, resuspended, and analyzed on a flow cytometer to quantify the BrdU-positive cell population.
-
Protocol 4.3: Assessing Clonogenic Potential with a Colony Formation Assay
Principle: This assay assesses the ability of a single cell to undergo sustained proliferation to form a colony. It is the gold standard for measuring anchorage-independent growth, a characteristic of transformed cells.
Methodology:
-
Prepare Agar Layers:
-
Bottom Layer: Prepare a 0.6% agar solution in complete medium. Pipette 1.5 mL into each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Layer: Prepare a 0.3% agar solution.
-
-
Cell Suspension: Trypsinize and count cells previously treated with an inhibitor or siRNA. Resuspend a low number of cells (e.g., 500-1000 cells) in the 0.3% top agar solution.
-
Plating: Carefully layer 1 mL of the cell/top agar suspension over the solidified bottom agar layer.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 2-4 weeks. Add 100 µL of complete medium to the top of the agar every 3-4 days to prevent drying.
-
Staining and Counting:
-
After colonies have formed, stain them by adding 0.5 mL of 0.05% Crystal Violet solution to each well and incubating for 1 hour.
-
Carefully wash the wells with water to remove excess stain.
-
Count the number of colonies (typically defined as >50 cells) in each well using a microscope or a colony counter.
-
S6K1 as a Therapeutic Target
Given its central role in driving proliferation and its frequent hyperactivation in cancer, S6K1 is a compelling target for therapeutic intervention.[4][12] Inhibition of this pathway can arrest the growth of tumor cells that are dependent on PI3K/AKT/mTOR signaling.
Rationale for Inhibition:
-
Direct S6K1 Inhibitors: These compounds (e.g., PF-4708671) offer high specificity for S6K1, allowing for precise dissection of its functions. They are invaluable research tools and form the basis for developing clinical candidates. Their use avoids the feedback activation of AKT that can occur with mTORC1 inhibitors.[13]
-
mTOR Inhibitors: Drugs like Rapamycin and its analogs ("rapalogs") target the upstream activator mTORC1.[13] While clinically approved for some cancers, their efficacy can be limited by a negative feedback loop. S6K1 normally phosphorylates and inhibits upstream components of the PI3K pathway; therefore, inhibiting S6K1 (via mTORC1 inhibition) can release this brake, leading to AKT hyperactivation and attenuated therapeutic effect.[13]
| Inhibitor | Target(s) | Typical IC50 | Primary Application |
| PF-4708671 | S6K1 | ~160 nM | Preclinical research; highly selective S6K1 inhibition.[14] |
| Rapamycin (Sirolimus) | mTORC1 | ~0.1 nM | FDA-approved immunosuppressant; preclinical cancer research.[13] |
| A77 1726 | S6K1 | ~80 nM | Active metabolite of Leflunomide; induces autophagy.[14] |
| Everolimus | mTORC1 | ~2 nM | FDA-approved for various cancers (e.g., breast, kidney). |
Advanced Considerations
S6K1 Isoforms: A Story of Opposing Functions
The RPS6KB1 gene can produce distinct protein isoforms through the use of alternative translational start sites, primarily the longer p85S6K1 (which contains a nuclear localization sequence) and the shorter, cytoplasmic p70S6K1.[4] Emerging research indicates these isoforms can have divergent and even opposing roles. In some contexts, particularly breast cancer, shorter S6K1 isoforms are overproduced and exhibit oncogenic properties, while the longer isoform may act as a tumor suppressor.[15][16] This functional duality is a critical consideration for both basic research and therapeutic development, as targeting total S6K1 may yield complex outcomes.
Negative Feedback Regulation
The mTORC1-S6K1 axis is embedded within a complex network of feedback loops. Activated S6K1 can phosphorylate and inhibit upstream signaling nodes, including:
-
RICTOR: Phosphorylation of RICTOR, a key component of the mTORC2 complex, by S6K1 can inhibit mTORC2's ability to activate AKT, thus dampening the very pathway that leads to S6K1 activation.
-
IRS-1: S6K1 can phosphorylate Insulin Receptor Substrate 1 (IRS-1), leading to its degradation and attenuating insulin/IGF-1 signaling.[13]
These negative feedback loops are crucial for maintaining signaling homeostasis but also represent a key mechanism of resistance to mTOR-targeted therapies.
Conclusion
S6K1 is far more than a simple downstream effector; it is a sophisticated molecular processor that translates environmental cues into a robust proliferative response. Its control over ribosome biogenesis, translation initiation and elongation, and cell cycle progression places it at the heart of the cell's decision to divide. The detailed methodologies provided herein offer a framework for rigorously probing its function. A nuanced understanding of its upstream regulation, downstream targets, isoform-specific functions, and feedback mechanisms is paramount for researchers aiming to unravel the complexities of cell proliferation and for clinicians seeking to effectively target this pathway in human disease.
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Methodological & Application
Application Notes and Protocols for the Use of S6K-18 in Cell Culture
Introduction: Targeting a Key Regulator of Cell Growth and Proliferation
The p70 ribosomal S6 kinase 1 (S6K1) is a critical downstream effector of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR/S6K1 pathway is a frequent occurrence in a multitude of human diseases, most notably in cancer, making it a prime target for therapeutic intervention.[3][4] S6K-18, also widely known as PF-4708671, is a potent and highly selective, cell-permeable inhibitor of S6K1.[5][6] Its specificity allows for the precise dissection of S6K1-mediated signaling events, distinguishing them from the functions of the closely related S6K2 isoform and other kinases within the AGC family.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture experiments. The protocols outlined herein are designed to ensure scientific integrity and reproducibility, with a focus on understanding the causal relationships behind experimental choices.
The mTOR/S6K1 Signaling Pathway: A Visual Guide
The mTOR complex 1 (mTORC1) integrates upstream signals from growth factors, nutrients (such as amino acids), and cellular energy status.[8] Upon activation, mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates a number of downstream substrates, including the 40S ribosomal protein S6 (rpS6).[2] This phosphorylation cascade is crucial for the initiation of protein synthesis, ribosome biogenesis, and ultimately, cell growth and proliferation.[9] this compound exerts its inhibitory effect by directly targeting the kinase activity of S6K1, thereby preventing the phosphorylation of its downstream effectors.[6][10]
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary: this compound Potency
The inhibitory potency of this compound (PF-4708671) has been characterized in both cell-free and cell-based assays. It is crucial to note that the effective concentration will vary depending on the cell line and experimental conditions. Therefore, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific system.[11]
| Parameter | Value | Source |
| Ki (cell-free) | 20 nM | [12] |
| IC50 (cell-free) | 160 nM | [6][12] |
| IC50 (in various cancer cell lines) | 10 - 50 µM | [13] |
| Selectivity | >400-fold for S6K1 over S6K2 | [6] |
Note: The IC50 values in cell-based assays can be significantly higher than in cell-free assays due to factors such as cell permeability and off-target effects at higher concentrations.
Experimental Protocol: A Step-by-Step Guide to Using this compound in Cell Culture
This protocol provides a general framework for treating adherent mammalian cells with this compound. Modifications may be necessary for suspension cells or specific experimental designs.
Part 1: Reagent Preparation and Handling
-
This compound Stock Solution Preparation:
-
This compound is typically supplied as a solid powder.[14] To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).[10] For example, to prepare a 10 mM stock solution, dissolve 3.904 mg of this compound (MW: 390.41 g/mol ) in 1 mL of DMSO.
-
Rationale: DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (typically ≤ 0.1%).[11]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.[10]
-
-
Cell Culture Medium:
-
Use the appropriate complete growth medium recommended for your specific cell line, supplemented with fetal bovine serum (FBS) and antibiotics if necessary.[15]
-
Rationale: Providing the optimal growth environment is crucial for maintaining cell health and obtaining reproducible results.
-
Part 2: Cell Seeding and Treatment
-
Cell Seeding:
-
The day before treatment, seed your cells in the desired culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.[16] A typical seeding density for many cell lines is around 50-70% confluency.[15]
-
Rationale: Cells in the logarithmic growth phase are metabolically active and more likely to respond consistently to treatment. Over-confluent or sparse cultures can lead to variability.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete growth medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium remains constant across all treatment groups, including the vehicle control (medium with DMSO only), and does not exceed a non-toxic level (e.g., 0.1%).[11]
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 6, 24, or 48 hours). The optimal time will depend on the specific downstream endpoint being measured.[11]
-
Rationale: For assessing the inhibition of phosphorylation events, shorter incubation times (e.g., 1-4 hours) are often sufficient. For endpoints like cell proliferation or apoptosis, longer incubation times (e.g., 24-72 hours) are typically required.[11][17]
-
Part 3: Downstream Analysis
Following treatment with this compound, a variety of downstream analyses can be performed to assess its effects.
-
Western Blotting:
-
To confirm the on-target activity of this compound, assess the phosphorylation status of S6K1's direct downstream target, ribosomal protein S6 (rpS6), at Ser235/236 or Ser240/244. A decrease in phosphorylated rpS6 levels indicates successful inhibition of S6K1.
-
Protocol:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Incubate the membrane with primary antibodies against phospho-rpS6 and total rpS6 (as a loading control), followed by the appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
-
-
Cell Viability and Proliferation Assays:
-
To determine the effect of this compound on cell viability and proliferation, assays such as MTT, XTT, or crystal violet staining can be employed.[12][13]
-
Protocol (MTT Assay Example):
-
After the desired treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[17]
-
-
-
Cell Cycle Analysis:
-
Inhibition of S6K1 can lead to cell cycle arrest, typically in the G1 phase.[10] This can be assessed by flow cytometry after staining the cells with a DNA-intercalating dye like propidium iodide.
-
Rationale: S6K1 plays a role in promoting the G1 to S phase transition, and its inhibition can halt this progression.[2]
-
Trustworthiness and Self-Validation
To ensure the validity of your experimental results, it is essential to incorporate proper controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Positive Control: If possible, include a positive control compound known to inhibit the mTOR/S6K1 pathway, such as rapamycin, to validate the experimental setup and cell responsiveness.[18]
-
Dose-Response and Time-Course Experiments: Performing these experiments is crucial for determining the optimal experimental conditions for your specific cell line and research question.[19]
-
On-Target Verification: Confirm the inhibition of S6K1 activity by assessing the phosphorylation of its downstream targets, as described in the Western blotting section. This step is critical to ensure that the observed phenotypic effects are indeed due to the inhibition of S6K1.
By adhering to these detailed protocols and incorporating rigorous controls, researchers can confidently utilize this compound as a powerful tool to investigate the intricate roles of the S6K1 signaling pathway in various biological and pathological processes.
References
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- PubMed Central.
- Figshare. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]
- The University of Manchester Research Explorer. Investigation of the role of the mTORC1 signalling pathway in growth and productivity of industrially-relevant GS-CHO cells. [Link]
- Journal of Medicinal Chemistry. Development of Organometallic S6K1 Inhibitors. [Link]
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- National Institutes of Health. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. [Link]
- National Institutes of Health. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. [Link]
- ResearchGate. mTORC1 and cell migration. S6K1 and 4E-BP1 control cell motility by... [Link]
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- PubMed Central.
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Application Note & Protocol: Preparation and Handling of S6K-18 Stock Solutions in DMSO
Introduction: The Critical Role of S6K-18 in Cellular Signaling Research
Ribosomal S6 Kinase (S6K) is a family of serine/threonine kinases that serve as critical downstream effectors of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[1][2] This pathway is a master regulator of fundamental cellular processes, including protein synthesis, cell growth, proliferation, and metabolism.[1][3] Its dysregulation is a hallmark of numerous human diseases, most notably cancer, diabetes, and obesity.[1][2][4]
This compound is a potent and highly selective small-molecule inhibitor of the S6K1 isoform (also known as p70S6K).[1][5][6][7] With a reported IC₅₀ value of approximately 52 nM, it provides researchers with a precise pharmacological tool to dissect the complex functions of S6K1.[7][8][9]
The integrity of experimental data derived from in vitro and cell-based assays is fundamentally dependent on the accurate and reproducible preparation of inhibitor stock solutions. Due to the hydrophobic nature of many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[10] However, improper handling can lead to issues with solubility, compound degradation, or cellular toxicity, compromising experimental outcomes.
This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of this compound stock solutions in DMSO. The protocols herein are designed to be self-validating, ensuring maximum compound stability and experimental reproducibility.
This compound Mechanism of Action: The mTORC1/S6K Signaling Axis
This compound exerts its effect by inhibiting the kinase activity of S6K1. As illustrated below, S6K1 is directly activated by mTORC1 in response to upstream signals such as growth factors (via the PI3K/Akt pathway) and nutrients. Once activated, S6K1 phosphorylates a host of downstream substrates, including the ribosomal protein S6 (rpS6), to promote protein synthesis and cell growth.[1][3][11] The pathway also features complex negative feedback loops, where activated S6K1 can suppress upstream signaling by phosphorylating targets like IRS-1, thereby modulating insulin sensitivity.[2][4][12]
Physicochemical & Handling Data for this compound
Accurate protocol design begins with a clear understanding of the compound's properties. The key quantitative and qualitative data for this compound are summarized below.
| Property | Value | Source(s) & Notes |
| Chemical Name | 5-(1,1-dimethylethyl)-2-[[(1H-indazol-5-ylamino)carbonyl]amino]-3-thiophenecarboxylic acid | [7] |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [1][5][7] |
| Molecular Weight | 358.41 g/mol | [5][6][8] Use this value for all molarity calculations. |
| CAS Number | 1265789-88-5 | [5][6][7] |
| Appearance | White to off-white solid powder | [9][13] |
| Purity | ≥98% (Typically >99% by HPLC) | [8][9] Always refer to the lot-specific Certificate of Analysis (CoA). |
| Solubility in DMSO | 72 mg/mL (approx. 200.88 mM) | [5][6][14] Anhydrous DMSO is required. Moisture can reduce solubility.[6][15] |
| Solubility in Water | Insoluble | [13] Do not use aqueous buffers for primary stock solutions. |
| Storage (Powder) | -20°C for up to 3 years | [16] Store in a desiccator to protect from moisture. |
| Storage (In DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [5][16] Aliquoting is mandatory to preserve stability. |
Safety Precautions & Hazard Management
Prior to handling, it is imperative to read the Safety Data Sheet (SDS) for both this compound and Dimethyl Sulfoxide. Adherence to institutional safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (butyl rubber or double-layered nitrile gloves are recommended).[17][18][19][20]
-
Handling this compound Powder: Handle in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
-
Handling DMSO: DMSO is an exceptional solvent that is readily absorbed through the skin and can carry dissolved compounds with it into the bloodstream.[18] AVOID ALL SKIN CONTACT. Work in a well-ventilated area or chemical fume hood.[17][19]
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[17][19]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[17]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as chemical waste.[19]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Principle: A 10 mM stock concentration is a standard and convenient starting point for most in vitro and cell-based assays. It is concentrated enough to allow for significant dilution into aqueous media, minimizing the final DMSO concentration while providing a sufficient range for dose-response experiments.
Materials:
-
This compound powder (refer to CoA for purity)
-
Sterile, amber or opaque, polypropylene microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated positive-displacement or low-retention air-displacement pipettes
Calculation: The mass of this compound required to prepare a specific volume of a 10 mM stock solution is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of 10 mM Stock:
Mass (mg) = 10 mM × 1 mL × 358.41 g/mol = 3.58 mg
Step-by-Step Procedure:
-
Pre-Weigh Vial: Tare a sterile, appropriately sized vial on a calibrated analytical balance.
-
Weigh Compound: Carefully weigh out 3.58 mg of this compound powder directly into the tared vial.
-
Expert Insight: Weighing slightly more than required and adjusting the DMSO volume accordingly is often more practical than attempting to weigh an exact small mass. For example, if you weigh 4.0 mg, calculate the required DMSO volume: (4.0 mg / 3.5841 mg/mL) = 1.116 mL of DMSO.
-
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[13][22]
-
Causality: Vigorous mixing is necessary to overcome the activation energy required to break the crystal lattice of the powder and allow solvent molecules to fully solvate the compound.
-
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulates. If solids remain, sonicate the vial in a room temperature water bath for 5-10 minutes or warm gently to 37°C.[22][23]
-
Trustworthiness: This visual confirmation is a critical self-validating step. An incompletely dissolved stock solution will lead to inaccurate and non-reproducible downstream results.
-
Protocol 2: Aliquoting and Long-Term Storage
Principle: Small molecule inhibitors can be sensitive to repeated freeze-thaw cycles, which can cause degradation or precipitation. Aliquoting the primary stock into single-use volumes is the most effective strategy to preserve the compound's integrity and ensure consistent potency over time.[13][22][23]
Step-by-Step Procedure:
-
Prepare Aliquots: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled polypropylene microcentrifuge tubes.
-
Expert Insight: The volume of the aliquot should be tailored to your typical experimental needs to minimize waste.
-
-
Long-Term Storage: Store the aliquots at -80°C for maximum stability (up to 6 months).[5][16]
-
Short-Term Storage: For frequent use, aliquots may be stored at -20°C for up to 1 month.[5][16]
-
Handling: When ready to use, thaw a single aliquot at room temperature and centrifuge it briefly to collect the solution at the bottom of the tube. Do not re-freeze any unused portion of the thawed aliquot.
Protocol 3: Preparation of Working Solutions for Cell Culture
Principle: Directly diluting a concentrated DMSO stock into an aqueous buffer or cell culture medium often causes the compound to precipitate out of solution.[15] To prevent this, an intermediate dilution step in DMSO or the final culture medium is recommended. The final concentration of DMSO in the assay should be kept as low as possible (typically <0.1% ) to avoid solvent-induced cellular artifacts.[13][15] A vehicle control containing the same final DMSO concentration must always be included in experiments.[24]
Example: Preparing a 10 µM working solution with 0.1% final DMSO concentration:
-
Thaw Stock: Thaw one 10 mM this compound aliquot at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): Perform a 1:100 dilution of the 10 mM stock in cell culture medium to create a 100 µM intermediate solution.
-
Add 2 µL of 10 mM stock to 198 µL of pre-warmed cell culture medium. Vortex gently.
-
Causality: This step gradually reduces the DMSO concentration, lowering the risk of precipitation compared to a single large dilution.
-
-
Prepare Final Working Solution: Perform a final 1:10 dilution of the 100 µM intermediate solution into the final volume of cell culture medium needed for your experiment.
-
To prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
Self-Validation: The final DMSO concentration in this example is (2 µL stock / 200 µL intermediate) × (100 µL intermediate / 1000 µL final) = 0.1% .
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilutions with pure DMSO instead of the compound stock solution, ensuring the final DMSO concentration matches the treated samples.
-
Mix and Use: Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to your cells.
Workflow Visualization
The following diagram summarizes the complete workflow from receiving the powdered compound to its application in a cell-based assay.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in DMSO. | 1. Insufficient mixing.2. Non-anhydrous or poor-quality DMSO.3. Compound has degraded or is impure. | 1. Continue to vortex; sonicate in a water bath for 10-15 minutes.2. Use a fresh, sealed bottle of anhydrous, high-purity (≥99.9%) DMSO.3. Verify compound integrity with the supplier; check the lot-specific CoA. |
| Precipitate forms when diluting stock into aqueous medium. | 1. Compound has low aqueous solubility.2. Dilution factor is too large (DMSO shock).3. Medium is at the wrong pH or temperature. | 1. Perform serial dilutions rather than a single large dilution step (see Protocol 5.3).2. Ensure the final DMSO concentration is as low as possible but sufficient to maintain solubility.3. Ensure the culture medium is pre-warmed to 37°C before adding the inhibitor. |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles of stock solution.2. Inaccurate pipetting.3. Inconsistent final DMSO concentration. | 1. Strictly adhere to the single-use aliquot protocol. Never re-freeze a thawed stock.2. Use calibrated pipettes and low-retention tips.3. Always prepare a master mix of the final working solution to add to all wells/plates for a given condition. Ensure the vehicle control has a perfectly matched DMSO concentration. |
References
- Pende, M., & Thomas, G. (2002). The S6 kinase signaling pathway in the control of development and growth. PubMed.
- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway.
- ResearchGate. (n.d.). S6K functions in feedback regulation.
- Wikipedia. (n.d.). Ribosomal s6 kinase.
- National Institutes of Health (NIH). (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. NIH.
- ResearchGate. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?
- Selleck Chemicals. (n.d.). This compound | S6 Kinase 抑制剂.
- Carl ROTH. (n.d.). Safety Data Sheet: DMSO.
- Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO).
- Washington University. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide.
- Washington State University. (2022). Standard Operating Procedure #1 Title: Preparation of Dimethyl Sulfoxide (DMSO).
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
- ResearchGate. (2025). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.
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Optimizing S6K1 Concentration for In Vitro Kinase Assays: A Detailed Guide for Researchers
Introduction: The Central Role of S6K1 in Cellular Signaling and Drug Discovery
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a key downstream effector of the mTOR signaling pathway.[1][2] This pathway is a master regulator of cell growth, proliferation, metabolism, and survival.[3] S6K1 is activated in response to various stimuli, including growth factors and nutrients, through a series of phosphorylation events.[4][5] The mammalian target of rapamycin complex 1 (mTORC1) phosphorylates S6K1 at its hydrophobic motif (Threonine 389), which is a crucial step for its activation.[4][5] Subsequent phosphorylation at the activation loop (Threonine 229) by phosphoinositide-dependent kinase 1 (PDK1) leads to full enzymatic activity.[3][5]
Once activated, S6K1 phosphorylates a host of downstream substrates, most notably the 40S ribosomal protein S6 (RPS6).[6] This action enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.[2] Given its central role in cellular processes, dysregulation of the S6K1 signaling pathway is implicated in numerous diseases, including cancer, metabolic disorders like diabetes, and neurodegenerative diseases such as Alzheimer's.[1][3][4] This makes S6K1 a highly attractive target for therapeutic intervention.
In vitro kinase assays are indispensable tools for studying S6K1 function and for the discovery and characterization of novel inhibitors.[7] A precisely defined concentration of active S6K1 is paramount for the success of these assays, ensuring reliable and reproducible data. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and utilizing the optimal S6K1 concentration for robust in vitro kinase assays.
The S6K1 Signaling Pathway: A Visual Overview
To appreciate the context of an in vitro assay, it is essential to understand the upstream activation and downstream effects of S6K1 within the cell.
Caption: The S6K1 signaling cascade.
Principles of In Vitro S6K1 Kinase Assays
An in vitro kinase assay measures the enzymatic activity of a purified kinase, in this case, S6K1.[7] The fundamental principle involves incubating the active S6K1 enzyme with a specific substrate and a phosphate donor, typically adenosine triphosphate (ATP), in a buffered solution that mimics physiological conditions. The kinase catalyzes the transfer of the gamma-phosphate from ATP to a serine or threonine residue on the substrate. The extent of this phosphorylation event is then quantified using a variety of detection methods.
Commonly employed detection technologies include:
-
Radiometric Assays: These traditional and highly sensitive assays utilize [γ-³²P]ATP or [γ-³³P]ATP.[8][9] The radiolabeled phosphate is transferred to the substrate, and the amount of incorporated radioactivity is measured.
-
Fluorescence-Based Assays: These methods, which include fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), offer a non-radioactive alternative.[8][10] They often rely on phosphorylation-specific antibodies or changes in the molecular properties of a fluorescently labeled substrate upon phosphorylation.
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced during the kinase reaction.[9][11] The generated ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to kinase activity.
Determining the Optimal S6K1 Concentration: An Experimental Workflow
The concentration of S6K1 in an in vitro assay is a critical parameter that directly influences the reaction kinetics and the overall assay performance. An excessively high concentration can lead to rapid substrate depletion and non-linear reaction rates, while a low concentration may result in a weak signal that is difficult to distinguish from the background. The ideal concentration should yield a linear reaction rate over the desired incubation time and provide a robust signal-to-background ratio.
The following experimental workflow outlines a systematic approach to determine the optimal S6K1 concentration.
Caption: Workflow for optimizing S6K1 concentration.
Protocol 1: Titration of Recombinant S6K1 for Optimal Assay Performance
This protocol describes a general method for determining the optimal concentration of recombinant active S6K1 for an in vitro kinase assay using a luminescence-based detection method (e.g., ADP-Glo™).
Materials:
-
Recombinant active S6K1 protein (specific activity should be noted from the manufacturer's datasheet)[12][13]
-
S6K1 substrate (e.g., a synthetic peptide such as KRRRLASLR)[14][15]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[12][13]
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)[11]
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a Serial Dilution of S6K1:
-
Thaw the stock solution of recombinant active S6K1 on ice.
-
Prepare a series of dilutions of S6K1 in Kinase Assay Buffer. A suggested starting range is from 100 ng/µL down to 0.1 ng/µL. It is recommended to perform 2-fold or 3-fold serial dilutions.
-
-
Prepare the Master Mix:
-
Prepare a master mix containing the Kinase Assay Buffer, the S6K1 substrate, and ATP. The final concentration of the substrate and ATP should be at or near their respective Km values if known, or at a concentration determined from preliminary experiments. A typical starting concentration for a peptide substrate is 1 mg/ml, and for ATP is 500 µM.[11]
-
-
Set Up the Kinase Reactions:
-
Add the master mix to the wells of the microplate.
-
Add the serially diluted S6K1 enzyme to the appropriate wells to initiate the kinase reaction. Include a "no enzyme" control (blank) containing only the master mix and kinase dilution buffer.[11]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes).[11] This incubation time should be within the linear range of the reaction, which may need to be determined in a separate time-course experiment.
-
-
Terminate the Reaction and Detect the Signal:
-
Following the incubation, terminate the kinase reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent).[11]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the average signal from the "no enzyme" control wells from all other wells.
-
Plot the background-subtracted signal (Relative Luminescence Units, RLU) as a function of the S6K1 concentration.
-
The optimal S6K1 concentration is typically chosen from the linear portion of the curve, often corresponding to 50-80% of the maximum signal, to ensure the assay is sensitive to both inhibitors and activators.
-
Typical Concentration Ranges for In Vitro S6K1 Assays
The optimal concentration of S6K1 and its substrates can vary depending on the specific activity of the enzyme preparation, the nature of the substrate (peptide vs. full-length protein), and the detection method used. The following table provides a summary of typical concentration ranges reported in the literature and by commercial suppliers.
| Component | Typical Concentration Range | Source(s) |
| Recombinant S6K1 Enzyme | 5 - 50 ng/reaction | [11][12] |
| S6K Peptide Substrate | 0.5 - 2 mg/mL | [11][16] |
| ATP | 10 - 500 µM | [11][17] |
Note: The Michaelis constant (Km) for ATP has been reported to be approximately 5-6 µM and 21.4 µM, while the Km for a model peptide substrate was found to be around 4-5 µM and 0.9 µM in separate studies.[18][19] It is often advisable to use ATP and substrate concentrations around their Km values for kinetic studies and inhibitor screening.
Protocol 2: In Vitro Kinase Assay for S6K1 Inhibitor Screening
Once the optimal S6K1 concentration is determined, it can be applied to screen for potential inhibitors.
Materials:
-
All materials from Protocol 1
-
Test compounds (potential S6K1 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., PF-4708671)
Procedure:
-
Prepare Reagents:
-
Prepare the Kinase Assay Buffer, S6K1 enzyme at its predetermined optimal concentration, S6K1 substrate, and ATP solution as described in Protocol 1.
-
-
Prepare Compound Plates:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in a separate plate. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%).[11]
-
-
Set Up the Kinase Reactions:
-
Add the diluted test compounds, positive control inhibitor, or vehicle control (e.g., DMSO) to the wells of the assay plate.
-
Add the S6K1 enzyme to all wells except the "no enzyme" blank.
-
Initiate the reaction by adding a master mix containing the S6K1 substrate and ATP.
-
-
Incubation, Termination, and Detection:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Conclusion: Ensuring Data Integrity through Methodical Optimization
The determination of the optimal S6K1 concentration is a foundational step in the development of robust and reliable in vitro kinase assays. By systematically titrating the enzyme and carefully considering the interplay between enzyme concentration, substrate concentration, and reaction time, researchers can establish an assay window that is sensitive, reproducible, and suitable for high-throughput screening of potential therapeutic agents. The protocols and guidelines presented in this application note provide a solid framework for achieving these goals, ultimately contributing to a deeper understanding of S6K1 biology and the acceleration of drug discovery efforts targeting this important kinase.
References
- Kinetic mechanism of fully activated S6K1 protein kinase. (2008). PubMed.
- What are the common methods available to detect kinase activities? (2023).
- Current technologies to identify protein kinase substr
- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. (n.d.). MDPI.
- Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif. (2013). Portland Press.
- S6K in vitro kinase assay. (n.d.). Bio-protocol.
- Human p70 Ribosomal S6 Protein Kinase-1 (S6K1): Mechanism of Substrate Catalysis, Activation and Inhibition. (n.d.). University of Miami.
- p70S6K (S6K1) Kinase Assay Kit. (n.d.). BPS Bioscience.
- S6 kinase 1 at the central node of cell size and ageing. (2022). Frontiers.
- Downstream substrates and effectors of S6K. (n.d.).
- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Form
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- Recombinant Human Active p70 S6 Kinase Protein, CF 896-KS-010. (n.d.). R&D Systems.
- p70S6K Enzyme D
- p70S6K, Active (P0066). (n.d.). Sigma-Aldrich.
- Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. (n.d.). PMC.
- S6K1 plays a key role in glial transform
- p70S6K (S6K1) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substr
- A role for translational regulation by S6 kinase and a downstream target in inflamm
- Phosphorylation and Degradation of S6K1 (p70S6K1)
- The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. (n.d.). Publisher.
- Recombinant Human S6K1 protein (ab167933). (n.d.). Abcam.
- An In-Depth Technical Guide to S6 Kinase Substr
- Anti-S6K1 Rabbit Monoclonal Antibody. (n.d.). ApexBio.
- Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay. (2006). PubMed.
- p70S6K (S6K1) Kinase Assay Kit, 78806. (n.d.). Amsbio.
- S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt. (n.d.). NIH.
- The mTOR substrate S6 Kinase 1 (S6K1) is a negative regulator of axon regeneration and a potential. (2017). Journal of Neuroscience.
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- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
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- 17. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic mechanism of fully activated S6K1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Western Blot Analysis of p70 S6 Kinase (S6K)
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of p70 S6 Kinase in Cellular Signaling
The p70 Ribosomal S6 Kinase (p70S6K, or S6K) is a critical serine/threonine kinase that functions as a primary downstream effector of the mTOR (mechanistic Target of Rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. S6K integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis by phosphorylating the 40S ribosomal protein S6 and other substrates involved in translation initiation.
Given its pivotal role, the activation state of S6K, often measured by its phosphorylation at key residues like Threonine 389 (Thr389), is a widely used biomarker for mTOR pathway activity in both basic research and drug development. Western blot analysis is the gold-standard technique for quantifying changes in total S6K protein levels and its phosphorylation status, providing a robust readout of mTORC1 signaling activity.
A note on nomenclature: The term "S6K-18" is not standard. This guide pertains to the analysis of the well-characterized p70 isoform of S6K (S6K1), which is the most commonly studied member of the S6 Kinase family.
Scientific Principles: A Self-Validating Approach to S6K Western Blotting
Antibody Selection: The Key to Specificity
The most critical choice in an S6K Western blot is the selection of primary antibodies. Two types of antibodies are essential for a complete analysis:
-
Phospho-Specific S6K Antibody (e.g., Phospho-p70 S6 Kinase (Thr389) Antibody): This is the primary readout for mTORC1 activity. The phosphorylation at Thr389 is a direct and crucial step for S6K activation, catalyzed by mTORC1. Its signal intensity reflects the level of active S6K in the cell.
-
Total S6K Antibody (e.g., p70 S6 Kinase Antibody): This antibody recognizes S6K regardless of its phosphorylation state. It is an indispensable loading control. By normalizing the phospho-S6K signal to the total S6K signal, one can distinguish changes in S6K activation from changes in overall S6K protein expression.
The Importance of Controls
To ensure data integrity, every S6K Western blot should include:
-
Positive Control: A cell lysate known to have high mTOR activity. For example, insulin or growth factor-stimulated HEK293 or MCF7 cells. This confirms that the antibodies and detection system are working correctly.
-
Negative Control: A lysate where mTOR signaling is inhibited. This can be achieved by serum-starving cells or treating them with an mTOR inhibitor like Rapamycin or Torin1. This validates the specificity of the phospho-S6K antibody.
Signaling Pathway Context: S6K in the mTOR Cascade
Understanding the upstream regulation of S6K is crucial for experimental design and data interpretation. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway leading to S6K activation.
Caption: The mTORC1 signaling cascade. Growth factors activate PI3K and Akt, which inhibits the TSC complex, allowing Rheb-GTP to activate mTORC1, leading to the phosphorylation and activation of S6K.
Detailed Protocol: Western Blot for Total and Phospho-S6K
This protocol is optimized for cultured mammalian cells. Modifications may be necessary for tissue samples.
Part 1: Sample Preparation & Lysis
Causality: The goal is to efficiently lyse cells while preserving the phosphorylation state of S6K. Therefore, the lysis buffer must contain strong detergents and, critically, phosphatase and protease inhibitors.
-
Cell Culture and Treatment: Plate cells to achieve 80-90% confluency at the time of harvest. Apply experimental treatments (e.g., growth factor stimulation, drug incubation). For a negative control, serum-starve cells overnight or treat with 100 nM Rapamycin for 1-2 hours.
-
Cell Harvest: Aspirate media and wash cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails directly to the plate (a typical volume is 100-200 µL for a 6 cm dish).
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
-
Incubation & Collection: Scrape cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. This pellets insoluble cellular debris.
-
Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).
Part 2: SDS-PAGE and Protein Transfer
Causality: Proteins are separated by size via SDS-PAGE. A PVDF membrane is recommended over nitrocellulose due to its higher binding capacity and durability, which is advantageous for detecting lower abundance phospho-proteins.
-
Sample Preparation for Loading: Dilute an equal amount of protein (typically 20-30 µg per lane) from each sample with 4X Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom (approximately 1.5 hours at 100-120V). p70 S6K migrates at approximately 70 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer system (e.g., 1 hour at 100V in a cold room) is highly recommended for quantitative accuracy.
Part 3: Immunoblotting and Detection
Causality: Blocking prevents non-specific antibody binding. The choice of blocking buffer is critical; Bovine Serum Albumin (BSA) is preferred over milk for phospho-antibody incubations, as milk contains phosphoproteins (casein) that can increase background.
-
Blocking: Incubate the membrane in 5% w/v BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in 5% BSA/TBST according to the manufacturer's recommendation. (See table below for typical dilutions). Incubate the membrane overnight at 4°C with gentle agitation.
-
Best Practice: It is often recommended to first probe for the phospho-S6K antibody. After imaging, the membrane can be stripped and re-probed for total S6K.
-
| Antibody Target | Typical Dilution | Supplier Example |
| Phospho-p70 S6K (Thr389) | 1:1000 | Cell Signaling Technology |
| Total p70 S6K | 1:1000 | Cell Signaling Technology |
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 to 1:5000 in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.
Experimental Workflow Diagram
The following diagram outlines the complete Western blot process for S6K analysis.
Application Notes & Protocols for S6K-18 Administration in Preclinical Mouse Models
Abstract: This document provides a comprehensive guide for researchers on the effective administration of S6K-18, a selective inhibitor of p70 Ribosomal S6 Kinase 1 (S6K1), in mouse models. We delve into the underlying biology of the mTOR/S6K1 signaling axis, the pharmacological properties of this compound, and detailed, field-proven protocols for its formulation, administration, and in vivo validation. This guide is designed to ensure scientific rigor, reproducibility, and the generation of high-quality preclinical data for professionals in academic research and drug development.
Introduction: Targeting a Key Node in Cellular Growth and Metabolism
The mechanistic Target of Rapamycin (mTOR) signaling pathway is a master regulator of cellular physiology, integrating signals from growth factors, nutrients, and cellular energy status to control processes like protein synthesis, cell growth, and proliferation.[1][2] A critical downstream effector in this cascade is the p70 Ribosomal S6 Kinase 1 (S6K1), a serine/threonine kinase encoded by the RPS6KB1 gene.[3] Upon activation by mTOR Complex 1 (mTORC1), S6K1 phosphorylates numerous substrates, most notably the 40S ribosomal protein S6 (rpS6), thereby promoting the translation of specific mRNAs required for cell growth and division.[4][5]
Dysregulation of the mTOR/S6K1 axis is a hallmark of numerous pathologies, including various cancers, metabolic diseases like obesity and type 2 diabetes, and age-related inflammatory conditions.[6][7][8] This makes S6K1 a compelling therapeutic target. This compound has emerged as a valuable research tool; it is a potent and highly selective small-molecule inhibitor of S6K1, with a reported IC₅₀ of 52 nM.[9][10] Its selectivity allows for the precise interrogation of S6K1-dependent functions, distinguishing them from the broader effects of mTOR inhibitors like rapamycin.[9][10]
This guide provides the necessary technical framework for leveraging this compound in preclinical mouse models, moving from foundational pathway biology to practical, step-by-step experimental protocols.
Section 1: The mTOR/p70S6K1 Signaling Axis
Understanding the signaling architecture is paramount to designing and interpreting studies with this compound. The mTOR/S6K1 pathway is a central hub for anabolic signaling. Growth factor signals (e.g., insulin, IGF-1) activate the PI3K/Akt pathway, which in turn relieves inhibition on mTORC1.[11] Concurrently, sufficient nutrient levels, particularly amino acids, signal to mTORC1, leading to its full activation.[1][3] Activated mTORC1 then directly phosphorylates S6K1, which subsequently phosphorylates its downstream targets to drive protein synthesis and cell growth.[12] Importantly, S6K1 participates in a negative feedback loop by phosphorylating Insulin Receptor Substrate 1 (IRS-1), which can dampen upstream PI3K/Akt signaling.[11][13] Pharmacological inhibition of S6K1 with this compound can therefore not only block downstream effects but also potentially enhance Akt signaling by relieving this feedback inhibition.[14][15]
Caption: The mTOR/p70S6K1 signaling pathway and the inhibitory action of this compound.
Section 2: this compound - A Selective S6K1 Inhibitor
For in vivo studies, understanding the physicochemical properties of this compound is essential for proper handling, formulation, and administration.
| Property | Value | Source |
| IUPAC Name | 5-(1,1-dimethylethyl)-2-[[(1H-indazol-5-ylamino)carbonyl]amino]-3-thiophenecarboxylic acid | [9] |
| CAS Number | 1265789-88-5 | [9][16] |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [9][10] |
| Molecular Weight | 358.41 g/mol | [9][16] |
| IC₅₀ (S6K1) | 52 nM | [9][10] |
| Appearance | Solid powder | [10] |
| Solubility | DMSO (~72 mg/mL), Ethanol (~2 mg/mL), Insoluble in Water/PBS | [9][16] |
| Storage | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C | [10] |
Expert Insight: The poor aqueous solubility of this compound is the most critical factor for in vivo work. It cannot be simply dissolved in saline or PBS. A carefully prepared vehicle using solubilizing agents is mandatory to ensure bioavailability and prevent precipitation upon injection.
Section 3: Preclinical Rationale & Insights from Genetic Models
The rationale for using this compound is strongly supported by studies on S6K1 knockout (S6k1⁻/⁻) mice. These genetic models provide a validated preview of the systemic effects of long-term S6K1 inhibition.
-
Metabolism & Lifespan: S6k1⁻/⁻ mice are protected from diet-induced obesity and insulin resistance.[17] Notably, female S6k1⁻/⁻ mice exhibit a significant increase in lifespan, accompanied by improvements in age-related pathologies like immune and bone dysfunction.[17] These findings suggest that pharmacological inhibition with this compound could be a strategy to combat metabolic and age-related diseases.
-
Cell Size Control: A defining characteristic of S6k1⁻/⁻ mice is their reduced body size, confirming the kinase's fundamental role in cell growth.[8][18]
-
Cancer: Enhanced S6K1 activity is correlated with poor prognosis and therapy resistance in several cancers.[7][19] Studies using other S6K1 inhibitors have shown superior anti-tumor effects compared to mTOR inhibitors in breast cancer models, validating S6K1 as a direct target.[20]
Section 4: Protocol - Preparation and Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and a final dosing formulation suitable for intraperitoneal (IP) or oral (PO) administration in mice.
Trustworthiness - The Self-Validating Protocol: This formulation is designed to keep the hydrophobic compound in solution. After preparation, visually inspect the final solution for any precipitation. A clear, homogenous solution is required for administration. If particulates are visible, the formulation has failed and should not be used.
Materials:
-
This compound powder (CAS 1265789-88-5)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tween® 80 (Polysorbate 80)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile, light-protected microcentrifuge tubes or vials
Protocol Steps:
-
Prepare 100 mg/mL Stock Solution (in DMSO):
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add anhydrous DMSO to achieve a final concentration of 100 mg/mL. Example: To 10 mg of this compound, add 100 µL of DMSO.
-
Vortex or sonicate gently at room temperature until the powder is completely dissolved. This stock solution can be stored at -20°C for long-term use.
-
-
Prepare Final Dosing Formulation (Example for a 10 mg/kg dose):
-
Causality: This multi-component vehicle is standard for water-insoluble compounds. DMSO initially solubilizes the drug, PEG300 acts as a co-solvent, and Tween 80 acts as a surfactant to maintain a stable suspension/solution when mixed with the final aqueous component (saline).
-
Calculation: Assume a standard dosing volume of 10 µL per gram of mouse body weight (or 200 µL for a 20g mouse). For a 10 mg/kg dose, each mouse needs 0.2 mg of this compound. The final concentration of the dosing solution should be 1 mg/mL (0.2 mg / 0.2 mL).
-
Vehicle Composition: A common and effective vehicle is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline .
-
Step-by-Step Formulation (for 1 mL total volume): a. In a sterile tube, add 10 µL of the 100 mg/mL this compound stock solution. b. Add 90 µL of DMSO to dilute the stock. c. Add 400 µL of PEG300. Vortex thoroughly. d. Add 50 µL of Tween 80. Vortex thoroughly until the solution is homogenous. e. Slowly add 450 µL of sterile saline while vortexing to prevent precipitation. f. The final solution will have a concentration of 1 mg/mL. Protect from light and prepare fresh daily.
-
Section 5: Protocol - Administration of this compound to Mouse Models
The choice of administration route depends on the experimental goal, desired pharmacokinetic profile, and the specific mouse model.
Caption: General experimental workflow for this compound administration in mouse models.
Intraperitoneal (IP) Injection
-
Rationale: Bypasses first-pass metabolism, often leading to higher and more consistent bioavailability compared to oral gavage.
-
Procedure:
-
Load the calculated volume of this compound formulation into a sterile 1 mL syringe with a 27-gauge needle.
-
Properly restrain the mouse, exposing its abdomen.
-
Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-30 degree angle to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ (no fluid should enter the syringe).
-
Inject the solution smoothly.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Oral Gavage (PO)
-
Rationale: Mimics the clinical route of administration for many oral drugs and is necessary for studies where gastrointestinal absorption is being evaluated.
-
Procedure:
-
Load the calculated volume into a 1 mL syringe attached to a proper-sized, ball-tipped gavage needle.
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage to the esophagus.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the back of the throat.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.
-
Once in place, dispense the solution steadily.
-
Remove the needle gently and return the mouse to its cage.
-
Section 6: Experimental Design & Validation
Expertise - Designing Robust Studies: A successful study hinges on more than just the injection. The choice of model, controls, and endpoint analysis are critical for generating trustworthy data.
Dosing and Scheduling
While the optimal dose must be determined empirically for each model, a starting point can be extrapolated from similar kinase inhibitors. A dose range of 10-50 mg/kg , administered once daily (QD) or twice daily (BID), is a reasonable starting point for efficacy studies.
Example Dosing Table for a Xenograft Study:
| Parameter | Recommendation | Rationale |
| Mouse Model | Athymic Nude mice with MDA-MB-231 tumor xenografts | Standard model for breast cancer studies.[20] |
| Group 1 | Vehicle (10% DMSO/40% PEG300/5% Tween/45% Saline) | Essential Control: To account for any effects of the vehicle itself. |
| Group 2 | This compound (25 mg/kg, QD, IP) | Test dose to evaluate anti-tumor efficacy. |
| Treatment Duration | 21-28 days, or until tumor volume endpoint is reached. | Standard duration for assessing tumor growth inhibition. |
| Primary Endpoint | Tumor volume measurements (caliper), Body weight | To assess efficacy and toxicity. |
| Secondary Endpoint | Pharmacodynamic analysis of p-S6 in tumor tissue | To confirm target engagement. |
Pharmacodynamic (PD) Biomarker Analysis
Confirming that this compound has reached its target and inhibited its activity is crucial. The most direct method is to measure the phosphorylation of its primary substrate, rpS6.
Protocol: Western Blot for p-rpS6 (Ser235/236) and Total rpS6
-
Tissue Collection: At a defined time point after the final dose (e.g., 2-12 hours), euthanize mice and rapidly excise tissues of interest (e.g., tumor, liver).
-
Flash Freeze: Immediately flash-freeze tissues in liquid nitrogen to preserve phosphorylation states. Store at -80°C.
-
Lysis: Homogenize the frozen tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-rpS6 (Ser235/236) overnight at 4°C.
-
Wash, then incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total rpS6 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Expected Result: A significant reduction in the ratio of p-rpS6 to total rpS6 in the this compound treated group compared to the vehicle group confirms successful target inhibition in vivo.
References
- Wikipedia. P70-S6 Kinase 1. [Link]
- Semba, S., et al. p70S6K1 (S6K1)-mediated Phosphorylation Regulates Phosphatidylinositol 4-Phosphate 5-Kinase Type I γ Degradation and Cell Invasion. Journal of Biological Chemistry via PMC.[Link]
- Zhang, H.H., et al. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. Journal of Biological Chemistry via PMC.[Link]
- QIAGEN GeneGlobe. p70S6K Signaling. [Link]
- Taylor & Francis. P70-S6 Kinase 1 – Knowledge and References. [Link]
- Zhang, Y., et al. Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.
- Wong, C., et al. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector. Pharmacological Research.[Link]
- Deng, L., et al. The mTOR-S6K Pathway Links Growth Signaling to DNA Damage Response by Targeting RNF168.
- Casalvieri, K.A., et al. Therapeutic targeting of p90 ribosomal S6 kinase. Frontiers in Cell and Developmental Biology.[Link]
- Xu, S., et al. Beyond controlling cell size: functional analyses of S6K in tumorigenesis. Acta Pharmaceutica Sinica B via PMC.[Link]
- Selman, C., et al. Ribosomal protein S6 kinase 1 signaling regulates mammalian lifespan. Science via PMC.[Link]
- Antion, M.D., et al. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. Learning & Memory via NIH.[Link]
- Scholz, A.K., et al. Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Molecules via PMC.[Link]
- Bousis, S., et al. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance. bioRxiv.[Link]
- ResearchGate. mTOR signalling pathway.
- Carcereny, E., et al. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer. Oncotarget via PMC.[Link]
- Bahri, R., et al. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. Leukemia & Lymphoma via NIH.[Link]
- Pende, M., et al. S6K1−/−/S6K2−/− Mice Exhibit Perinatal Lethality and Rapamycin-Sensitive 5′-Terminal Oligopyrimidine mRNA Translation... Molecular and Cellular Biology via PMC.[Link]
- Zhang, Y., et al. Inhibition of S6K lowers age-related inflammation and immunosenescence and increases lifespan through the endolysosomal system. bioRxiv.[Link]
- Holz, M.K., et al.
- Sabatini, D.M.
- ChemBK. This compound. [Link]
- Lau, A., et al. Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry.[Link]
- Sun, Z., et al. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice. Diabetologia.[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. youtube.com [youtube.com]
- 3. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. mTOR and S6K1 mediate assembly of ... | Article | H1 Connect [archive.connect.h1.co]
- 6. benchchem.com [benchchem.com]
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- 8. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical validation of a novel compound targeting p70S6 kinase in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Determining the Optimal Working Concentration of the S6K1 Inhibitor, S6K-18
Here are the detailed Application Notes and Protocols for determining the optimal working concentration of S6K-18.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a potent and highly selective small-molecule inhibitor of Ribosomal Protein S6 Kinase 1 (S6K1), a critical downstream effector of the mTORC1 signaling pathway.[1][2] The mTORC1/S6K1 axis is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[3][4] As such, this compound serves as an invaluable chemical probe for dissecting S6K1 function. However, its utility is entirely dependent on using it at an optimal concentration—one that ensures specific, on-target inhibition without inducing confounding off-target effects. This guide provides a comprehensive, field-tested framework for researchers to systematically determine and validate the optimal working concentration of this compound for their specific experimental system. We present a three-tiered validation workflow, moving from biochemical potency to cellular target engagement and finally to functional phenotypic outcomes.
Introduction: The Rationale for a Multi-Tiered Approach
The journey from a published biochemical IC50 value to a reliable working concentration for a cell-based experiment is not a direct one. The biochemical IC50—the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50% in a cell-free system—is the foundational measure of a compound's potency. For this compound, this has been reported as 52 nM.[2][5]
However, the intracellular environment presents several variables that a biochemical assay cannot replicate:
-
Cellular Permeability: The compound must cross the cell membrane to reach its target.
-
Compound Stability: The inhibitor may be metabolized or actively transported out of the cell.
-
ATP Competition: Most critically for an ATP-competitive inhibitor like this compound, the intracellular concentration of ATP is in the millimolar range (1-10 mM), which is orders of magnitude higher than the ATP concentrations used in most biochemical kinase assays.[6] This high level of competitor necessitates a higher concentration of the inhibitor to achieve the same level of target occupancy.
Therefore, a robust determination of the optimal working concentration relies on a logical, multi-step validation process.
Caption: Tiered workflow for inhibitor validation.
This guide provides detailed protocols for each tier of this validation workflow.
The mTORC1-S6K1 Signaling Axis
S6K1 is activated downstream of a complex signaling cascade. Growth factors (e.g., insulin) activate PI3K and AKT, which in turn relieve inhibition on the mTORC1 complex.[4] Activated mTORC1 then directly phosphorylates S6K1 at a key hydrophobic motif site (Thr389), a critical step for its full activation.[7] Activated S6K1 phosphorylates a host of substrates, with the 40S ribosomal protein S6 (rpS6) being the most well-characterized.[1][8] The phosphorylation of rpS6 is therefore a highly reliable and widely used biomarker for S6K1 activity.[9]
Caption: The mTORC1-S6K1 signaling pathway targeted by this compound.
Reagent Preparation and Handling
Proper handling and preparation of the inhibitor stock solution is paramount for reproducible results.
Table 1: this compound Compound Properties
| Property | Value | Source |
|---|---|---|
| Full Chemical Name | 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid | [2] |
| CAS Number | 1265789-88-5 | [2] |
| Molecular Weight | 358.41 g/mol | [10] |
| Purity | >98% (recommended) | [2] |
| Biochemical IC50 | 52 nM (against S6K1) | [5][11] |
| Appearance | Solid powder |[2] |
Protocol: Preparation of this compound Stock Solution
-
Objective: To prepare a highly concentrated, stable stock solution for serial dilutions.
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all material is at the bottom.
-
To prepare a 10 mM stock solution , add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW = 358.41), add 279 µL of DMSO.
-
Calculation: (1 mg / 358.41 g/mol ) * (1 L / 0.010 mol) = 0.000279 L = 279 µL
-
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the DMSO stock solution at -20°C for long-term use (months to years) or at 4°C for short-term use (days to weeks).[2][12]
-
Crucial Note: DMSO is hygroscopic (absorbs water from the air). Ensure stock vials are tightly sealed. The presence of water can cause the compound to precipitate upon freezing and thawing.[13]
-
Protocol 1: Biochemical IC50 Determination
Objective: To confirm the potency of this compound against purified, recombinant S6K1 enzyme in a cell-free system. This step validates the quality of your specific batch of the compound.
Rationale: This assay provides the intrinsic inhibitory constant (Ki) or IC50 in a controlled environment with a defined ATP concentration. It serves as the benchmark against which cellular activity will be compared. We describe a generic protocol adaptable to luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures ATP consumption.[7]
Methodology:
-
Materials:
-
Recombinant active S6K1 protein
-
S6K1 substrate peptide (e.g., a synthetic peptide containing the S6 recognition sequence)
-
ATP
-
Kinase Assay Buffer (typically contains MgCl2, DTT, and a buffer like HEPES)
-
This compound (10 mM stock in DMSO)
-
ADP-Glo™ Kinase Assay reagents (or equivalent)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
-
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound. Start with a 1:10 dilution of your 10 mM stock in kinase buffer, then perform 10-point, 3-fold serial dilutions. Your final concentrations in the assay might range from 1 µM to 50 pM. Also prepare a DMSO-only control.
-
Reaction Setup: In each well of the plate, add the components in the following order:
-
Kinase Assay Buffer
-
Diluted this compound or DMSO vehicle control
-
Recombinant S6K1 enzyme (final concentration typically 1-5 nM)
-
Substrate peptide
-
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km of S6K1 for ATP to ensure the IC50 value is close to the Ki.[6][14]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Develop Signal: Stop the reaction and measure kinase activity by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Readout: Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract background (no enzyme control) from all values.
-
Normalize the data by setting the DMSO control (no inhibitor) to 100% activity and a control with a very high concentration of inhibitor (or no enzyme) to 0% activity.
-
Plot the % activity versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism or R to determine the IC50 value.
-
Table 2: Example Data for Biochemical IC50 Calculation
| [this compound] (nM) | Log [this compound] | % Kinase Activity (Normalized) |
|---|---|---|
| 1000 | 3.00 | 2.1 |
| 333 | 2.52 | 5.8 |
| 111 | 2.04 | 15.3 |
| 37 | 1.57 | 48.9 |
| 12.3 | 1.09 | 82.1 |
| 4.1 | 0.61 | 95.4 |
| 1.37 | 0.14 | 98.7 |
| 0 | - | 100.0 |
This data should yield an IC50 value in the expected range of ~50 nM.
Protocol 2: Cellular Target Engagement (EC50 Determination)
Objective: To determine the effective concentration of this compound required to inhibit S6K1 activity within living cells. This is the most critical protocol for defining your working concentration.
Rationale: This assay measures the phosphorylation of the direct S6K1 substrate, rpS6, via Western blot. A decrease in phosphorylated rpS6 (p-rpS6) directly reflects the inhibition of S6K1 by this compound in a physiological context, accounting for cell permeability and competition with endogenous ATP.[9]
Methodology:
-
Cell Line Selection: Choose a cell line with a constitutively active or inducible PI3K/mTORC1 pathway. Many cancer cell lines, such as MCF-7 (breast), DU-145 (prostate), or OVCAR-3 (ovarian), are suitable.[15]
-
Materials:
-
Selected cell line and appropriate culture medium
-
This compound (10 mM stock in DMSO)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and related reagents
-
Primary Antibodies:
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein (Total S6)
-
Mouse anti-β-Actin (or other loading control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG
-
ECL Chemiluminescence Substrate
-
-
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Synchronization (Optional but Recommended): To ensure robust and consistent pathway activation, serum-starve the cells for 4-6 hours by replacing the medium with serum-free medium.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours. A good starting range, based on the IC50, would be 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the mTORC1/S6K1 pathway by adding serum (10%) or a growth factor like insulin (100 nM) for 30 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with the primary antibody for p-rpS6 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop with ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total rpS6 and then for the loading control (β-Actin) to ensure equal protein loading and to allow for normalization.
-
-
Data Analysis:
-
Use densitometry software (e.g., ImageJ) to quantify the band intensity for p-rpS6, total rpS6, and β-Actin.
-
Calculate the normalized p-rpS6 level for each sample: (p-rpS6 intensity / total rpS6 intensity).
-
Normalize these values to the stimulated DMSO control (set to 100% phosphorylation).
-
Plot the normalized p-rpS6 level versus the log of the this compound concentration and fit the data to a dose-response curve to determine the cellular EC50.
-
Expected Outcome: The cellular EC50 will be higher than the biochemical IC50, typically in the range of 100 nM to 1 µM, due to the high intracellular ATP concentration.[6] This EC50 value is your primary guide for the optimal working concentration.
Protocol 3: Phenotypic Assay (Functional Validation)
Objective: To confirm that inhibiting S6K1 at the determined EC50 translates into a measurable biological response, such as the inhibition of cell proliferation.
Rationale: This step validates that the target engagement observed in Protocol 2 is responsible for a functional cellular outcome. A close correlation between the EC50 (target inhibition) and the GI50 (growth inhibition) provides strong evidence for on-target activity.
Methodology (Cell Proliferation Assay):
-
Materials:
-
Cell line used in Protocol 2
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Crystal Violet solution or a luminescence-based viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Cell Seeding: Seed cells at a low density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the same serial dilution of this compound used in Protocol 2. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a period appropriate for observing changes in proliferation (typically 48-72 hours).
-
Assessing Proliferation:
-
For Crystal Violet: Fix the cells with methanol, stain with Crystal Violet, wash away excess stain, and solubilize the remaining stain with a solvent like 10% acetic acid. Read the absorbance at ~590 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
-
Data Analysis:
-
Normalize the data, setting the DMSO control to 100% growth.
-
Plot the % growth versus the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (the concentration that causes 50% inhibition of growth).
-
Summary and Recommendations
By completing this three-tiered workflow, you will have generated a comprehensive profile of this compound's activity in your system.
Table 3: Synthesis of Expected Results
| Parameter | Assay Type | Typical Concentration Range | Primary Insight |
|---|---|---|---|
| IC50 | Biochemical | 30 - 100 nM | Intrinsic compound potency |
| EC50 | Cellular Target Engagement | 100 nM - 1 µM | On-target activity in a cell |
| GI50 | Phenotypic (Proliferation) | 100 nM - 2 µM | Functional consequence of inhibition |
Final Recommendation for Optimal Working Concentration:
-
For Mechanistic Studies: To ensure you are observing effects directly related to S6K1 inhibition, use a concentration at or slightly above the cellular EC50 (from Protocol 2). A concentration that achieves >90% inhibition of p-rpS6 is ideal. For example, if the EC50 is 300 nM, a working concentration of 500 nM to 1 µM would be appropriate.
-
For Phenotypic Screens: The GI50 (from Protocol 3) is your guide. Using concentrations around the GI50 will produce a measurable biological effect.
-
Avoiding Off-Target Effects: this compound is highly selective but, like all inhibitors, can engage other kinases at high concentrations.[2] It is strongly advised to avoid using concentrations significantly above 1-2 µM without performing broader kinase selectivity profiling to rule out potential off-target contributions to your observed phenotype.[16]
By following these detailed protocols, researchers can confidently establish an optimal, validated working concentration for this compound, ensuring the generation of specific, reproducible, and high-impact data.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
- Klaeger, S., Gohlke, B., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 280(19), 4747-4758. [Link]
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. (Note: While the direct link is to a purchase page, the principles discussed are widely cited, for instance, in reference 3). [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Cheng, H. C., Zhang, F., Wu, H., & Wang, Q. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Creative Diagnostics.
- Castillo-Quan, J. I., Tain, L. S., Kinghorn, K. J., Li, L., Grönke, S., Hinze, Y., ... & Partridge, L. (2019). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. Nature Cell Biology, 21(9), 1140-1151. [Link]
- Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Journal of Medicinal Chemistry, 51(21), 6900-6911. [Link]
- Liu, G. Y., & Sabatini, D. M. (2020). Beyond controlling cell size: functional analyses of S6K in tumorigenesis. Journal of Biological Chemistry, 295(5), 1215-1227. [Link]
- Martinez, A. C., Defnet, A. M., & Shapiro, L. H. (2020). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. Thesis, University of Toronto. [Link]
- Magnuson, B., Ekim, B., & Fingar, D. C. (2012). S6 kinase 1 at the central node of cell size and ageing. Trends in Genetics, 28(10), 586-596. [Link]
- ResearchGate. Signaling pathways upstream and downstream of S6K2 that regulate its activation, localization, expression, and functions.
- R-Discovery. The activation mechanism of plant S6 kinase (S6K)
- Wikipedia. P70-S6 Kinase 1. [Link]
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]
- ResearchGate. Does anyone have a protocol for mTORC1 kinase assay?. [Link]
- Yang, Y., Cui, Y., Li, Y., & He, Z. (2017). The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration. Cell Reports, 20(2), 357-369. [Link]
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Application Notes and Protocols for S6K-18 Solubility in Ethanol and Other Solvents
Introduction: The Critical Role of Solubility in Preclinical Evaluation of S6K-18
This compound is a potent and highly selective inhibitor of the p70 ribosomal S6 kinase 1 (p70S6K1), a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and diabetes.[3][4] The targeted inhibition of p70S6K1 by this compound makes it a valuable tool for dissecting cellular signaling and a promising candidate for therapeutic development.
The successful translation of any small molecule inhibitor from a promising lead to a viable clinical candidate is critically dependent on its physicochemical properties, with solubility being a paramount consideration. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering preclinical and clinical progression. Therefore, a thorough understanding of this compound's solubility profile in various solvents is essential for researchers and drug development professionals to design robust in vitro and in vivo experiments, as well as to develop appropriate formulations.
This comprehensive guide provides a detailed analysis of this compound solubility in ethanol and other common laboratory solvents. We present experimentally derived solubility data, offer detailed protocols for solubility determination, and discuss the underlying principles that govern solvent selection. Our aim is to equip researchers with the necessary knowledge and tools to effectively work with this compound and advance their scientific investigations.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Name | 5-(1,1-dimethylethyl)-2-[[(1H-indazol-5-ylamino)carbonyl]amino]-3-thiophenecarboxylic acid | [1] |
| CAS Number | 1265789-88-5 | [1][5] |
| Molecular Formula | C₁₇H₁₈N₄O₃S | [1][5] |
| Molecular Weight | 358.4 g/mol | [1] |
| Appearance | Solid | [1][6] |
| IC₅₀ for p70S6K1 | 52 nM | [1][7] |
Comparative Solubility of this compound
The solubility of this compound has been assessed in a range of common laboratory solvents. The data presented below is a compilation from various suppliers and should be considered as a guide. It is imperative for researchers to experimentally verify solubility in their specific solvent batches and under their unique experimental conditions.
| Solvent | Reported Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL, 72 mg/mL, >112 mg/mL | A polar aprotic solvent, excellent for preparing high-concentration stock solutions.[8] The wide range in reported values highlights the importance of experimental verification. | [1][7][9] |
| Ethanol | 1 mg/mL, >4 mg/mL | A polar protic solvent, often used in formulations for in vivo studies. Solubility may be enhanced with gentle heating. | [1][7] |
| Dimethylformamide (DMF) | 1 mg/mL | A polar aprotic solvent with properties similar to DMSO.[10] | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble | This compound is poorly soluble in aqueous buffers, which is a critical consideration for cell-based assays. | [1] |
| Water | >1 mg/mL | One source reports some solubility in water, though this may be dependent on pH and other factors.[7] |
Causality Behind Solvent Choice: The principle of "like dissolves like" is a guiding tenet in solubility. This compound, with its multiple hydrogen bond donors and acceptors and aromatic rings, possesses both polar and non-polar characteristics.
-
DMSO and DMF: These polar aprotic solvents are effective at solvating a wide range of compounds due to their large dipole moments and ability to accept hydrogen bonds. Their miscibility with water makes them ideal for preparing stock solutions that can be further diluted into aqueous media for biological assays.[8][10]
-
Ethanol: As a polar protic solvent, ethanol can engage in hydrogen bonding, which aids in dissolving polar molecules. Its lower toxicity compared to DMSO and DMF makes it a more suitable solvent for certain in vivo applications.[11]
-
Aqueous Buffers (PBS): The insolubility of this compound in PBS is expected for a moderately lipophilic small molecule. This necessitates the use of a co-solvent like DMSO for introducing the compound into aqueous environments for cell culture experiments.
This compound in the p70S6K1 Signaling Pathway
To appreciate the biological significance of this compound, it is essential to understand its target, p70S6K1, and its position within the broader cellular signaling network. p70S6K1 is a serine/threonine kinase that is a downstream effector of the PI3K/Akt/mTOR signaling cascade.[12] This pathway is activated by various growth factors and mitogens and plays a pivotal role in regulating protein synthesis, cell growth, and proliferation.[13][14]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of this compound on p70S6K1.
Experimental Protocols for Solubility Determination
The following protocols provide a robust framework for determining the solubility of this compound. It is crucial to maintain consistency in experimental conditions, such as temperature and pH, as these factors can significantly influence solubility.
Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.[15] It involves equilibrating an excess of the solid compound with the solvent over a defined period, followed by quantification of the dissolved compound in the supernatant.
Materials:
-
This compound solid powder
-
Solvents of interest (e.g., ethanol, DMSO, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Workflow Diagram:
Figure 2: Workflow for equilibrium solubility determination using the shake-flask method.
Step-by-Step Procedure:
-
Preparation: Add an excess amount of this compound solid to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Equilibration: Cap the vials tightly and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature (e.g., 25°C). This extended incubation ensures that the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet. Filter the supernatant through a 0.22 µm chemically inert syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions by HPLC.
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the filtered sample by interpolating its peak area on the standard curve.
-
-
Data Reporting: Report the solubility in mg/mL or mM at the specified temperature.
Self-Validation: The presence of undissolved solid at the end of the equilibration period is a key indicator that a saturated solution has been achieved. The use of a validated HPLC method with a linear standard curve ensures accurate quantification.
Protocol 2: Preparation of this compound Stock and Working Solutions for In Vitro Assays
For most cell-based assays, this compound will need to be dissolved in an organic solvent like DMSO to create a high-concentration stock solution, which is then diluted into the aqueous cell culture medium.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pre-warmed cell culture medium
Procedure for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Based on the molecular weight of this compound (358.4 g/mol ), calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.584 mg of this compound.
-
Dissolution: Add the calculated mass of this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for several minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Procedure for Preparing a Working Solution in Cell Culture Medium:
-
Thawing: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Prepare the final working concentration by diluting the stock solution into pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.5%.[16]
Trustworthiness of the Protocol: This protocol is designed to minimize the risk of compound precipitation and ensure accurate dosing in cell-based experiments. The use of anhydrous DMSO and proper storage conditions maintain the integrity of the stock solution. The immediate and thorough mixing upon dilution into aqueous media is a critical step to prevent the compound from crashing out of solution.
Conclusion and Future Directions
The solubility of this compound is a critical parameter that dictates its utility in both basic research and drug development. While it exhibits good solubility in organic solvents such as DMSO and ethanol, its poor aqueous solubility necessitates careful experimental design, particularly for in vitro and in vivo studies. The protocols outlined in this guide provide a standardized approach for determining the solubility of this compound and for preparing solutions for experimental use.
Future work should focus on developing formulations that can enhance the aqueous solubility and bioavailability of this compound. This may include the use of co-solvents, surfactants, or advanced drug delivery systems such as nanoparticles or liposomes. A comprehensive understanding and strategic management of this compound's solubility will be instrumental in unlocking its full therapeutic potential.
References
- Harwood, E. A., et al. (2006). p70S6 kinase signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD. PNAS. [Link]
- QIAGEN. (n.d.). p70S6K Signaling. GeneGlobe. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Berven, L. A., & Crouch, M. F. (2000). Cellular function of p70S6K: a role in regulating cell motility. Immunology and cell biology, 78(4), 447–451. [Link]
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. [Link]
- Wikipedia. (2023, November 29). P70-S6 Kinase 1. [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]
- Svegliati-Baroni, G., et al. (2005). The role of p70S6K in hepatic stellate cell collagen gene expression and cell proliferation.
- Chen, X. (2014). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
- Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]
- Selleck China. (n.d.). This compound产品说明书. [Link]
- Creative Diagnostics. (n.d.).
- ResearchGate. (n.d.).
- Magnuson, B., Ekim, B., & Fingar, D. C. (2012). The S6K protein family in health and disease. Cellular and molecular life sciences : CMLS, 69(1), 1–24. [Link]
- Gao, D., et al. (2018). The mTOR-S6K pathway links growth signalling to DNA damage response by targeting RNF168. Nature cell biology, 20(3), 320–331. [Link]
- OUCI. (n.d.). S6K Promotes Dopaminergic Neuronal Differentiation Through PI3K/Akt/mTOR-Dependent Signaling Pathways in Human Neural Stem Cells. [Link]
- Wikipedia. (2024, January 5). Dimethyl sulfoxide. [Link]
- Lang, C. H., et al. (2004). Alcohol intoxication impairs phosphorylation of S6K1 and S6 in skeletal muscle independently of ethanol metabolism. Alcoholism, clinical and experimental research, 28(11), 1758–1767. [Link]
- ResearchGate. (n.d.). Influence of water-dimethyl sulfoxide medium on complex-forming properties of crown ether 18-crown-6. [Link]
- ResearchGate. (2015, October 7). How can I dissolve a drug in DMF? [Link]
- Ghezzi, A., et al. (2014). S6 Kinase Reflects and Regulates Ethanol-Induced Sedation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(42), 14045–14054. [Link]
- Khamkeaw, A., et al. (2025). Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity. International journal of molecular sciences, 26(12), 5740. [Link]
- ResearchGate. (2017, April 25). What's the chemical difference between DMF and DMSO? [Link]
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Application Note: High-Throughput Cell-Based Assay for Screening S6K1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Background
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a primary downstream effector of the mammalian target of rapamycin complex 1 (mTORC1). The mTOR/S6K1 signaling pathway is a master regulator of numerous cellular processes, including protein synthesis, cell growth, proliferation, and metabolism.[1][2] Dysregulation of this pathway is frequently implicated in a wide range of human diseases, most notably in cancer and metabolic disorders like insulin resistance.[1][3][4]
Upon activation by growth factors (e.g., insulin, IGF-1) or nutrients, mTORC1 phosphorylates and activates S6K1.[2][4][5] Active S6K1 then phosphorylates several downstream targets, with the 40S ribosomal protein S6 (rpS6) being a canonical substrate. Phosphorylation of rpS6 enhances the translation of a specific class of mRNAs that encode components of the translational machinery, thereby boosting protein synthesis to drive cell growth and proliferation.[6] Given its central role in these pathological processes, S6K1 has emerged as a high-value therapeutic target for drug discovery.
This application note provides a detailed protocol for a robust, high-throughput cell-based assay designed to identify and characterize inhibitors of S6K1 activity. The assay leverages Homogeneous Time-Resolved Fluorescence (HTRF) technology to quantify the phosphorylation of the S6K1 substrate, rpS6, in a cellular context.
Signaling Pathway Overview
The diagram below illustrates the core PI3K/Akt/mTOR/S6K1 signaling cascade, highlighting the points of intervention for pathway stimulation and inhibition relevant to this assay.
Caption: The mTOR/S6K1 signaling pathway.
Assay Principle
This assay quantifies S6K1 activity by measuring the phosphorylation of its direct downstream target, ribosomal protein S6 (rpS6), at the Ser235/236 sites in a cellular environment. The protocol involves synchronizing cells in a low-activity state via serum starvation, followed by stimulation with a growth factor (e.g., IGF-1) to induce a robust activation of the mTOR/S6K1 pathway. Test compounds are added prior to stimulation to assess their inhibitory potential.
Detection of phosphorylated rpS6 (p-rpS6) is achieved using HTRF, a highly sensitive and robust technology suitable for high-throughput screening (HTS).[7] In this sandwich immunoassay format, a europium cryptate-labeled antibody recognizes total rpS6, while an XL665-labeled antibody specifically binds to the phosphorylated form of rpS6 (Ser235/236). When both antibodies bind to the same rpS6 molecule, the donor (Europium cryptate) and acceptor (XL665) fluorophores are brought into close proximity. Upon excitation of the donor, a non-radiative Förster Resonance Energy Transfer (FRET) occurs, leading to a specific, long-lived fluorescent signal from the acceptor. This HTRF signal is directly proportional to the amount of phosphorylated rpS6, thus serving as a quantitative measure of S6K1 activity.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number (Example) |
| Cell Line | ||
| HEK293 or MCF-7 Cells | ATCC | CRL-1573 or HTB-22 |
| Cell Culture | ||
| DMEM, High Glucose | Gibco / Thermo Fisher | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco / Thermo Fisher | 26140079 |
| Penicillin-Streptomycin | Gibco / Thermo Fisher | 15140122 |
| 0.25% Trypsin-EDTA | Gibco / Thermo Fisher | 25200056 |
| Assay Plates | ||
| 96-well or 384-well, white, tissue culture-treated plates | Corning | 3917 or 3570 |
| Reagents & Controls | ||
| Recombinant Human IGF-1 | R&D Systems | 291-G1-200 |
| PF-4708671 (S6K1 Inhibitor) | Selleck Chemicals | S2163 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| HTRF Detection Kit | ||
| Phospho-S6 (Ser235/236) Cellular HTRF Kit | Cisbio | 64AS6PEG |
| Buffers & Solutions | ||
| Dulbecco's Phosphate-Buffered Saline (DPBS) | Gibco / Thermo Fisher | 14190144 |
| Lysis Buffer (provided in HTRF Kit) | Cisbio | (Part of Kit) |
Detailed Assay Protocol
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Phase 1: Cell Culture and Plating (Day 1)
-
Maintain Cells: Culture HEK293 or MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest and Count: When cells reach 80-90% confluency, wash with DPBS, detach using Trypsin-EDTA, and neutralize with complete culture medium. Centrifuge, resuspend in fresh medium, and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed Plates: Dilute the cell suspension to the desired density (e.g., 2.0 x 10⁵ cells/mL for a 96-well plate). Dispense 100 µL per well (20,000 cells/well).
-
Expertise & Experience: The optimal seeding density is critical. Too few cells will yield a low signal, while too many can lead to overconfluency and altered signaling responses. This density should be optimized for your specific cell line and plate format to ensure cells are in a logarithmic growth phase and form a uniform monolayer.
-
-
Incubate: Incubate the plates overnight at 37°C, 5% CO₂ to allow for cell attachment.
Phase 2: Serum Starvation (Day 2)
-
Aspirate Medium: Carefully aspirate the complete culture medium from all wells.
-
Wash: Gently wash the cell monolayer once with 100 µL of sterile DPBS.
-
Add Serum-Free Medium: Add 100 µL of pre-warmed, serum-free DMEM to each well.
-
Incubate: Return plates to the incubator for 16-24 hours.
-
Causality Explanation: Serum contains a cocktail of growth factors that maintain a high basal level of activity in the mTOR/S6K1 pathway. Serum starvation is essential to quiesce the cells and reduce this background phosphorylation of rpS6.[8][9] This creates a low baseline, maximizing the signal window upon subsequent stimulation and increasing the assay's sensitivity to detect inhibition.[10][11]
-
Phase 3: Compound Treatment and Pathway Stimulation (Day 3)
-
Prepare Compounds: Prepare serial dilutions of test compounds and the positive control inhibitor (PF-4708671) in serum-free DMEM. A typical starting point for PF-4708671 is a 10-point, 3-fold dilution series starting from 100 µM. Ensure the final DMSO concentration in the well does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add Compounds: Add the desired volume of compound dilutions to the appropriate wells (e.g., 10 µL for a final volume of 110 µL). Add vehicle (serum-free DMEM with DMSO) to control wells.
-
Pre-incubate: Incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Prepare Stimulant: Prepare a stock of IGF-1 in serum-free DMEM. A final concentration of 100 ng/mL is a common starting point for robust S6K1 activation.[4]
-
Stimulate Cells: Add the IGF-1 solution to all wells except the "unstimulated" (negative control) wells. Add an equivalent volume of serum-free DMEM to the negative control wells.
-
Incubate: Incubate for exactly 30 minutes at 37°C, 5% CO₂.
-
Expertise & Experience: The stimulation time is a critical parameter. A 30-minute incubation is typically sufficient to reach peak rpS6 phosphorylation. A time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) should be performed during assay development to determine the optimal stimulation time for your specific cell system.
-
Phase 4: Cell Lysis and HTRF Detection (Day 3)
-
Lyse Cells: Aspirate the medium from all wells. Immediately add 50 µL of the HTRF kit's supplemented Lysis Buffer to each well.
-
Incubate: Incubate the plate for 30 minutes at room temperature on an orbital shaker to ensure complete lysis.
-
Prepare Detection Reagents: Following the HTRF kit manufacturer's protocol, dilute the anti-p-rpS6(S235/236)-XL665 and anti-rpS6-Eu Cryptate antibodies in the provided detection buffer.
-
Add Detection Mix: Transfer 16 µL of cell lysate from each well to a new, low-volume white 384-well plate (or use the lysis plate if it is compatible). Add 4 µL of the antibody detection mix to each well.
-
Incubate: Seal the plate and incubate for 4 hours to overnight at room temperature, protected from light.
Data Acquisition and Analysis
Data Acquisition
-
Read Plate: Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar, EnVision). Set the reader to a dual-wavelength measurement:
-
Emission at 665 nm (Acceptor)
-
Emission at 620 nm (Donor/Cryptate)
-
-
Calculate HTRF Ratio: The raw data is used to calculate the HTRF ratio for each well according to the formula:
-
HTRF Ratio = (Emission_665nm / Emission_620nm) x 10,000
-
Data Analysis
-
Normalization: Normalize the data as a percentage of inhibition relative to the controls:
-
% Inhibition = 100 x [1 - (Ratio_Sample - Ratio_Neg_Ctrl) / (Ratio_Pos_Ctrl - Ratio_Neg_Ctrl)]
-
Ratio_Sample: HTRF ratio of the test compound well.
-
Ratio_Neg_Ctrl: Average HTRF ratio of the unstimulated (basal) wells.
-
Ratio_Pos_Ctrl: Average HTRF ratio of the stimulated wells treated with vehicle (DMSO).
-
-
-
Dose-Response Curves: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the IC₅₀ value (the concentration at which 50% of the S6K1 activity is inhibited).
Expected Results for Controls
| Control Condition | Treatment | Expected S6K1 Activity | Expected HTRF Signal |
| Negative Control | No IGF-1, Vehicle | Basal / Minimal | Low |
| Positive Control | IGF-1 (100 ng/mL), Vehicle | Maximum / Stimulated | High |
| Inhibitor Control | IGF-1 (100 ng/mL), PF-4708671 (e.g., 10 µM) | Inhibited | Low (near basal) |
Trustworthiness: Assay Validation and Quality Control
To ensure the reliability and robustness of the assay for screening purposes, a statistical parameter known as the Z'-factor (Z-prime) must be calculated.[12][13] The Z'-factor provides a measure of the separation between the positive and negative controls, accounting for data variation.[14][15]
Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control (stimulated).
-
μ_neg and σ_neg are the mean and standard deviation of the negative control (unstimulated).
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls; ideal for HTS.[12][13] |
| 0 to 0.5 | Marginal | The assay is acceptable but may benefit from optimization.[12][13] |
| < 0 | Unacceptable | The control signals overlap, making the assay unsuitable for screening.[12] |
A self-validating system requires that for each screening plate, the Z'-factor is calculated and must be > 0.5 for the data from that plate to be considered valid.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Knowledgebase. [Link]
- Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]
- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
- Degorce, F., Card, A., Soh, S., Trinquet, E., & Mathis, G. (2009). HTRF: A Technology Tailored for Drug Discovery – A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-42. [Link]
- Tremblay, F., & Marette, A. (2001). Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity but Inhibits Akt2 and Glucose Transport Stimulation in 3T3-L1 Adipocytes. Diabetes, 50(12), 2663-2673. [Link]
- Al-Ali, H., Lee, D. H., Dan, Q., & Zou, H. (2015). The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. Journal of Neuroscience, 35(10), 4197-4207. [Link]
- Pearce, L. R., Alton, G. R., Richter, D. T., Kath, J. C., Lingardo, L., Chapman, J., Hwang, C., & Alessi, D. R. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245–255. [Link]
- PunnettSquare Tools. (2025).
- Kjøbsted, R., Munk, M. D., & Treebak, J. T. (2017). Inhibition of mitochondrial complex I by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. American Journal of Physiology-Endocrinology and Metabolism, 312(5), E406-E415. [Link]
- BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay Kit. [Link]
- Cisbio. (n.d.). HTRF Kinase Assays. [Link]
- Klicic, J., & Gnad, F. (2015). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 309(10), C647-C650. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 15. punnettsquare.org [punnettsquare.org]
Application Notes and Protocols for In Vivo Inhibition of S6K1 Using PF-4708671
Note to the Reader: Initial searches for a specific S6K1 inhibitor designated "S6K-18" did not yield publicly available data or established protocols. Therefore, to provide a comprehensive and scientifically robust guide, this document focuses on PF-4708671 , a well-characterized, potent, and selective S6K1 inhibitor with extensive documentation in peer-reviewed literature for in vivo applications. The principles and methodologies described herein for PF-4708671 serve as a representative framework for conducting in vivo studies with S6K1 inhibitors.
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth overview and practical protocols for the in vivo use of PF-4708671, a first-in-class, specific inhibitor of p70 ribosomal S6 kinase (S6K1), to researchers, scientists, and drug development professionals.
Introduction: The S6K1 Signaling Axis and Rationale for Inhibition
Ribosomal protein S6 kinase 1 (S6K1) is a critical downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][3] Dysregulation of the mTORC1-S6K1 axis is frequently implicated in a variety of pathological conditions, including cancer, metabolic disorders like diabetes, and neurological diseases.[1][2][4]
S6K1 is activated through phosphorylation by mTORC1 and, in turn, phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6), which enhances the translation of specific mRNAs.[3] Chronic activation of S6K1 can lead to a negative feedback loop that impairs insulin signaling by promoting the degradation of insulin receptor substrate 1 (IRS-1), contributing to insulin resistance.[1] Given its central role, the specific inhibition of S6K1 presents a promising therapeutic strategy and a valuable tool for dissecting cellular signaling pathways.
PF-4708671: A Specific and Potent S6K1 Inhibitor
PF-4708671 is a cell-permeable, piperazinyl-pyrimidine analog that acts as a potent and highly selective inhibitor of the S6K1 isoform.[5][6][7] It has become an invaluable tool compound for elucidating the specific functions of S6K1, distinct from other mTORC1 downstream effectors.
Mechanism of Action
PF-4708671 directly inhibits the kinase activity of S6K1, preventing the phosphorylation of its downstream substrates like rpS6 in response to growth factors such as IGF-1.[5][6][8] Interestingly, treatment with PF-4708671 can lead to an increase in the phosphorylation of S6K1 itself at its T-loop and hydrophobic motif sites.[4][6][8] This is thought to be a consequence of disrupting the negative feedback loop to upstream kinases.
It is important to note that some studies have reported S6K1-independent effects of PF-4708671. At higher concentrations, it can inhibit mitochondrial complex I, which may contribute to some of its metabolic effects.[4][9][10] This off-target activity should be considered when interpreting experimental results.
Selectivity Profile
PF-4708671 exhibits high selectivity for S6K1 over other closely related kinases. It is significantly less potent against the S6K2 isoform and other AGC kinases such as Akt, PKA, and RSK.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| Ki (S6K1) | 20 nM | [5][6][11] |
| IC50 (S6K1, cell-free) | 160 nM | [5][6][11] |
| Selectivity vs. S6K2 | ~400-fold | [5][10] |
| Selectivity vs. MSK1 | ~4-fold | [11] |
| Selectivity vs. RSK1/2 | >20-fold | [11] |
In Vivo Applications of PF-4708671
PF-4708671 has been successfully employed in various preclinical animal models to investigate the physiological and pathophysiological roles of S6K1. Key application areas include:
-
Metabolic Diseases: In high-fat diet-fed mice, PF-4708671 treatment has been shown to improve glucose tolerance.[4]
-
Oncology: Inhibition of S6K1 by PF-4708671 has been demonstrated to reduce tumor growth in xenograft models and can sensitize cancer cells to radiation.[2][8][12]
-
Neurological Conditions: PF-4708671 has shown neuroprotective effects in models of ischemia-reperfusion injury and has been investigated for its potential in treating neurodegenerative diseases and spinal cord injury.[4][13]
-
Cardiovascular Disease: In a mouse model of myocardial infarction, PF-4708671 treatment improved heart function and reduced adverse cardiac remodeling.[4]
In Vivo Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for an in vivo study using PF-4708671 in a mouse model. The specific details, such as the animal model, disease induction, and endpoints, should be adapted to the research question.
Materials and Reagents
-
PF-4708671 powder
-
Vehicle components (e.g., DMSO, PEG400, Tween 80, sterile saline, Carboxymethylcellulose sodium (CMC-Na))
-
Sterile microcentrifuge tubes and syringes
-
Appropriate animal model (e.g., C57BL/6 mice, nude mice for xenografts)
-
Standard animal handling and surgical equipment
Formulation of PF-4708671 for In Vivo Administration
The choice of vehicle is critical for ensuring the solubility and bioavailability of PF-4708671. Below are two commonly used formulations. It is imperative to prepare the formulation fresh daily.
Formulation 1: Injectable Solution (for Intraperitoneal - i.p. or Intravenous - i.v. administration)
This formulation creates a clear solution suitable for injection.
-
Prepare a stock solution of PF-4708671 in 100% DMSO (e.g., 100 mg/mL).
-
For a 1 mL final working solution, combine the following in a sterile tube, vortexing after each addition:
-
50 µL of 100 mg/mL PF-4708671 stock in DMSO
-
400 µL of PEG300 (or PEG400)
-
50 µL of Tween 80
-
500 µL of sterile ddH2O or saline[5]
-
-
The final concentration will be 5 mg/mL in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. Adjust volumes as needed for the desired final concentration and total volume.
Formulation 2: Oral Gavage Suspension
This formulation creates a homogenous suspension suitable for oral administration.
-
Weigh the required amount of PF-4708671.
-
Prepare a solution of 0.5% to 2.5% CMC-Na in sterile water.
-
Add the PF-4708671 powder to the CMC-Na solution to achieve the desired final concentration (e.g., 5 mg/mL).[5]
-
Vortex or sonicate until a uniform suspension is achieved.
Dosing and Administration
The optimal dose and route of administration will depend on the specific animal model and experimental goals.
-
Dosage Range: Published studies have used a range of doses, typically from 30 mg/kg to 75 mg/kg body weight.[11]
-
Administration Route: Both intraperitoneal (i.p.) injection and oral gavage (p.o.) have been successfully used.[5][11]
-
Dosing Frequency: A once-daily or every-other-day dosing schedule is common.[11]
Example Dosing Calculation: For a 25 g mouse and a dose of 60 mg/kg, the total dose is 1.5 mg. If using a 5 mg/mL formulation, the injection volume would be 0.3 mL (300 µL).
Experimental Procedure
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, PF-4708671 low dose, PF-4708671 high dose).
-
Disease Induction (if applicable): Induce the disease model (e.g., high-fat diet feeding, tumor cell implantation).
-
Treatment: Administer PF-4708671 or vehicle according to the predetermined schedule. Monitor animal weight and general health daily.
-
Pharmacodynamic (PD) Assessment: To confirm target engagement, collect tissue samples (e.g., tumor, liver, muscle) at a specified time point after the final dose (e.g., 2-4 hours). Analyze the phosphorylation status of S6K1's downstream target, rpS6 (at Ser235/236 or Ser240/244), by Western blot or immunohistochemistry. A significant reduction in p-rpS6 levels in the PF-4708671-treated group compared to the vehicle group indicates successful target inhibition.
-
Efficacy Assessment: Monitor relevant endpoints throughout the study (e.g., tumor volume, blood glucose levels, behavioral tests).
Visualizing the S6K1 Pathway and Experimental Workflow
S6K1 Signaling Pathway
Caption: The mTORC1-S6K1 signaling pathway and the point of inhibition by PF-4708671.
In Vivo Experimental Workflow
Caption: A generalized workflow for conducting an in vivo efficacy study with PF-4708671.
References
- Shum, M., et al. (2016). Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. American Journal of Physiology-Endocrinology and Metabolism, 311(4), E688-E697. [Link]
- Alzheimer's Drug Discovery Found
- Pearce, L. R., et al. (2010). Characterisation of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-255. [Link]
- Sun, D., et al. (2008). S6K1 plays a key role in glial transformation. Cancer Research, 68(16), 6649-6657. [Link]
- Pende, M. (2022). S6 kinase 1 at the central node of cell size and ageing. Frontiers in Cell and Developmental Biology, 10, 963234. [Link]
- Al-Ali, H., et al. (2017). The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. Journal of Neuroscience, 37(30), 7079-7095. [Link]
- Creative Diagnostics.
- Zisman, P., et al. (2014). PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition. PLoS ONE, 9(9), e107364. [Link]
- Agvan, D., et al. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia.
- Emery, E. D., et al. (2020). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15729-15742. [Link]
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-255. [Link]
- Merck Millipore. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). [Link]
Sources
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- 2. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Sigma-Aldrich [merckmillipore.com]
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- 9. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF-4708671 Activates AMPK Independently of p70S6K1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. S6K1 plays a key role in glial transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
Application Notes & Protocols: Strategic Formulation of a Novel S6K1 Inhibitor (S6K-18) for Preclinical Animal Studies
Introduction: Targeting S6K1 and the Formulation Imperative
Ribosomal protein S6 kinase 1 (S6K1) is a critical serine/threonine kinase that functions as a downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival. Hyperactivation of the mTOR/S6K1 axis is a common feature in various human pathologies, including cancer, metabolic disorders like diabetes, and cardiac hypertrophy, making S6K1 a compelling therapeutic target.
This document provides a comprehensive guide to developing a suitable formulation for S6K-18 for use in rodent animal studies. It outlines a systematic approach, from initial solubility screening to the preparation of a final dosing vehicle, emphasizing the scientific rationale behind each step to ensure reproducible and reliable experimental outcomes.
Pre-Formulation Assessment: Characterizing this compound
Before a formulation can be developed, the physicochemical properties of the active pharmaceutical ingredient (API), this compound, must be understood.
2.1 Solubility Screening
The primary goal is to identify a solvent system in which this compound is sufficiently soluble and stable. A tiered screening approach is recommended, starting with common, safe (GRAS - Generally Recognized As Safe) excipients.
Table 1: Hypothetical Solubility Screening Data for this compound
| Vehicle/Excipient | Type | Solubility at RT (mg/mL) | Remarks |
| Water | Aqueous | < 0.01 | Practically Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Practically Insoluble |
| 5% Dextrose in Water (D5W) | Aqueous | < 0.01 | Insufficient for solution |
| Propylene Glycol (PG) | Co-solvent | 15 | Moderate solubility |
| Polyethylene Glycol 400 (PEG400) | Co-solvent | 50 | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 100 | High solubility, but potential for toxicity |
| 20% Solutol HS 15 in water | Surfactant solution | 5 | Potential for micellar solution |
| 10% Tween® 80 in water | Surfactant solution | 2 | Low solubility |
| 0.5% Methylcellulose (MC) | Suspending Agent | < 0.01 | Vehicle for suspension |
| Corn Oil | Lipid Vehicle | 1 | Low solubility |
Interpretation: The data indicates that this compound has poor aqueous solubility. While DMSO shows high solubility, its use in vivo should be minimized due to potential toxicity and confounding effects. PEG400 emerges as a promising co-solvent. The low solubility in aqueous and oil-based vehicles suggests that a solution using co-solvents or a suspension will be the most viable strategies.
S6K1 Signaling Pathway and Formulation Workflow
Understanding the biological context and the formulation process is crucial for experimental design.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for Detecting S6K1 Inhibition by S6K-18
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of S6K1 in Cellular Signaling and Disease
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a serine/threonine kinase that functions as a pivotal downstream effector of the mTORC1 signaling pathway.[1][2] This pathway is a master regulator of cell growth, proliferation, metabolism, and protein synthesis.[1][2] Dysregulation of the mTOR/S6K1 axis is frequently implicated in a variety of human diseases, including cancer, diabetes, and obesity.[3][4] S6K1 activation is a multi-step process requiring phosphorylation at several key residues, most notably threonine 389 in the hydrophobic motif by mTORC1 and threonine 229 in the activation loop by PDK1.[3][5] Once activated, S6K1 phosphorylates a host of downstream substrates, with the 40S ribosomal protein S6 (S6) being its most well-characterized target.[4][6] Phosphorylation of S6 is a critical event for the initiation of protein synthesis.[6][7]
Given its central role in cellular processes fundamental to disease progression, S6K1 has emerged as a compelling therapeutic target. The development of potent and selective inhibitors is crucial for both dissecting the intricate roles of S6K1 signaling and for potential therapeutic interventions. S6K-18 is a small-molecule inhibitor that demonstrates high selectivity for S6K1, with a reported IC₅₀ of approximately 52 nM.[8][9] Its targeted inhibition allows for the precise investigation of S6K1's contributions to various cellular functions and disease pathologies.[1][8]
These application notes provide a comprehensive guide for researchers to effectively detect and quantify the inhibition of S6K1 by this compound. We will detail both in vitro biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess the inhibitor's efficacy in a physiological context.
The S6K1 Signaling Pathway and the Mechanism of this compound
The mTORC1/S6K1 signaling cascade is a highly regulated pathway that responds to a variety of upstream stimuli, including growth factors, nutrients (like amino acids), and cellular energy status.[1] As depicted in the diagram below, activation of receptor tyrosine kinases by growth factors initiates a signaling cascade through PI3K and Akt, which in turn activates mTORC1. Activated mTORC1 then directly phosphorylates S6K1, leading to its activation and subsequent phosphorylation of downstream targets like the S6 ribosomal protein, ultimately promoting protein synthesis and cell growth.[3][10] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of S6K1, thereby preventing the phosphorylation of its substrates.
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Detecting S6K1 Inhibition
The following section provides detailed protocols for assessing the inhibitory activity of this compound against S6K1. It is crucial to include proper controls in every experiment to ensure the reliability and reproducibility of the results.[11]
Protocol 1: In Vitro S6K1 Kinase Assay (Luminescence-Based)
This biochemical assay directly measures the enzymatic activity of purified S6K1 and is ideal for determining the IC₅₀ value of this compound.[5][12] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[12]
Materials:
-
Purified recombinant S6K1 enzyme
-
S6K substrate peptide (e.g., KKRNRTLTV)[13]
-
ATP
-
Kinase Assay Buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
Procedure:
-
Reagent Preparation: Prepare a 10X stock solution of this compound in 100% DMSO. Subsequently, create serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[5][12]
-
Assay Setup: In a 96-well plate, add the following components in duplicate:
-
Kinase Assay Buffer
-
S6K substrate peptide
-
ATP
-
Serial dilutions of this compound or vehicle control (DMSO)
-
-
Initiate Reaction: Add the purified S6K1 enzyme to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[12]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[12]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate at room temperature for another 45 minutes in the dark.[12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
| Parameter | Recommended Value | Notes |
| S6K1 Concentration | 5-20 mU | Optimal concentration should be determined empirically. |
| Substrate Peptide Concentration | 0.1 mM | Should be close to the Kₘ for the substrate. |
| ATP Concentration | 10-100 µM | Should be close to the Kₘ for ATP.[14] |
| This compound Concentration Range | 0.1 nM - 10 µM | A 10-point serial dilution is recommended. |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit kinase activity.[5] |
Protocol 2: Cell-Based Assay using Western Blotting
This protocol assesses the ability of this compound to inhibit S6K1 activity within a cellular context by measuring the phosphorylation of its downstream target, S6 ribosomal protein.[7][15]
Caption: Workflow for Western blot analysis of S6 phosphorylation.
Materials:
-
Cell line with an active mTOR/S6K1 pathway (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for a predetermined time (e.g., 2-24 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[16]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel.[7][17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.[17]
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with an HRP-conjugated secondary antibody.
-
Detection: After further washing, incubate the membrane with an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed with antibodies against total S6 and a loading control like β-actin.[7]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-S6 signal to the total S6 signal and the loading control.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | Cell line dependent | Aim for 70-80% confluency at the time of treatment. |
| This compound Treatment Duration | 2 - 24 hours | Optimal time should be determined empirically. |
| Protein Loading per Lane | 20 - 30 µg | May need optimization based on protein expression levels.[18] |
| Primary Antibody Dilution | As per manufacturer's recommendation | Typically 1:1000. |
| Secondary Antibody Dilution | As per manufacturer's recommendation | Typically 1:2000 - 1:5000. |
Protocol 3: In-Cell Western™ Assay
The In-Cell Western™ (ICW) assay is a quantitative, high-throughput alternative to traditional Western blotting for measuring protein levels and phosphorylation status directly in fixed and permeabilized cells in a microplate format.[19][20][21]
Materials:
-
96- or 384-well clear-bottom black plates
-
Cell line with an active mTOR/S6K1 pathway
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer
-
Primary antibodies: anti-phospho-S6 and a normalization antibody (e.g., anti-α-tubulin) from different host species
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)
-
Infrared imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described for the Western blot protocol.[22]
-
Fixation and Permeabilization: After treatment, fix the cells with fixing solution and then permeabilize them to allow antibody entry.[19]
-
Blocking: Block the wells to reduce non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against phospho-S6 and a normalization protein.[23]
-
Secondary Antibody Incubation: After washing, incubate with a cocktail of spectrally distinct fluorescently labeled secondary antibodies.[21]
-
Image Acquisition: Wash the plate and scan using an infrared imaging system.[19]
-
Data Analysis: The integrated fluorescence intensity of each well is measured. The signal for phospho-S6 is normalized to the signal of the normalization protein.
Troubleshooting and Best Practices
-
Inhibitor Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing working solutions.[24]
-
Cell Line Selection: Use a cell line known to have an active mTOR/S6K1 pathway for cell-based assays.[11]
-
Antibody Validation: Ensure the specificity of primary antibodies, particularly phospho-specific antibodies, through appropriate controls.[11]
-
Dose-Response and Time-Course Experiments: To fully characterize the inhibitory effect of this compound, perform both dose-response and time-course experiments.[11]
-
Off-Target Effects: To confirm that the observed effects are due to on-target inhibition of S6K1, consider using a structurally unrelated S6K1 inhibitor as a control.[11]
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to accurately and reliably detect the inhibition of S6K1 by this compound. By employing a combination of in vitro biochemical assays and cell-based methods, investigators can thoroughly characterize the potency and efficacy of this selective inhibitor. This will facilitate a deeper understanding of the role of S6K1 in health and disease and aid in the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay Kit. BPS Bioscience.
- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway. Creative Diagnostics.
- Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
- Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta.
- Zhou, H. Y., & Huang, S. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. Journal of Hematology & Oncology, 11(1), 1-10.
- LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. LI-COR Biosciences.
- Arocho, A., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. Journal of Visualized Experiments, (186), e64229.
- BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay Kit. BPS Bioscience.
- Wikipedia. (n.d.). P70-S6 Kinase 1. Wikipedia.
- Amsbio. (n.d.). p70S6K (S6K1) Kinase Assay Kit, 78806. Amsbio.
- ResearchGate. (n.d.). Downstream substrates and effectors of S6K. ResearchGate.
- Thomas, G. (2002). The S6 kinase signaling pathway in the control of development and growth. Biological Research, 35(2), 305-313.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Coffer, P. J., et al. (2014). Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif. Biochemical Journal, 464(2), 227-235.
- Megat, S., et al. (2021). A role for translational regulation by S6 kinase and a downstream target in inflammatory pain. British Journal of Pharmacology, 178(18), 3671-3687.
- Magnuson, B., et al. (2012). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. International Journal of Molecular Sciences, 13(10), 13379-13393.
- International Centre for Kinase Profiling. (n.d.). S6K1/p70S6K (T412E) [1-421]. International Centre for Kinase Profiling.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
- Wang, X., et al. (2010). Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. The Journal of Biological Chemistry, 285(3), 1703-1712.
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- Li, Y., et al. (2007). Identification and characterization of a constitutively T-loop phosphorylated and active recombinant S6K1: expression, purification, and enzymatic studies in a high capacity non-radioactive TR-FRET Lance assay. Protein Expression and Purification, 55(1), 139-148.
- Henriques, R., et al. (2013). S6K1 and E2FB are in mutually antagonistic regulatory links controlling cell growth and proliferation in Arabidopsis. Plant Signaling & Behavior, 8(5), e24138.
- Bär, A., et al. (2012). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Bioorganic & Medicinal Chemistry Letters, 22(14), 4694-4698.
- Floyd, D. H., et al. (2008). S6K1 plays a key role in glial transformation. Oncogene, 27(36), 4941-4950.
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Visualizing S6K1 Inhibition: An Immunofluorescence Protocol Featuring PF-4708671
Introduction: The Rationale for Visualizing S6K1 Activity
Ribosomal protein S6 kinase 1 (S6K1), a serine/threonine kinase, serves as a critical downstream effector of the mTORC1 signaling pathway.[1][2] This pathway is a master regulator of cellular growth, proliferation, and metabolism.[3][4] Upon activation by upstream signals such as growth factors and nutrients, mTORC1 phosphorylates and activates S6K1.[5] Active S6K1 then phosphorylates a host of substrates, most notably the 40S ribosomal protein S6 (rpS6), to promote protein synthesis and cell growth.[6][7] Given its central role, dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions.[8]
Visualizing the activity state of the S6K1 pathway within the cellular context is paramount for understanding its physiological roles and for the development of targeted therapeutics. Immunofluorescence (IF) microscopy offers a powerful method to assess the subcellular localization and phosphorylation status of key pathway components, providing a direct readout of kinase activity.[9][10]
This application note provides a detailed protocol for visualizing the inhibition of S6K1 activity using immunofluorescence. We focus on the use of PF-4708671 , a potent and highly specific, cell-permeable inhibitor of S6K1.[1][11] Unlike broad-spectrum mTOR inhibitors, PF-4708671 allows for the specific interrogation of S6K1-dependent signaling events.[1] The primary readout for S6K1 inhibition in this protocol is the phosphorylation status of its direct downstream target, ribosomal protein S6, at the Ser235/236 sites.[6]
The mTOR/S6K1 Signaling Pathway and Point of Inhibition
The mTORC1/S6K1 signaling cascade is a highly conserved pathway that integrates diverse environmental cues to control cell growth. The following diagram illustrates the canonical pathway and the specific inhibitory action of PF-4708671.
Caption: Canonical mTOR/S6K1 signaling pathway and inhibition by PF-4708671.
Experimental Design and Controls
A robust immunofluorescence experiment relies on meticulous planning and the inclusion of appropriate controls. This workflow diagram outlines the key stages of the experiment.
Caption: Experimental workflow for immunofluorescence analysis of S6K1 inhibition.
Crucial Controls for Data Integrity:
-
Vehicle Control: Cells treated with the same concentration of the inhibitor's solvent (typically DMSO) as the experimental group. This control is essential to ensure that the observed effects are due to the inhibitor and not the solvent.
-
Positive Control (Stimulated, No Inhibitor): Cells stimulated to activate the S6K1 pathway (e.g., with serum or a specific growth factor like IGF-1) but not treated with the inhibitor. This demonstrates that the pathway is active and the staining for the phosphorylated target is working as expected.
-
Negative Control (Unstimulated): Serum-starved or unstimulated cells to show the basal level of S6 phosphorylation.
-
Secondary Antibody Only Control: A sample that is processed through the entire staining protocol but with the omission of the primary antibody. This control is crucial for assessing non-specific binding of the secondary antibody.
Quantitative Data Summary: PF-4708671 Profile
The following table summarizes the key in vitro inhibitory activity and recommended cell culture conditions for PF-4708671.
| Parameter | Target/Condition | Value | Reference(s) |
| In Vitro Potency | |||
| Kᵢ | S6K1 (full-length) | 20 nM | [1] |
| IC₅₀ | S6K1 (from IGF-1 stimulated cells) | 160 nM | [1][3] |
| IC₅₀ | S6K2 | 65 µM | [11] |
| IC₅₀ | MSK1 | 0.95 µM | [11] |
| IC₅₀ | RSK1/2 | >4.7 µM | [11] |
| Cell-Based Assay | |||
| Recommended Concentration | Inhibition of S6 phosphorylation | 1-10 µM | [12][13] |
| Recommended Treatment Time | Acute Inhibition | 30 min - 2 hours | [12] |
| Off-Target Considerations | |||
| Known Off-Target | Mitochondrial Complex I | Inhibition observed | [12] |
| Consequence | AMPK | Activation | [8][12] |
Detailed Immunofluorescence Protocol
This protocol is optimized for adherent cell lines (e.g., MCF7, HEK293, HeLa) grown on glass coverslips. Modifications may be required for other cell types or experimental setups.
Materials and Reagents
-
Cell Culture: Adherent cells of choice, appropriate culture medium, fetal bovine serum (FBS), sterile glass coverslips (12-18 mm), 6-well or 24-well plates.
-
Inhibitor: PF-4708671 (prepare a 10 mM stock solution in DMSO, store at -20°C).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use a stabilized commercial solution. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton™ X-100 in PBS.
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-Phospho-S6 Ribosomal Protein (Ser235/236) antibody. A 1:100 - 1:400 dilution is a good starting point; optimize for your specific cell line and experimental conditions.[6]
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, conjugated to a bright fluorophore (e.g., Alexa Fluor™ 488 or 594).
-
-
Mounting:
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL in PBS).
-
Antifade Mounting Medium.
-
Step-by-Step Methodology
Part 1: Cell Seeding and Treatment
-
Cell Seeding: Place sterile glass coverslips into the wells of a multi-well plate. Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.[10][14]
-
Serum Starvation (Optional): To reduce basal S6K1 activity, you can serum-starve the cells by replacing the growth medium with serum-free medium for 4-16 hours before stimulation.
-
Pathway Stimulation: Replace the medium with fresh, pre-warmed complete medium (containing serum) or medium containing a specific agonist (e.g., 100 ng/mL IGF-1) for 30-60 minutes to robustly activate the S6K1 pathway.
-
Inhibitor Treatment:
-
For the inhibitor-treated wells, add PF-4708671 directly to the medium to a final concentration of 1-10 µM.
-
For the vehicle control wells, add an equivalent volume of DMSO.
-
Incubate for 1-2 hours at 37°C. The optimal time may need to be determined empirically.
-
Part 2: Fixation and Permeabilization
The Causality Behind the Choice: 4% PFA is a cross-linking fixative that is excellent for preserving cellular morphology and the antigenicity of many phospho-epitopes.[9] This is generally preferred over methanol fixation for phospho-protein studies.[9] Permeabilization with a mild detergent like Triton™ X-100 is necessary to allow antibodies to access intracellular targets.[8]
-
Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add enough 4% PFA solution to cover the cells and incubate for 15 minutes at room temperature.[14]
-
Washing: Aspirate the PFA and wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the coverslips three times with PBS for 5 minutes each.
Part 3: Immunostaining
The Causality Behind the Choice: The blocking step is critical to prevent non-specific binding of the primary and secondary antibodies to the cells, which would result in high background fluorescence.[15] Incubating with the primary antibody overnight at 4°C often yields a better signal-to-noise ratio compared to shorter incubations at room temperature.[14]
-
Blocking: Add Blocking Buffer to each coverslip and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the anti-p-S6 (Ser235/236) primary antibody in Blocking Buffer. Aspirate the blocking solution from the coverslips (do not wash) and add the diluted primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS containing 0.1% Triton™ X-100 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Aspirate the secondary antibody solution and wash three times with PBS containing 0.1% Triton™ X-100 for 5 minutes each, protected from light.
Part 4: Mounting and Imaging
-
Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Final Wash: Wash the coverslips one final time with PBS.
-
Mounting: Using fine-tipped forceps, carefully lift each coverslip, touch the edge to a kimwipe to drain excess PBS, and invert it onto a small drop of antifade mounting medium on a clean microscope slide.
-
Sealing and Curing: Gently press down to remove any air bubbles. Seal the edges of the coverslip with clear nail polish and allow it to dry completely in the dark. For optimal imaging, allow the mounting medium to cure overnight at 4°C.
-
Imaging: Visualize the slides using a fluorescence or confocal microscope equipped with the appropriate filters for DAPI and your chosen fluorophore.
Expected Results and Interpretation
-
Stimulated + Vehicle (DMSO) Control: You should observe bright cytoplasmic and potentially nuclear staining for p-S6 (Ser235/236), indicating a high level of S6K1 activity.
-
Stimulated + PF-4708671 Treated: You should observe a significant reduction in the fluorescence intensity of p-S6 (Ser235/236) staining compared to the vehicle control. This demonstrates the effective inhibition of S6K1 by PF-4708671.
-
Subcellular Localization: In many cell types, S6K1 and its substrate S6 are predominantly found in the cytoplasm.[13] However, nuclear localization has also been reported, particularly in certain cancer cell lines or under specific conditions.[16] Your results will reveal the primary site of S6K1 activity in your experimental system.
Trustworthiness and Self-Validation
The protocol's integrity is maintained by the stringent use of controls. The clear difference in p-S6 signal between the vehicle-treated and PF-4708671-treated samples provides an internal validation of the inhibitor's efficacy and the antibody's specificity. For further validation, consider performing a dose-response experiment with PF-4708671 to demonstrate a concentration-dependent decrease in p-S6 signal. Additionally, Western blotting of cell lysates treated under identical conditions can be used to quantitatively confirm the reduction in S6 phosphorylation.
References
- Shum, M., et al. (2019). Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. Journal of Biological Chemistry.
- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors.
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-55.
- Gite, T. H., et al. (2021). Nucleocytoplasmic distribution of S6K1 depends on the density and motility of MCF-7 cells in vitro. ResearchGate.
- Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274-293.
- Magnuson, B., et al. (2012). Regulation of protein synthesis, cell survival, and growth by mTOR. Journal of Biological Chemistry, 287(26), 22156-22161.
- Lee-Fruman, K. K., et al. (1999). A rapamycin-sensitive signaling pathway downstream of the T cell antigen receptor is selectively inhibited by the rapamycin-FKBP12-Fas-associated protein with death domain complex. Journal of immunology, 162(10), 5778-5788.
- Um, S. H., et al. (2004). Absence of S6K1 protects against age- and diet-induced obesity while enhancing insulin sensitivity.
- Xu, Y., et al. (2023).
- Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976.
- Pende, M., et al. (2004). S6K1(-/-)/S6K2(-/-) mice reveal regulation of food intake and insulin signalling by S6K1. The EMBO journal, 23(15), 3112-3124.
- Ruvinsky, I., & Meyuhas, O. (2006). Ribosomal protein S6 phosphorylation: from protein synthesis to cell size. Trends in biochemical sciences, 31(6), 342-348.
- Fenton, T. R., & Gout, I. T. (2011). Functions and regulation of the 70kDa ribosomal S6 kinases. The international journal of biochemistry & cell biology, 43(1), 47-59.
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- 3. [PDF] Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). | Semantic Scholar [semanticscholar.org]
- 4. Protein Kinase C Phosphorylates Ribosomal Protein S6 Kinase βII and Regulates Its Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase B Localization and Activation Differentially Affect S6 Kinase 1 Activity and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. PF-4708671, a specific inhibitor of p70 ribosomal S6 kinase 1, activates Nrf2 by promoting p62-dependent autophagic degradation of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
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- 16. researchgate.net [researchgate.net]
Application Notes: A Comprehensive Guide to Measuring S6K1 Kinase Activity
Introduction: The Significance of Ribosomal S6 Kinase 1 (S6K1)
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a primary downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[3] S6K1 is activated through a series of phosphorylation events, most notably by mTOR complex 1 (mTORC1) at threonine 389 in the hydrophobic motif and by phosphoinositide-dependent kinase 1 (PDK1) at threonine 229 within the activation loop.[1][4][5]
Once activated, S6K1 phosphorylates several substrates, with the 40S ribosomal protein S6 being its most well-characterized target.[6][7] This phosphorylation enhances the translation of a specific class of mRNAs, known as 5' terminal oligopyrimidine (5'TOP) mRNAs, which predominantly encode components of the protein synthesis machinery, such as ribosomal proteins and elongation factors.[6] By promoting ribosome biogenesis and protein synthesis, S6K1 plays a pivotal role in increasing cell size and driving cell cycle progression.[3][8]
Given its central role in cellular growth and its deregulation in various diseases, including cancer, diabetes, and obesity, S6K1 has emerged as a prominent target for therapeutic drug development.[1][9] The ability to accurately measure the enzymatic activity of S6K1 is therefore essential for screening and characterizing potential inhibitors, studying enzyme kinetics, and elucidating its complex regulatory mechanisms. This guide provides a detailed, field-proven protocol for an in vitro S6K1 kinase assay using a robust luminescence-based method.
S6K1 Signaling Pathway Overview
The following diagram illustrates the canonical PI3K/mTOR signaling cascade leading to the activation of S6K1 and its subsequent phosphorylation of the ribosomal protein S6.
Caption: Step-by-step workflow for the S6K1 kinase assay.
Detailed Step-by-Step Protocol
Causality Behind Choices: This protocol is designed for a final reaction volume of 25 µL. All samples and controls should be run in at least duplicate to ensure data reliability. The final DMSO concentration should not exceed 1% as higher concentrations can inhibit enzyme activity. [4][10] 1. Reagent Preparation
-
1x Kinase Assay Buffer: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with nuclease-free water. For example, mix 600 µL of 5x buffer with 2.4 mL of water to make 3 mL. Add DTT to a final concentration of 0.25-1 mM just before use. Keep on ice.
-
Kinase Master Mix (per reaction): Prepare a master mix for all reactions to minimize pipetting errors. For N reactions, mix N x (components below).
-
6.0 µL of 1x Kinase Assay Buffer
-
0.5 µL of 500 µM ATP (Final concentration: 10 µM)
-
5.0 µL of 1 mg/mL S6K Substrate (Final concentration: 200 µg/mL)
-
1.0 µL of Nuclease-Free Water
-
Total Volume per reaction = 12.5 µL
-
-
Test Inhibitor Preparation:
-
Prepare a stock solution of your test inhibitor (e.g., PF-4708671) in 100% DMSO.
-
Create a 10x concentrated serial dilution series of the inhibitor. First, perform a 1:10 dilution of the stock into 1x Kinase Assay Buffer (this creates a 10% DMSO solution). Then, perform subsequent serial dilutions in 1x Kinase Assay Buffer containing 10% DMSO to maintain a constant DMSO concentration across all wells. [10] * For the "0% inhibition" control wells, prepare a 10% DMSO solution in 1x Kinase Assay Buffer.
-
-
S6K1 Enzyme Preparation:
-
Thaw the recombinant S6K1 enzyme on ice.
-
Prepare a 2.5x working concentration of the enzyme by diluting it in 1x Kinase Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot (typically 1-5 ng/µL is a good starting point). Expert Tip: The optimal enzyme concentration should be determined empirically by running a titration curve to find the concentration that yields a robust signal within the linear range of the assay.
-
2. Assay Plate Setup
-
Add 12.5 µL of the Kinase Master Mix to all wells of a white, opaque 96-well plate.
-
Add 2.5 µL of the serially diluted Test Inhibitor or the 10% DMSO control to the appropriate wells.
-
To the "Negative Control" (or "No Kinase") wells, add 10 µL of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the diluted S6K1 enzyme to all other wells ("Positive Control" and "Test Inhibitor" wells).
-
The final reaction volume in each well is 25 µL .
3. Kinase Reaction and Signal Detection
-
Mix the plate gently (e.g., on an orbital shaker for 30 seconds).
-
Cover the plate and incubate at 30°C for 45 minutes . [10]* After incubation, equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well. Mix gently.
-
Incubate at room temperature for 45 minutes to terminate the reaction and deplete ATP. [10]* Add 50 µL of Kinase Detection Reagent to each well. Mix gently.
-
Incubate at room temperature for another 30-45 minutes to convert ADP to ATP and generate the luminescent signal. [10]* Measure the luminescence using a microplate reader. The integration time should be optimized to achieve a robust signal without saturating the detector (typically 0.5-1 second).
Data Analysis and Interpretation
-
Background Subtraction: Average the raw luminescence units (RLU) from the "Negative Control" (No Kinase) wells. Subtract this average background value from all other RLU measurements.
-
Calculate Percent Inhibition: The "Positive Control" (enzyme + substrate + DMSO vehicle) represents 0% inhibition (or 100% activity). Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Positive_Control))
-
Determine IC₅₀ Value: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of an inhibitor required to reduce the kinase activity by 50%. [11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal in Positive Controls | Insufficient enzyme activity or concentration. | Titrate the S6K1 enzyme to find the optimal concentration. Ensure enzyme was stored correctly and not subjected to multiple freeze-thaw cycles. |
| Degraded ATP or substrate. | Use fresh or properly stored reagents. Aliquot ATP to avoid degradation. | |
| High Signal in Negative Controls | ATP contamination in reagents. | Use high-purity reagents and dedicated pipette tips. |
| Insufficient ATP depletion by ADP-Glo™ Reagent. | Ensure the correct volume of ADP-Glo™ Reagent was added and the incubation time was sufficient. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and prepare master mixes to reduce pipetting steps. Ensure thorough mixing after each reagent addition. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment. |
References
- p70S6K (S6K1) Kinase Assay Kit - BPS Bioscience. [Link]
- p70S6K (S6K1)
- p70S6K (S6K1) Kinase Assay Kit, 78806 | Amsbio. [Link]
- S6K1/p70S6K (T412E) [1-421] | International Centre for Kinase Profiling. [Link]
- Phosphorylation and Degradation of S6K1 (p70S6K1)
- p70S6K (S6K1), GST-tag Recombinant - BPS Bioscience. [Link]
- S6 peptide (pS6) Recombinant | In Stock or Custom Made - Biozoomer. [Link]
- Development of Organometallic S6K1 Inhibitors | Journal of Medicinal Chemistry. [Link]
- Structural Basis of Human p70 Ribosomal S6 Kinase-1 Regulation by Activation Loop Phosphoryl
- Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity. [Link]
- Cellular function of p70S6K: a role in regul
- P70-S6 Kinase 1 - Wikipedia. [Link]
- S6K1 Inhibitors - Alzheimer's Drug Discovery Found
- Development of Organometallic S6K1 Inhibitors - PMC - NIH. [Link]
- S6 phosphorylation and the p70s6k/p85s6k - PubMed. [Link]
- Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAl
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- 8. Cellular function of p70S6K: a role in regulating cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
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Measuring S6K1 Efficacy in Xenograft Models: An Application Note and Comprehensive Protocol
Abstract
Ribosomal protein S6 kinase 1 (S6K1), a critical downstream effector of the PI3K/AKT/mTOR signaling pathway, is a pivotal regulator of cell growth, proliferation, and survival.[1][2] Its frequent hyperactivation in a multitude of human cancers correlates with tumor progression, resistance to therapy, and poor patient prognosis, positioning S6K1 as a high-value therapeutic target.[1] This guide provides a comprehensive framework for evaluating the preclinical efficacy of novel S6K1 inhibitors using human tumor xenograft models. We detail the scientific rationale, provide step-by-step protocols for in vivo efficacy and pharmacodynamic studies, and outline the necessary ex vivo analyses to robustly measure target engagement and downstream pathway modulation.
Introduction: The Rationale for Targeting S6K1 in Cancer
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer.[3] Growth factor signaling activates a cascade that culminates in the activation of mTOR Complex 1 (mTORC1).[1][4] mTORC1, in turn, directly phosphorylates and activates S6K1, a serine/threonine kinase that orchestrates the anabolic processes required for cell growth and division.[1][2]
Activated S6K1 promotes the synthesis of proteins and lipids necessary for biomass accumulation by phosphorylating a host of downstream substrates. The most well-characterized of these is the 40S ribosomal protein S6 (rpS6). Phosphorylation of rpS6 is thought to enhance the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine tract (5' TOP) mRNAs, which encode ribosomal proteins and other components of the translational machinery, thereby boosting the cell's protein synthesis capacity.
Given its central role in driving malignant proliferation, direct inhibition of S6K1 presents a compelling therapeutic strategy. Targeting S6K1 may offer advantages over upstream inhibitors (e.g., of PI3K or mTOR) by potentially bypassing feedback loops that contribute to drug resistance. This document provides the technical guidance to rigorously test this hypothesis in a preclinical setting.
S6K1 Signaling Pathway
Figure 1: Simplified PI3K/AKT/mTOR/S6K1 signaling cascade.
Experimental Design: A Xenograft Efficacy Study Workflow
A robust preclinical xenograft study is essential to evaluate the anti-tumor activity of an S6K1 inhibitor (herein referred to as this compound). The overall workflow involves establishing tumors in immunocompromised mice, administering the therapeutic agent, monitoring tumor growth, and finally, harvesting tissues for pharmacodynamic analysis.
Overall Experimental Workflow
Figure 2: High-level workflow for a xenograft efficacy study.
Detailed Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model, a reproducible and widely used platform for preclinical oncology research.[5][6]
3.1. Materials
-
Cell Line: A human cancer cell line with a known activated PI3K/mTOR pathway (e.g., MCF7 breast cancer, HCT116 colon cancer).[7]
-
Animals: 6-8 week old female athymic nude or SCID mice.[5][8]
-
Reagents: Complete cell culture medium, PBS, Trypsin-EDTA, Trypan Blue, Matrigel® Basement Membrane Matrix (optional, but recommended for less aggressive cell lines).[2][9]
-
Equipment: Cell culture incubator, biosafety cabinet, centrifuge, hemocytometer, 1 mL syringes with 27-30 gauge needles, calipers.[9][8]
3.2. Procedure
-
Cell Preparation: Culture cells in their recommended complete medium until they reach 70-80% confluency.[8] Harvest cells by trypsinization, neutralize with medium, and centrifuge at ~1,100 rpm for 5 minutes.[9]
-
Wash the cell pellet twice with sterile PBS. Resuspend cells in PBS or serum-free medium at a concentration of 2.0 x 10⁷ cells/mL.[9] Perform a cell count using a hemocytometer and Trypan Blue to ensure viability is >95%.[8]
-
Matrigel Mixture (Optional): On ice, mix the cell suspension 1:1 with Matrigel to a final concentration of 1.0 x 10⁷ cells/mL.[2][10] Keep the mixture on ice to prevent premature polymerization.[9]
-
Implantation: Anesthetize the mouse according to approved institutional protocols. Gently pinch the skin on the right flank and inject 100 µL of the cell suspension (1.0 x 10⁶ cells) or 200 µL of the cell/Matrigel mixture subcutaneously.[2][9]
-
Monitoring: Allow tumors to establish and grow. Begin caliper measurements 2-3 times per week once tumors become palpable.[11]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose). Ensure the average tumor volume is similar across all groups.
3.3. Tumor Volume Calculation Tumor volume is calculated using the formula: Volume (mm³) = (Width² x Length) / 2 [2][8]
-
Width: The shorter diameter of the tumor.
-
Length: The longer diameter of the tumor.
Protocol 2: In Vivo Dosing and Efficacy Assessment
3.4. This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration of small molecule inhibitors is a suspension in a mixture such as 0.5% Tween 80 and 30% PEG400 in water.[10]
-
Administration: Oral gavage is a common and effective route for systemic drug delivery in mice.[1][3][12]
3.5. Efficacy Monitoring
-
Dosing Schedule: Administer this compound or vehicle daily (or as determined by pharmacokinetic studies) for a predefined period (e.g., 21 days).
-
Tumor Measurements: Measure tumor volume with calipers 2-3 times per week.[5]
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment toxicity.[5]
-
Humane Endpoints: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if animals show signs of excessive toxicity (e.g., >15-20% body weight loss), in accordance with institutional animal care and use committee (IACUC) guidelines.[2][13]
Protocol 3: Pharmacodynamic (PD) Sample Collection and Processing
To confirm that this compound is hitting its target, a separate cohort of tumor-bearing mice is typically used for pharmacodynamic studies.
3.6. Procedure
-
Administer a single dose of this compound or vehicle to tumor-bearing mice.
-
At specified time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize the mice.[7][14]
-
Excise the tumors. Divide each tumor into two sections.
-
For Western Blot: Immediately snap-freeze one section in liquid nitrogen and store at -80°C.[5]
-
For Immunohistochemistry (IHC): Fix the other section in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol for paraffin embedding.[5]
Protocol 4: Western Blot Analysis of S6K1 Pathway Modulation
This protocol is optimized for the detection of phosphorylated proteins from tumor lysates.[2]
3.7. Materials
-
Buffers: RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails, SDS-PAGE sample buffer, Tris-buffered saline with 0.1% Tween-20 (TBST).[2]
-
Blocking Agent: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background.[2][15]
-
Antibodies:
-
Primary: Rabbit anti-phospho-S6K1 (Thr389), Rabbit anti-phospho-S6 (Ser235/236), Rabbit anti-total S6K1, Rabbit anti-total S6. Mouse anti-β-actin or GAPDH (loading control).
-
Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
3.8. Procedure
-
Lysate Preparation: Homogenize the frozen tumor tissue in ice-cold RIPA buffer.[2] Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.[2] Separate proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.[2]
-
Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
Protocol 5: Immunohistochemistry (IHC) Analysis
IHC allows for the visualization of target protein expression and phosphorylation within the tumor microenvironment.
3.9. Materials
-
Reagents: Xylene, ethanol series, citrate buffer (pH 6.0) for antigen retrieval, hydrogen peroxide, blocking serum, primary antibodies (as for Western Blot), biotinylated secondary antibody, streptavidin-HRP conjugate, DAB chromogen, hematoxylin.
3.10. Procedure
-
Tissue Processing: Dehydrate formalin-fixed tumors and embed in paraffin. Cut 4-5 µm sections onto charged slides.[5]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a pressure cooker or water bath using citrate buffer (pH 6.0).[5]
-
Peroxidase Block: Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with normal serum (from the same species as the secondary antibody).[5]
-
Primary Antibody Incubation: Incubate sections with primary antibodies (e.g., anti-phospho-S6) overnight at 4°C.[5]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[5]
-
Visualization: Develop the signal with a DAB chromogen, which produces a brown precipitate at the site of the antigen.[16]
-
Counterstain: Lightly counterstain the nuclei with hematoxylin.[5]
-
Dehydration and Mounting: Dehydrate the sections through an ethanol series and xylene, and coverslip with mounting medium.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for easy comparison between treatment groups.
Table 1: Hypothetical In Vivo Efficacy of this compound in an MCF7 Xenograft Model
| Treatment Group | N | Initial Tumor Vol. (mm³) (Mean ± SEM) | Final Tumor Vol. (mm³) (Mean ± SEM) | TGI (%)* | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 125 ± 11 | 1450 ± 132 | N/A | +5.2 |
| This compound (25 mg/kg) | 10 | 128 ± 12 | 783 ± 95 | 46 | -2.1 |
| This compound (50 mg/kg) | 10 | 126 ± 10 | 421 ± 68 | 71 | -4.5 |
| Positive Control | 10 | 127 ± 11 | 350 ± 55 | 76 | -8.9 |
*Tumor Growth Inhibition (TGI) (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100[5]
Table 2: Hypothetical Pharmacodynamic Analysis (Western Blot Densitometry)
| Treatment Group (4h post-dose) | p-S6K1 (Thr389) / Total S6K1 (% of Vehicle) | p-S6 (Ser235/236) / Total S6 (% of Vehicle) |
| Vehicle Control | 100% | 100% |
| This compound (50 mg/kg) | 15% | 22% |
Conclusion and Self-Validation
The protocols outlined in this application note provide a self-validating system for assessing the efficacy of an S6K1 inhibitor. The anti-tumor activity observed in the efficacy study (Table 1) should directly correlate with the on-target pharmacodynamic effects measured by Western blot and IHC (Table 2). A significant reduction in tumor growth accompanied by a marked decrease in the phosphorylation of S6K1 and its downstream substrate, rpS6, provides strong evidence of target engagement and a mechanism-based anti-cancer effect. This comprehensive approach ensures the generation of robust, interpretable data critical for the continued development of novel S6K1-targeted therapies.
References
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- ILAR Journal. (1995). Ethical Aspects of Animal-to-Human Xenografts. ILAR Journal, 37(1), 19–25. [Link]
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- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX)
- National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Investigating the Potential Off-Target Effects of S6K1 Inhibitors
Welcome to the technical support guide for researchers utilizing inhibitors targeting the p70 Ribosomal S6 Kinase 1 (S6K1). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding potential off-target effects and unexpected experimental outcomes.
While you may be working with a specific S6K1 inhibitor, such as S6K-18, the principles and validation protocols discussed here are broadly applicable. Due to the extensive public characterization of the compound PF-4708671 , it will be used as the primary exemplar throughout this guide to illustrate key concepts in specificity, off-target activity, and cellular pathway feedback. Understanding these phenomena is critical for the accurate interpretation of your experimental data.[1][2]
Part 1: Frequently Asked Questions (FAQs) - Understanding S6K1 Inhibitor Specificity
This section addresses common initial questions about S6K1 inhibitors, focusing on their selectivity and known alternative activities.
Q1: What is the primary target of S6K1 inhibitors and what is their mechanism of action?
S6K1 inhibitors are designed to selectively target the ribosomal protein S6 kinase beta-1 (S6K1), also known as p70S6K.[3][4] S6K1 is a serine/threonine kinase that is a critical downstream effector of the mTORC1 signaling pathway.[5][6] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][5]
Upon activation by mTORC1, S6K1 phosphorylates multiple substrates, most notably the 40S ribosomal protein S6 (RPS6).[3][6] This phosphorylation event is thought to enhance the translation of a specific class of mRNAs, thereby promoting protein synthesis and cell growth.[7] S6K1 inhibitors, such as PF-4708671, are ATP-competitive, meaning they bind to the kinase's ATP pocket, preventing the phosphorylation of its downstream substrates.[8] The primary readout for successful target engagement in a cellular context is the reduction of RPS6 phosphorylation at Ser235/236 or Ser240/244.
Q2: How selective are S6K1 inhibitors? What are the known off-target kinases?
No kinase inhibitor is perfectly specific.[9][10] Selectivity is typically determined by screening the compound against a large panel of kinases. PF-4708671, the most well-characterized S6K1 inhibitor, is considered highly selective but does exhibit activity against other kinases, particularly at higher concentrations.[1] It is crucial for researchers to use the lowest effective concentration possible to minimize these effects.
The table below summarizes the in vitro potency of PF-4708671 against S6K1 and its most closely related off-target kinases from the AGC kinase family.
| Kinase Target | IC50 (in vitro) | Selectivity vs. S6K1 | Reference |
| S6K1 | 160 nM | - | [1][11][12] |
| S6K2 | 65,000 nM (65 µM) | ~400-fold less potent | [2][12] |
| MSK1 | 950 nM (0.95 µM) | ~6-fold less potent | [2][12] |
| RSK1 | 4,700 nM (4.7 µM) | ~29-fold less potent | [12] |
| RSK2 | 9,200 nM (9.2 µM) | ~57-fold less potent | [12] |
Causality Insight: The high degree of structural similarity within the ATP-binding pocket of kinase families, like the AGC kinase family to which S6K, MSK, and RSK belong, makes achieving absolute specificity a significant challenge.[2] Always consider that phenotypes observed at high micromolar concentrations may be due to inhibition of these or other off-target kinases.
Q3: A recent paper suggests PF-4708671 affects mitochondria. Is this a significant off-target effect?
Yes, this is a critical and often overlooked off-target effect. Independent research has demonstrated that PF-4708671 directly inhibits mitochondrial respiratory chain Complex I .[2][13] This inhibition leads to a decrease in cellular oxygen consumption and an increase in the AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[2]
This effect is independent of S6K1 inhibition , as it was shown to occur in cells where S6K1 and S6K2 were genetically knocked out.[2]
Experimental Implication: If your research involves cellular metabolism, autophagy, or other processes regulated by AMPK, you must perform control experiments to disentangle the effects of S6K1 inhibition from AMPK activation. This off-target activity can significantly confound the interpretation of metabolic data.[13]
Part 2: Troubleshooting Unexpected Experimental Results
This section provides guidance on interpreting common, yet potentially confusing, experimental outcomes.
Scenario 1: "I inhibited S6K1, but I see a paradoxical increase in Akt phosphorylation. Is my inhibitor not working or is this an off-target effect?"
This is a frequently observed phenomenon that is not an off-target effect, but rather a known consequence of inhibiting a key negative feedback loop .
Scientific Rationale: The mTORC1/S6K1 pathway is a master regulator of cell growth. To maintain homeostasis, it employs several negative feedback mechanisms to restrain the upstream PI3K/Akt pathway. Activated S6K1 can directly phosphorylate Insulin Receptor Substrate 1 (IRS-1), leading to its degradation.[5][14] This dampens the signal from insulin or IGF-1 receptors to PI3K and its downstream effector, Akt.
When you inhibit S6K1, this negative feedback is released. IRS-1 is no longer suppressed, leading to a stronger signal through the PI3K pathway and resulting in robust, increased phosphorylation of Akt at sites like Ser473 and Thr308.[15]
Caption: S6K1 Negative Feedback Loop on the PI3K/Akt Pathway.
Validation Step: To confirm this is a feedback loop effect, perform a Western blot. You should observe a decrease in the phosphorylation of S6K1's direct substrate (p-RPS6) concurrently with an increase in the phosphorylation of Akt (p-Akt Ser473). This confirms on-target S6K1 inhibition with the expected feedback response.
Scenario 2: "My cells are showing signs of metabolic stress and autophagy induction that seem too strong for S6K1 inhibition alone."
This observation is likely due to the off-target effect on mitochondrial Complex I and subsequent AMPK activation, as described in FAQ Q3.
Scientific Rationale: AMPK is a primary sensor of cellular energy status. Its activation, triggered by a high AMP:ATP ratio, initiates a cascade of events to restore energy homeostasis. These include inhibiting anabolic processes (like protein synthesis) and activating catabolic processes (like autophagy). While S6K1 inhibition itself can induce autophagy, the simultaneous activation of AMPK via mitochondrial inhibition can create a much stronger, synergistic effect.[11][13]
Caption: On-Target vs. Off-Target Effects of PF-4708671.
Validation Step: To test for off-target AMPK activation, perform a Western blot for the phosphorylated (active) form of AMPK (p-AMPKα Thr172) and its direct substrate, p-Acetyl-CoA Carboxylase (p-ACC Ser79). An increase in these markers upon inhibitor treatment, especially at early time points, points to the mitochondrial off-target effect.
Scenario 3: "I'm not observing the expected decrease in phosphorylation of S6K1's downstream target, RPS6."
This is a common issue that can stem from several factors, ranging from the compound itself to the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Lack of Target Inhibition.
Key Considerations:
-
Compound Stability: Ensure the inhibitor is dissolved in anhydrous DMSO and stored in small, single-use aliquots to avoid degradation from moisture and repeated freeze-thaw cycles.[11]
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailable concentration.[16] If you suspect this, try reducing the serum percentage during the treatment period or using serum-free media, if your cells can tolerate it.
-
Dose and Time: The optimal concentration and treatment time can be highly cell-line dependent. A thorough dose-response and time-course experiment is essential.
Part 3: Essential Protocols for Validating S6K1 Inhibitor Effects
Here are streamlined protocols for key experiments to validate on-target efficacy and identify off-target effects.
Protocol 1: Comprehensive Western Blot Analysis for On- and Off-Target Signaling
This protocol allows for simultaneous verification of S6K1 inhibition, feedback loop activation, and potential AMPK pathway activation.
1. Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in low-serum media for 4-6 hours, if appropriate for your model.
-
Pre-treat with your S6K1 inhibitor (e.g., PF-4708671 at 1 µM, 5 µM, and 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with a growth factor (e.g., 100 nM insulin or 50 ng/mL IGF-1) for 30 minutes to robustly activate the pathway. Include an unstimulated control.
2. Lysate Preparation:
-
Immediately wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors (critical for preserving phosphorylation states).[16]
-
Scrape, collect, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Protein Quantification and Sample Prep:
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
4. Immunoblotting:
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Probe separate blots for:
- On-Target Effect: Phospho-RPS6 (Ser240/244), Total RPS6
- Feedback Loop: Phospho-Akt (Ser473), Total Akt
- Off-Target Effect: Phospho-AMPKα (Thr172), Total AMPKα
- Loading Control: β-Actin or GAPDH
5. Detection:
-
Wash membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.[17]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that your inhibitor physically binds to S6K1 inside intact cells, adding a layer of validation beyond downstream signaling readouts.
1. Treatment:
-
Treat cultured cells with the S6K1 inhibitor or vehicle (DMSO) for the desired time.
2. Heating:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
3. Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.
4. Analysis:
-
Analyze the soluble fractions by Western blot using an antibody against total S6K1.
-
Expected Result: In inhibitor-treated samples, S6K1 should be stabilized and remain in the soluble fraction at higher temperatures compared to the vehicle-treated control, indicating direct binding.
References
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- Casalvieri, K. A., & Blenis, J. (2023). Therapeutic targeting of p90 ribosomal S6 kinase. PubMed Central.
- Liu, B., et al. (2021). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. PubMed Central.
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- Parker, L. L., et al. (2017). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry.
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- Tang, D., et al. (2020). Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective. PubMed Central.
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- Islam, R., et al. (2022). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. National Institutes of Health.
- BioProcess International. (2012). Recommendations for Cell Banks Used in GXP Assays.
- Islam, R., et al. (2022). Bioanalytical Assay Strategies and Considerations for Measuring Cellular Kinetics. MDPI.
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why is my S6K-18 inhibitor not working
SDS-PAGE and Western Blotting: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. d. Incubate with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C. Use a loading control like β-actin or GAPDH. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash three times with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [16]
Quantitative Data Summary
| Compound | Target | Ki | IC50 (in vitro) | Cell-based Potency | Notes |
| This compound | S6K1 | N/A | ~52 nM [1][4][5] | Cell line dependent | Highly selective for S6K1. [1] |
| PF-4708671 | S6K1 | 20 nM [13] | 160 nM [13][14] | EC50 varies | Well-characterized tool compound. Can cause paradoxical S6K1 phosphorylation. [3][15] |
Final Considerations: Off-Target Effects and Data Interpretation
While this compound is reported to be highly selective, it's a good practice in kinase inhibitor studies to consider potential off-target effects, especially at higher concentrations. [11][16]If you observe unexpected phenotypes, consider the following:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second S6K1 inhibitor with a different chemical scaffold. [11]* Kinome Profiling: For in-depth studies, consider having your compound screened against a broad panel of kinases to empirically determine its selectivity profile. [6]* Rescue Experiments: If a specific off-target is suspected, a rescue experiment with a drug-resistant mutant of that kinase can provide definitive evidence. [11] Interpreting results from kinase inhibitor studies requires a multi-faceted approach. Always correlate the inhibition of the downstream target (p-S6) with the observed cellular phenotype. [17]Be mindful of the complex feedback mechanisms within the PI3K/Akt/mTOR network that can lead to non-linear and sometimes counterintuitive results. [18]
References
- Wikipedia. P70-S6 Kinase 1. [Link]
- Creative Diagnostics.
- Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]
- ResearchGate.
- The Daily Scientist. (2025). 3 Overlooked Factors About Kinases in Drug Discovery. [Link]
- Mele, M., et al. (2021).
- Anastassiadis, T., et al. (2011).
- Gangan, K., et al. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. NIH. [Link]
- Bellenie, B., et al. (2015). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. PubMed Central. [Link]
- Alzheimer's Drug Discovery Found
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]
- Bain, J., et al. (2007). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]
- Amsbio. p70S6K (S6K1) Kinase Assay Kit, 78806. [Link]
- Le, T., et al. (2020). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Ventura, A., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- Atlas, Y., et al. (2020). Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells.
- Zhang, Y., et al. (2021). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. PubMed Central. [Link]
- Lee, J., et al. (2020). Discovery of novel S6K1 inhibitors by an ensemble-based virtual screening method and molecular dynamics simulation.
- Klaeger, S., et al. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- ResearchGate.
- Le, T., et al. (2020). Development of Organometallic S6K1 Inhibitors. PubMed Central. [Link]
- Bobrov, A., et al. (2024).
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S6K-18 Technical Support Center: A Guide to Handling, Stability, and Experimental Best Practices
Welcome to the technical support center for S6K-18, a potent and selective inhibitor of the p70 ribosomal S6 kinase 1 (S6K1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to maximize the integrity and reproducibility of your results.
Section 1: Understanding this compound and its Target
This compound is a small molecule inhibitor that targets S6K1, a serine/threonine kinase that is a key downstream effector of the mTOR signaling pathway.[1][2][3] The mTOR/S6K1 pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][4] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders.[4] this compound exerts its inhibitory effect by competing with ATP in the kinase domain of S6K1, with a reported IC50 of approximately 52 nM.[3][5] It demonstrates high selectivity for S6K1 over a panel of other kinases, making it a valuable tool for dissecting the specific roles of S6K1 in cellular processes.[5]
The S6K1 Signaling Pathway
To effectively use this compound, it is crucial to understand its place within the broader signaling network. The following diagram illustrates the canonical PI3K/Akt/mTOR/S6K1 pathway.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a cell-based assay.
Protocol: Inhibition of S6K1 Signaling in Cultured Cells
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal S6K1 activity, you can serum-starve the cells for 4-16 hours, depending on the cell type.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound at various concentrations by diluting the DMSO stock in serum-free medium. Aspirate the medium from the cells and add the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO). Incubate for 1-2 hours.
-
Stimulation: To activate the S6K1 pathway, add a growth factor (e.g., insulin at 100 nM or EGF at 50 ng/mL) directly to the wells. Incubate for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Normalize the protein samples and perform SDS-PAGE followed by Western blotting. Probe the membranes with primary antibodies against phosphorylated S6K1 (Thr389), total S6K1, phosphorylated S6 (Ser235/236), and total S6. A loading control (e.g., β-actin or GAPDH) should also be included.
References
- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway.
- Frontiers in Cell and Developmental Biology. (2022). S6 kinase 1 at the central node of cell size and ageing. Frontiers.
- ResearchGate. (n.d.). Schematic diagram of S6K1 structure and critical phosphorylation sites.
- Sino Biological. (n.d.). S6 Kinase 1 (S6K1): Regulating Body Size.
- ResearchGate. (n.d.). Primary structure of S6K1 and S6K2. Major domain boundaries and....
- National Institutes of Health. (n.d.). Development of Organometallic S6K1 Inhibitors.
- National Institutes of Health. (n.d.). Safe Handling of Antineoplastic Drugs During Allergy Diagnostic Workup and Desensitization: A Single Experience of the Allergy Department in a Tertiary Hospital.
- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors.
- Journal of Medicinal Chemistry. (n.d.). Development of Organometallic S6K1 Inhibitors.
Sources
Technical Support Center: Troubleshooting Unexpected Results with S6K-18 Treatment
Welcome to the technical support resource for S6K-18, a selective inhibitor of p70 Ribosomal S6 Kinase 1 (S6K1). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common and unexpected experimental outcomes. As scientists, we understand that unexpected results are not failures, but rather opportunities for deeper mechanistic understanding. This center provides field-proven insights and detailed protocols to help you validate your findings and advance your research with confidence.
Part 1: Frequently Asked Questions (FAQs) about this compound
This section addresses foundational knowledge about this compound and its target pathway.
Q1: What is this compound and its primary mechanism of action?
This compound is a potent and highly selective small molecule inhibitor of Ribosomal Protein S6 Kinase Beta-1 (S6K1), also known as p70S6K.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of S6K1 and preventing the phosphorylation of its downstream substrates.[3] With a reported IC₅₀ of approximately 52 nM, it is a valuable tool for dissecting the specific roles of S6K1 in cellular processes.[2][4] this compound has been shown to be highly selective for S6K1 over a panel of 43 other kinases when used at a concentration of 1 µM.[2][4]
Q2: What is the mTOR/S6K1 signaling pathway?
S6K1 is a critical downstream effector of the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[5][6][7] Upon activation by upstream signals like growth factors, mTORC1 (mechanistic Target of Rapamycin Complex 1) directly phosphorylates S6K1 at its hydrophobic motif (Threonine 389).[5] This is followed by phosphorylation at the activation loop (Threonine 229) by PDK1, leading to full kinase activation.[5][6] Activated S6K1 then phosphorylates numerous substrates, most notably the 40S ribosomal protein S6 (rpS6), which facilitates the translation of specific mRNAs required for cell growth.[8]
Table 1: Potential Causes and Solutions for Lack of this compound Efficacy
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Inhibitor Concentration Too Low | The IC₅₀ can vary significantly between cell lines due to differences in membrane permeability, drug efflux pumps, or intracellular ATP concentrations. | Action: Perform a dose-response curve to determine the IC₅₀ in your specific cell line. Protocol: See Protocol 1: Western Blot for p-rpS6 Inhibition. |
| Compound Instability/Degradation | This compound, like many small molecules, can degrade due to improper storage, multiple freeze-thaw cycles, or prolonged incubation in aqueous media. [9] | Action: Prepare fresh stock solutions from solid compound. Aliquot stocks to be single-use. Minimize time the compound spends in aqueous solution before adding to cells. |
| Low Endogenous S6K1 Activity | The cell line used may have low basal activity in the mTOR/S6K1 pathway, making it difficult to observe inhibition. | Action: 1. Use a positive control cell line known for high PI3K/Akt/mTOR signaling (e.g., PTEN-null cancer lines like PC-3 or U87MG). 2. Stimulate the pathway by serum-starving cells overnight, then treating with serum or a growth factor (e.g., insulin) for 15-30 minutes prior to lysis to induce a robust p-rpS6 signal. |
| Poor Antibody Quality | The primary antibody used for Western blotting may lack specificity or sensitivity for the phosphorylated target. [10] | Action: Validate your phospho-rpS6 antibody. Protocol: Treat a positive control cell lysate with a phosphatase (e.g., lambda phosphatase) to confirm signal disappearance. Run a known positive control sample alongside your experimental samples. |
| Rapid Signal Rebound or Kinetics | Kinase inhibition can be a rapid event, but cellular feedback loops might cause the signal to rebound over time. The chosen time point may be too late. [10][11] | Action: Perform a time-course experiment. Protocol: Treat cells with a fixed, effective concentration of this compound and collect lysates at various time points (e.g., 30 min, 1h, 4h, 12h, 24h) to identify the optimal window for inhibition. |
Protocol 1: Western Blot for Phospho-rpS6 (Ser235/236) Inhibition
-
Cell Treatment: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time (a 2-4 hour endpoint is a good starting point). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. [9]4. Scrape the cells, collect the lysate, and clarify by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [9]6. Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate on an SDS-polyacrylamide gel, and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-rpS6 (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total rpS6 and a loading control like β-actin or GAPDH.
-
Analysis: Quantify band intensities and normalize the p-rpS6 signal to the total rpS6 or loading control signal. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.
Scenario 2: Unexpected Cellular Phenotype or Cytotoxicity
Question: I'm observing significant cell death or an unexpected phenotype (e.g., changes in morphology, cell cycle arrest) that doesn't align with the known functions of S6K1. What are the possible causes?
Unexpected phenotypes are often due to off-target effects or context-specific cellular responses. A systematic approach is required to dissect the underlying cause.
Table 2: Potential Causes and Solutions for Unexpected Phenotypes
| Potential Cause | Scientific Rationale | Recommended Action & Protocol |
| Solvent (DMSO) Toxicity | High concentrations of DMSO (>0.5%) can be cytotoxic to many cell lines, confounding the results attributed to the inhibitor. [9] | Action: 1. Ensure the final DMSO concentration is consistent across all wells and is as low as possible (ideally ≤0.1%). 2. Always include a vehicle-only control. If the vehicle control shows toxicity, the DMSO concentration is too high. |
| Off-Target Kinase Inhibition | While this compound is highly selective, at higher concentrations, it may inhibit other kinases. [2][4]This is a common characteristic of small molecule inhibitors. [12][13]The observed phenotype could be a result of inhibiting an essential "off-target" kinase. | Action: 1. Operate at the lowest effective concentration determined from your dose-response curve. 2. Compare the phenotype with that induced by another structurally different S6K1 inhibitor (e.g., PF-4708671). [3]3. For advanced studies, consider a kinome-wide profiling screen to identify other potential targets of this compound. [14] |
| Inhibition of S6K2 Isoform | S6K1 and S6K2 share ~83% identity in their kinase domains. [6]While this compound is selective for S6K1, high concentrations might lead to some inhibition of S6K2. S6K2 has distinct roles, particularly in regulating cell death, which could explain unexpected phenotypes. [15] | Action: Use siRNA or shRNA to specifically knock down S6K1 and S6K2 individually and in combination. Compare the resulting phenotypes to that of this compound treatment to determine which isoform is responsible for the effect. |
| Cell Line-Specific Dependencies | The genetic background of your cell line may create a unique dependency. For example, inhibition of S6K1 might unmask a vulnerability or activate a compensatory pathway that is unique to that cell line. | Action: Test the effect of this compound in a panel of different cell lines (e.g., with different tissue origins or mutation profiles) to see if the phenotype is general or context-specific. |
Protocol 2: Cell Viability Assay to Determine Cytotoxic IC₅₀
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., 10 concentrations ranging from 0.1 nM to 100 µM). Treat the cells and include a vehicle-only control.
-
Incubation: Incubate the cells for a relevant duration (e.g., 72 hours), which should be determined based on the cell line's doubling time.
-
Viability Measurement: Measure cell viability using a suitable assay, such as one based on metabolism (MTT, MTS) or ATP content (CellTiter-Glo®).
-
Data Analysis: Normalize the data to the vehicle-only control (set to 100% viability). Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for cytotoxicity. Mechanistic experiments should ideally be conducted at concentrations below this cytotoxic IC₅₀.
Scenario 3: Paradoxical Upstream Pathway Activation
Question: After treating with this compound, I see an increase in Akt phosphorylation at Serine 473. Is this an off-target effect?
Not necessarily. This is a well-documented phenomenon resulting from the disruption of a negative feedback loop within the PI3K/Akt/mTOR pathway. [5][11] Mechanistic Explanation: Activated S6K1 normally phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS-1). [5]IRS-1 is a key scaffold protein that links receptor tyrosine kinases to PI3K. By degrading IRS-1, S6K1 dampens the upstream signaling to PI3K and Akt. When you inhibit S6K1 with this compound, this negative feedback is released. IRS-1 is stabilized, leading to hyperactivation of PI3K and a subsequent increase in the phosphorylation of Akt (at Ser473 and Thr308). [5][16]
Investigative Steps:
-
Confirm the Finding: Perform a time-course and dose-response experiment measuring p-Akt (Ser473) and p-S6K1 (Thr389) or p-rpS6 by Western blot. You should observe a decrease in p-rpS6 concurrently with an increase in p-Akt.
-
Probe the Mechanism: Analyze the phosphorylation status of IRS-1. Inhibition of S6K1 should lead to reduced inhibitory phosphorylation of IRS-1.
-
Experimental Implications: Be aware that this feedback activation can confound experimental results, as activated Akt has many pro-survival and pro-proliferative functions that may counteract the effects of S6K1 inhibition. For certain mechanistic questions, it may be necessary to co-treat with a PI3K or Akt inhibitor to isolate the specific downstream effects of S6K1.
References
- Challenges in Small Molecule Targeted Drug Development. MolecularCloud. [Link]
- Liu, P., et al. (2022). Beyond controlling cell size: functional analyses of S6K in tumorigenesis. Signal Transduction and Targeted Therapy, 7(1), 243. [Link]
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. [Link]
- Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PubMed Central. [Link]
- Basic approaches, challenges and opportunities for the discovery of small molecule anti-tumor drugs. PubMed Central. [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- The limitations of small-molecule inhibitors.
- Cook, N. J., et al. (2014). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6446–6457. [Link]
- Zhang, Y., et al. (2021). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). PMC. [Link]
- The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. PubMed Central. [Link]
- S6 Kinase Signaling Pathway.
- Therapeutic targeting of p90 ribosomal S6 kinase. PMC. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). MDPI. [Link]
- The impact of S6K1 kinase on neuroblastoma cell proliferation is independent of GLI1 signaling. PMC. [Link]
- Ribosomal protein S6 kinase. Society for Developmental Biology. [Link]
- This compound | ≥99%(HPLC) | Selleck | S6キナーゼ 阻害剤. Selleck. [Link]
- This compound. ChemBK. [Link]
- Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. NIH. [Link]
- S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Comput
- p70-S6 Kinase 1. Wikipedia. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]
- This compound产品说明书. Selleck China. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).
- S6K1 Is Indispensible for Stress-Induced Microtubule Acetyl
- S6K2: The Neglected S6 Kinase Family Member. PMC. [Link]
- Identification of the First Specific Inhibitor of p90 Ribosomal S6 Kinase (RSK)
- Sam68 Regulates S6K1 Alternative Splicing during Adipogenesis. PMC. [Link]
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
- Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. [Link]
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Technical Support Center: Ensuring Specificity in S6K1 Inhibition
Frequently Asked Questions (FAQs)
Q1: What is S6K1 and why is it a common drug target?
Ribosomal protein S6 kinase 1 (S6K1) is a crucial serine/threonine kinase that acts as a downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1][2][3][4] Dysregulation of the mTOR/S6K1 axis has been implicated in a variety of diseases, including cancer, insulin resistance, and neurological disorders, making S6K1 an attractive therapeutic target.[3]
Q2: What are the primary concerns when using a small molecule inhibitor for S6K1?
The main concern is the potential for off-target effects. Most kinase inhibitors target the highly conserved ATP-binding pocket, which can lead to the inhibition of other kinases with similar ATP-binding sites.[5] These off-target interactions can produce misleading results, where an observed phenotype is incorrectly attributed to the inhibition of S6K1. Therefore, rigorous validation is essential to confirm that the effects of an inhibitor are indeed due to its on-target activity.
Q3: What are the first steps I should take to control for off-target effects?
Before initiating extensive experiments, it is critical to:
-
Confirm Target Expression: Verify that your cellular model expresses S6K1 at a sufficient level. Western blotting is a standard method for this.
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of the inhibitor that effectively inhibits S6K1 signaling (e.g., by assessing the phosphorylation of its downstream target, S6 ribosomal protein). This minimizes the risk of engaging off-target kinases, which often requires higher inhibitor concentrations.[6]
-
Consult Kinase Profiling Data: Whenever possible, review publicly available or commercially generated kinase profiling data for your specific inhibitor to understand its selectivity profile.
Troubleshooting and Experimental Design
Q4: How can I design my experiments to definitively distinguish between on-target and off-target effects?
A multi-pronged approach is the gold standard for validating the specificity of your S6K1 inhibitor. This involves a combination of pharmacological and genetic methods to build a strong, self-validating experimental framework.
Here is a recommended experimental workflow:
Caption: A logical workflow for validating S6K1 inhibitor specificity.
Q5: Where can I find information on the selectivity of my S6K1 inhibitor?
Several commercial vendors offer in vitro kinase profiling services that screen your compound against a large panel of kinases. These services provide quantitative data on the inhibitory activity of your compound against hundreds of kinases, offering a comprehensive view of its selectivity.
Table 1: Commercial Kinase Profiling Services
| Service Provider | Assay Technology | Panel Size | Website |
| Reaction Biology | Radiometric (HotSpot™) | >700 kinases | [Link] |
| Eurofins Discovery | Radiometric (KinaseProfiler™) | >445 kinases | [Link] |
| Promega | Bioluminescence (NanoBRET™) | >300 kinases | |
| Luceome Biotechnologies | Cell-free KinaseSeeker | Customizable | [Link] |
| Pharmaron | TR-FRET, ADP-Glo | >560 kinases | [Link] |
Q6: I have the kinase profiling data for my inhibitor. How do I interpret it?
Interpreting kinome scan data involves more than just looking at the primary target's inhibition. Here's a guide to interpreting the results:
-
Selectivity Score: A common metric is the percentage of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM). A lower score indicates higher selectivity.
-
Potency Window: Compare the IC50 or Kd value for S6K1 to that of the most potent off-targets. A wider window (e.g., >100-fold) suggests better selectivity.
-
Structural and Functional Relationship: Pay close attention to off-targets that are structurally related to S6K1 (e.g., S6K2, RSK family kinases) or are in the same signaling pathway. Inhibition of these kinases is more likely to confound your results.
-
Physiological Relevance: Consider the expression levels of the identified off-targets in your experimental system. An off-target that is not expressed in your cells of interest is less of a concern.[7]
Table 2: Example Kinase Selectivity Profile for a Hypothetical S6K1 Inhibitor (Compound X)
| Kinase Target | Kinase Family | % Inhibition @ 1µM | IC50 (nM) | On/Off-Target |
| S6K1 | AGC | 98% | 15 | On-Target |
| S6K2 | AGC | 75% | 850 | Off-Target |
| RSK1 | AGC | 60% | 1,500 | Off-Target |
| ROCK2 | AGC | 45% | >10,000 | Off-Target |
| Aurora B | Aurora | 85% | 500 | Off-Target |
| PLK1 | Polo-like | 30% | >10,000 | Off-Target |
In this example, Compound X shows good selectivity for S6K1 over other closely related AGC kinases. However, the off-target activity against Aurora B should be considered, especially if using higher concentrations of the inhibitor.
Key Experimental Protocols
Protocol 1: Validating On-Target Engagement with Western Blotting
This protocol allows you to confirm that your S6K1 inhibitor is hitting its target in cells by assessing the phosphorylation of a known downstream substrate.
Objective: To measure the phosphorylation status of S6 ribosomal protein (a direct S6K1 substrate) and 4E-BP1 (a downstream mTORC1 substrate) in response to inhibitor treatment.
Materials:
-
Cell line of interest
-
S6K1 inhibitor (e.g., PF-4708671)
-
Complete cell culture medium
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of concentrations of your S6K1 inhibitor or vehicle (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Expected Results: A specific S6K1 inhibitor should decrease the phosphorylation of S6 without affecting the phosphorylation of 4E-BP1 (which is directly phosphorylated by mTORC1).
Caption: S6K1 signaling and the expected effect of a specific inhibitor.
Protocol 2: Genetic Knockdown of S6K1 using siRNA
This protocol provides an orthogonal approach to validate that the observed phenotype is due to the loss of S6K1 function.
Objective: To transiently reduce S6K1 expression and determine if this phenocopies the effect of the S6K1 inhibitor.
Materials:
-
Cell line of interest
-
S6K1-targeting siRNA and a non-targeting control (NTC) siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed cells so they will be 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate for 5-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for S6K1 knockdown.
-
Validation of Knockdown: Harvest a subset of cells to confirm S6K1 knockdown by Western blotting or qRT-PCR.
-
Phenotypic Assay: Perform your phenotypic assay on the remaining cells and compare the results from the S6K1 siRNA-treated cells to the NTC siRNA-treated cells and the inhibitor-treated cells.
Expected Results: If the inhibitor's effect is on-target, the phenotype observed in the S6K1 siRNA-treated cells should mimic the phenotype observed in the inhibitor-treated cells.
Protocol 3: Genetic Knockout of S6K1 using CRISPR/Cas9
For a more permanent and often more complete loss of function, CRISPR/Cas9-mediated gene knockout is the method of choice.
Objective: To generate a stable S6K1 knockout cell line to validate the on-target effects of an S6K1 inhibitor.
Materials:
-
Cell line of interest
-
Cas9 nuclease
-
S6K1-targeting single guide RNA (sgRNA) and a non-targeting control sgRNA
-
Delivery system (e.g., plasmid transfection, lentiviral transduction, or ribonucleoprotein electroporation)
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for isolating edited cells
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
T7 Endonuclease I or Sanger sequencing for mutation detection
Procedure:
-
Design and Clone/Synthesize sgRNA: Design an sgRNA targeting an early exon of the S6K1 gene.
-
Deliver CRISPR Components: Introduce the Cas9 nuclease and the sgRNA into the cells using your chosen delivery method.
-
Isolate Edited Cells: Enrich for edited cells using FACS (if a fluorescent reporter is co-expressed) or antibiotic selection.
-
Single-Cell Cloning: Plate the enriched cells at a low density to isolate single colonies.
-
Screen for Knockout Clones: Expand the single-cell clones and screen for S6K1 knockout by:
-
Genomic DNA analysis: PCR amplify the target region and use T7 Endonuclease I assay or Sanger sequencing to detect insertions/deletions (indels).
-
Western blotting: Confirm the absence of S6K1 protein expression.
-
-
Phenotypic Analysis: Once a knockout clone is validated, perform your phenotypic assay and compare the results to the wild-type cells treated with the S6K1 inhibitor.
Expected Results: The S6K1 knockout cells should exhibit the same phenotype as the wild-type cells treated with a specific S6K1 inhibitor.
Data Interpretation: On-Target vs. Off-Target Scenarios
Scenario 1: Clear On-Target Effect
-
Pharmacological: Structurally distinct S6K1 inhibitors produce the same phenotype. An inactive control compound has no effect.
-
Genetic: S6K1 knockdown or knockout phenocopies the inhibitor's effect.
-
Biochemical: Kinome scan shows high selectivity for S6K1.
-
Biophysical: CETSA confirms target engagement in cells.
Scenario 2: Likely Off-Target Effect
-
Pharmacological: Structurally distinct S6K1 inhibitors do not produce the same phenotype.
-
Genetic: S6K1 knockdown or knockout does not phenocopy the inhibitor's effect.
-
Biochemical: Kinome scan reveals potent inhibition of other kinases that could explain the phenotype.
-
Biophysical: CETSA shows no or weak target engagement at concentrations that produce the phenotype.
Scenario 3: Mixed On- and Off-Target Effects
-
Pharmacological & Genetic: The phenotype of S6K1 knockdown/knockout is less pronounced than that of the inhibitor, suggesting the inhibitor's effect is a combination of on-target and off-target activities.
-
Biochemical: The inhibitor hits S6K1 and other relevant kinases with similar potency.
In this case, it is crucial to use multiple validation methods and carefully consider the contribution of each target to the overall phenotype.
By diligently applying these principles and protocols, you can significantly increase the confidence in your experimental findings and contribute to the development of more effective and specific S6K1-targeted therapies.
References
- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway.
- Frontiers. (2022). S6 kinase 1 at the central node of cell size and ageing. Frontiers in Cell and Developmental Biology.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876.
- ResearchGate. (n.d.). Schematic diagram of S6K1 structure and critical phosphorylation sites.
- Uhlen, M., et al. (2019). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Oncotarget, 10(63), 6769–6783.
- Journal of Medicinal Chemistry. (2020). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 63(3), 1267-1278.
- ResearchGate. (n.d.). S6K1 siRNA knockdown does not affect IRS-1 protein or muscle cell differentiation.
- National Center for Biotechnology Information. (2020). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 63(3), 1267-1278.
- National Center for Biotechnology Information. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. British Journal of Pharmacology, 166(3), 858–876.
- Taylor & Francis Online. (2023). Structure-based identification of potential inhibitors of ribosomal protein S6 kinase 1, targeting cancer therapy: a combined docking and molecular dynamics simulations approach. Journal of Biomolecular Structure and Dynamics, 41(16), 8003-8017.
- ResearchGate. (2025). A quantitative analysis of kinase inhibitor selectivity.
- Sino Biological. (n.d.). S6 Kinase 1 (S6K1): Regulating Body Size.
- ResearchGate. (n.d.). Primary structure of S6K1 and S6K2. Major domain boundaries and....
- Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
- ResearchGate. (2025). Characterisation of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1).
- National Center for Biotechnology Information. (2014). Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2630–2639.
- National Center for Biotechnology Information. (2022). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). International Journal of Molecular Sciences, 23(19), 11928.
- Oncotarget. (2019). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Oncotarget, 10(63), 6769–6783.
- ResearchGate. (n.d.). Effects of both S6K1 and S6K2 or RICTOR siRNA knockdown combined with....
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8773.
- Actome. (n.d.). Quantification of 4EBP1 Phosphorylation by PICO - Application Note.
- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors.
- ResearchGate. (n.d.). Western blot analysis of Akt, S6K1, S6, and 4E-BP1 protein phosphorylation in muscle of fasted (T0) and HPLC.
- National Center for Biotechnology Information. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry.
- National Center for Biotechnology Information. (2010). Knockdown of Target Genes by siRNA In Vitro. Journal of Visualized Experiments, (35), 1737.
- protocols.io. (2024). Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells.
- STAR Protocols. (2021). ASSURED-optimized CRISPR protocol for knockout/SNP knockin in hiPSCs.
- YouTube. (2012). siRNA Transfection Protocol.
Sources
- 1. Frontiers | S6 kinase 1 at the central node of cell size and ageing [frontiersin.org]
- 2. The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. sinobiological.com [sinobiological.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
S6K-18 Technical Support Center: A Guide to Overcoming Resistance
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for S6K-18. This guide is designed for researchers, scientists, and drug development professionals who are investigating the role of S6K1 and encountering challenges with inhibitor efficacy, particularly in resistant cell models. As a novel S6K1 inhibitor, understanding the nuances of the signaling pathway it targets is critical for successful experimentation.
Disclaimer: "this compound" is used here as a representative, highly specific S6K1 inhibitor. The technical guidance, troubleshooting, and experimental protocols are based on the well-characterized and published properties of inhibitors like PF-4708671, which serves as a proxy for this guide.
Section 1: Foundational FAQs - Understanding the S6K1 Pathway
This section provides essential background on the S6K1 signaling axis to ensure a common framework for troubleshooting.
Q1: What is S6K1, and what is its primary role in cancer?
Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that acts as a principal downstream effector of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[1][2] In response to growth factors and nutrient availability, S6K1 is activated and subsequently phosphorylates a host of substrates that are crucial for key cellular processes.[3][4] Its hyperactivation is a common feature in many cancers, where it drives cell growth, proliferation, and survival by promoting protein and lipid synthesis.[1][5] Elevated S6K1 activity often correlates with tumor progression, resistance to therapy, and poor prognosis.[3][6][7]
Q2: How is S6K1 activated?
S6K1 activation is a multi-step process tightly controlled by the PI3K/AKT/mTOR pathway. The canonical activation cascade is as follows:
-
Growth Factor Signaling: Binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K.
-
AKT Activation: PI3K signaling leads to the activation of the kinase AKT.
-
mTORC1 Activation: AKT phosphorylates and inactivates the TSC1/TSC2 complex, which is a negative regulator of mTORC1. This allows the small GTPase Rheb to activate mTORC1 kinase activity.[1]
-
S6K1 Phosphorylation: Activated mTORC1 directly phosphorylates S6K1 at several residues, most critically at threonine 389 (T389) in its hydrophobic motif.[1][8] Full activation also requires phosphorylation at threonine 229 (T229) in the activation loop by PDK1.[8] Recent evidence also suggests a role for mTORC2 in phosphorylating the hydrophobic motif to mediate full S6K1 activation.[9][10]
Caption: S6K1 inhibitor-induced feedback activation of AKT.
A2: Compensatory Signaling and Isoform Switching.
-
MAPK Pathway: Inhibition of mTORC1 can sometimes lead to compensatory activation of the MAPK/ERK pathway, which can also drive proliferation. [11]* S6K Isoforms: There are two primary isoforms of S6K, S6K1 and S6K2. While they share homology, they can have distinct and non-redundant functions. [5][11]If this compound is highly specific for S6K1, resistant cells may upregulate S6K2 activity to compensate.
-
Alternative Splicing: S6K1 itself exists in different splice variants. Shorter isoforms have been shown to possess oncogenic properties and can activate mTORC1, potentially creating a resistance loop. [12]
Section 3: Experimental Strategies to Overcome Resistance
Once a likely resistance mechanism is identified, the next step is to confirm it experimentally and design a rational strategy to overcome it.
Q: How can I experimentally confirm the resistance mechanism in my cells?
A: Perform targeted molecular analysis. Based on the hypotheses above, you can design straightforward experiments to pinpoint the mechanism.
Caption: Workflow for diagnosing and overcoming this compound resistance.
Protocol: Assessing Feedback Activation of AKT via Western Blot
This protocol is designed to detect the hyperactivation of AKT following S6K1 inhibition.
-
Cell Culture and Treatment:
-
Plate your resistant and sensitive (control) cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with DMSO (vehicle control) and a validated effective concentration of this compound (e.g., 1-10 µM, based on PF-4708671 literature). [13] * Harvest cells at multiple time points (e.g., 0, 2, 8, 24 hours) to capture the dynamics of the feedback response.
-
-
Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a freshly prepared 1X solution of protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Add 4X Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Probe separate blots for the following targets:
-
p-AKT (Ser473) - Key readout for feedback activation.
-
Total AKT - Loading control for p-AKT.
-
p-rpS6 (Ser235/236) - To confirm S6K1 inhibition.
-
Total rpS6 - Loading control.
-
Actin or Tubulin - Overall loading control.
-
-
Wash membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes with TBST.
-
Apply ECL substrate and image the blot.
-
-
Expected Outcome: In cells with feedback activation, you will observe a time-dependent decrease in p-rpS6 signal (confirming this compound is working) alongside a time-dependent increase in p-AKT (S473) signal.
Q: What are the most effective strategies to re-sensitize resistant cells to S6K1 inhibition?
A: Rational combination therapy is the key. The goal is to block both the primary target (S6K1) and the escape mechanism simultaneously.
| Combination Strategy | Rationale | Example Cancer Models | Supporting References |
| This compound + PI3K/AKT Inhibitor | To abrogate the primary resistance mechanism of AKT feedback hyperactivation. | Breast Cancer, Glioblastoma | [11][14][15] |
| This compound + EGFR-TKI (e.g., Gefitinib, Osimertinib) | To overcome acquired resistance to EGFR inhibitors, where S6K1 acts as a bypass node. | Non-Small Cell Lung Cancer (NSCLC) | [6][16] |
| This compound + MCL-1 Inhibitor | S6K1 inhibition can synergize with apoptosis induction by blocking pro-survival signals. | Multiple Myeloma | [13] |
| This compound + MEK Inhibitor | To co-target parallel growth signaling pathways if MAPK activation is observed. | General | [11] |
The most logical first step for overcoming resistance driven by the feedback loop is to combine this compound with a potent PI3K or AKT inhibitor. This dual blockade traps the cell by preventing both its primary and escape signaling routes, often leading to synergistic cell death.
References
- Li, Y., et al. (2020). S6K1 blockade overcomes acquired resistance to EGFR-TKIs in non-small cell lung cancer. Oncogene, 39(49), 7181-7195.
- van der Stam, M., et al. (2021). Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma. Blood Advances, 5(2), 520-534.
- Caron, B., et al. (2010). The role of S6K1 in ER-positive breast cancer. Breast Cancer Research, 12(4), 216.
- Wang, Z., et al. (2021). The Prognostic Role of Ribosomal Protein S6 Kinase 1 Pathway in Patients With Solid Tumors: A Meta-Analysis. Frontiers in Oncology, 11, 687584.
- Aoki, M., et al. (2008). S6K1 Plays a Key Role in Glial Transformation. Cancer Research, 68(16), 6463-6471.
- Ben-Hur, V., et al. (2013). S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1. Cell Reports, 3(4), 1055-1063.
- Bhandary, B., & Rho, G. J. (2021). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. International Journal of Molecular Sciences, 22(16), 8888.
- Rudra, D., et al. (2022). S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance. bioRxiv.
- S6K functions in feedback regulation. A Feedback regulation of the... (n.d.). ResearchGate.
- S6K1 inhibitor PF-4708671 enhanced TKI-induced cytotoxicity in vitro. a... (n.d.). ResearchGate.
- Zhao, L., et al. (2021). ELK1/MTOR/S6K1 Pathway Contributes to Acquired Resistance to Gefitinib in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 22(11), 5678.
- Ghosh, J. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. Annals of Blood, 3, 22.
- Williams, D. S., et al. (2018). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 61(17), 7875-7887.
- S6K1 Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation.
- Shum, M., et al. (2019). Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. Journal of Biological Chemistry, 294(32), 12134-12146.
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne.
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-255.
- S6K1 Inhibitor Pathway Dynamics. (n.d.). ResearchGate.
- Kumar, V., et al. (2020). mTOR complex 1 and 2 regulate S6 kinase 1 activation in tandem. bioRxiv.
- Al-Ali, H., et al. (2017). The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. Journal of Neuroscience, 37(31), 7523-7537.
- p70S6K (S6K1) Kinase Assay Kit. (n.d.). BPS Bioscience.
- The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening... (2019). Oncotarget.
- Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It). (2025). Elabscience.
- Engelman, J. A., et al. (2009). Strategies to Overcome Resistance to Targeted Protein Kinase Inhibitors in the Treatment of Cancer. Current Opinion in Genetics & Development, 19(1), 69-76.
- Shum, M., et al. (2019). Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. Journal of Biological Chemistry, 294(32), 12134-12146.
- Kumar, V., et al. (2022). MTORC2 is a physiological hydrophobic motif kinase of S6 Kinase 1. bioRxiv.
- Is anyone working with phosphorylated-S6K antibodies? (2019). ResearchGate.
- Kumar, V., et al. (2023). MTORC2 is a physiological hydrophobic motif kinase of S6 Kinase 1. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(4), 119449.
- Manning, B. D., et al. (2006). S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt. Molecular Cell, 24(2), 185-197.
- Hahn, O., et al. (2024). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. Nature Aging, 4, 388-403.
- Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation. (2024). MDPI.
- Hahn, O., et al. (2024). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. Nature Aging, 4(3), 388-403.
Sources
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- 2. The role of S6K1 in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Prognostic Role of Ribosomal Protein S6 Kinase 1 Pathway in Patients With Solid Tumors: A Meta-Analysis [frontiersin.org]
- 4. Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. S6K1 blockade overcomes acquired resistance to EGFR-TKIs in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. MTORC2 is a physiological hydrophobic motif kinase of S6 Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. S6K1 alternative splicing modulates its oncogenic activity and regulates mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct P70S6K1 inhibition to replace dexamethasone in synergistic combination with MCL-1 inhibition in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: S6K Signaling and Confounding Experimental Artifacts
This guide is designed for researchers, scientists, and drug development professionals investigating the role of Ribosomal S6 Kinase (S6K). It provides in-depth troubleshooting advice and validated protocols to help you navigate the common experimental artifacts and challenges associated with studying this crucial signaling protein.
Part 1: Foundational FAQs - Understanding S6K
This section addresses fundamental questions about S6K to provide a solid basis for experimental design and troubleshooting.
Q1: What are S6 Kinases (S6Ks) and what is their role in cellular signaling?
Ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that are key effectors of the mTOR signaling pathway.[1][2] They belong to the AGC kinase family, which also includes well-known proteins like Akt and PKA.[1][3] In mammalian cells, there are two primary S6K genes, RPS6KB1 and RPS6KB2, which encode the S6K1 and S6K2 proteins, respectively.[1][4]
-
S6K1: The most studied isoform, it exists in two main variants generated by alternative translation start sites: a ~70 kDa cytoplasmic form (p70-S6K1) and a ~85 kDa nuclear-localized form (p85-S6K1).[1]
-
S6K2: Shares high sequence identity with S6K1 in the kinase domain but differs in the regulatory N- and C-terminal regions.[1][4] It also has nuclear and cytoplasmic isoforms.[5]
S6Ks are central regulators of cell growth (size), proliferation, metabolism, and survival.[3][6] Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and obesity, making them significant targets for drug development.[1][6]
Note on Nomenclature: The query "S6K-18" may be a typographical error. The primary and most extensively studied isoform is S6K1 . This guide will focus primarily on S6K1, while noting important distinctions regarding S6K2 where relevant.
Q2: How is S6K activity regulated?
S6K activation is a complex, multi-step process orchestrated primarily by the mammalian Target of Rapamycin Complex 1 (mTORC1) in response to growth factors, nutrients (like amino acids), and mitogens.[3][7]
The core activation sequence is as follows:
-
Upstream Signals: Growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC1/TSC2 complex, a negative regulator of mTORC1.[8]
-
mTORC1 Activation: Relieved of inhibition, mTORC1 is activated and phosphorylates S6K1 at a key site in its hydrophobic motif (Threonine 389, T389).[3]
-
PDK1 Phosphorylation: The phosphorylation at T389 creates a docking site for another kinase, PDK1, which then phosphorylates a site in the S6K1 activation loop (Threonine 229, T229).[3]
-
Full Activation: The dual phosphorylation at T389 and T229 leads to the full activation of S6K1 kinase activity.[3]
This hierarchical phosphorylation is a critical control mechanism, and its disruption is a common source of experimental misinterpretation.
Caption: The mTORC1-S6K1 signaling pathway activation cascade.
Q3: What are the key downstream targets of S6K?
While its name comes from its first identified substrate, the 40S ribosomal protein S6 (rpS6), S6K phosphorylates a wide array of proteins involved in diverse cellular processes.[2][7] Key substrates include:
| Substrate Target | Cellular Process | Consequence of Phosphorylation |
| rpS6 | Translation, Ribosome Biogenesis | Enhances translation of specific mRNAs.[2] |
| eIF4B | Translation Initiation | Promotes translation initiation. |
| PDCD4 | Translation | Promotes its degradation, relieving inhibition of translation. |
| SKAR | mRNA Splicing/Processing | Links S6K1 to mRNA processing. |
| GSK3β | Glycogen Metabolism, Proliferation | Under certain conditions, S6K1 can phosphorylate and inhibit GSK3β.[8] |
| IRS1 | Insulin Signaling | Phosphorylates and promotes its degradation, creating a negative feedback loop.[3] |
Understanding these substrates is crucial for designing experiments to validate S6K activity downstream of inhibitor treatment or genetic manipulation.
Part 2: Troubleshooting Experimental Artifacts
This section provides practical, Q&A-style guidance for overcoming common challenges and artifacts in S6K research.
Section 2.1: Western Blotting for S6K
Western blotting is the most common technique for assessing S6K expression and activation. However, it is fraught with potential pitfalls.
Q1: My Western blot for total S6K1 shows multiple bands. What could be the cause?
Observing multiple bands for S6K1 is a frequent issue. The potential causes are:
-
Isoforms: As mentioned, S6K1 has two major isoforms, p70 and p85, which arise from different translation start sites.[1][6] These will appear as distinct bands. Ensure your experimental context accounts for which isoform is expected to be dominant.
-
Phosphorylation-Induced Shifts: S6K1 is heavily phosphorylated at multiple sites. This extensive modification can cause a noticeable upward shift in the protein's migration on an SDS-PAGE gel. A highly active, phosphorylated S6K1 will run slower than its inactive, dephosphorylated counterpart.
-
Other Post-Translational Modifications (PTMs): Besides phosphorylation, S6K can be regulated by ubiquitination and acetylation, which can also alter its molecular weight or lead to additional bands.[9]
-
Antibody Cross-Reactivity: Low-quality or poorly validated antibodies may cross-react with other proteins, including the highly homologous S6K2.[4] Always verify your antibody's specificity.[10]
Q2: I'm getting inconsistent results with my phospho-S6K (Thr389) antibody. How can I improve my protocol?
Phospho-specific antibodies are notoriously sensitive to experimental conditions. Inconsistency often stems from:
-
Inefficient Phosphatase Inhibition: The phosphorylation state of S6K is highly dynamic. It is absolutely critical to lyse cells in a buffer containing a potent cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, and sodium orthovanadate).[11] Prepare lysates on ice and work quickly to preserve the phosphorylation signal.
-
Suboptimal Blocking and Antibody Dilution: Insufficient blocking can lead to high background, while over-blocking can mask the epitope.[12][13] The concentration of your primary antibody is also critical; an overly concentrated antibody solution increases non-specific binding.[14] It is essential to titrate each new antibody to find the optimal concentration that maximizes signal-to-noise.[15]
-
Loading Inconsistency: Ensure you are loading equal amounts of total protein in each lane. Always probe the same membrane for a reliable loading control (e.g., β-actin, GAPDH, or total S6K1) to confirm that any changes in the phospho-signal are not due to loading errors.
Q3: How do I validate that my S6K antibody is specific?
Antibody validation is non-negotiable for publishing credible data.[10] Relying solely on a manufacturer's datasheet is insufficient. A multi-step approach is required.
Caption: A logical workflow for validating inhibitor on-target effects.
Key Experimental Steps:
-
Confirm Target Engagement: Before assessing your phenotype of interest (e.g., cell viability), perform a Western blot to confirm that the inhibitor, at the concentration used, effectively reduces the phosphorylation of a direct S6K substrate like rpS6 (at Ser235/236). If the direct target is not inhibited, any observed phenotype is, by definition, an off-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for both target inhibition (p-rpS6) and the phenotype. The concentration range for both effects should be closely correlated.
-
Genetic Validation: The most rigorous validation is to replicate the phenotype using a non-pharmacological approach. Use siRNA or shRNA to knock down S6K1. If the phenotype observed with the inhibitor is identical to that seen with genetic knockdown, you can be highly confident that the effect is on-target.
References
- Stites, E. C., & Posner, R. G. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Romanelli, A., et al. (2023).
- Bio-Rad Laboratories. Western Blotting Guidebook. Bio-Rad.
- Creative Biolabs. Immunoprecipitation Protocol & Troubleshooting.
- Creative Diagnostics. S6 Kinase Signaling Pathway.
- Fryer, R. M., et al. (2011). Mitigation of off-target adrenergic binding and effects on cardiovascular function in the discovery of novel ribosomal S6 kinase 2 inhibitors. PubMed.
- Rockland Immunochemicals. Tips for Western Blotting. Rockland Immunochemicals.
- Kim, D., et al. (2022). Beyond controlling cell size: functional analyses of S6K in tumorigenesis. PMC.
- Creative Biolabs. Troubleshooting of Immunoprecipitation (IP).
- Panasyuk, G., et al. (2011). Development of monoclonal antibodies specific to ribosomal protein S6 kinase 2. PubMed.
- Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Bio-Techne. Immunoprecipitation Protocol | IP Procedure Troubleshooting. Bio-Techne.
- Assay-Protocol.com. Immunoprecipitation, IP troubleshooting. Assay-Protocol.com.
- Magnuson, B., et al. (2012). Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks.
- Green, J., et al. (2023).
- Cell Signaling Technology. Immunoprecipitation Troubleshooting Guide. Cell Signaling Technology.
- Bordeaux, J., et al. (2010).
- Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed.
- Pearce, L. R., et al. (2011). Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. Semantic Scholar.
- Biocompare. (2024). The Ultimate Quick Tips & Tricks Guide to Western Blots. Biocompare.
- Proteintech. (2023). 7 Tips For Optimizing Your Western Blotting Experiments. Proteintech Group.
- Panasyuk, G., et al. (2011). Development of Monoclonal Antibodies Specific to Ribosomal Protein S6 Kinase 2. PMC.
- GenuIN Biotech. (2025).
- Filonenko, I., et al. (2024).
- Zhang, H., et al. (2006). S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt. NIH.
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of monoclonal antibodies specific to ribosomal protein S6 kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Monoclonal Antibodies Specific to Ribosomal Protein S6 Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Regulation and function of ribosomal protein S6 kinase (S6K) within mTOR signalling networks. | Semantic Scholar [semanticscholar.org]
- 8. S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. bu.edu [bu.edu]
- 13. Tips for Western Blotting | Rockland [rockland.com]
- 14. biocompare.com [biocompare.com]
- 15. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Investigating the Effect of Serum on S6K1 Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the intricate relationship between serum stimulation and Ribosomal Protein S6 Kinase 1 (S6K1) activity. This guide is designed to provide not just protocols, but a deep, mechanistic understanding of the signaling pathways involved, coupled with practical, field-proven troubleshooting advice to ensure your experiments are robust, reproducible, and yield clear, interpretable data.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind each issue and provide logical, step-by-step solutions.
Question 1: Why am I seeing no S6K1 phosphorylation (p-S6K1) signal, or a very weak signal, on my Western blot after serum stimulation?
Answer: This is a frequent issue that can stem from multiple points in the experimental workflow, from cell handling to antibody performance.
Potential Causes & Step-by-Step Solutions:
-
Ineffective Serum Starvation: The goal of serum starvation is to reduce basal activity of the PI3K/Akt/mTOR pathway, creating a low-noise background against which stimulation can be clearly observed.[1][2] If starvation is incomplete, the basal p-S6K1 level may be high, making the fold-increase upon stimulation appear negligible.
-
Solution: Ensure cells are starved for an adequate duration. For most cell lines (e.g., HEK293T, MEFs), overnight (16-18 hours) starvation in serum-free media is standard.[3] However, some cancer cell lines with mutations that constitutively activate the PI3K/Akt pathway (e.g., PTEN loss) may require longer starvation periods or the use of specific inhibitors to lower basal activity.[1][4]
-
-
Suboptimal Serum Stimulation: The timing and concentration of serum are critical.
-
Solution: Perform a time-course experiment. S6K1 phosphorylation is a dynamic event, typically peaking between 15 to 60 minutes after stimulation.[1] A single, late time point might miss the peak. Also, confirm the quality of your fetal bovine serum (FBS); use a fresh, high-quality lot and a standard concentration (typically 10-20%).
-
-
Low Target Protein Abundance: The amount of S6K1 in your lysate may be insufficient for detection.
-
Solution: Increase the amount of protein loaded onto the gel. A minimum of 20-30 µg of total protein per lane is recommended for whole-cell lysates.[5] For low-abundance phosphoproteins, you may need to load up to 100 µg or consider enriching for your target via immunoprecipitation.[5][6] Always include a positive control lysate known to express p-S6K1.[5]
-
-
Antibody & Reagent Issues: The primary or secondary antibodies may be the culprit.
-
Solution:
-
Titrate Your Primary Antibody: The manufacturer's recommended dilution is a starting point. Optimize the concentration for your specific experimental conditions.
-
Incubation Time: For weak signals, increase the primary antibody incubation time to overnight at 4°C.
-
Use Fresh Reagents: Ensure your ECL substrate and secondary antibodies have not expired and are stored correctly.[7]
-
-
-
Problems with Protein Transfer: Inefficient transfer of proteins from the gel to the membrane will result in a weak signal.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across all lanes.
-
Question 2: My basal p-S6K1 levels are very high, even after prolonged serum starvation. What is happening?
Answer: High basal S6K1 activity can mask the effect of serum stimulation and points towards persistent activation of the upstream mTORC1 pathway.
Potential Causes & Step-by-Step Solutions:
-
Constitutive Pathway Activation: Many cancer cell lines harbor mutations (e.g., in PIK3CA or PTEN) that lead to constant, growth factor-independent activation of the PI3K/Akt/mTOR pathway.[4][8][9]
-
Solution: Research your cell line's genetic background. If it has known activating mutations, serum starvation alone may be insufficient. Consider pre-treating cells with a specific inhibitor, such as the mTORC1 inhibitor rapamycin (typically 20-100 nM for 1-2 hours before lysis), to establish a true baseline.[1][10]
-
-
High Cell Density & Autocrine Signaling: Overly confluent cells can secrete their own growth factors, leading to autocrine or paracrine activation of the S6K1 pathway, which counteracts the effect of serum withdrawal.
-
Solution: Plate cells at a lower density (aim for 70-80% confluency at the time of the experiment).[11] This minimizes cell-to-cell contact and reduces autocrine signaling.
-
-
Incomplete Removal of Serum: Residual serum factors can be enough to maintain pathway activity.
-
Solution: When beginning starvation, wash the cells thoroughly. Gently rinse the cell monolayer 2-3 times with sterile phosphate-buffered saline (PBS) before adding the serum-free medium.
-
Question 3: I see strong phosphorylation of S6K1 at Threonine 389, but its downstream target, S6 ribosomal protein, is not phosphorylated. Why?
Answer: This indicates a potential decoupling between S6K1 activation and its canonical substrate phosphorylation, which can have several interesting biological and technical explanations.
Potential Causes & Step-by-Step Solutions:
-
Multi-site Phosphorylation Requirement: Full activation of S6K1 is a complex, multi-step process. While phosphorylation at Threonine 389 (Thr389) by mTORC1 is the key activating event, other phosphorylation events, such as at Threonine 229 (Thr229) in the activation loop by PDK1, are required for full catalytic activity towards all substrates.[12][13]
-
Solution: The signaling context may be insufficient to trigger all necessary phosphorylation events. This could be a genuine biological result. To investigate, consider probing for p-S6K1 (Thr229) as well.
-
-
Substrate Specificity Regulation: Emerging evidence suggests that S6K1 substrate selection can be directed by different upstream signals and additional phosphorylation events, creating a "phospho-code".[14] For instance, certain signals might activate S6K1 in a way that favors non-canonical substrates over ribosomal protein S6.[14]
-
Solution: This is an advanced area of investigation. If this is suspected, you may need to explore other potential upstream kinases (like Cdk5) or signaling pathways that could be modulating S6K1 specificity in your model system.[14]
-
-
Experimental Timing: The kinetics of S6K1 phosphorylation and S6 phosphorylation may differ. S6 phosphorylation might occur at a slightly later time point.
-
Solution: Expand your time-course experiment to include later time points (e.g., 90-120 minutes) to ensure you are not missing the window for S6 phosphorylation.
-
-
Senescence: In senescent cells, serum stimulation may fail to induce the phosphorylation of S6, even if upstream signaling components are activated.[15]
-
Solution: If working with primary cells that have undergone many passages, assess markers of senescence (e.g., SA-β-gal staining) to rule this out.
-
Frequently Asked Questions (FAQs)
-
Q: What is the primary signaling pathway through which serum activates S6K1?
-
A: Serum contains a cocktail of growth factors (like IGF-1, PDGF) that bind to receptor tyrosine kinases (RTKs) on the cell surface. This activates the Class I PI3K/Akt signaling cascade, which in turn activates the mTOR Complex 1 (mTORC1).[4][8][9][16] mTORC1 is the direct upstream kinase that phosphorylates S6K1 at its critical hydrophobic motif site, Threonine 389, leading to its activation.[12][14]
-
-
Q: How long should I serum-starve my cells?
-
A: The optimal time varies by cell type. For most immortalized cell lines, 16-24 hours is sufficient to quiescent the cells and reduce basal mTORC1 activity.[3][11] However, for primary cells or cell lines with high basal signaling, up to 48 hours may be necessary.[2] It's always best to optimize this for your specific cell line.
-
-
Q: Can I use a chemical inhibitor as a negative control?
-
A: Absolutely. Using an inhibitor is a crucial self-validating step in your protocol. Pre-treating cells with an mTORC1 inhibitor like Rapamycin (20-100 nM) or a more direct S6K1 inhibitor like PF-4708671 (10-20 µM) prior to serum stimulation should ablate the p-S6K1 signal, confirming the specificity of your antibody and the pathway dependence of the observed effect.[1][12]
-
-
Q: What is the difference between the p85 and p70 isoforms of S6K1?
-
A: The p85 and p70 isoforms of S6K1 arise from the same gene via alternative translation start sites. The p85 isoform contains an N-terminal nuclear localization sequence, directing it to the nucleus. The p70 isoform is predominantly cytoplasmic. Both are activated by serum via the mTORC1 pathway. When performing a Western blot, you may see two bands corresponding to these isoforms.
-
Visualizing the Pathway and Workflow
To provide a clear conceptual framework, the following diagrams illustrate the core signaling pathway and a standard experimental workflow.
Serum-Induced S6K1 Activation Pathway
Caption: Canonical signaling pathway from serum to S6K1 activation.
Standard Experimental Workflow
Sources
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S6K1 regulates GSK3 under conditions of mTOR-dependent feedback inhibition of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. sinobiological.com [sinobiological.com]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of S6K1 in Aging and Alzheimer’s Disease: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Multisite phosphorylation of S6K1 directs a kinase phospho-code that determines substrate selection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Failure in S6 protein phosphorylation by serum stimulation of senescent human diploid fibroblasts, TIG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Roles of the PI3K/AKT/mTOR signalling pathways in neurodegenerative diseases and tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results with S6K Inhibitors
A Note on Nomenclature: The term "S6K-18" does not correspond to a standard, publicly documented inhibitor of Ribosomal S6 Kinase (S6K). This guide will use the well-characterized and widely utilized S6K1-selective inhibitor, PF-4708671 , as a representative tool to address common challenges and sources of variability in experiments targeting S6K1. The principles and troubleshooting strategies discussed are broadly applicable to other kinase inhibitors used in cellular research.
Section 1: Foundational Knowledge & FAQs
This section provides an overview of PF-4708671 and the S6K1 signaling pathway, forming the basis for troubleshooting and data interpretation.
FAQ 1: What is PF-4708671 and how does it inhibit S6K1?
PF-4708671 is a potent, cell-permeable, and highly specific small molecule inhibitor of the p70 isoform of Ribosomal S6 Kinase 1 (S6K1).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream S6K1 substrates.[4] Its development was a key milestone, providing researchers with the first highly specific tool to dissect S6K1 functions independently of upstream mTORC1 inhibition.[4][5]
| Property | Value | Significance for Experimental Design |
| Target | p70 Ribosomal S6 Kinase 1 (S6K1) | S6K1 is a key downstream effector of the mTORC1 pathway, regulating cell growth, proliferation, and protein synthesis.[4] |
| In Vitro Kᵢ | 20 nM | High affinity for the target enzyme in a cell-free system.[1][2] |
| Cellular IC₅₀ | 160 nM (in IGF-1 stimulated HEK293 cells) | Concentration required for 50% inhibition in a cellular context; serves as a starting point for dose-response experiments.[1][2] |
| Selectivity | >400-fold for S6K1 over S6K2 | High specificity for the S6K1 isoform is crucial for attributing observed effects to S6K1 inhibition.[1] However, at higher concentrations, off-target effects on other kinases like RSK1/2 and MSK1 can occur.[2] |
| Solubility | Soluble in DMSO (>10 mM), poorly soluble in water.[3] | Stock solutions should be prepared in anhydrous DMSO and stored in aliquots at -20°C or -80°C to prevent degradation from freeze-thaw cycles.[2][6] |
| Stability | Stock solutions are stable for up to 6 months at -20°C. | Use fresh dilutions in media for each experiment, as stability in aqueous solutions can be limited.[6] |
FAQ 2: What is the canonical signaling pathway involving S6K1?
S6K1 is a critical node in the PI3K/Akt/mTOR signaling pathway. This pathway is a master regulator of cellular metabolism, growth, and survival.[4][7]
-
Activation: Growth factors (like IGF-1) activate receptor tyrosine kinases, leading to the activation of PI3K and subsequently Akt. Akt activates mTORC1, which then directly phosphorylates and activates S6K1.[7][8]
-
Downstream Effects: Activated S6K1 phosphorylates numerous substrates, most notably the 40S ribosomal protein S6 (RPS6). This phosphorylation enhances the translation of a specific class of mRNAs, promoting protein synthesis and cell growth.[4][9]
-
Negative Feedback: A crucial, often overlooked, aspect of this pathway is the negative feedback loop. Activated S6K1 can phosphorylate and inhibit Insulin Receptor Substrate 1 (IRS1), dampening the upstream signaling from the insulin/IGF-1 receptor.[10][11] This feedback is a common source of paradoxical results.
Section 2: Troubleshooting Variable & Unexpected Results
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: I'm not seeing complete inhibition of S6 phosphorylation (p-RPS6), even at concentrations well above the reported IC₅₀. What's going wrong?
Answer: This is a common issue that can arise from several factors related to both the inhibitor and the experimental system.
Possible Causes & Solutions:
-
High Intracellular ATP: PF-4708671 is an ATP-competitive inhibitor. In cell culture, intracellular ATP concentrations are very high (millimolar range), which can outcompete the inhibitor for the binding site on S6K1. This is why the cellular IC₅₀ (160 nM) is significantly higher than the biochemical Kᵢ (20 nM).[1][2]
-
Inhibitor Instability or Degradation: Small molecules can be unstable in aqueous culture media, especially when incubated for long periods at 37°C.[6] Stock solutions in DMSO can also degrade if improperly stored or subjected to multiple freeze-thaw cycles.[2]
-
Solution: Always prepare fresh working dilutions of the inhibitor from a properly stored, single-use aliquot of DMSO stock for each experiment. For long-term experiments (>24 hours), consider replenishing the inhibitor by performing a partial media change.
-
-
Cell Permeability Issues: While PF-4708671 is designed to be cell-permeable, differences in cell membrane composition and efflux pump (e.g., P-glycoprotein) expression across cell lines can affect intracellular accumulation.[13]
-
Solution: If you suspect permeability issues, perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) at a fixed, high concentration (e.g., 10 µM) to see how quickly p-RPS6 levels decrease.
-
-
Redundant Kinase Activity: While S6K1 is the primary kinase for RPS6 in many contexts, other kinases, such as the highly related RSK family, can also phosphorylate RPS6.[1][5] If your stimulus (e.g., PMA) strongly activates the MAPK/ERK/RSK pathway, you may see residual p-RPS6 signal that is insensitive to PF-4708671.[1]
-
Solution: Ensure your stimulus (e.g., IGF-1) primarily activates the PI3K/mTOR pathway. Verify the specificity by co-treating with an RSK inhibitor.
-
Q2: I'm seeing paradoxical activation of upstream signaling (e.g., increased Akt phosphorylation) after inhibiting S6K1. Is this an off-target effect?
Answer: This is likely not an off-target effect but rather a direct consequence of disrupting the S6K1-mediated negative feedback loop. This is a classic example of how inhibiting one node can cause unexpected pathway activation.
-
Causality: As described in FAQ 2, active S6K1 normally phosphorylates and inhibits IRS1. When you inhibit S6K1 with PF-4708671, this negative feedback is removed.[11] This leads to hyper-activation of IRS1, which can then more strongly activate PI3K and Akt, resulting in increased phosphorylation of Akt at Ser473 and Thr308.[11][14]
-
Experimental Implication: This is a critical finding, not an artifact. It demonstrates that your inhibitor is working on-target and reveals a key regulatory mechanism in your cells. When interpreting your results, you cannot assume that all observed effects are due to the loss of S6K1's downstream signaling; some may be due to this upstream pathway activation.
-
Validation: To confirm this is a feedback loop mechanism, you can use siRNA to deplete S6K1. A similar increase in p-Akt upon growth factor stimulation in S6K1-depleted cells would validate the inhibitor's on-target effect.
Q3: My results are highly variable between different cell lines and even between experiments using the same cell line. How can I improve consistency?
Answer: Cellular context is paramount. Variability often stems from differences in the basal activation state of the signaling pathway or subtle inconsistencies in experimental execution.
Possible Causes & Solutions:
-
Basal Pathway Activity: Different cell lines have varying levels of basal or "tonic" mTOR/S6K1 signaling due to their genetic background (e.g., mutations in PTEN or PI3K). A cell line with high basal activity may require a higher concentration of the inhibitor to see an effect.
-
Solution: Before starting, perform a baseline Western blot for key pathway proteins (p-Akt, p-S6K1, p-RPS6) on all cell lines you plan to use. This will establish their basal activation state and help you tailor inhibitor concentrations accordingly.
-
-
Cell Culture Conditions: Cell density, serum concentration, and passage number can all impact signaling pathways.[13][15] Cells that are too confluent may have altered growth factor signaling, while high-passage cells can undergo genetic drift.
-
Solution: Standardize your protocols rigorously. Always use cells within a defined low-passage number range. Seed cells at the same density for every experiment and allow them to attach and normalize for the same amount of time before treatment. If possible, serum-starve cells for a few hours before stimulation to lower basal signaling and achieve a more robust and synchronous response.
-
-
Undocumented Off-Target Effects: While highly selective, PF-4708671 has recently been shown to have S6K1-independent effects, notably the inhibition of mitochondrial complex I.[10][16] This can lead to the activation of AMPK, a cellular energy sensor, which can have widespread and confounding effects on cell metabolism and signaling.[16]
-
Solution: Be aware of this potential off-target effect, especially when studying metabolic phenotypes. Monitor AMPK activation (p-AMPK Thr172) as a control. If you observe AMPK activation, consider that some of your results may be attributable to this effect, not direct S6K1 inhibition. Using a structurally unrelated S6K1 inhibitor as a control can help differentiate on-target from off-target phenotypes.[13]
-
Section 3: Best Practices & Validating Protocols
Protocol: Validating PF-4708671 Activity in a New Cell Line
Objective: To determine the effective concentration (EC₅₀) and optimal treatment time for PF-4708671 in your specific cellular model.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere for 24 hours.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours prior to treatment.
-
Inhibitor Pre-treatment (Dose-Response):
-
Prepare a 2X concentration series of PF-4708671 in your starvation medium (e.g., 0, 50 nM, 100 nM, 200 nM, 500 nM, 1 µM, 5 µM, 10 µM).
-
Aspirate the medium from the cells and add the inhibitor-containing medium.
-
Incubate for 1-2 hours. This pre-incubation allows the inhibitor to reach its target before pathway stimulation.
-
-
Stimulation:
-
Prepare a 10X stock of your stimulus (e.g., 100 ng/mL IGF-1).
-
Add the stimulus directly to the medium on the cells and swirl gently to mix.
-
Incubate for the optimal stimulation time (typically 15-30 minutes for mTORC1 pathway activation).
-
-
Cell Lysis & Western Blotting:
-
Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Perform a Western blot analysis probing for:
-
p-RPS6 (Ser235/236): Your primary readout for S6K1 activity.
-
Total RPS6: Loading control for p-RPS6.
-
p-Akt (Ser473): To observe the feedback loop effect.
-
Total Akt: Loading control for p-Akt.
-
Actin or Tubulin: Overall loading control.
-
-
-
Analysis: Quantify the band intensities. Plot the ratio of p-RPS6 to Total RPS6 against the log of the inhibitor concentration to determine the effective concentration for your system.
References
- Shum, M., et al. (2016). Inhibition of mitochondrial complex I by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells. Journal of Biological Chemistry, 291(15), 8124-8136.
- ResearchGate. Characterisation of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Publication Page.
- ResearchGate. Downstream substrates and effectors of S6K. Figure from Publication.
- Pan, Y., et al. (2021). A role for translational regulation by S6 kinase and a downstream target in inflammatory pain. British Journal of Pharmacology, 178(18), 3671-3688.
- Ghafouri-Fard, S., et al. (2021). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. Genes, 12(10), 1566.
- ResearchGate. Signaling pathways upstream and downstream of S6K2 that regulate its activation, localization, expression, and functions. Figure from Publication.
- MDPI. S6K2 in Focus: Signaling Pathways, Post-Translational Modifications, and Computational Analysis. Journal Article.
- Vera, C. P., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 5.
- Alzheimer's Drug Discovery Foundation. S6K1 Inhibitors. Cognitive Vitality Reports.
- Klarak, M., et al. (2021). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). International Journal of Molecular Sciences, 22(20), 11099.
- Apsel, B., et al. (2011). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Journal of Medicinal Chemistry, 54(20), 7149-7159.
- Klusmann, M., et al. (2016). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7979-7987.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Blog.
- Antion, M. D., et al. (2008). Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. Learning & Memory, 15(1), 29-38.
- Tescione, L., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs, 7(1), 216-227.
- Lee, S., et al. (2015). PF-4708671, a Specific Inhibitor of p70 Ribosomal S6 Kinase 1, Activates Nrf2 by Promoting p62-dependent Autophagic Degradation of Keap1. Biochemical and Biophysical Research Communications, 466(3), 499-504.
- Korkut, A., et al. (2018). Inhibition of RPS6K reveals context-dependent Akt activity in luminal breast cancer cells. PLoS Computational Biology, 14(10), e1006491.
- Klusmann, M., et al. (2016). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7979–7987.
- Zhang, Y., et al. (2022). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system. Nature Aging, 2, 1153–1172.
- Klaeger, S., et al. (2017). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 12(12), 2937-2947.
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- 16. Inhibition of mitochondrial complex 1 by the S6K1 inhibitor PF-4708671 partly contributes to its glucose metabolic effects in muscle and liver cells - PMC [pmc.ncbi.nlm.nih.gov]
S6K-18 Technical Support Center: A Guide to Aqueous Stability
Welcome to the technical support center for S6K-18. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the S6K1 inhibitor, this compound, in their experiments. Ensuring the stability and integrity of this compound in aqueous solutions is paramount for obtaining reproducible and reliable data. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the handling and storage of this compound.
Introduction: Understanding this compound and its Environment
This compound is a highly selective, small molecule inhibitor of the ribosomal protein S6 kinase beta-1 (S6K1), also known as p70S6K.[1] S6K1 is a critical serine/threonine kinase that acts as a downstream effector of the mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[4][5] Dysregulation of the mTOR/S6K1 pathway is implicated in numerous diseases, including cancer and metabolic disorders, making S6K1 a significant therapeutic target.[3][6]
The S6K1 Signaling Pathway
To appreciate the context of this compound's application, it is essential to understand its place within the cellular signaling network. The following diagram illustrates a simplified view of the mTOR/S6K1 pathway.
Caption: Simplified S6 Kinase 1 (S6K1) signaling pathway.
Frequently Asked Questions (FAQs)
This section addresses common queries and concerns regarding the stability of this compound in aqueous solutions.
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: Proper storage of the lyophilized powder is the first and most critical step to ensure long-term stability.
-
Temperature: For long-term storage, keep the lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed vial.[7][8][9][10] For short-term use (days to weeks), storage at 4°C is acceptable.[11][12]
-
Moisture: Peptides and small molecules can be hygroscopic.[11] To prevent moisture absorption, which can significantly decrease long-term stability, always allow the vial to equilibrate to room temperature in a desiccator before opening.[8][11]
Q2: What is the recommended procedure for reconstituting this compound?
A2: Reconstitution is a critical step where instability issues can first arise. A careful and methodical approach is essential.
-
Solvent Choice: The recommended solvent for initial reconstitution of this compound is anhydrous (dry) Dimethyl Sulfoxide (DMSO).[1] Using a high-purity, anhydrous grade of DMSO is crucial as moisture can reduce the solubility and stability of the compound.[1]
-
Reconstitution Protocol: Follow the step-by-step workflow below for optimal results.[13][14] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, which can then be diluted into aqueous buffers for experiments.
Caption: Workflow for reconstituting lyophilized this compound.
Q3: My this compound solution is cloudy after diluting my DMSO stock into an aqueous buffer. What should I do?
A3: This is a common sign of precipitation due to poor aqueous solubility, a phenomenon known as "crashing out."
-
Cause: this compound, like many kinase inhibitors, is hydrophobic. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound's solubility limit can be exceeded, causing it to precipitate.[15]
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of this compound.
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes help keep the compound in solution.
-
Use Co-solvents/Excipients: If compatible with your assay, including excipients like PEG or surfactants (e.g., Tween-80) in the final aqueous buffer can improve solubility.[1][16]
-
Sonication: A brief sonication in a water bath can help redissolve small amounts of precipitate, but be cautious to avoid heating the sample.[11]
-
Q4: How should I store this compound solutions, and for how long?
A4: The long-term storage of compounds in solution is strongly discouraged.[7][11] Aqueous solutions are susceptible to chemical degradation, and even frozen DMSO stocks can degrade over time.
| Storage Type | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Protect from moisture and light.[7][8] |
| DMSO Stock Solution | -20°C to -80°C | Months (check manufacturer's data) | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.[7] |
| Aqueous Working Solution | 2-8°C | Hours to a few days (maximum) | Prepare fresh daily for best results. Prone to hydrolysis and bacterial growth.[9] |
Q5: What are the primary chemical degradation pathways I should be aware of?
A5: While this compound is a small molecule, the principles of chemical instability in aqueous solutions are universal and understanding them is key to preventative handling.[17]
-
Hydrolysis: The cleavage of chemical bonds by water is a primary degradation route.[18] The rate is often dependent on pH and temperature.[19] Storing solutions at a neutral or slightly acidic pH (pH 5-7) and at low temperatures can minimize hydrolysis.[9]
-
Oxidation: Reaction with dissolved oxygen can modify the compound, rendering it inactive. This is a particular concern for peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) residues, but can also affect small molecules.[7][11] Using de-gassed, oxygen-free buffers can mitigate this, especially for sensitive compounds.[11]
-
Photodecomposition: Exposure to light, particularly UV light, can provide the energy to break chemical bonds. Always store solutions in amber vials or protected from light.[8]
Q6: What type of buffer should I use for my experiments with this compound?
A6: The choice of buffer is critical as it dictates the pH and can influence compound stability.[19]
-
pH: Maintain a pH between 5 and 7 for optimal stability of most compounds in solution.[9] Avoid highly acidic or basic conditions (e.g., pH > 8) unless absolutely necessary, as these can accelerate degradation.
-
Buffer Type: For kinase assays, common buffers include Tris-HCl and HEPES. However, be aware that buffer components themselves can sometimes interact with your compound.[19]
-
Purity and Sterility: Always use high-purity water and reagents. For storage of aqueous solutions, even short-term, using sterile-filtered buffers can prevent bacterial growth, which can degrade the compound.[7]
Troubleshooting Guide
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-Reproducible Assay Results | 1. This compound degradation due to improper storage or handling.2. Inaccurate concentration due to precipitation or adsorption to vials. | 1. Prepare fresh working solutions from a new aliquot of DMSO stock for each experiment.2. Visually inspect solutions for clarity before use.3. Use low-binding polypropylene tubes for storage and dilution. |
| Low or No Inhibition of S6K1 Activity | 1. This compound has degraded, leading to a lower concentration of active inhibitor.2. This compound has precipitated out of the aqueous assay buffer. | 1. Confirm the activity with a fresh vial of lyophilized powder.2. Centrifuge the working solution; if a pellet is visible, precipitation has occurred. Re-optimize the dilution protocol (see FAQ Q3). |
| High Background Signal in Kinase Assay | 1. Compound precipitation is interfering with the detection method (e.g., light scattering in absorbance/fluorescence assays). | 1. Filter the final working solution through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).2. Run a "compound only" control (no enzyme) to assess background signal. |
Detailed Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for Stock Solution
This protocol details the steps for creating a concentrated stock solution in DMSO.
-
Equilibration: Place the sealed vial of lyophilized this compound in a desiccator at room temperature for at least 30 minutes to prevent condensation.[8][11]
-
Centrifugation: Briefly centrifuge the vial (e.g., 1 minute at 1,000 x g) to ensure all powder is at the bottom of the vial.
-
Solvent Addition: Under sterile conditions, use a calibrated pipette or syringe to add the precise volume of anhydrous DMSO required to achieve your target stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and mix by gentle vortexing or inversion. Allow the solution to sit at room temperature for 15-30 minutes to ensure complete dissolution.[14] Avoid vigorous shaking to prevent aerosol formation.
-
Verification: Visually confirm that the solution is clear and free of particulates. If not, gentle warming (to 37°C) or brief sonication may be attempted.[11]
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-protein-binding polypropylene tubes. Store immediately at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the dilution of a DMSO stock into an aqueous buffer.
-
Thawing: Thaw a single aliquot of the this compound DMSO stock at room temperature.
-
Initial Dilution (Optional): If making a large dilution (e.g., >1:100), perform an intermediate dilution in DMSO first. This can help prevent precipitation.
-
Final Dilution: Add the required volume of the DMSO stock to your pre-warmed (room temperature) aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <1%) and consistent across all samples, including controls.
-
Mixing: Mix immediately and thoroughly by gentle vortexing or inversion.
-
Inspection: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it should not be used.
-
Use Promptly: Use the freshly prepared aqueous solution as soon as possible, ideally within the same day, to minimize degradation.
By adhering to these guidelines and protocols, you can significantly enhance the stability of this compound in your experiments, leading to more accurate, reproducible, and trustworthy scientific outcomes.
References
- Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC. (n.d.).
- Peptide Storage and Handling Guidelines - GenScript. (n.d.).
- Buffers to keep peptides stable? : r/massspectrometry - Reddit. (2024, February 16).
- Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation - PMC - NIH. (2024, August 11).
- Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
- Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC. (2022, July 25).
- Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC. (n.d.).
- Evidence for disulfide bonds in SR Protein Kinase 1 (SRPK1) that are required for activity and nuclear localization - NIH. (2017, February 6).
- Peptide handling & storage guidelines - How to store a peptide? (n.d.).
- Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - ResearchGate. (2023, March 4).
- Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system - UCL Discovery. (2024, January 18).
- How to Reconstitute Lyophilized Proteins - YouTube. (2024, August 8).
- Instability of Peptide and Possible Causes of Degradation - Encyclopedia.pub. (2023, March 29).
- Protein Disulfide Bond Formation in Prokaryotes - ResearchGate. (2025, August 9).
- P70-S6 Kinase 1 - Wikipedia. (n.d.).
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (n.d.).
- The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential - MDPI. (n.d.).
- How to Reconstitute Peptides | JPT. (n.d.).
- Aggregation of S6 in a quasi-native state by sub-micellar SDS - PubMed. (n.d.).
- Peptide Stability in Solids and Solutions | Request PDF - ResearchGate. (2025, August 10).
- (PDF) Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system - ResearchGate. (2024, February 27).
- Development of an RHEB-Targeting Peptide To Inhibit mTORC1 Kinase Activity - PMC - NIH. (2022, June 24).
- Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif - Portland Press. (n.d.).
- Peptide Stability: How Long Do Peptides Last? (n.d.).
- Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech. (2024, October 10).
- Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PMC - NIH. (n.d.).
- Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC - NIH. (n.d.).
- Disulfide bonds as switches for protein function - LSU School of Medicine. (n.d.).
- Effects of Protein Conformation, Apparent Solubility, and Protein-Protein Interactions on the Rates and Mechanisms of Aggregation for an IgG1Monoclonal Antibody - PubMed. (2016, July 28).
- Disulfide bond formation in prokaryotes - PubMed - NIH. (n.d.).
- Decoding Protein Stabilization: Impact on Aggregation, Solubility, and Unfolding Mechanisms - PubMed. (2025, August 25).
- How Do Disulfide Bonds Affect Protein Function? - Chemistry For Everyone - YouTube. (2025, August 16).
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- 4. Beyond controlling cell size: functional analyses of S6K in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Regulation of Ribosomal Protein S6 Kinase 1 by CoAlation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. peptide.com [peptide.com]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Preventing S6K-18 Precipitation in Cell Culture Media
Welcome to the technical support center for S6K-18, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (p70S6K1). This guide is designed for researchers, scientists, and drug development professionals to address a common yet critical challenge encountered during in vitro experiments: the precipitation of this compound in cell culture media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of why precipitation occurs and how to proactively prevent it, ensuring the accuracy and reproducibility of your valuable research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound, with the chemical name 2-(3-(1H-Indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid, is an inhibitor with an IC50 of 52 nM for S6K1.[1][2] Its molecular structure confers specific physicochemical properties that are central to understanding its solubility behavior.
| Property | Value | Implication for Solubility |
| Molecular Weight | 358.41 g/mol [3][4] | A moderate molecular weight, typical for small molecule inhibitors. |
| Chemical Structure | Contains a thiophene-urea core and a carboxylic acid group.[5] | The urea and indazole groups can participate in hydrogen bonding, while the tert-butyl and thiophene components contribute to its hydrophobicity. The carboxylic acid group's charge state is pH-dependent. |
| Calculated XLogP3 | 3.9[5] | This value indicates a significant degree of lipophilicity (hydrophobicity), suggesting low intrinsic aqueous solubility. |
| Solubility in Solvents | - DMSO: Highly soluble (e.g., 72 mg/mL)[6][7] - Ethanol: Soluble (e.g., 2 mg/mL)[7] - Water/PBS (pH 7.2): Insoluble[1][7] | Excellent solubility in a polar aprotic solvent like DMSO, but poor solubility in aqueous solutions, which is the primary environment of cell culture media. |
The key takeaway from these properties is the inherent hydrophobicity of this compound, making its transition from a concentrated organic stock solution to a predominantly aqueous cell culture medium a critical step where precipitation is likely to occur.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common questions and issues related to this compound precipitation in a direct, question-and-answer format.
Q1: I dissolved this compound in DMSO to make a stock solution, but when I added it to my cell culture media, I immediately saw a cloudy precipitate. What happened?
A1: This is a classic case of "solvent shock." this compound is highly soluble in 100% DMSO but is practically insoluble in aqueous solutions like your cell culture medium.[1][7] When you add your concentrated DMSO stock directly to the media, the DMSO rapidly disperses, and the this compound molecules are suddenly surrounded by water. Due to their hydrophobic nature, they aggregate and precipitate out of solution before they can be properly dispersed.
Q2: I've tried adding my this compound stock solution to the media very slowly, but I still see a precipitate forming over time in the incubator. Why is this happening?
A2: This delayed precipitation can be due to several factors:
-
Exceeding Thermodynamic Solubility: Even if you avoid immediate precipitation, the final concentration of this compound in your media may still be above its thermodynamic solubility limit in that specific complex mixture. Over time, the supersaturated solution will equilibrate, leading to the formation of a precipitate.
-
Temperature Changes: While you may prepare your media at room temperature, the incubator is at 37°C. For some compounds, solubility can be temperature-dependent.
-
pH Shifts in Culture: Cellular metabolism can cause the pH of the culture medium to change over time, typically becoming more acidic. Since this compound has a carboxylic acid group, its charge state and therefore its solubility are pH-dependent. A decrease in pH would likely protonate the carboxylate, making the molecule less charged and potentially less soluble.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and often serum.[8][9] High concentrations of inorganic salts can decrease the solubility of hydrophobic compounds through a "salting-out" effect.[8] Additionally, this compound, with its urea-thiophene structure, could potentially interact with aromatic amino acids or proteins in the serum, leading to the formation of insoluble complexes.[10]
Q3: Can I just filter out the precipitate and use the remaining media for my experiment?
A3: It is strongly advised not to do this. The precipitate is the active compound, this compound. Filtering it out will result in an unknown and significantly lower final concentration of the inhibitor in your experiment. This will lead to inaccurate and uninterpretable results. The best approach is to prevent the precipitation from occurring in the first place.
Q4: What is the maximum concentration of this compound I can use in my cell culture experiments?
A4: The maximum soluble concentration of this compound in your specific cell culture medium needs to be determined empirically. It will depend on the basal medium formulation, the percentage of serum, and other supplements. A good starting point is to perform a simple solubility test. Prepare a serial dilution of your this compound stock in your complete cell culture medium and visually inspect for precipitation after a period that mimics your experimental timeline (e.g., 24-48 hours) at 37°C.
Best Practices and Protocols for Preventing this compound Precipitation
Adhering to the following best practices will significantly reduce the likelihood of this compound precipitation.
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare your stock solution. This compound is highly soluble in DMSO.[6][7]
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows you to add a very small volume to your culture medium, minimizing the final DMSO concentration.
-
Dissolution: Ensure the this compound is completely dissolved in the DMSO. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Protocol 2: Dilution of this compound into Cell Culture Medium
This protocol is designed to minimize solvent shock and ensure a homogenous final solution.
-
Pre-warm the Medium: Before adding the this compound, pre-warm your cell culture medium to 37°C. This will help to maintain the solubility of the compound.
-
Intermediate Dilution (Recommended): Instead of adding the highly concentrated stock directly to your final volume of media, perform an intermediate dilution. For example, dilute your 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve your desired working concentration.
-
Mixing: During each dilution step, ensure rapid and thorough mixing. Add the this compound solution dropwise to the center of the vortexing or swirling media. This rapid dispersion is critical to prevent localized high concentrations and subsequent precipitation.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, and always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation issues.
Sources
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- 5. 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid | C17H18N4O3S | CID 53317853 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Urea-aromatic interactions in biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining Optimal S6K-18 Dosage for In Vivo Mouse Studies
Disclaimer: S6K-18 is a selective inhibitor of ribosomal protein S6 kinase 1 (S6K1). To date, specific dosage information for this compound in murine models is not publicly available. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework and best practices for determining the optimal dosage of a novel S6K1 inhibitor, such as this compound, in a mouse model. The protocols, tables, and illustrative data are templates based on established principles of preclinical pharmacology and should be adapted to the specific characteristics of the compound and experimental objectives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is determining the optimal dosage in mice crucial?
A1: this compound is a small molecule inhibitor that selectively targets S6 Kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer and metabolic disorders.[2] Determining the optimal dosage in mice is a critical step in preclinical research to establish a therapeutic window that maximizes efficacy while minimizing toxicity. An incorrect dose can lead to misleading experimental outcomes, either by failing to demonstrate a therapeutic effect or by causing confounding toxicity.
Q2: What is the first step in determining the dosage of this compound in mice?
A2: The initial and most critical step is to perform a dose-range finding study, often referred to as an acute toxicity study.[3] This study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable adverse effects.[3] The MTD provides a safe upper limit for subsequent efficacy studies.
Q3: How should I formulate this compound for administration to mice?
A3: As this compound is a small molecule, it is likely to have limited aqueous solubility. A common approach for oral administration of such compounds is to create a suspension or solution in a suitable vehicle. The choice of vehicle is critical and should be non-toxic at the administered volume.[4][5]
Commonly used vehicles for water-insoluble compounds include:
-
Aqueous solutions with co-solvents: A mixture of water with a small percentage of DMSO (e.g., <5%), ethanol, or polyethylene glycol (PEG).[6]
-
Oil-based vehicles: For highly lipophilic compounds, corn oil, peanut oil, or sesame oil can be used.[5][6]
-
Suspending agents: Carboxymethyl cellulose (CMC) or methylcellulose in water can be used to create a uniform suspension.[4]
It is imperative to include a vehicle-only control group in all experiments to account for any effects of the vehicle itself.[7]
Q4: Which administration route is most appropriate for this compound in mice?
A4: The choice of administration route depends on the physicochemical properties of this compound and the intended therapeutic application. Common routes for small molecule inhibitors in mice include:
-
Oral gavage (PO): Preferred for its convenience and clinical relevance.[8][9]
-
Intraperitoneal (IP): Often used for compounds with poor oral bioavailability.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.
-
Subcutaneous (SC): Allows for slower absorption and sustained exposure.
For initial studies, oral gavage is a common starting point for orally active compounds.[8]
Q5: What are reliable pharmacodynamic (PD) biomarkers to assess S6K1 inhibition in vivo?
A5: The most direct and widely accepted pharmacodynamic biomarker for S6K1 activity is the phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (S6).[10][11] Specifically, monitoring the phosphorylation of S6 at serine residues Ser235/236 or Ser240/244 in tumor or relevant tissues can provide a quantitative measure of this compound target engagement and inhibition.[12] A decrease in phospho-S6 levels would indicate effective S6K1 inhibition.[10][13]
Visualizing the S6K1 Signaling Pathway
To understand the mechanism of action of this compound and the rationale for using phospho-S6 as a biomarker, it is essential to visualize the S6K1 signaling pathway.
Caption: S6K1 Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Guide for this compound In Vivo Studies
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality or severe toxicity at expected therapeutic doses | - Incorrect dosing calculations.- The compound is more toxic than anticipated.- Vehicle toxicity. | - Double-check all dose calculations.- Perform a more granular dose-escalation study with smaller dose increments.- Include a vehicle-only control group to rule out vehicle effects.[7] |
| Lack of efficacy (no tumor growth inhibition, no change in biomarkers) | - Insufficient dose or poor bioavailability.- Rapid metabolism and clearance of this compound.- The chosen animal model is not dependent on the S6K1 pathway. | - Increase the dose, ensuring it remains below the MTD.- Consider a different administration route to improve bioavailability.- Conduct a pharmacokinetic (PK) study to determine plasma and tissue exposure.- Confirm S6K1 pathway activation in your model via baseline phospho-S6 analysis. |
| High variability in results between animals in the same group | - Improper dosing technique (e.g., incorrect gavage).- Inconsistent formulation (e.g., compound settling in suspension).- Biological variability between animals. | - Ensure all personnel are proficient in the administration technique.- Vortex the formulation immediately before dosing each animal.- Increase the number of animals per group to improve statistical power. |
| Unexpected or off-target effects | - this compound may inhibit other kinases at the tested dose.- The observed phenotype is due to a metabolite of this compound. | - Perform a kinase selectivity screen to identify potential off-targets.- Use a structurally unrelated S6K1 inhibitor as a control to see if the same phenotype is observed.[14] |
Experimental Protocol: Determining the Optimal this compound Dosage in Mice
This protocol outlines a three-phase approach to systematically determine the optimal dosage of this compound for efficacy studies in a mouse xenograft model.
Caption: Experimental workflow for determining the optimal dosage of this compound.
Phase 1: Dose-Range Finding (Acute Toxicity) Study
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose-escalation groups.
-
Dose Selection: Based on in vitro IC50 values (if available) or data from similar compounds, select a starting dose. A common approach is to use a logarithmic dose escalation (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Administration: Administer a single dose of this compound via the chosen route (e.g., oral gavage).
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, weight loss) immediately after dosing, at regular intervals for the first 24 hours, and daily for 14 days.[15][16][17]
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or more than a 20% loss of body weight.
Illustrative Data Presentation: Acute Toxicity of this compound
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (Day 7) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +2.5% | None observed |
| 30 | 5 | 0/5 | +1.8% | None observed |
| 100 | 5 | 0/5 | -3.2% | Mild, transient lethargy |
| 300 | 5 | 1/5 | -15.7% | Significant lethargy, ruffled fur |
| 1000 | 5 | 4/5 | -25.0% (survivor) | Severe lethargy, ataxia |
In this hypothetical example, the MTD would be determined to be around 100 mg/kg.
Phase 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and to inform the dosing regimen for efficacy studies.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice.
-
Group Allocation: Assign 3 mice per time point for each dose group.
-
Dosing: Administer a single dose of this compound (e.g., 20 mg/kg and 100 mg/kg) via the intended route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: Determine key PK parameters.[18][19][20][21]
Key Pharmacokinetic Parameters for this compound
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Reflects the rate of drug absorption. |
| t½ (Half-life) | Time for plasma concentration to decrease by half | Determines the dosing frequency. |
| AUC (Area Under the Curve) | Total drug exposure over time | A measure of overall bioavailability. |
| Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation | Crucial for comparing different administration routes. |
Phase 3: Dose-Response Efficacy and Pharmacodynamic (PD) Study
Objective: To identify the optimal dose of this compound that demonstrates significant anti-tumor efficacy with acceptable tolerability and to correlate this with target inhibition.
Methodology:
-
Animal Model: Use mice bearing established tumors (e.g., human cancer cell line xenografts).
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group) once tumors reach a specified size (e.g., 100-150 mm³).
-
Dose Selection: Based on the MTD and PK data, select 3-4 dose levels (e.g., 10, 30, 100 mg/kg) and include a vehicle control group.
-
Dosing: Administer this compound daily (or as determined by the PK study) for a defined period (e.g., 21-28 days).
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
PD Assessment: At the end of the study (or at an intermediate time point), collect tumor tissue from a subset of mice a few hours after the final dose to analyze for phospho-S6 levels by Western blot or immunohistochemistry.
Illustrative Data Presentation: Efficacy and PD of this compound
| Treatment Group (mg/kg/day) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Mean p-S6/Total S6 Ratio (normalized to control) |
| Vehicle Control | 0 | +5.0 | 1.00 |
| This compound (10) | 25 | +3.5 | 0.65 |
| This compound (30) | 60 | +1.2 | 0.25 |
| This compound (100) | 65 | -8.0 | 0.20 |
Based on this hypothetical data, 30 mg/kg/day would be selected as the optimal dose, as it provides significant efficacy with good tolerability, and near-maximal target inhibition.
Conclusion
Determining the optimal dosage of a novel S6K1 inhibitor like this compound is a meticulous, multi-step process that is fundamental for the successful execution of preclinical in vivo studies. By systematically evaluating toxicity, pharmacokinetics, and pharmacodynamics, researchers can establish a scientifically sound dosing regimen that maximizes the potential for demonstrating therapeutic efficacy and provides a solid foundation for further drug development.
References
- Creative Diagnostics.
- Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. [Link]
- Gyan Sanchay. Acute, Sub-Acute and Chronic Toxicity As per OECD Guidelines. [Link]
- Scribd. OECD Toxicity Guidelines Overview. [Link]
- ResearchGate.
- PubMed Central. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
- ACS Publications. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
- Slideshare. Acute Toxicity by OECD Guidelines. [Link]
- Boston University.
- PubMed.
- ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]
- MDPI. The Role of S6K1 in Aging and Alzheimer's Disease: Mechanistic Insights and Therapeutic Potential. [Link]
- Sino Biological. S6 Kinase 1 (S6K1)
- ResearchGate. Primary structure of S6K1 and S6K2. Major domain boundaries and... [Link]
- ASM Journals. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. [Link]
- PubMed Central. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. [Link]
- ResearchGate.
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- The Journal of Neuroscience. The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. [Link]
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- Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- PubMed Central. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. [Link]
- ResearchGate. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood. [Link]
- ResearchGate. How to calculate a right dose for in vivo study? [Link]
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
- PubMed Central.
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- PubMed. Pharmacological inhibition of S6K1 increases glucose metabolism and Akt signalling in vitro and in diet-induced obese mice. [Link]
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- IISTE.org. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. [Link]
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- PubMed Central. Phosphorylation and Degradation of S6K1 (p70S6K1)
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Validation & Comparative
A Head-to-Head Comparison of S6K1 Inhibitors: PF-4708671 vs. S6K-18
A Senior Application Scientist's Guide for Researchers
In the landscape of signal transduction research, particularly within the PI3K/AKT/mTOR pathway, the Ribosomal Protein S6 Kinase 1 (S6K1, or p70S6K) stands out as a critical node regulating protein synthesis, cell growth, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders, making it a prime target for therapeutic intervention and mechanistic studies. The selection of a potent and specific chemical probe is paramount for accurately dissecting its function. This guide provides an in-depth comparison of two commercially available S6K1 inhibitors: the well-characterized tool compound PF-4708671 and the less-documented S6K-18 .
This comparison is designed for researchers in academia and industry, offering not just a summary of known properties but also a practical framework of experimental protocols to empower independent validation and comparison in your own laboratory setting.
The Central Role of S6K1 in Cellular Signaling
S6K1 is a key downstream effector of the mTOR Complex 1 (mTORC1). Upon activation by growth factors or nutrients, mTORC1 phosphorylates S6K1 at a critical residue in its hydrophobic motif (Threonine 389). This, along with phosphorylation by PDK1 in the activation loop (Threonine 229), leads to full S6K1 activation. Activated S6K1 then phosphorylates a host of substrates, most notably the 40S ribosomal protein S6 (S6), which enhances the translation of a specific class of mRNAs essential for cell growth and proliferation.
Figure 2: Experimental workflow for comparing S6K1 inhibitors.
Protocol 1: In Vitro Kinase Assay for IC₅₀ Determination
Scientific Rationale: This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of purified S6K1. It is the gold standard for determining biochemical potency (IC₅₀). We will use the ADP-Glo™ assay format, which measures the production of ADP, a direct product of the kinase reaction. [1][2]This method is non-radioactive, robust, and suitable for high-throughput analysis.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of PF-4708671 and this compound in 100% DMSO.
-
Create a 10-point, 3-fold serial dilution series for each inhibitor in a 96-well plate, starting from 100 µM (final assay concentration will be 10 µM). Include a DMSO-only well as a vehicle control (0% inhibition).
-
Prepare a "no enzyme" control well for background subtraction (100% inhibition).
-
Thaw recombinant active S6K1 enzyme, S6K1 substrate peptide, and ATP on ice. Dilute them to working concentrations in kinase assay buffer as recommended by the supplier (e.g., BPS Bioscience #78806). [1]
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor serial dilutions (or DMSO) to the wells of a 384-well white assay plate.
-
Add 10 µL of a master mix containing the S6K1 enzyme and substrate peptide.
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration should be near the Kₘ of ATP for S6K1, typically 25-100 µM).
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol): [3] * Equilibrate the plate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the DMSO control as 0% inhibition and the "no enzyme" control as 100% inhibition.
-
Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot for Cellular Target Inhibition
Scientific Rationale: A potent biochemical inhibitor must also be effective in a complex cellular environment. This protocol assesses the ability of the inhibitors to block S6K1 signaling in intact cells by measuring the phosphorylation of its primary downstream substrate, Ribosomal Protein S6, at the Ser235/236 sites. [4][5]This is a more reliable readout of S6K1 activity than measuring S6K1's own phosphorylation, as some inhibitors like PF-4708671 can paradoxically increase phosphorylation on S6K1's activation sites while still blocking its kinase activity. [6] Methodology:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEK293, MCF-7) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal pathway activity.
-
Pre-treat cells with a dose range of PF-4708671 or this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-2 hours.
-
Stimulate the S6K1 pathway by adding a growth factor like IGF-1 (100 ng/mL) or 20% fetal bovine serum for 30 minutes. Include an unstimulated, vehicle-treated control.
-
-
Protein Lysate Preparation:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli buffer, and boil for 5 minutes at 95°C.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Expert Tip: BSA is preferred over milk for blocking when using phospho-specific antibodies to reduce background. [5] * Incubate the membrane overnight at 4°C with the primary antibody diluted in 5% BSA/TBST.
-
Primary Antibody: Rabbit anti-phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology #2211, 1:1000 dilution). [5] * Wash the membrane 3x with TBST.
-
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Normalization:
-
To ensure equal protein loading, the blot must be stripped and re-probed for total S6 protein or a housekeeping protein like GAPDH. Best Practice: To accurately quantify changes in phosphorylation, it is ideal to normalize the phospho-S6 signal to the total S6 signal from the same lane. [7]
-
Protocol 3: Cell Viability Assay for Phenotypic Effect
Scientific Rationale: Since S6K1 is a key regulator of cell growth, its inhibition is expected to reduce cell proliferation. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with the number of viable cells. [8]This assay will determine the concentration of each inhibitor required to reduce cell growth by 50% (GI₅₀).
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the assay period (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare 2-fold or 3-fold serial dilutions of PF-4708671 and this compound in culture medium.
-
Treat the cells with the inhibitor dilutions for 72 hours. Include vehicle-only (DMSO) and media-only (blank) controls.
-
-
MTT Assay: [9][10] * Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of SDS-HCl solution or DMSO to each well to dissolve the formazan crystals.
-
Incubate for another 4 hours (or overnight) at 37°C in a humidified incubator, shaking gently to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of inhibitor concentration and fit the data to determine the GI₅₀ value.
-
Conclusion and Recommendations
This guide provides a comprehensive framework for comparing S6K1 inhibitors.
-
PF-4708671 is a well-vetted chemical probe. Its high specificity and established record in the literature make it an excellent choice for studies where confidence in S6K1-specific inhibition is critical. [11][12]Its known properties provide a reliable baseline for interpreting experimental results.
-
This compound presents as a potentially more potent alternative based on its recently reported IC₅₀ value. [13]However, the lack of comprehensive, peer-reviewed data on its selectivity profile and cellular activity makes it a higher-risk tool. Researchers choosing this compound should consider it a novel reagent and are strongly encouraged to perform the validation experiments detailed here. By comparing it directly against PF-4708671, one can build a robust internal dataset to justify its use and accurately interpret the resulting data.
Ultimately, the choice of inhibitor depends on the experimental context and the level of validation required. By following the principles and protocols outlined herein, researchers can make an informed decision and ensure the integrity and reproducibility of their findings in the complex and exciting field of mTOR/S6K1 signaling.
References
- Development of Organometallic S6K1 Inhibitors.Journal of Medicinal Chemistry. [Link]
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1).Biochemical Journal. [Link]
- MTT (Assay protocol). Protocols.io. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- p70S6K (S6K1) Kinase Assay Kit. BPS Bioscience. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).MDPI. [Link]
- What is the best way to normalize p-S6(Ser235/236) protein expression?
- General Protocol for Western Blotting. Bio-Rad. [Link]
- Development of Organometallic S6K1 Inhibitors.PMC - NIH. [Link]
- The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design.PubMed Central. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).PMC. [Link]
- Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.PubMed Central. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).PubMed. [Link]
- Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2).
Sources
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- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
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- 4. usbio.net [usbio.net]
- 5. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody (#2211) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medkoo.com [medkoo.com]
The Triangle of Validation: A Three-Pillar Approach
A Researcher's Guide to Validating S6K1 Selectivity Over S6K2
In the intricate web of cellular signaling, the mTOR pathway stands as a master regulator of growth, proliferation, and metabolism.[1][2] Downstream of the mTORC1 complex lie two critical effectors: the 40S ribosomal protein S6 kinases, S6K1 and S6K2.[1][2] While these isoforms share a high degree of structural homology, particularly within their kinase domains (over 80% identity), emerging evidence reveals they possess distinct, and sometimes opposing, biological functions.[1][3][4] This functional divergence, driven by differences in their terminal regions, subcellular localization, and substrate specificity, makes the development of isoform-selective inhibitors a paramount goal for therapeutic intervention, especially in oncology.[1][3][5][6]
Achieving and, more importantly, proving selectivity is a formidable challenge. A claim of selectivity for a compound like "S6K-18" cannot rest on a single data point. It requires a rigorous, multi-faceted validation strategy that interrogates the inhibitor's activity from the purified enzyme up to its functional consequences in a complex cellular environment. This guide provides a comprehensive framework—a "triangle of validation"—for researchers to robustly characterize the selectivity of a putative S6K1 inhibitor against its closely related isoform, S6K2.
The Challenge: Overcoming High Homology
The primary difficulty in targeting S6K1 over S6K2 stems from the high conservation of the ATP-binding pocket, the target of most small-molecule kinase inhibitors.[7][8] While the kinase domains are highly similar, key differences in the N- and C-terminal regions influence protein localization and substrate interaction. For instance, S6K2 contains a nuclear localization signal not present in the predominant S6K1 isoform, leading to its enrichment in the nucleus, whereas S6K1 is mainly cytoplasmic.[1][3][9] These distinctions provide potential avenues for achieving selectivity, but they also underscore the need for assays that can probe inhibitor action in the correct subcellular context.
To build an unassailable case for S6K1 selectivity, we must generate concordant evidence from three distinct experimental pillars:
-
Biochemical Potency: Does the inhibitor show preferential activity against purified S6K1 enzyme?
-
Cellular Target Engagement: Does the inhibitor bind to S6K1 inside a living cell?
-
Functional Cellular Readout: Does the inhibitor selectively block the downstream signaling of S6K1, and not S6K2, in cells?
Only when the data from all three pillars align can we confidently claim isoform selectivity.
Pillar 1: Establishing Biochemical Potency & Selectivity
The foundational step is to determine the inhibitor's potency against the purified, isolated kinases. This provides a clean, direct measure of interaction without the complexity of a cellular system. A widely used method is a biochemical kinase assay measuring the inhibition of substrate phosphorylation.[10][11]
Featured Experiment: In Vitro Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[7] Less ADP production in the presence of an inhibitor corresponds to higher potency.
Experimental Protocol: S6K1/S6K2 In Vitro Inhibition Assay
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution for both S6K1 and S6K2. This contains the respective kinase (e.g., 5 nM), its specific substrate peptide, and reaction buffer.
-
Prepare a 2X ATP solution at the Km concentration for each respective kinase to ensure the resulting IC₅₀ values reflect the inhibitor's intrinsic affinity.[10]
-
Prepare serial dilutions of this compound (e.g., from 100 µM to 1 nM) in 1% DMSO.
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of the this compound serial dilutions or vehicle (1% DMSO) to appropriate wells.
-
Add 2.5 µL of the 2X kinase/substrate solution (either S6K1 or S6K2) to the wells.
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]
-
-
Initiating the Kinase Reaction:
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction.
-
Incubate for 2 hours at room temperature.
-
-
Signal Generation & Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no-enzyme" controls and vehicle controls.
-
Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for each kinase.
-
Data Presentation: Biochemical Potency of this compound
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (S6K2 IC₅₀ / S6K1 IC₅₀) |
| S6K1 | 15 | \multirow{2}{*}{>400-fold} |
| S6K2 | >6,000 |
This data, modeled after the known S6K1 inhibitor PF-4708671, demonstrates potent inhibition of S6K1 with minimal activity against S6K2, establishing a clear biochemical selectivity window.[12][13][14]
Biochemical Kinase Assay Workflow.
Pillar 2: Confirming Cellular Target Engagement
Potent biochemical activity is necessary but not sufficient. A compound must enter the cell and bind its intended target in a complex, crowded environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[15][16][17] The principle is simple: when a ligand binds to a protein, it typically stabilizes the protein, increasing its resistance to heat-induced denaturation.[17][18]
Featured Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment measures the thermal stability of S6K1 in the presence and absence of this compound. A shift in the melting temperature (Tagg) indicates direct binding.
Experimental Protocol: S6K1 CETSA Melt Curve
-
Cell Treatment:
-
Culture cells (e.g., HEK293) to ~80% confluency.
-
Treat one set of cells with a saturating concentration of this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.[16]
-
-
Heat Challenge:
-
Use a thermal cycler to heat the tubes for 3 minutes across a range of temperatures (e.g., 40°C to 68°C in 2°C increments).[16]
-
Immediately cool the samples to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[16]
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis by Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Normalize protein concentrations across all samples.
-
Perform a standard Western blot using a primary antibody specific for S6K1.
-
Quantify the band intensity for each temperature point.
-
-
Data Analysis:
-
Plot the normalized soluble S6K1 fraction against temperature for both vehicle- and this compound-treated samples.
-
Determine the temperature at which 50% of the protein has aggregated (Tagg) for each curve. The difference (ΔTagg) represents the thermal stabilization induced by the compound.
-
Data Presentation: this compound Induced Thermal Stabilization
| Target | Treatment | Tagg (°C) | ΔTagg (°C) |
| S6K1 | Vehicle (DMSO) | 48.5 | \multirow{2}{}{+8.0} |
| S6K1 | This compound (10 µM) | 56.5 | |
| S6K2 | Vehicle (DMSO) | 49.0 | \multirow{2}{}{+0.5} |
| S6K2 | This compound (10 µM) | 49.5 |
A significant thermal shift for S6K1, but not S6K2, provides strong evidence of selective target engagement within the cell.
Cellular Thermal Shift Assay (CETSA) Workflow.
Pillar 3: Assessing Functional Selectivity in Downstream Signaling
The final, and perhaps most critical, pillar is to demonstrate that target engagement translates into a selective functional outcome. Both S6K1 and S6K2 phosphorylate the ribosomal protein S6 (at Ser235/236), making it a key pharmacodynamic biomarker. By measuring the phosphorylation of S6 (p-S6) in response to this compound, we can assess the functional consequence of S6K1 inhibition.
Simplified mTOR/S6K Signaling Pathway.
Featured Experiment: Western Blot for Phospho-S6
This experiment quantifies the level of p-S6 in cells treated with this compound after stimulation with a growth factor like IGF-1, which activates the mTORC1-S6K axis.[12]
Experimental Protocol: p-S6 Western Blot Analysis
-
Cell Culture and Starvation:
-
Grow cells (e.g., MCF-7) to ~80% confluency.
-
Serum-starve the cells overnight to reduce basal signaling pathway activity.
-
-
Inhibitor Pre-treatment:
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 30 minutes to robustly activate the pathway. A non-stimulated control should be included.
-
-
Lysis and Protein Quantification:
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.[20]
-
Incubate with a primary antibody specific for phospho-S6 (Ser235/236).[22]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.[21]
-
Crucially: Strip the membrane and re-probe with an antibody for total S6 and a loading control (e.g., β-actin) to ensure observed changes are due to phosphorylation and not changes in protein levels or loading errors.
-
Data Presentation: Functional Effect of this compound on S6 Phosphorylation
| Treatment Condition | p-S6 (Ser235/236) Level | Total S6 Level | Interpretation |
| Vehicle (DMSO), No Stimulation | Basal | Constant | Baseline signaling is low. |
| Vehicle (DMSO) + IGF-1 | ++++ (Strongly Induced) | Constant | IGF-1 robustly activates the S6K pathway. |
| This compound (1 µM) + IGF-1 | + (Strongly Inhibited) | Constant | This compound effectively blocks IGF-1-mediated S6 phosphorylation, demonstrating functional inhibition of S6K1. |
| Non-selective Inhibitor + IGF-1 | + (Strongly Inhibited) | Constant | A non-selective inhibitor would also block this signal. |
| S6K2-dependent signal (if known) | ++++ (Unaffected) | Constant | In a specific cell line or context where a signal is S6K2-dependent, this compound should show no effect. |
This result, showing potent, dose-dependent inhibition of a canonical S6K1 downstream event, completes the validation triangle, linking biochemical potency and cellular target engagement to a direct functional consequence.
Conclusion: Synthesizing the Evidence
Validating the selectivity of a kinase inhibitor is a methodical process of building a layered, self-reinforcing argument. By demonstrating (1) potent and selective inhibition of purified S6K1 in biochemical assays, (2) direct and selective binding to S6K1 in intact cells via CETSA, and (3) specific, functional blockade of S6K1-mediated downstream signaling, researchers can establish a rigorous and compelling case for their compound's selectivity profile. An inhibitor like this compound, when validated through this "triangle of validation," becomes a powerful and reliable tool to dissect the specific biological roles of S6K1, paving the way for both fundamental discoveries and therapeutic advancement.
References
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- Semantic Scholar. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). semanticscholar.org. [Link]
- Alzheimer's Drug Discovery Foundation. S6K1 Inhibitors. addiscovery.org. [Link]
- Antion, M. D., et al. (2009). Removal of S6K1 and S6K2 leads to divergent alterations in learning, memory, and synaptic plasticity. Learning & Memory. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
- Karlsson, E., et al. (2015). Revealing Different Roles of the mTOR-Targets S6K1 and S6K2 in Breast Cancer by Expression Profiling and Structural Analysis. PLOS ONE. [Link]
- Creative Diagnostics. S6 Kinase Signaling Pathway.
- Verheijen, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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- ResearchGate. Primary structure of S6K1 and S6K2.
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- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
- Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. celtarys.com. [Link]
- Romeo, Y., et al. (2018). S6K2: The Neglected S6 Kinase Family Member. Frontiers in Oncology. [Link]
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- ResearchGate. Downstream substrates and effectors of S6K.
- Hart, K. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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- Pär Nordlund Lab. CETSA. cetsa.se. [Link]
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- Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- ResearchGate. S6K2 and S6K1 have distinct substrates in activated T cells and have different roles in feedback to Akt.
- Pende, M., et al. (2004). S6K1−/−/S6K2−/− Mice Exhibit Perinatal Lethality and Rapamycin-Sensitive 5′-Terminal Oligopyrimidine mRNA Translation and Reveal a Mitogen-Activated Protein Kinase-Dependent S6 Kinase Pathway. Molecular and Cellular Biology. [Link]
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A Researcher's Guide to S6K1 Kinase Inhibitor Selectivity: A Comparative Analysis
In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological and pathological processes. The p70 S6 Kinase 1 (S6K1), a key downstream effector of the mTOR signaling pathway, has emerged as a critical node in cell growth, proliferation, and metabolism.[1][2] Its aberrant activation is implicated in numerous diseases, including cancer and metabolic disorders, making it a compelling target for therapeutic intervention.[1][3] However, the development of kinase inhibitors is fraught with the challenge of achieving selectivity. Due to the highly conserved nature of the ATP-binding pocket across the kinome, off-target effects are a persistent concern, potentially leading to unforeseen toxicities or confounding experimental results.[4]
This guide provides an in-depth comparison of the selectivity profiles of prominent S6K1 inhibitors, using the well-characterized inhibitor PF-4708671 as our primary example, in place of the proprietary compound designation S6K-18. We will delve into the experimental data that defines its activity and compare it against other notable S6K1 inhibitors, LY2584702 , and a related AGC kinase inhibitor, BI-D1870 . Our analysis will be grounded in the methodologies used to generate this data, providing researchers with the context needed to critically evaluate and select the appropriate chemical tools for their studies.
The S6K1 Signaling Axis: A Central Regulator of Cell Growth
The S6K1 signaling pathway is a crucial conduit for integrating nutrient and growth factor signals to control protein synthesis and cell size.[2] Upon activation by mTORC1, S6K1 phosphorylates a host of downstream substrates, most notably the 40S ribosomal protein S6 (rpS6), leading to enhanced translation of a specific subset of mRNAs.[3]
Figure 1: Simplified S6K1 Signaling Pathway.
Given its central role, the specific inhibition of S6K1 is a desirable strategy to dissect its functions and explore its therapeutic potential.
Comparative Selectivity Profiling of S6K1 Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Kinome-wide profiling, often performed using platforms like KINOMEscan®, provides a broad view of an inhibitor's interactions across the human kinome.[5][6]
PF-4708671: A Pioneering S6K1-Specific Inhibitor
PF-4708671 was one of the first highly specific S6K1 inhibitors to be developed.[7] It exhibits potent inhibition of S6K1 with a Ki of 20 nM and an IC50 of 160 nM in biochemical assays.[8][9] Its selectivity is a key feature, with significantly weaker activity against the closely related S6K2 isoform and other AGC family kinases.[7]
LY2584702: A Potent ATP-Competitive Inhibitor
LY2584702 is another potent and selective ATP-competitive inhibitor of S6K1, with an IC50 of 4 nM.[3][10] While highly potent against S6K1, it does show some activity against related kinases like MSK2 and RSK at higher concentrations.[2]
BI-D1870: A Potent RSK Inhibitor with S6K1 Off-Target Activity
BI-D1870 is a potent inhibitor of the p90 ribosomal S6 kinase (RSK) family, with IC50 values in the low nanomolar range for RSK1/2/3/4.[11][12] Although primarily targeting RSK, it is often used in signaling studies and its selectivity profile provides a useful contrast to S6K1-directed inhibitors. It has been reported to not significantly inhibit ten other AGC kinase members at concentrations 100-fold higher than its RSK IC50.[11][12]
| Inhibitor | Primary Target(s) | S6K1 IC50/Ki | Key Off-Targets and Selectivity Notes |
| PF-4708671 | S6K1 | Ki: 20 nM, IC50: 160 nM[8][9] | Over 400-fold more selective for S6K1 than S6K2.[7] Weak inhibition of MSK1 and RSK1/2 at micromolar concentrations.[8] |
| LY2584702 | S6K1 | IC50: 4 nM[10] | Some activity against MSK2 and RSK at higher concentrations (IC50 = 58-176 nM).[2] |
| BI-D1870 | RSK1/2/3/4 | >10 µM (not a primary target) | Potent inhibitor of RSK isoforms (IC50s: 15-31 nM).[13] Does not significantly inhibit other AGC kinases at 100-fold higher concentrations.[11][12] |
Table 1: Comparative Selectivity of S6K1 and Related Kinase Inhibitors.
Figure 2: Visual Representation of Inhibitor Selectivity Profiles.
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental assays. Two primary methodologies are employed: biochemical assays that measure direct enzymatic inhibition and cellular assays that assess target engagement in a more physiologically relevant context.
Biochemical Kinase Assays: The ADP-Glo™ Kinase Assay
Biochemical assays are fundamental for determining an inhibitor's intrinsic potency against a purified kinase. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14]
Figure 3: ADP-Glo™ Kinase Assay Workflow.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
In a 384-well plate, combine the kinase, substrate, ATP, and the test compound at various concentrations. The final reaction volume is typically 5 µL.[15]
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.[15]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[15]
-
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Cellular Target Engagement Assays: The NanoBRET™ Target Engagement Assay
While biochemical assays are invaluable, they do not fully recapitulate the cellular environment. Cellular target engagement assays, such as the NanoBRET™ Target Engagement (TE) Assay, measure the binding of a compound to its target protein within intact cells.[16]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Assay Plating:
-
Dispense the cell suspension into a 384-well white assay plate.[5]
-
-
Compound and Tracer Addition:
-
Add the test compound at various concentrations to the wells.
-
Add the NanoBRET™ fluorescent tracer, which is a cell-permeable ligand for the target kinase, to all wells at a predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.
-
Measure the donor emission (NanoLuc® at 460 nm) and the acceptor emission (tracer at >600 nm) within 10 minutes using a luminometer capable of dual-filtered luminescence measurements.
-
-
Data Analysis:
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission. A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound.
-
Conclusion: The Imperative of Selectivity in Kinase Research
The selection of a kinase inhibitor for research or therapeutic development necessitates a thorough understanding of its selectivity profile. As we have seen with PF-4708671 and LY2584702, high on-target potency can be achieved with a significant degree of selectivity for S6K1. In contrast, inhibitors like BI-D1870, while potent against their primary targets, can have off-target activities that must be considered when interpreting experimental results.
The methodologies outlined in this guide, from broad kinome scanning and biochemical IC50 determination to cellular target engagement, provide a multi-faceted approach to characterizing kinase inhibitors. By leveraging these techniques and carefully scrutinizing the resulting data, researchers can make more informed decisions, leading to more reliable and translatable scientific discoveries. The pursuit of ever more selective kinase inhibitors remains a paramount goal in drug discovery, promising a future of more precise and effective therapies.
References
- EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds Version.
- Ragon, M. A., Sodi, V. L., & Cen, L. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia. Leukemia Research, 70, 33-39.
- Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29–38.
- Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29-38.
- Tolcher, A. W., et al. (2014). A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours. European Journal of Cancer, 50(5), 867–875.
- DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform.
- LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505).
- Eurofins Discovery. (n.d.). KINOMEscan Technology.
- Creative Diagnostics. (n.d.). S6 Kinase Signaling Pathway.
- ResearchGate. (n.d.). (PDF) Protein Kinase Inhibitors - Selectivity or Toxicity?.
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A Researcher's Guide to the Kinase Selectivity of PF-4708671 (S6K-18): A Comparative Analysis
The Central Role of S6K1 in Cell Growth and the Quest for Specificity
S6K1 is a critical downstream effector of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[4][5] Activated by growth factors and nutrients, mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates numerous substrates, including the ribosomal protein S6, to drive protein synthesis.[4][6] Given its central role, dysregulation of the mTOR/S6K1 axis is implicated in diseases such as cancer, metabolic disorders, and neurodegenerative conditions.[4][7]
Caption: The mTOR/S6K1 signaling pathway and the inhibitory action of PF-4708671.
Quantitative Comparison: The Selectivity Profile of PF-4708671
The efficacy and reliability of a kinase inhibitor are defined by its potency against the intended target and its inertness against all other kinases (the "kinome"). PF-4708671 has been profiled against panels of kinases to establish its cross-reactivity profile.
The data clearly demonstrates that PF-4708671 is a potent inhibitor of the S6K1 isoform, with a biochemical inhibition constant (Ki) of 20 nM and an IC50 of 160 nM.[4][8][10][11] Its selectivity is most striking when compared to the highly homologous S6K2 isoform, where it is over 400-fold less potent.[8][11][12] This high degree of isoform specificity is a critical feature for researchers aiming to distinguish the roles of S6K1 and S6K2.
Further screening reveals significantly weaker inhibition against other members of the AGC kinase family, such as MSK1, RSK1, and RSK2.[8][11] Against a broader panel of 75 other protein kinases, PF-4708671 showed little to no significant inhibition, underscoring its high specificity.[13]
Table 1: Comparative Inhibitory Activity of PF-4708671 Against a Panel of Kinases
| Kinase Target | Type | IC50 (µM) | Selectivity vs. S6K1 (fold) | Reference |
| S6K1 | Primary Target | 0.16 | - | [4][11] |
| S6K2 | AGC Kinase Family | 65 | ~406 | [11][12][13] |
| MSK1 | AGC Kinase Family | 0.95 | ~6 | [8][11][13] |
| RSK1 | AGC Kinase Family | 4.7 | ~29 | [8][11][13] |
| RSK2 | AGC Kinase Family | 9.2 | ~57 | [8][11][13] |
| Akt1 | AGC Kinase Family | >10 | >62 | [8] |
| PKA | AGC Kinase Family | >10 | >62 | [8] |
| ROCK2 | AGC Kinase Family | >10 | >62 | [8] |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower value indicates higher potency.
Beyond the Primary Target: Unpredicted Effects
While biochemical screens confirm the high selectivity of PF-4708671, cellular context can reveal more complex behaviors.
-
Paradoxical Phosphorylation: Treatment with PF-4708671 has been shown to induce the phosphorylation of S6K1 on its activation loop (T229) and hydrophobic motif (T389).[4][6][9] This seemingly contradictory effect is thought to result from the inhibitor blocking a downstream negative feedback loop that S6K1 normally exerts on its upstream activators.[13] This highlights that the inhibitor, while blocking kinase activity, can still influence the signaling state of its target protein.
-
Mitochondrial Effects: A recent study reported that PF-4708671 can cause rapid inhibition of mitochondrial complex 1, leading to the activation of AMPK.[9] This off-target effect appears to be independent of S6K1 inhibition and should be considered when interpreting metabolic studies using this compound.
Experimental Protocol: Assessing Kinase Inhibitor Specificity via Competitive Binding Assay
To ensure the trustworthiness of selectivity data, a robust, validated methodology is essential. The KINOMEscan™ platform is a widely adopted example of a competitive binding assay used for broad kinome profiling.[14][15][16] This approach measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
Principle of the Assay
The assay quantifies the binding of DNA-tagged kinases to an immobilized ligand. In the presence of a test compound that also binds to the ATP site, the amount of kinase bound to the immobilized ligand will decrease. This reduction is measured via quantitative PCR (qPCR) of the DNA tag. The output is typically expressed as a percent of the DMSO control, from which a dissociation constant (Kd) can be calculated to determine binding affinity.
Caption: Workflow for a competitive kinase binding assay (e.g., KINOMEscan™).
Step-by-Step Methodology
-
Kinase Preparation: Recombinant human kinases are tagged with a unique DNA identifier. This is a crucial step enabling multiplexed analysis and sensitive detection via qPCR.
-
Compound Preparation: The test inhibitor (PF-4708671) is serially diluted in DMSO to generate a range of concentrations for dose-response analysis. A DMSO-only sample serves as the 0% inhibition control.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand (often coupled to beads), and the test compound are combined in assay wells and incubated to allow the binding reaction to reach equilibrium. The choice of buffer and incubation time is optimized for each kinase to ensure proper folding and activity.
-
Capture & Wash: The beads with the immobilized ligand are captured (e.g., by filtration or magnetic separation). Unbound kinase and test compound are washed away. This step is critical for removing non-specific interactions and reducing background signal.
-
Elution & Quantification: The bound kinase is eluted from the beads. The amount of the associated DNA tag in the eluate is then precisely quantified using qPCR.
-
Data Analysis: The qPCR signal from each compound-treated well is compared to the signal from the DMSO control wells. The results are expressed as "% of Control". A lower signal indicates greater displacement of the kinase by the test compound, and therefore, stronger binding. These values are plotted against compound concentration to determine a dissociation constant (Kd), a direct measure of binding affinity.
This self-validating system provides a robust and scalable method for assessing inhibitor interactions across the human kinome, forming the basis for the quantitative data presented in this guide.[17][18][19][20][21]
Conclusion and Best Practices
The available experimental data robustly supports the classification of PF-4708671 as a highly selective inhibitor of S6K1.[4][6] Its >400-fold selectivity against its closest isoform, S6K2, makes it an invaluable tool for differentiating the specific cellular functions of S6K1.[8][12]
However, as senior scientists, we must advocate for rigorous experimental design. Researchers should be mindful of the following:
-
Use the Lowest Effective Concentration: To minimize the risk of off-target effects, including the potential impact on mitochondrial respiration, always determine the lowest effective concentration of PF-4708671 required to inhibit S6K1 in your specific cellular model.
-
Validate with Orthogonal Approaches: Whenever possible, confirm key findings using a secondary method, such as siRNA-mediated knockdown of S6K1. This provides an independent line of evidence that the observed phenotype is indeed due to the inhibition of the target kinase.
-
Acknowledge Paradoxical Effects: Be aware of the potential for paradoxical S6K1 phosphorylation. This phenomenon, while not indicative of a lack of inhibitory activity, can be a useful pharmacodynamic marker of target engagement.
By combining the high-quality selectivity of PF-4708671 with thoughtful experimental design, researchers can continue to unravel the intricate roles of S6K1 in health and disease.
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- S6K1 Inhibitors.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.BMC Systems Biology. [Link]
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- Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors | Download Scientific Diagram.
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A Researcher's Guide: Evaluating S6K1 Inhibition as a High-Precision Alternative to Rapamycin in mTOR Pathway Research
The mTOR Pathway: A Central Hub for Cellular Growth and its Therapeutic Interrogation
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a master regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from growth factors, nutrients, and cellular energy status to control anabolic and catabolic processes.[2][3] mTOR functions within two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][3]
-
mTORC1 , the rapamycin-sensitive complex, is a critical promoter of cell growth. When activated, it phosphorylates key downstream effectors, including the p70 ribosomal S6 kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to drive protein synthesis and suppress autophagy.[4][5][6]
-
mTORC2 is generally considered rapamycin-insensitive in the short term and regulates cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt.[2][7]
Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegeneration, making it a prime target for therapeutic intervention.[3][8]
Figure 1: Simplified mTOR signaling pathway highlighting inhibition points.
Rapamycin: The Archetypal mTOR Inhibitor and Its Limitations
Rapamycin, a macrolide compound, was instrumental in the discovery and functional characterization of mTOR.[6] It exerts its effect by forming a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, acting as an allosteric inhibitor of mTORC1.[3][6]
While a powerful research tool and clinically relevant drug, rapamycin's mechanism presents several limitations for precise pathway dissection:
-
Incomplete Substrate Inhibition: Rapamycin is highly effective at inhibiting the phosphorylation of S6K1. However, its effect on other mTORC1 substrates, like 4E-BP1, can be incomplete or cell-type dependent.[9] Some studies have shown that 4E-BP1 phosphorylation can recover despite the continued presence of rapamycin.[9]
-
Potential Off-Target Effects on mTORC2: While acutely targeting mTORC1, long-term rapamycin treatment has been shown to disrupt the assembly and function of mTORC2 in some cell types, leading to confounding effects on Akt signaling.[7]
-
Feedback Loop Activation: Inhibition of the mTORC1-S6K1 axis by rapamycin can relieve a negative feedback loop that S6K1 normally exerts on upstream signaling components, such as insulin receptor substrate-1 (IRS-1).[4][10] This can lead to the paradoxical hyperactivation of the PI3K/Akt pathway, complicating data interpretation.
These factors create a need for more specific inhibitors to delineate the precise functions of individual downstream effectors within the mTOR pathway.
S6K1: A Focused Target for Downstream Pathway Modulation
Ribosomal S6 Kinase 1 (S6K1) is a primary and essential effector of mTORC1 signaling.[11] Upon activation by mTORC1, S6K1 phosphorylates a host of substrates that collectively promote protein synthesis, cell growth, and proliferation.[12][13] Its substrates include the 40S ribosomal protein S6 (RPS6), eukaryotic initiation factor 4B (eIF4B), and programmed cell death protein 4 (PDCD4).[9][13]
Targeting S6K1 directly offers a more refined approach to studying mTORC1's pro-growth functions. This strategy bypasses the limitations of upstream mTORC1 inhibition, allowing researchers to investigate the specific contributions of the S6K1 branch of the pathway without interfering with 4E-BP1 regulation or activating upstream feedback loops.[14]
This compound and PF-4708671: A New Class of Specific S6K1 Inhibitors
This compound is a selective inhibitor of S6K1.[15][16] To provide a comprehensive guide based on published experimental data, we will focus on the highly characterized compound PF-4708671 , which was the first reported specific, cell-permeable S6K1 inhibitor and serves as a benchmark for this class of molecules.[11][17][18]
These inhibitors act by directly targeting the ATP-binding pocket of the S6K1 kinase domain.[14] This direct mechanism provides high specificity and potency.
Key Advantages of Direct S6K1 Inhibition:
-
High Specificity: PF-4708671, for example, inhibits S6K1 with a Ki of 20 nM and an IC50 of 160 nM.[18][19] It shows significantly less activity against the closely related S6K2 isoform and other AGC kinases like Akt, PKA, and RSK.[18][20]
-
Precise Pathway Interrogation: Allows for the decoupling of S6K1-dependent events from other mTORC1-mediated outputs (e.g., 4E-BP1 phosphorylation).
-
Avoidance of Feedback Activation: By acting downstream of mTORC1, direct S6K1 inhibitors do not trigger the feedback activation of the PI3K/Akt pathway, providing a cleaner system for analysis.
Comparative Analysis: S6K1 Inhibitors vs. Rapamycin
The choice between rapamycin and a specific S6K1 inhibitor depends entirely on the experimental question. This table summarizes the key differences to guide your decision.
| Feature | Rapamycin | S6K1 Inhibitors (e.g., this compound, PF-4708671) |
| Primary Target | mTOR (within the mTORC1 complex)[3] | S6K1 Kinase Domain[14] |
| Mechanism of Action | Allosteric inhibitor (via FKBP12-rapamycin complex)[3][6] | ATP-competitive inhibitor[14] |
| Effect on S6K1 | Potent inhibition of phosphorylation and activation | Direct inhibition of kinase activity[18] |
| Effect on 4E-BP1 | Variable and often incomplete inhibition[9] | No direct effect |
| Effect on mTORC2 | Potential for inhibition with chronic exposure | No effect |
| Upstream Feedback | Can relieve negative feedback, leading to Akt activation[4][10] | Does not induce feedback activation of Akt |
| Primary Use Case | General inhibition of mTORC1 signaling | Dissection of S6K1-specific downstream pathways |
Experimental Protocols for Comparative Analysis
To empirically validate the differential effects of rapamycin and a specific S6K1 inhibitor, we provide the following validated protocols.
Figure 2: Experimental workflow for comparing mTOR pathway inhibitors.
Protocol 1: Western Blot Analysis of Downstream Signaling
This protocol allows for the direct visualization of the phosphorylation status of key pathway components, providing a mechanistic snapshot of inhibitor activity.
Causality Behind Choices:
-
Lysis Buffer: Must contain phosphatase inhibitors to preserve the phosphorylation states of proteins, which are labile. Protease inhibitors are also essential to prevent protein degradation.
-
Antibody Selection:
-
p-S6K1 (Thr389): This is the critical phosphorylation site targeted by mTORC1.[21] A decrease here confirms mTORC1 inhibition by rapamycin.
-
p-S6 (Ser235/236): These sites are phosphorylated by S6K1.[22] A decrease confirms inhibition of S6K1 activity by either rapamycin or a direct S6K1 inhibitor.
-
p-Akt (Ser473): This mTORC2-dependent site is used to check for off-target effects of long-term rapamycin treatment or paradoxical feedback activation.
-
Total Proteins (S6K1, S6, Akt): Used as loading controls to ensure that observed changes in phosphorylation are not due to changes in the total amount of protein.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, HCT116) in 6-well plates.[19] Once they reach 70-80% confluency, treat them with your desired concentrations of Rapamycin (e.g., 10-100 nM), this compound/PF-4708671 (e.g., 1-10 µM), and a vehicle control (DMSO) for a specified time (e.g., 2-24 hours).[19][22]
-
Protein Extraction:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[21]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[21] Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21][22]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[22]
-
Incubate the membrane with a specific primary antibody (e.g., rabbit anti-phospho-S6K (Thr389)) overnight at 4°C. A typical starting dilution is 1:1000.[21][23]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[21]
-
Wash again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[21]
Protocol 2: Cell Viability Assay
This protocol measures the functional consequence of pathway inhibition on cell proliferation and survival.
Causality Behind Choices:
-
Assay Principle: Assays like MTT or CCK-8 measure the metabolic activity of the cell population, which correlates with the number of viable cells. This provides a quantitative measure of the cytostatic or cytotoxic effects of the inhibitors.
-
Dose-Response Curve: Treating cells with a range of inhibitor concentrations is crucial for determining the half-maximal inhibitory concentration (IC50), a key metric for comparing drug potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.[24]
-
Inhibitor Treatment:
-
Prepare serial dilutions of Rapamycin and this compound/PF-4708671 in culture medium.
-
Replace the medium in the wells with the medium containing the inhibitors or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).[25]
-
-
Viability Measurement (CCK-8 Example):
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[24]
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability percentage against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.[24]
-
Conclusion and Future Perspectives
While rapamycin remains an invaluable tool for studying mTORC1, its limitations necessitate the use of more targeted agents for specific research questions. S6K1 inhibitors like this compound and PF-4708671 represent a significant advancement, offering researchers the ability to dissect the S6K1-dependent branch of the mTOR pathway with high precision. By acting downstream of mTORC1, these compounds avoid the confounding effects of feedback loop activation and incomplete substrate targeting. The experimental frameworks provided here offer a robust starting point for any lab looking to compare these inhibitors and precisely delineate the role of S6K1 in their biological system of interest.
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A Researcher's Guide to Cellular Specificity of S6K1 Inhibitors: A Comparative Analysis of S6K-18
For researchers, scientists, and drug development professionals, the precise interrogation of cellular signaling pathways is paramount. The selection of highly specific molecular probes is a critical determinant in the success and reproducibility of these investigations. This guide provides an in-depth technical comparison of the novel ribosomal protein S6 kinase beta-1 (S6K1) inhibitor, S6K-18, with other established alternatives. By presenting a framework for evaluation supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions when selecting and validating S6K1 inhibitors for their cellular assays.
The Central Role of S6K1 in Cellular Signaling
Ribosomal protein S6 kinase 1 (S6K1), also known as p70S6K, is a serine/threonine kinase that functions as a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[2][3] Dysregulation of the mTOR/S6K1 axis is frequently observed in various diseases, including cancer, diabetes, and obesity, making S6K1 a compelling therapeutic target.[4] S6K1 exerts its effects through the phosphorylation of multiple substrates, most notably the 40S ribosomal protein S6 (S6), which plays a role in the translation of specific mRNAs.[5]
The Imperative of Kinase Inhibitor Specificity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] This homology presents a significant challenge in the development of selective kinase inhibitors.[7] Off-target effects, where an inhibitor modulates the activity of kinases other than the intended target, can lead to ambiguous experimental results and potential cellular toxicity.[5][8] Therefore, rigorous assessment of an inhibitor's specificity is not merely a procedural step but a cornerstone of scientific integrity, ensuring that observed cellular phenotypes can be confidently attributed to the inhibition of the target kinase.
Comparative Analysis of S6K1 Inhibitors
The selection of an appropriate S6K1 inhibitor requires a careful evaluation of its potency and selectivity. The following table summarizes the available data for this compound and other commonly used S6K1 inhibitors.
| Inhibitor | Target | IC50 (in vitro) | Cellular Potency (pS6 Inhibition) | Known Off-Targets (and Selectivity) |
| This compound | S6K1 | ~52 nM[9] | Not publicly detailed | Selective against a panel of 43 other kinases at 1 µM[9] |
| PF-4708671 | S6K1 | 160 nM (IC50), 20 nM (Ki)[10] | Reduces pS6 at 0.1 µM in NSCLC cells[11] | >400-fold selective for S6K1 vs. S6K2; 4-fold vs. MSK1; >20-fold vs. RSK1/2 |
| LY2584702 | S6K1 | 4 nM | 100 - 240 nM (HCT116 cells) | MSK2 (58-176 nM), RSK (58-176 nM) |
| BI-D1870 | RSK1/2/3/4 | 15-31 nM | Not an S6K1 inhibitor; often used as a control | Potent RSK inhibitor, can have off-target effects on other AGC kinases at higher concentrations |
Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.
This compound emerges as a promising tool compound with a potent biochemical IC50 and reported high selectivity.[9] However, the lack of extensive public data on its cellular activity necessitates a rigorous, in-house validation by the end-user. The following sections provide the experimental frameworks to perform such a validation.
Validating S6K1 Inhibition in Cellular Assays: A Step-by-Step Guide
To confidently assess the specificity of a novel S6K1 inhibitor like this compound, a multi-pronged approach is essential. This involves confirming the on-target activity by measuring the phosphorylation of a direct downstream substrate and verifying direct target engagement within the cell.
Experimental Protocol 1: Western Blotting for Phospho-S6
This assay directly measures the functional consequence of S6K1 inhibition in cells by quantifying the phosphorylation of its primary substrate, ribosomal protein S6, at Ser235/236.
Rationale: A specific S6K1 inhibitor should lead to a dose-dependent decrease in phospho-S6 levels without affecting the total S6 protein levels. This provides functional evidence of on-target pathway modulation.
Materials:
-
Cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound and other S6K1 inhibitors (e.g., PF-4708671 as a positive control)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal S6K1 activity, serum-starve the cells for 4-6 hours prior to stimulation.
-
Inhibitor Treatment: Pre-treat the cells with a dose-response range of this compound (e.g., 10 nM to 10 µM) and control inhibitors for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulation: Stimulate the cells with a known activator of the mTOR/S6K1 pathway, such as insulin (100 nM) or IGF-1 (50 ng/mL), for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total S6 and the loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-S6 signal to the total S6 and loading control signals. Plot the normalized phospho-S6 levels against the inhibitor concentration to determine the cellular IC50.
Workflow for Validating S6K1 Inhibition via Western Blot
Caption: Workflow for validating S6K1 inhibition via Western Blot.
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that confirms the direct binding of a compound to its target protein within the complex environment of a living cell.
Rationale: The principle of CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9] By heating intact cells treated with an inhibitor to various temperatures and quantifying the amount of soluble (non-denatured) S6K1, a thermal shift can be measured, providing direct evidence of target engagement.
Materials:
-
Intact cells expressing the target protein
-
This compound
-
PBS with protease inhibitors
-
Thermal cycler
-
Instrumentation for cell lysis (e.g., for freeze-thaw cycles)
-
Western blotting reagents as described above, with a primary antibody against total S6K1
Procedure:
Part A: Melt Curve to Determine Optimal Temperature
-
Cell Treatment: Treat one population of cells with a saturating concentration of this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step.
-
Cell Lysis: Lyse the cells using three rapid freeze-thaw cycles.
-
Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble S6K1 by Western blotting.
-
Data Analysis: Plot the amount of soluble S6K1 against the temperature for both treated and untreated samples. A successful target engagement will result in a rightward shift of the melt curve for the this compound-treated sample. Identify a temperature that causes significant but not complete protein denaturation in the vehicle-treated group for use in the isothermal dose-response experiment.
Part B: Isothermal Dose-Response (ITDR) to Determine Cellular EC50
-
Cell Treatment: Treat cells with a serial dilution of this compound for 1-2 hours at 37°C.
-
Heat Challenge: Heat all samples at the single, optimized temperature determined from the melt curve for 3 minutes.[9]
-
Lysis, Separation, and Analysis: Follow steps 3-5 from the melt curve protocol.
-
Data Analysis: Plot the amount of soluble S6K1 against the log of the this compound concentration to generate a dose-response curve and determine the EC50 for target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
The S6K1 Signaling Pathway
A thorough understanding of the S6K1 signaling cascade is essential for designing and interpreting experiments with S6K1 inhibitors.
Caption: The PI3K/Akt/mTOR/S6K1 signaling pathway.
Conclusion
The validation of a kinase inhibitor's specificity in a cellular context is a non-negotiable aspect of rigorous scientific research. While this compound presents as a potent and selective inhibitor of S6K1 based on available biochemical data, this guide provides the necessary framework and detailed protocols for researchers to independently verify its on-target activity and direct engagement in their specific cellular models. By employing a combination of functional assays, such as Western blotting for downstream substrates, and biophysical assays, like CETSA, researchers can build a comprehensive and reliable profile of this compound's performance. This multi-faceted validation approach ensures the generation of robust and reproducible data, ultimately advancing our understanding of S6K1's role in health and disease.
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A Researcher's Guide to Comparing the Efficacy of S6K1 Inhibitors
This guide provides a comprehensive comparison of various inhibitors targeting the p70 S6 Kinase 1 (S6K1), a critical downstream effector of the mTOR signaling pathway. Dysregulation of the mTOR/S6K1 axis is implicated in numerous diseases, including cancer, metabolic disorders, and neurological conditions, making S6K1 a compelling therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of inhibitor efficacy, supporting experimental data, and detailed protocols for independent validation.
The Central Role of S6K1 in Cellular Signaling
Ribosomal protein S6 kinase 1 (S6K1) is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and metabolism.[3][4] It is a key downstream target of the mammalian target of rapamycin complex 1 (mTORC1).[4][5] Upon activation by growth factors, nutrients, and mitogens, mTORC1 phosphorylates S6K1 at a critical threonine residue (Thr389) in its hydrophobic motif.[5][6] This event, in conjunction with phosphorylation at other sites by kinases like PDK1, leads to full S6K1 activation.[6][7]
Activated S6K1 then phosphorylates a host of downstream substrates, including the 40S ribosomal protein S6 (rpS6), eukaryotic initiation factor 4B (eIF4B), and programmed cell death protein 4 (PDCD4), among others.[3][8] The collective action of these substrates promotes mRNA biogenesis and translation of specific transcripts, ultimately driving protein synthesis and cell growth.[9] Given its central role, inhibiting S6K1 activity presents a strategic approach to curb aberrant cellular proliferation and growth in various pathological contexts.
The mTORC1-S6K1 Signaling Pathway
The following diagram illustrates the canonical mTORC1-S6K1 signaling cascade, highlighting upstream activators and key downstream effectors.
Caption: The mTORC1-S6K1 signaling pathway.
Comparative Analysis of S6K1 Inhibitors
A variety of small molecule inhibitors targeting S6K1 have been developed. They primarily differ in their selectivity, potency, and mechanism of action. Below is a comparative summary of some of the most commonly used S6K1 inhibitors in research.
| Inhibitor | Mechanism of Action | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) | Key Features & Selectivity |
| PF-4708671 | ATP-competitive | Ki: 20 nM; IC50: 160 nM[2][10][11] | ~10 µM for inhibition of S6 phosphorylation[12] | The first highly specific S6K1 inhibitor reported.[2][10] Over 400-fold more selective for S6K1 than S6K2.[12] Does not significantly inhibit other AGC kinases like Akt, PKA, or RSK.[10][13] |
| LY2584702 | ATP-competitive | IC50: 4 nM[14][15][16] | 100-240 nM for inhibition of S6 phosphorylation in HCT116 cells.[14][16] | Potent and selective S6K1 inhibitor.[17] Has undergone Phase 1 clinical trials for advanced solid tumors.[17] |
| BI-D1870 | ATP-competitive | IC50: ~15-30 nM for RSK isoforms | Not a potent S6K1 inhibitor in cells. | Primarily an inhibitor of RSK isoforms (RSK1/2/3/4).[18][19][20] It is often used as a negative control in S6K1 studies to differentiate from RSK signaling. It does not significantly inhibit S6K1 at concentrations that inhibit RSK.[21][22] |
| AT7867 | ATP-competitive | Not specified for S6K1 alone. | Potently inhibits cellular phosphorylation of GSK3β (an Akt substrate) and S6 ribosomal protein.[23][24] | A potent dual inhibitor of both AKT and p70 S6 kinase (p70S6K).[23][24] Also inhibits Protein Kinase A (PKA).[23] |
Experimental Protocols for Evaluating S6K1 Inhibition
To rigorously assess the efficacy of an S6K1 inhibitor, a multi-faceted approach employing in vitro and cell-based assays is essential. The following protocols provide a framework for such an evaluation.
Experimental Workflow
Caption: Workflow for evaluating S6K1 inhibitor efficacy.
In Vitro S6K1 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on S6K1 kinase activity and to calculate its IC50 value.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific S6K1 substrate by purified, active S6K1 enzyme. The amount of phosphorylation is then quantified, often using a luminescence-based method that measures the amount of ADP produced.[6][7][25]
Materials:
-
Purified recombinant active S6K1 enzyme
-
S6K1 substrate peptide (e.g., a peptide containing the S6 ribosomal protein phosphorylation site)
-
Kinase assay buffer (containing MgCl2)
-
ATP
-
Test inhibitor at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the S6K1 substrate, and the diluted test inhibitor.
-
Add the purified S6K1 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[25]
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.[25]
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Rationale: This cell-free assay provides a direct measure of the inhibitor's potency against the isolated kinase, free from confounding cellular factors like membrane permeability or off-target effects.
Western Blot Analysis of S6K1 Pathway Activation
Objective: To assess the ability of an inhibitor to block S6K1 signaling in a cellular context by measuring the phosphorylation of its downstream target, rpS6.
Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated S6K1 (p-S6K1 at Thr389) and phosphorylated rpS6 (p-rpS6 at Ser240/244), as well as total S6K1 and rpS6 as loading controls.[26][27][28]
Materials:
-
Adherent cancer cell line with active mTOR/S6K1 signaling (e.g., HCT116, U87MG)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-S6K1 (Thr389), anti-S6K1, anti-p-rpS6 (Ser240/244), anti-rpS6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the S6K1 inhibitor for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[26]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Rationale: This assay provides direct evidence of target engagement within the cell. A dose-dependent decrease in the phosphorylation of rpS6 confirms that the inhibitor is cell-permeable and effectively blocking the S6K1 pathway.
Cell Proliferation/Viability Assay
Objective: To determine the effect of S6K1 inhibition on the proliferation and viability of cancer cells.
Principle: The crystal violet assay is a simple and reliable method for measuring cell viability in adherent cell cultures.[29][30] Crystal violet stains the DNA and proteins of attached cells.[29] A reduction in the number of adherent cells, due to either growth inhibition or cell death, results in decreased staining intensity, which can be quantified.[30][31]
Materials:
-
Adherent cancer cell line
-
96-well tissue culture plates
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 1% glutaraldehyde or 100% methanol)[31][32]
-
0.5% Crystal violet staining solution[29]
-
Solubilizing solution (e.g., Sorenson's solution or 10% acetic acid)[32]
-
Plate reader capable of measuring absorbance at ~570-590 nm[29]
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the S6K1 inhibitor. Include a vehicle control.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).[32]
-
Gently wash the cells with PBS to remove non-adherent cells.
-
Fix the cells with the fixing solution for 15-20 minutes at room temperature.
-
Remove the fixative and wash the plate.
-
Add the crystal violet solution to each well and incubate for 20 minutes at room temperature.[29]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
Add the solubilizing solution to each well to dissolve the stain.
-
Measure the absorbance on a plate reader.
Rationale: This assay provides a phenotypic readout of the inhibitor's efficacy. By linking the molecular effect (inhibition of S6K1 signaling) to a cellular outcome (reduced proliferation), it helps to validate S6K1 as a therapeutic target in the chosen cell line.
Conclusion and Future Perspectives
The development of specific and potent S6K1 inhibitors like PF-4708671 and LY2584702 has provided invaluable tools for dissecting the complex roles of S6K1 in health and disease.[1][14] While these inhibitors show promise, particularly in cancer, further research is needed to understand potential off-target effects and the long-term consequences of S6K1 inhibition.[1] The dual inhibition of S6K1 and other kinases, such as with AT7867, represents an alternative strategy that may offer enhanced therapeutic benefit in certain contexts.[23] The experimental framework provided in this guide enables a robust and systematic comparison of existing and novel S6K1 inhibitors, facilitating the identification of lead candidates for further preclinical and clinical development.
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A-Z Guide to Validating S6K1 Target Engagement in Cells
For researchers and drug development professionals dedicated to modulating the mTOR signaling pathway, confirming direct interaction with Ribosomal Protein S6 Kinase 1 (S6K1) in a cellular context is a critical step. This guide provides an in-depth comparison of prevalent methodologies for validating S6K1 target engagement, moving beyond mere protocol recitation to explain the "why" behind experimental choices. We aim to equip you with the knowledge to select and implement the most appropriate techniques for your research questions, ensuring scientific rigor and trustworthy data.
The Central Role of S6K1 and the Imperative of Target Engagement
Ribosomal Protein S6 Kinase 1 (S6K1) is a serine/threonine kinase that functions as a crucial downstream effector of the mTORC1 signaling pathway.[1][2] This pathway is a master regulator of cell growth, proliferation, and metabolism.[3][4] Dysregulation of the mTORC1-S6K1 axis is implicated in a multitude of diseases, including cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1][2][4]
S6K1 activation is a multi-step process initiated by mTORC1-mediated phosphorylation at its hydrophobic motif (T389), which primes it for full activation by PDK1 phosphorylation at the activation loop (T229).[1][5][6] Once active, S6K1 phosphorylates a number of substrates, most notably the 40S ribosomal protein S6 (RPS6), to promote protein synthesis.[7][8]
Given its central role in pathology, S6K1 is a prime therapeutic target. However, developing effective and specific S6K1 inhibitors requires robust methods to confirm that a candidate compound directly binds to and engages S6K1 within the complex environment of a living cell. This process, known as target engagement, is essential to confidently attribute downstream biological effects to the inhibition of S6K1 and not to off-target interactions.[9]
Visualizing the S6K1 Signaling Pathway
To better understand the context of S6K1 target engagement, it is helpful to visualize its position within the mTOR signaling cascade.
Caption: CETSA® experimental workflow.
NanoBRET™ Target Engagement Assay: High-Throughput, Live-Cell Analysis
The NanoBRET™ Target Engagement Assay is a cutting-edge, live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. [10][11]The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged S6K1 and a cell-permeable fluorescent tracer that binds to the kinase's active site. [12][13]When an unlabeled test compound binds to S6K1, it displaces the tracer, leading to a decrease in the BRET signal. [12][14]
Why it's a superior choice for screening:
-
Quantitative and Real-Time: Provides quantitative data on compound affinity (IC50) and can be used to determine residence time in live cells. [11]* High-Throughput: The plate-based format is amenable to screening large compound libraries. [15]* Physiologically Relevant: The assay is performed in live cells, accounting for factors like cell permeability and the competitive effects of endogenous ATP. [16]
Experimental Protocol: NanoBRET™ S6K1 Target Engagement Assay
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding for S6K1 fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96- or 384-well white assay plate.
-
Compound Treatment: Add a serial dilution of the test compound to the cells.
-
Tracer and Substrate Addition: Add the NanoBRET™ S6K1 tracer and the Nano-Glo® substrate to the wells.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot the dose-response curve to determine the IC50 value.
Bridging the Gap: Integrating Multiple Approaches
For a comprehensive and irrefutable validation of S6K1 target engagement, a multi-pronged approach is recommended. For instance, initial hits from a high-throughput NanoBRET™ screen can be further validated for their functional consequences using Western blotting to assess the phosphorylation of downstream substrates. CETSA® can then be employed to provide orthogonal, direct evidence of binding. This integrated strategy ensures a high degree of confidence in your findings.
Conclusion
Validating S6K1 target engagement is a non-trivial but essential undertaking in the development of novel therapeutics. By understanding the principles and practicalities of the methods outlined in this guide—from the foundational Western blot to the high-throughput NanoBRET™ assay and the direct-binding confirmation of CETSA®—researchers can design robust experimental strategies. This ensures that the journey from a promising compound to a potential therapeutic is built on a solid foundation of scientific integrity and validated on-target activity.
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A Researcher's Guide to Navigating the mTOR Signaling Landscape: A Comparative Analysis of S6K-18 and Pan-mTOR Inhibitors
This guide provides an in-depth, objective comparison of the selective S6K1 inhibitor, S6K-18, against the broader class of pan-mTOR kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic distinctions, comparative efficacy, and the critical experimental methodologies required to validate their differential effects on the mTOR signaling pathway.
The mTOR Pathway: A Central Regulator of Cellular Homeostasis
The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a master regulator of cell growth, proliferation, metabolism, and survival.[1] It integrates signals from a multitude of upstream cues, including growth factors, amino acids, cellular energy status, and stress, to control essential anabolic and catabolic processes.[2] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, most notably cancer, which has positioned it as a critical therapeutic target.[3][4]
mTOR exerts its function through two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][5]
-
mTORC1: Composed of mTOR, Raptor, and GβL, this complex is acutely sensitive to nutrient and growth factor signals. Its activation promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including the 70 kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7]
-
mTORC2: Comprising mTOR, Rictor, GβL, and mSin1, this complex is generally less sensitive to nutrient signals but is a crucial regulator of cell survival and cytoskeletal organization. A primary and well-validated substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473 for full activation.[2][5]
The intricate network of the mTOR pathway, with its dual complexes and feedback loops, necessitates a nuanced approach to its pharmacological inhibition.
Caption: The mTOR signaling network integrates diverse upstream signals.
A Spectrum of Inhibition: From Allosteric Modulators to Kinase-Domain Targeting
The strategy for inhibiting mTOR has evolved significantly, leading to distinct classes of inhibitors, each with unique mechanistic properties.
-
First-Generation (Rapalogs): Rapamycin and its analogs (e.g., Everolimus, Sirolimus) are allosteric inhibitors. They first bind to the intracellular protein FKBP12, and this complex then targets the FRB domain of mTOR, leading to partial inhibition of mTORC1.[1] A critical limitation of rapalogs is their incomplete suppression of 4E-BP1 phosphorylation.[8][9][10] Furthermore, by inhibiting the S6K1-mediated negative feedback loop that normally dampens PI3K signaling, rapalog treatment can lead to a paradoxical activation of Akt, promoting cell survival and mitigating their therapeutic efficacy.[1]
-
Second-Generation (Pan-mTOR Inhibitors): To overcome the shortcomings of rapalogs, ATP-competitive mTOR kinase inhibitors (also known as TORKi or pan-mTOR inhibitors) were developed. Compounds like Torin1, INK128 (MLN0128), and AZD8055 directly target the kinase domain of mTOR.[1][8][11] This mechanism allows for the robust and complete inhibition of both mTORC1 and mTORC2, thereby blocking all major downstream signaling outputs, including S6K1, 4E-BP1, and Akt phosphorylation.[9][12]
-
Substrate-Selective Inhibitors (this compound): A third strategy involves targeting specific downstream effectors of the pathway. This compound is a selective inhibitor of ribosomal protein S6 kinase beta-1 (S6K1).[13][14] This approach allows for the precise dissection of S6K1-dependent functions, isolating them from other mTORC1-mediated events like 4E-BP1 regulation.
Comparative Analysis: this compound vs. Pan-mTOR Inhibitors
The fundamental difference between this compound and pan-mTOR inhibitors lies in their point of intervention within the signaling cascade. This compound acts downstream of mTORC1, targeting only one of its key substrates, whereas pan-mTOR inhibitors act at the apex of the pathway, shutting down the kinase engine itself. This distinction has profound implications for their biological effects and research applications.
Caption: Points of intervention for different classes of mTOR pathway inhibitors.
Data Summary: Head-to-Head Comparison
The following table summarizes the key characteristics and differential effects of this compound and representative pan-mTOR inhibitors, with rapamycin included for context.
| Feature | This compound | Pan-mTOR Inhibitors (e.g., Torin1, INK128) | Rapamycin (First-Generation) |
| Primary Target | S6 Kinase 1 (S6K1)[13][14] | mTOR Kinase Domain (mTORC1 & mTORC2)[11] | mTORC1 (via FKBP12 binding)[1] |
| Mechanism | Selective Kinase Inhibition | ATP-Competitive Kinase Inhibition[9] | Allosteric Inhibition[1] |
| Effect on p-S6K1 (T389) | Direct Inhibition | Indirect Inhibition (via mTORC1) | Indirect Inhibition (via mTORC1) |
| Effect on p-4EBP1 (T37/46) | No direct effect | Complete Inhibition (via mTORC1)[12] | Partial / Insensitive Inhibition[8][10] |
| Effect on p-Akt (S473) | No direct effect | Complete Inhibition (via mTORC2)[12] | No inhibition; may increase via feedback[1] |
| Biochemical Potency | IC₅₀ ≈ 52 nM (for S6K1)[13] | IC₅₀ ≈ 1-3 nM (for mTOR)[4][11] | Varies by analog and cell type |
| Key Advantage | High selectivity for dissecting S6K1-specific functions.[13] | Comprehensive blockade of mTOR signaling.[1] | Well-characterized; FDA-approved analogs exist. |
| Primary Limitation | Does not inhibit other mTORC1/mTORC2 outputs. | Broader cellular effects; potential for more toxicity. | Incomplete mTORC1 inhibition; feedback activation of Akt.[1] |
Experimental Validation: A Protocol for Differentiating Inhibitor Action
To empirically demonstrate the distinct mechanisms of this compound and pan-mTOR inhibitors, a well-designed Western blot experiment is essential. This protocol serves as a self-validating system, where the observed phosphorylation patterns of key downstream targets directly confirm the inhibitor's mode of action.
Experimental Workflow
Caption: Workflow for comparing the effects of mTOR pathway inhibitors.
Detailed Protocol: Western Blot Analysis
Objective: To measure the phosphorylation status of key mTOR pathway readouts following treatment with this compound versus a pan-mTOR inhibitor.
-
Cell Culture and Treatment:
-
a. Plate a cancer cell line known for mTOR pathway activation (e.g., MCF7 breast cancer or PC3 prostate cancer) in 6-well plates and grow to 70-80% confluency.
-
b. Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
c. Pre-treat cells for 1 hour with the inhibitors: Vehicle (DMSO), this compound (e.g., 1 µM), a pan-mTOR inhibitor like INK128 (e.g., 250 nM), and Rapamycin (e.g., 100 nM) as a control.
-
d. Stimulate the cells with 10% Fetal Bovine Serum (FBS) or a growth factor like insulin (100 nM) for 30-60 minutes in the continued presence of the inhibitors.
-
-
Lysate Preparation:
-
a. Place plates on ice and wash cells twice with ice-cold PBS.
-
b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
a. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
b. Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
-
Immunoblotting:
-
a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
b. Perform electrophoresis and transfer proteins to a PVDF membrane.
-
c. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
d. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Crucial primary antibodies include:
-
Phospho-S6K1 (Thr389)
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Phospho-4E-BP1 (Thr37/46)
-
Phospho-Akt (Ser473)
-
Total S6K1, Total S6, Total 4E-BP1, Total Akt
-
Loading control (e.g., GAPDH or β-Actin)
-
-
e. Wash the membrane 3x with TBST.
-
f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
g. Wash the membrane 3x with TBST.
-
h. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Interpreting the Results: A Self-Validating System
The causality behind this protocol is direct: the phosphorylation state of each protein is a direct readout of the activity of its upstream kinase.
-
Vehicle Control: Will show robust phosphorylation of all targets upon stimulation.
-
This compound: Should only show a dramatic reduction in p-S6K1 (Thr389) and its direct substrate, p-S6 (Ser235/236). Phosphorylation of p-4E-BP1 and p-Akt should remain unaffected, proving its high selectivity for S6K1.
-
Pan-mTOR Inhibitor (INK128): Should show a potent reduction across all readouts: p-S6K1, p-S6, p-4E-BP1, and p-Akt.[12] This confirms its mechanism as a dual mTORC1/mTORC2 inhibitor.
-
Rapamycin: Will show strong inhibition of p-S6K1 and p-S6, but only partial or no inhibition of p-4E-BP1 and no inhibition of p-Akt, consistent with its known mechanism.[10]
Conclusion: Selecting the Right Tool for the Scientific Question
The choice between this compound and a pan-mTOR inhibitor is not a matter of which is "better," but which is the appropriate tool for the research question at hand.
-
This compound is an invaluable research tool for investigators seeking to isolate and study the specific biological functions of S6K1. It allows for the deconvolution of S6K1-dependent processes (like specific mRNA translation and cell size control) from other mTORC1-mediated events.[13]
-
Pan-mTOR inhibitors are powerful agents for achieving a comprehensive shutdown of the mTOR signaling network. They are clinically relevant compounds used to overcome the limitations of first-generation rapalogs in therapeutic contexts, particularly in oncology.[11][15]
By understanding their distinct mechanisms of action and employing rigorous validation protocols, researchers can confidently select and utilize these inhibitors to advance our understanding of mTOR biology and develop more effective therapeutic strategies.
References
- ResearchGate. (n.d.). Diagram of the mTOR signalling pathway (see text for details). mTOR is...[6]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). mTOR.[5]
- MedKoo. (n.d.). This compound | CAS#1265789-88-5 | ribosomal protein S6 kinase beta-1 inhibitor.[13]
- Fight Aging!. (2017, January 16).
- Leontieva, O. V., & Blagosklonny, M. V. (2016). Gerosuppression by pan-mTOR inhibitors. Aging, 8(12), 3535–3551. [Link][9]
- Selleck Chemicals. (n.d.). This compound | S6 Kinase inhibitor | CAS 1265789-88-5.[14]
- Cell Signaling Technology. (n.d.). mTOR Signaling.[2]
- Carbó, J. M., et al. (2010). A comprehensive map of the mTOR signaling network. Molecular Systems Biology, 6, 450. [Link][3]
- Aging-US. (2016). Gerosuppression by pan-mTOR inhibitors.[16]
- Arns, W. (2014). New perspectives on mTOR inhibitors (rapamycin, rapalogs and TORKinibs) in transplantation. British Journal of Clinical Pharmacology, 78(4), 704–714. [Link][17]
- Clinical Tree. (2024, January 25). mTOR Inhibitors: Sirolimus and Everolimus.[18]
- BenchChem. (n.d.). A Comparative Guide to Rapamycin and Next-Generation mTOR Inhibitors in Cancer Research.[1]
- Liu, T., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(10), 2846. [Link][4]
- Zhang, Y., et al. (2016). mTOR Inhibitors at a Glance. Vessel Plus, 1, 25-33. [Link][11]
- Thoreen, C. C., et al. (2012). An ATP-competitive mTOR inhibitor reveals rapamycin-insensitive functions of mTORC1. The Journal of biological chemistry, 287(10), 7351–7362.[12]
- Hsieh, A. C., et al. (2012). The translational landscape of mTOR signalling steers cancer initiation and metastasis.
- Choo, A. Y., et al. (2010). Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation. Proceedings of the National Academy of Sciences of the United States of America, 107(10), 4570–4575. [Link][10]
- AbMole BioScience. (n.d.). This compound | CAS 1265789-88-5.[20]
- Wang, X., et al. (2019). Pan-mTOR inhibitor MLN0128 is effective against intrahepatic cholangiocarcinoma in mice.
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The Precision Advantage: A Comparative Guide to the Highly Selective S6K Inhibitor, S6K-18
In the intricate world of cellular signaling, precision is paramount. The ability to modulate a single node within a complex network without causing unintended ripples is the holy grail of targeted therapy and molecular research. This guide delves into the significant advantages of employing a highly selective S6 Kinase 1 (S6K1) inhibitor, represented here as S6K-18, over traditional non-selective kinase inhibitors. Through a detailed comparison, supported by experimental data and protocols, we will illustrate why selectivity is not just a desirable feature but a critical necessity for advancing both basic science and clinical applications.
The mTOR/S6K1 Pathway: A Critical Hub in Cell Growth and Disease
The ribosomal protein S6 kinases (S6Ks) are a family of serine/threonine kinases that play a crucial role in regulating cell growth, proliferation, and metabolism. As a key downstream effector of the mammalian target of rapamycin (mTOR) signaling pathway, S6K1 integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell size. Dysregulation of the mTOR/S6K1 pathway is a common feature in numerous diseases, including cancer, metabolic disorders like diabetes, and cardiac hypertrophy, making it a prime target for therapeutic intervention.
Figure 1: Simplified mTOR/S6K1 signaling pathway. This compound offers precise inhibition of S6K1, unlike non-selective inhibitors that can affect multiple kinases.
The Pitfalls of Non-Selectivity
Kinase inhibitors have revolutionized medicine, but early-generation and broad-spectrum inhibitors often come with significant liabilities. These compounds typically target the highly conserved ATP-binding pocket of kinases, leading to the inhibition of multiple kinases simultaneously.
Consequences of Non-Selectivity:
-
Off-Target Toxicity: Inhibition of unintended kinases can lead to cellular toxicity and adverse effects in a clinical setting. For example, inhibiting kinases involved in essential housekeeping functions can disrupt normal cellular processes.
-
Confounded Data Interpretation: In a research context, if an inhibitor hits multiple targets, it becomes exceedingly difficult to attribute an observed phenotype to the inhibition of a single, specific kinase. This ambiguity hinders the precise dissection of signaling pathways.
-
Misleading Structure-Activity Relationships (SAR): During drug development, off-target effects can mask the true potential of a chemical scaffold, leading researchers down unproductive optimization paths.
This compound: The Power of Precision
This compound represents a paradigm of a highly selective S6K1 inhibitor. By targeting unique structural features outside the conserved ATP pocket, or by exploiting subtle differences within it, this compound achieves potent and specific inhibition of S6K1, providing several key advantages.
Advantage 1: Unambiguous On-Target Efficacy
The primary advantage of a selective inhibitor is the confidence that the observed biological effects are a direct result of modulating the intended target. This is quantified through kinase selectivity profiling, where the inhibitor is tested against a large panel of kinases.
A well-characterized selective S6K1 inhibitor, PF-4708671, serves as an excellent proxy for the profile of this compound. Studies have shown that PF-4708671 is highly selective for S6K1, with an IC50 (half-maximal inhibitory concentration) of 160 nM. Crucially, when tested against a panel of 229 other kinases, it shows minimal activity, demonstrating a clean selectivity profile.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (Proxy: PF-4708671) IC50 | Non-Selective Inhibitor (e.g., Staurosporine) IC50 |
| S6K1 (On-Target) | 160 nM | 3 nM |
| PKA (Off-Target) | >10,000 nM | 15 nM |
| PKC (Off-Target) | >10,000 nM | 0.7 nM |
| CAMKII (Off-Target) | >10,000 nM | 20 nM |
| GSK3β (Off-Target) | >10,000 nM | >1,000 nM |
Data for PF-4708671 and Staurosporine are compiled from representative literature to illustrate the concept of selectivity.
This high degree of selectivity ensures that when this compound is used, researchers can confidently link the downstream effects, such as the inhibition of ribosomal protein S6 phosphorylation, directly to S6K1 activity.
Figure 2: Conceptual diagram of inhibitor selectivity. This compound precisely hits its intended target, while non-selective inhibitors cause widespread off-target effects.
Advantage 2: Reduced Cellular Toxicity and Cleaner Phenotypes
By avoiding unintended targets, this compound minimizes cellular toxicity. Non-selective inhibitors can induce cell death or growth arrest through mechanisms unrelated to S6K1 inhibition, complicating the interpretation of results. For example, an inhibitor that also targets cell cycle kinases could cause a G1 arrest that is mistakenly attributed to the role of S6K1.
This compound allows for the study of S6K1's function at concentrations that do not trigger widespread cellular stress or apoptosis, leading to cleaner, more interpretable phenotypic data both in vitro and in vivo.
Advantage 3: A Superior Tool for Target Validation
For drug development professionals, target validation is a critical step. Using a highly selective tool like this compound provides definitive evidence that inhibiting S6K1 is responsible for a desired therapeutic outcome. This confidence is essential before committing significant resources to a full-scale drug discovery program. If a selective inhibitor fails to produce the desired effect, it strongly suggests that S6K1 is not the right target, saving time and resources.
Experimental Protocol: Validating S6K1 Inhibition in a Cellular Context
To empirically demonstrate the superiority of this compound, a Western blot analysis can be performed to compare its effects on downstream signaling with that of a non-selective inhibitor.
Objective: To measure the phosphorylation status of S6K1's direct substrate, ribosomal protein S6 (at Ser235/236), and a known off-target substrate of non-selective inhibitors, in response to treatment.
Methodology:
-
Cell Culture and Stimulation:
-
Plate a suitable cell line (e.g., MCF-7 or HEK293) and grow to 80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with this compound (e.g., at 1 µM and 10 µM), a non-selective inhibitor (e.g., Staurosporine at 100 nM), or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 nM Insulin or 50 ng/mL EGF) for 30 minutes to activate the mTOR/S6K1 pathway.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6 (Ser235/236) - To measure S6K1 activity
-
Total S6 - As a loading control
-
Phospho-PKC substrate motif - To detect off-target activity of non-selective inhibitor
-
Actin or Tubulin - As a loading control
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Expected Results:
-
This compound treated cells: Will show a dose-dependent decrease in Phospho-S6 levels upon stimulation, with no significant change in the phosphorylation of off-target substrates.
-
Non-selective inhibitor treated cells: Will show a strong decrease in Phospho-S6, but also a broad change in the phosphorylation of other proteins, as detected by the phospho-motif antibody.
-
Vehicle control cells: Will show a robust increase in Phospho-S6 upon stimulation.
This experiment provides clear, visual evidence of the on-target precision of this compound compared to the broad activity of a non-selective inhibitor.
Conclusion
The evolution of kinase inhibitors from broad-spectrum agents to highly selective molecules like this compound marks a significant advancement in both pharmacology and cell biology. The advantages of using a selective inhibitor are clear and profound: enhanced on-target efficacy, reduced off-target toxicity, and unambiguous data interpretation. For researchers dissecting the complexities of cellular signaling and for professionals developing the next generation of targeted therapies, the precision offered by this compound is not a luxury—it is a fundamental requirement for success. By ensuring that the experimental tool precisely matches the biological question being asked, we can accelerate discovery and build a more accurate understanding of the intricate machinery of life.
References
- Title: The role of S6K1 in human diseases Source: Signal Transduction and Targeted Therapy URL:[Link]
- Title: A selective inhibitor of p70 ribosomal protein S6 kinase 1, PF-4708671, potentiates the effect of chemotherapeutic drugs in human tumor cells Source: Cancer Research URL:[Link]
- Title: The discovery and characterization of a potent and selective inhibitor of p70S6K1 Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
A Researcher's Guide to Confirming S6K1 Inhibition Using Phospho-S6 Antibodies
As a Senior Application Scientist, a common question I encounter is: "How can I be certain that my compound is truly inhibiting S6K1 activity within the cell?" This is a critical question in drug development and cell signaling research. The answer lies not just in a single data point, but in a robust, self-validating experimental workflow.
This guide provides an in-depth comparison of the tools and a detailed methodology to confidently confirm S6K1 inhibition. We will move beyond a simple protocol, exploring the causal logic behind each experimental choice to ensure your results are both accurate and reproducible.
The mTORC1/S6K1/S6 Signaling Axis: The "Why"
Ribosomal protein S6 kinase 1 (S6K1) is a key serine/threonine kinase that sits at the heart of cell growth, proliferation, and metabolism.[1][2] It is a primary downstream effector of the mammalian target of rapamycin complex 1 (mTORC1).[3][4] When activated by upstream signals like growth factors (e.g., insulin, IGF-1), mTORC1 phosphorylates S6K1 at key residues, such as Threonine 389, unleashing its kinase activity.[2][5]
Once active, S6K1 phosphorylates a host of downstream substrates, with one of the most prominent being the 40S ribosomal protein S6 (S6).[2][6] This phosphorylation event is a strong and reliable proxy for S6K1 activity.[1][7] Therefore, by inhibiting S6K1 and observing a corresponding decrease in S6 phosphorylation, we can directly infer the efficacy of our inhibitor.
Caption: The mTORC1/S6K1 signaling pathway leading to S6 phosphorylation.
Choosing Your Tools: A Comparative Look at S6K1 Inhibitors
Selecting the right inhibitor is paramount. Your choice will depend on the desired specificity and the experimental context. Inhibitors can be broadly categorized as direct S6K1 inhibitors or upstream mTORC1 inhibitors.
-
Direct S6K1 Inhibitors: These compounds are designed to be highly specific for S6K1, which is often desirable to avoid off-target effects.
-
mTORC1 Inhibitors (e.g., Rapamycin): These drugs inhibit the upstream activator of S6K1. While effective at reducing S6 phosphorylation, their effects are broader, as mTORC1 has other substrates like 4E-BP1.[8] Furthermore, prolonged mTORC1 inhibition can trigger feedback loops that reactivate other signaling pathways, such as the PI3K/Akt pathway.[3][9]
| Inhibitor | Target(s) | Mechanism | Typical IC50 / Ki | Key Considerations |
| PF-4708671 | S6K1 | ATP-competitive | 160 nM (IC50) / 20 nM (Ki)[1][10][11] | Highly selective for S6K1 over S6K2 and other AGC kinases like RSK and MSK.[1][10] Considered the first specific S6K1 inhibitor.[12] |
| LY2584702 | S6K1 | ATP-competitive | 4 nM (IC50)[13][14][15] | Potent and selective S6K1 inhibitor.[16][17] Has shown synergistic effects with other inhibitors like erlotinib or everolimus.[13] |
| BI-D1870 | RSK1/2/3/4 | ATP-competitive | 15-31 nM (IC50)[18][19] | Primarily an RSK inhibitor, but often used in signaling studies. Less specific for S6K1, with off-target effects on kinases like PLK1 and Aurora B.[18][20] |
| Rapamycin | mTORC1 | Allosteric inhibitor | Varies (nM range) | Indirectly inhibits S6K1 by targeting its upstream activator, mTORC1.[8][21] Can have complex cellular effects due to feedback loops.[9][22] |
The Readout: Selecting and Validating a Phospho-S6 Antibody
S6 is phosphorylated by S6K1 at multiple serine residues in its C-terminal region. The two most commonly monitored phosphorylation site clusters are Ser235/236 and Ser240/244 .
-
Phospho-S6 (Ser235/236): These sites are phosphorylated by both S6K1 and RSK (p90 Ribosomal S6 Kinase), which is downstream of the Ras/Erk pathway.[27]
-
Phospho-S6 (Ser240/244): Phosphorylation at these sites is considered to be more specific to the mTOR/S6K1 pathway.[27][28]
For unambiguously confirming S6K1 inhibition, an antibody targeting Ser240/244 is often preferred due to its higher specificity for the S6K1 pathway. However, high-quality antibodies targeting Ser235/236 are also widely and successfully used, as S6K1 is a major kinase for these sites.[5][7]
| Antibody Target | Clonality | Common Host | Key Considerations | Example Products |
| Phospho-S6 (Ser235/236) | Rabbit Monoclonal/Polyclonal, Mouse Monoclonal | Rabbit, Mouse | Excellent for detecting general growth factor-stimulated S6 phosphorylation.[7][29][30] Ensure validation data shows a strong signal induction upon stimulation (e.g., with FBS, insulin) and reduction with phosphatase treatment.[29][31] | Cell Signaling Technology #4858, #2211, #62016; Proteintech #29223-1-AP |
| Phospho-S6 (Ser240/244) | Rabbit Monoclonal/Polyclonal | Rabbit | Preferred for a more specific readout of mTORC1/S6K1 activity.[27] Look for validation showing specific detection of endogenous levels only when phosphorylated at these sites.[32][33] | Cell Signaling Technology #5364, #2215; Sigma-Aldrich #ABS45 |
The Causality of Trustworthiness: Antibody validation is proof that the antibody specifically and selectively binds its intended target within a complex sample like a cell lysate.[23] Methods like genetic validation (using knockout cells) provide the highest level of confidence.[26][34] When choosing an antibody, prioritize those with extensive validation data provided by the manufacturer, including Western blots on stimulated and inhibited cell lysates.
Experimental Workflow: A Self-Validating Protocol for Western Blotting
Caption: A step-by-step workflow for Western blot analysis of S6K1 inhibition.
Detailed Step-by-Step Methodology
-
Cell Culture and Treatment (The Experimental System):
-
Culture your cells of interest to ~80% confluency.
-
Serum Starvation (Baseline): To establish a low baseline of kinase activity, serum-starve the cells for 4-16 hours (duration is cell-type dependent).
-
Inhibitor Pre-treatment: Treat cells with your S6K1 inhibitor (e.g., 1 µM PF-4708671) or vehicle control for 1-2 hours.
-
Stimulation (Positive Control): Stimulate the cells with a known activator of the mTORC1 pathway, such as 20% Fetal Bovine Serum (FBS) or 100 ng/mL IGF-1, for 15-30 minutes.
-
Experimental Groups:
-
Group 1: Untreated (serum-starved) - Negative Control
-
Group 2: Stimulated + Vehicle - Positive Control
-
Group 3: Stimulated + S6K1 Inhibitor - Test Condition
-
-
-
Cell Lysis (Preserving the Signal):
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Causality: It is absolutely critical to supplement the lysis buffer with a cocktail of phosphatase and protease inhibitors .[35][36] Phosphorylation is a labile modification, and omitting phosphatase inhibitors will result in the loss of your signal and a false-negative result.[37]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like a BCA assay. This ensures equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Add an equal volume of 2x Laemmli sample buffer to your lysates and denature by heating at 95°C for 5 minutes.[35][36]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[38]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[36][38]
-
-
Blocking and Antibody Incubation (Maximizing Specificity):
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Causality: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) as the blocking agent.[35][36] Avoid using non-fat milk. Milk contains the phosphoprotein casein, which can be recognized by phospho-specific antibodies, leading to high background noise and obscuring your results.[36][37]
-
Primary Antibody Incubation: Incubate the membrane with your primary antibodies diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[36] You will need three primary antibodies (probed on separate blots or sequentially on the same blot after stripping):
-
Anti-phospho-S6 (e.g., Ser240/244): Your primary readout.
-
Anti-total-S6: Confirms that changes in the phospho-signal are not due to changes in the total amount of S6 protein.
-
Anti-Loading Control (e.g., GAPDH, β-Actin): Confirms equal protein loading across all lanes.
-
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST (3x for 5 minutes). Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[36]
-
-
Detection and Data Interpretation:
-
Wash the membrane again with TBST (3x for 5 minutes).
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Interpreting the Results:
-
Lane 1 (Untreated): You should see a very faint or no band for phospho-S6.
-
Lane 2 (Stimulated + Vehicle): You should see a strong, clear band for phospho-S6, confirming the pathway is active and your detection system works.
-
Lane 3 (Stimulated + Inhibitor): You should see a significant reduction or complete disappearance of the phospho-S6 band compared to Lane 2.
-
All Lanes: The bands for Total S6 and your loading control should be of equal intensity across all lanes.
-
-
A successful experiment showing this pattern provides robust, multi-level validation that your compound is effectively inhibiting S6K1 activity in your cellular model.
References
- Pillai-Kastoori, L., Heaton, S., & Shiflett, S. D. (2020). Antibody validation for Western blot: By the user, for the user. Journal of Biological Chemistry, 295(44), 14777-14789. [Link]
- Rockland Immunochemicals. (2021). Validating Antibodies for Western Blotting. [Link]
- LI-COR Biosciences. (2020). Best Practices for Validating Antibodies for Western Blotting. [Link]
- Gorr, T. A. (2017). Antibody Validation for Western blot: By the User, for the User.
- Williams, M. R., et al. (2016). The mTOR Substrate S6 Kinase 1 (S6K1) Is a Negative Regulator of Axon Regeneration and a Potential Drug Target for Central Nervous System Injury. Journal of Biological Chemistry, 291(20), 10565-10577. [Link]
- Abcam. (n.d.). Western blotting of phospho-proteins protocol. [Link]
- Arif, A., et al. (2017).
- Huang, S., & Houghton, P. J. (2006). Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways. Oncogene, 25(49), 6516-6525. [Link]
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- Iyer, R., & projects, V. (2018). Distinct Roles of mTOR Targets S6K1 and S6K2 in Breast Cancer. Cancers, 10(12), 488. [Link]
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245-255. [Link]
- Merck Millipore. (n.d.). Anti-phospho-Ribosomal Protein S6 Antibody (Ser240/Ser244). [Link]
- Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
- Baumann, C. W., et al. (2014). Chronic rapamycin treatment or lack of S6K1 does not reduce ribosome activity in vivo. Aging, 6(11), 942-955. [Link]
- Tremblay, F., et al. (2007). Chronic Inhibition of the mTORC1/S6K1 Pathway Increases Insulin-Induced PI3K Activity but Inhibits Akt2 and Glucose Transport Stimulation in 3T3-L1 Adipocytes. Endocrinology, 148(1), 29-38. [Link]
- ResearchGate. (n.d.). Characterisation of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). [Link]
- Chakraborty, S., et al. (2018). Role of mTORC1-S6K1 signaling pathway in regulation of hematopoietic stem cell and acute myeloid leukemia.
- Boster Bio. (n.d.). Anti-Phospho-Ribosomal Protein S6 (S235/S236) RPS6 Antibody. [Link]
- JoVE. (2021). mTOR Signaling and Cancer Progression. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LY2584702. [Link]
- Gerl, M., et al. (2013). The p90 ribosomal S6 kinase (RSK) inhibitor BI-D1870 prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1.
- Choo, A. Y., et al. (2008). Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation. Proceedings of the National Academy of Sciences, 105(45), 17414-17419. [Link]
- Julien, L. A., et al. (2010). mTORC1-Activated S6K1 Phosphorylates Rictor on Threonine 1135 and Regulates mTORC2 Signaling. Molecular and Cellular Biology, 30(4), 908-921. [Link]
- Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29-38. [Link]
- ResearchGate. (n.d.).
- University of Dundee. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. [Link]
- Kumar, D., et al. (2020). S6K1 is a Targetable Vulnerability in Tumors Exhibiting Plasticity and Therapy Resistance. Cancers, 12(10), 2928. [Link]
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A Researcher's Guide to S6K1 Inhibition: A Comparative Analysis of PF-4708671 and Other Tool Compounds
For researchers navigating the complexities of the PI3K/Akt/mTOR signaling pathway, the selection of precise chemical probes is paramount to generating robust and reproducible data. Ribosomal S6 kinase 1 (S6K1) stands as a critical downstream effector of mTORC1, playing a pivotal role in cell growth, proliferation, and metabolism. Its dysregulation is implicated in a host of diseases, including cancer and metabolic disorders, making it a compelling therapeutic target. This guide provides an in-depth comparative analysis of PF-4708671, a widely used S6K1 inhibitor, alongside other key tool compounds used to interrogate this pathway. We will delve into their mechanisms of action, selectivity profiles, and provide practical, field-proven experimental protocols to empower your research.
The mTOR/S6K1 Signaling Axis: A Brief Overview
The mTOR pathway is a central controller of cellular anabolic and catabolic processes, integrating signals from growth factors, nutrients, and cellular energy status.[1] mTOR exists in two distinct complexes: mTORC1 and mTORC2. mTORC1, when activated, directly phosphorylates S6K1, leading to the phosphorylation of its downstream substrate, the 40S ribosomal protein S6 (rpS6). This cascade ultimately promotes protein synthesis and cell growth.[2] Given its central role, the pharmacological dissection of this pathway requires highly specific inhibitors.
Caption: A general experimental workflow for the comparative analysis of mTOR/S6K1 inhibitors.
Protocol 1: Western Blot for Phospho-S6 (Ser235/236)
This is the most direct method to assess the cellular activity of S6K1 inhibitors.
Materials:
-
Cell line of interest (e.g., MCF7, HCT116)
-
Complete growth medium
-
S6K1/mTOR inhibitors (PF-4708671, LY2584702, Rapamycin, Torin1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to reach 70-80% confluency at the time of lysis. After allowing cells to adhere, treat with a dose-response of the selected inhibitors for a predetermined time (e.g., 1-24 hours). The choice of concentration range should be based on published cellular IC50 values. [3][4]2. Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
-
Quantification and Normalization: Quantify band intensities using software like ImageJ. Normalize the phospho-S6 signal to the total S6 signal to account for any changes in total protein expression. [5]Further normalize to a loading control (β-actin or GAPDH).
Causality and Interpretation: A dose-dependent decrease in the ratio of phospho-S6 to total S6 provides strong evidence for on-target inhibition of the S6K1 pathway. Comparing the dose-response curves of different inhibitors allows for a direct assessment of their relative cellular potency.
Protocol 2: In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified S6K1.
Materials:
-
Recombinant active S6K1 enzyme
-
S6K1 substrate (e.g., a peptide containing the S6 phosphorylation site)
-
ATP
-
Kinase assay buffer
-
Inhibitors of interest
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare Inhibitor Dilutions: Perform serial dilutions of the inhibitors in the kinase assay buffer.
-
Set up Kinase Reaction: In a multi-well plate, combine the kinase assay buffer, recombinant S6K1 enzyme, and the inhibitor at various concentrations.
-
Initiate Reaction: Add the S6K1 substrate and ATP to start the reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes). [6]4. Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which generates a luminescent signal proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Causality and Interpretation: This cell-free assay provides a direct measure of the inhibitor's potency against the isolated kinase, free from cellular complexities like membrane permeability and off-target effects. Comparing IC50 values from this assay allows for a direct comparison of the biochemical potency of different compounds.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay assesses the functional consequence of S6K1/mTOR inhibition on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
Inhibitors of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: After cell attachment, treat with a range of inhibitor concentrations for a specified duration (e.g., 24-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. [1][7]4. Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 for cell growth inhibition.
Causality and Interpretation: A dose-dependent decrease in cell viability indicates that the inhibitor has a cytostatic or cytotoxic effect. By comparing the IC50 values, you can rank the inhibitors based on their anti-proliferative efficacy. It is crucial to correlate these findings with the Western blot data to ensure that the observed effect on viability is indeed due to the inhibition of the S6K1 pathway.
Concluding Remarks
The selection of a tool compound for studying S6K1 signaling is a critical decision that can significantly impact the interpretation of experimental results. PF-4708671 and LY2584702 are both potent and selective S6K1 inhibitors, with LY2584702 demonstrating higher in vitro potency. However, researchers should be mindful of the known off-target effect of PF-4708671 on mitochondrial function, which may present both a challenge and an opportunity for novel discoveries. For broader inhibition of the mTOR pathway, the ATP-competitive inhibitor Torin1 offers a more complete blockade of mTORC1 and mTORC2 signaling compared to the allosteric inhibitor Rapamycin. The use of BI-D1870 should be approached with caution in the context of S6K1-specific studies due to its primary activity against RSK and its significant off-target profile.
By employing a multi-faceted approach that combines biochemical and cellular assays, and by carefully considering the unique properties of each inhibitor, researchers can confidently dissect the intricate roles of S6K1 in health and disease.
References
- Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29–38.
- Lara, R., et al. (2020). RSK inhibitor BI-D1870 inhibits acute myeloid leukemia cell proliferation by targeting mitotic exit. Cell Death & Disease, 11(6), 483.
- Carriere, A., et al. (2015). Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner. Biochemical and Biophysical Research Communications, 466(3), 347–352.
- Singh, S., et al. (2016). Autophagy induction targeting mTORC1 enhances Mycobacterium tuberculosis replication in HIV co-infected human macrophages. Scientific Reports, 6, 27823.
- Romeo, Y., et al. (2015). Two widely used RSK inhibitors, BI-D1870 and SL0101, alter mTORC1 signaling in a RSK-independent manner. ResearchGate.
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- Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
- Köhler, A., et al. (2013). The p90 ribosomal S6 kinase (RSK) inhibitor BI-D1870 prevents gamma irradiation-induced apoptosis and mediates senescence via RSK- and p53-independent accumulation of p21WAF1/CIP1. Cell Death & Differentiation, 20(12), 1634–1645.
- Alzheimer's Drug Discovery Foundation. (n.d.). S6K1 Inhibitors. Cognitive Vitality.
- Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io.
- ResearchGate. (n.d.). Western blot analysis for expression and phosphorylation status of S6K1... ResearchGate.
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- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal, 431(2), 245–255.
- Jin, Y., et al. (2023). BI-D1870 Induces Mitotic Dysfunction and Apoptosis in Neuroblastoma by Regulating the PI3K-Akt-mTORC1 Signal Axis. Cancers, 15(7), 2008.
- Apsel, B., et al. (2011). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. Journal of Medicinal Chemistry, 54(20), 7167–7179.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). LY2584702. IUPHAR/BPS Guide to PHARMACOLOGY.
- Cuello, F., et al. (2019). Divergent off-target effects of RSK N-terminal and C-terminal kinase inhibitors in cardiac myocytes. Biochemical Pharmacology, 162, 169–177.
- Oh, S., et al. (2016). Crystal structures of the S6K1 kinase domain in complexes with inhibitors. Scientific Reports, 6, 28643.
- Vasta, J. D., et al. (2018). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 25(1), 101–111.e4.
- BPS Bioscience. (n.d.). p70S6K (S6K1) Kinase Assay. BPS Bioscience.
- Hoshii, T., et al. (2018). Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor. Nature Communications, 9(1), 2697.
- Tolcher, A. W., et al. (2014). A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours. European Journal of Cancer, 50(5), 867–875.
- Elkins, J. M., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 173(7), 1131–1143.
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A Researcher's Guide to Validating the On-Target Effects of S6K-18: A Comparative Approach
Chapter 1: Understanding the Target - The S6K1 Signaling Axis
Ribosomal S6 Kinase 1 (S6K1), also known as p70S6K, is a critical serine/threonine kinase that functions as a primary downstream effector of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1] Upon activation by upstream signals like growth factors and nutrients, mTORC1 phosphorylates S6K1 at key residues, including Threonine 389 in the hydrophobic motif.[2] This event, along with phosphorylation at other sites by kinases like PDK1, leads to the full activation of S6K1.[2][3]
Once active, S6K1 phosphorylates a host of substrates, most notably the 40S ribosomal protein S6 (RPS6).[3][4] This phosphorylation event enhances the translation of a specific subset of mRNAs, thereby promoting protein synthesis and driving cell growth. Given its central role, dysregulation of the S6K1 pathway is implicated in numerous diseases, including cancer and metabolic disorders, making it a compelling therapeutic target.[1] S6K-18 has been developed as a highly selective inhibitor of S6K1, designed to specifically interrupt this signaling cascade.[5][6]
Caption: The mTORC1-S6K1 signaling pathway and the inhibitory action of this compound.
Chapter 2: Foundational Evidence - In Vitro Biochemical Validation
The first and most fundamental step in validating an inhibitor is to demonstrate its direct interaction with and inhibition of the purified target enzyme. This removes the complexities of the cellular environment and provides a quantitative measure of the inhibitor's potency (e.g., IC₅₀).
Method 1: Luminescent Kinase Activity Assays (e.g., ADP-Glo™)
These assays have become the industry standard for high-throughput screening and potency determination due to their sensitivity, safety, and simplicity.[1] The principle is straightforward: kinase activity consumes ATP, producing ADP. The ADP-Glo™ system quantifies the amount of ADP produced in the kinase reaction through a subsequent set of enzymatic reactions that convert ADP into a luminescent signal.[3][4] The more active the kinase, the more ADP is produced, and the brighter the signal. An effective inhibitor like this compound will reduce ADP production, leading to a decrease in luminescence.
Method 2: Radioactive Kinase Assays ([γ-³²P]ATP or [γ-³³P]ATP)
Historically the gold standard, radioactive assays directly measure the incorporation of a radiolabeled phosphate from ATP onto a specific substrate.[7][8] This method is highly sensitive and provides a direct, unambiguous measure of enzymatic activity. However, the requirement for radioactive materials, specialized handling, and waste disposal has led many labs to favor non-radioactive alternatives.
Caption: A generalized workflow for an in vitro biochemical kinase assay.
Comparative Analysis: Biochemical Assays
| Feature | Luminescent Assay (ADP-Glo™) | Radioactive Assay ([γ-³²P]ATP) | Rationale & Causality |
| Principle | Measures ADP production | Measures direct phosphate transfer | Both are valid measures of kinase activity. ADP-Glo is a universal method for any kinase, while radioactive assays may require substrate-specific separation steps. |
| Potency Metric | IC₅₀ (concentration for 50% inhibition) | IC₅₀ | Both yield the same fundamental metric of inhibitor potency. |
| Throughput | High (96/384-well plate format) | Lower (requires more handling) | Luminescent assays are more amenable to HTS and dose-response curves due to their simpler, add-and-read format.[1] |
| Safety | Non-radioactive | Requires handling of radioisotopes | The primary driver for adopting luminescent assays is the elimination of radioactive hazards and waste. |
| Sensitivity | High | Very High | While radioactive methods are exceptionally sensitive, modern luminescent assays are robust enough for most potency determinations.[4] |
Chapter 3: Proving a Cellular Mechanism - Target Engagement & Functional Inhibition
Confirming that this compound inhibits purified S6K1 is essential, but it is not sufficient. A drug must enter the cell, bind to its intended target, and elicit a functional response. Cellular assays are designed to prove these critical steps.
Method 1: Western Blot for Downstream Phosphorylation
This is the most direct and widely used method to confirm functional target inhibition in a cellular context. The logic is self-validating: if this compound truly inhibits S6K1, then the phosphorylation of its primary downstream substrate, RPS6, should decrease in a dose-dependent manner.[9] Researchers treat cells with a stimulant (e.g., growth factors) to activate the mTORC1-S6K1 pathway, co-incubating with varying concentrations of this compound. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated RPS6 (p-RPS6) and total RPS6. A reduction in the p-RPS6 signal relative to the total RPS6 signal provides strong evidence of on-target activity.
Method 2: Cellular Target Engagement (CETSA®)
How can we be certain the inhibitor is physically binding to S6K1 inside the cell? The Cellular Thermal Shift Assay (CETSA®) provides this evidence.[10] The principle relies on ligand-induced thermal stabilization: when a protein binds to a ligand (like this compound), it becomes more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) S6K1 remaining is quantified.[10] A positive result shows more soluble S6K1 at higher temperatures in inhibitor-treated cells compared to control cells, directly demonstrating target engagement.
Caption: Workflow for validating this compound's cellular activity via Western blot.
Comparative Analysis: Cellular Assays
| Feature | Western Blot (p-RPS6) | Cellular Thermal Shift Assay (CETSA®) | Rationale & Causality |
| Question Answered | Does this compound inhibit S6K1 function in cells? | Does this compound bind to S6K1 in cells? | These are complementary questions. A functional readout (Western) is essential, while a binding assay (CETSA) provides mechanistic proof and can help deconvolve complex signaling.[10] |
| Metric | IC₅₀ or EC₅₀ (from dose-response) | Thermal Shift (ΔTₘ) | The Western blot provides a functional potency in a cellular system, which can be compared to the biochemical IC₅₀. CETSA provides direct evidence of physical interaction. |
| Complexity | Standard lab technique | More complex, requires optimization | Western blotting is a routine and accessible technique in most cell biology labs. CETSA requires careful temperature titration and specific antibodies for detection. |
| Throughput | Moderate | Low to Moderate | Both can be adapted for higher throughput, but are typically used for validation rather than primary screening. |
Chapter 4: The Gold Standard - Assessing Inhibitor Selectivity
A potent inhibitor is only a useful tool if it is also selective. An observed cellular phenotype could be misleading if the inhibitor is hitting multiple "off-target" kinases.[11][12] Therefore, rigorous validation of this compound requires demonstrating its selectivity for S6K1 over other kinases.
Method 1: Kinome-Wide Profiling
This is the most comprehensive method to assess kinase inhibitor specificity.[13] this compound is screened at one or more concentrations against a large panel of hundreds of purified human kinases.[14][15] The activity of each kinase is measured, and the percent inhibition is calculated. The results provide a global view of the inhibitor's selectivity profile. A highly selective compound like this compound should potently inhibit S6K1 while showing minimal inhibition of other kinases, even those that are closely related, such as S6K2 or RSK.[16][17]
Method 2: Orthogonal Validation with Genetic Approaches
Chapter 5: Synthesizing the Data - A Recommended Validation Workflow
A confident claim of on-target this compound activity requires a cohesive narrative built from these complementary assays.
-
Establish Biochemical Potency: First, determine the IC₅₀ of this compound against purified S6K1 using a luminescent or radioactive assay. This provides a baseline potency value.
-
Confirm Cellular Activity: Next, demonstrate that this compound inhibits the phosphorylation of RPS6 in cells via Western blot. The cellular EC₅₀ should be reasonably close to the biochemical IC₅₀.
-
Demonstrate Target Engagement: (Optional but recommended) Use CETSA to show that this compound physically binds to S6K1 in the cellular milieu, confirming it reaches its target.
-
Profile for Selectivity: Perform kinome-wide screening to demonstrate that this compound is highly selective for S6K1 over other kinases.
-
Validate Orthogonally: Use S6K1 siRNA or knockout models to reproduce the key cellular phenotype, confirming the phenotype is truly S6K1-dependent.
Summary of Potency Data for S6K1 Inhibitors
| Inhibitor | Target | Biochemical IC₅₀ | Key Features |
| This compound | S6K1 | ~52 nM[16] | Highly selective tool compound.[5][16] |
| PF-4708671 | S6K1 | 160 nM[19] | A well-characterized, widely used selective S6K1 inhibitor; serves as an excellent positive control.[19][20] |
| FL772 | S6K1 | 7.3 nM[7] | A highly potent organometallic inhibitor with >100-fold selectivity over S6K2.[7][21] |
Detailed Experimental Protocols
Protocol 1: In Vitro S6K1 Inhibition Assay (ADP-Glo™ Format)
-
Reaction Setup: In a 96-well plate, prepare a 10 µL kinase reaction. Add components in the following order:
-
5 µL of 2x Kinase Buffer containing ATP and S6K substrate peptide.
-
2.5 µL of test compound (this compound) at various concentrations (include DMSO as a vehicle control).
-
2.5 µL of purified recombinant S6K1 enzyme.
-
-
Incubation: Mix gently and incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme). Plot the percent inhibition versus the log of inhibitor concentration and fit to a four-parameter curve to determine the IC₅₀.
Protocol 2: Cellular p-RPS6 Western Blot
-
Cell Treatment: Plate cells (e.g., HEK293 or a relevant cancer cell line) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal pathway activity.
-
Inhibition and Stimulation: Pre-treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) or DMSO vehicle for 1 hour. Subsequently, stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 30 minutes to activate the S6K1 pathway.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-RPS6 (Ser235/236) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate and image using a chemiluminescence imager.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total RPS6 and/or a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify band intensities using image analysis software. Normalize the p-RPS6 signal to the total RPS6 signal for each sample.
References
- BPS Bioscience. p70S6K (S6K1) Kinase Assay Kit. [Link]
- Amsbio. p70S6K (S6K1) Kinase Assay Kit, 78806. [Link]
- Gorelick, R. J., et al. (2020). Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry. [Link]
- Wang, J., et al. (2013). Crystal structures of S6K1 provide insights into the regulation mechanism of S6K1 by the hydrophobic motif. Biochemical Journal. [Link]
- PamGene. Subcellular partitioning of protein kinase activity revealed by functional kinome profiling. [Link]
- Park, S. J., et al. (2010). Inhibition of mammalian S6 kinase by resveratrol suppresses autophagy. Journal of Biological Chemistry. [Link]
- Lee, Y. I., et al. (2017). Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation. International Journal of Molecular Sciences. [Link]
- Bohnacker, T., et al. (2011). The discovery of potent ribosomal S6 kinase inhibitors by high-throughput screening and structure-guided drug design. FEBS Journal. [Link]
- Nevola, M., et al. (2022). Discovery of a Potent and Highly Isoform-Selective Inhibitor of the Neglected Ribosomal Protein S6 Kinase Beta 2 (S6K2). Cancers. [Link]
- Romeo, Y., et al. (2023). Therapeutic targeting of p90 ribosomal S6 kinase. Biochemical Society Transactions. [Link]
- Hunt, D. W. C., et al. (2019). Inhibition of S6K lowers age-related inflammation and increases lifespan through the endolysosomal system.
- ResearchGate. S6K1 inhibition increased glucose uptake and increased Akt.... [Link]
- Advent, J., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- Selleck Chemicals China. This compound | S6 Kinase 抑制剂. [Link]
- Alzheimer's Drug Discovery Found
- de la Fuente, E., et al. (2011). Kinome Profiling. Methods in Molecular Biology. [Link]
- Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
- Pearce, L. R., et al. (2010). Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1). Biochemical Journal. [Link]
- Ash, E. M., et al. (2023).
- Ash, E. M., et al. (2023).
- Elkins, J. M., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology. [Link]
- Moody, G. L., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Gorelick, R. J., et al. (2020). Development of organometallic S6K1 inhibitors. Journal of Medicinal Chemistry. [Link]
- The Institute of Cancer Research. (2020).
- Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]
- Caffrey, D. R., et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLOS One. [Link]
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- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Proper Disposal of S6K-18: Ensuring Laboratory Safety and Environmental Compliance
As a Senior Application Scientist, it is understood that meticulous experimental execution is paramount. However, the responsibilities of a researcher extend beyond the bench to include the safe and compliant disposal of all laboratory materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of S6K-18, a potent and selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1).[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a critical component of our shared commitment to a safe and sustainable research environment.
This compound, with the chemical formula C17H18N4O3S, is an indispensable tool for investigating the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[3][4] Its dysregulation is implicated in numerous diseases, making this compound a valuable compound in many research applications.[4] However, as with any potent bioactive small molecule, it must be handled and disposed of with the utmost care, treating it as a potentially hazardous chemical. This guide is designed to provide clear, actionable steps to manage this compound waste streams effectively and safely.
Core Principles of this compound Disposal
The foundational principle for disposing of this compound is to never discard it via standard trash or sanitary sewer systems.[5] Due to its biological activity and likely use in solvents such as Dimethyl Sulfoxide (DMSO), it must be managed as regulated chemical waste.[6][7] All waste generated must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department.
Before initiating any disposal procedures, the following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: All handling and waste consolidation activities should be performed inside a certified chemical fume hood to prevent inhalation of the solid powder or aerosolized droplets from solutions.[8]
-
Consult Institutional Protocols: This guide provides a general framework. It is crucial to consult and adhere to your specific institution's EHS guidelines, as local regulations may vary.
Step-by-Step Disposal Protocols
Waste streams containing this compound can be categorized into three main types: unused or expired solid compound, solutions containing this compound, and contaminated labware. Each requires a specific disposal pathway.
Disposal of Unused or Expired Solid this compound
Unused this compound, typically a pale purple to light purple solid powder, must be disposed of as hazardous chemical waste.[9][10]
-
Step 1: Secure the Original Container. Ensure the cap on the original vial or container is tightly sealed.
-
Step 2: Label as Waste. Place the original container in a secondary, sealable plastic bag. Affix a "Hazardous Waste" label, provided by your EHS department, to the outer bag.
-
Step 3: Complete the Waste Tag. Fill out the hazardous waste tag completely. Clearly write the full chemical name: "this compound (2-(3-(1H-Indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid)".[10] Do not use abbreviations. Indicate that it is a solid.
-
Step 4: Arrange for Pickup. Store the labeled container in your laboratory's designated hazardous waste accumulation area and arrange for pickup by your institution's EHS personnel.
Disposal of this compound Solutions
This compound is frequently dissolved in solvents like DMSO for experimental use.[11][12] These solutions, along with any subsequent dilutions (e.g., in cell culture media), must be collected as liquid hazardous waste.
-
Step 1: Designate a Waste Container. Use a dedicated, chemically compatible, and leak-proof container for liquid waste containing this compound. The container must be clearly labeled as "Hazardous Waste."
-
Step 2: Document All Constituents. On the hazardous waste label, list all chemical components of the solution, including this compound and all solvents (e.g., DMSO, ethanol, water, buffer salts).[5] Provide an estimated percentage for each component.
-
Step 3: Collect the Waste. Carefully transfer all liquid waste containing this compound into the designated container. This includes stock solutions, working solutions, and supernatant from cell cultures treated with the inhibitor.
-
Step 4: Secure and Store. Keep the waste container sealed when not in use. Store it in a secondary containment bin within your lab's designated waste accumulation area, away from incompatible materials.
-
Step 5: Arrange for Pickup. Once the container is full, or as per your institution's guidelines, arrange for its collection by EHS.
Disposal of Contaminated Labware and Materials
Any materials that come into direct contact with either solid this compound or its solutions are considered contaminated and must be disposed of as solid hazardous waste.
-
Step 1: Segregate Contaminated Items. Collect all contaminated solid waste in a designated, durable, and clearly labeled hazardous waste bag or container. This includes:
-
Pipette tips
-
Gloves
-
Weighing paper or boats
-
Contaminated bench paper
-
Empty this compound vials
-
Tissue culture plates and flasks
-
-
Step 2: Handle Sharps Separately. Needles, syringes, or other sharp objects contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemically contaminated sharps.[5]
-
Step 3: Label and Store. Clearly label the solid waste container with "Hazardous Waste" and list "this compound contaminated debris" as the contents. Store the sealed container in the designated waste area.
-
Step 4: Arrange for Pickup. Arrange for collection of the solid waste container through your EHS department.
Data and Workflow Summary
For quick reference, the key information for handling this compound is summarized below.
| Parameter | Information | Citation |
| Chemical Name | 2-(3-(1H-indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic acid | [9][10] |
| Molecular Formula | C17H18N4O3S | [1][3][9] |
| Appearance | Solid, Pale Purple to Light Purple Powder | [9] |
| Common Solvents | DMSO, Ethanol (slightly), Aqueous Base (slightly, heated) | [1][6][7][9] |
| Primary Hazard | Potent bioactive compound; treat as hazardous chemical waste. | [5][8] |
| Disposal Route | Via Institutional Environmental Health and Safety (EHS) Department ONLY. | [5] |
Disposal Decision Workflow
The following diagram illustrates the proper segregation and disposal pathway for all this compound related waste.
Caption: this compound Waste Disposal Decision Tree.
References
- This compound - ChemBK. (n.d.).
Sources
- 1. caymanchem.com [caymanchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
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- 10. medkoo.com [medkoo.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. creative-enzymes.com [creative-enzymes.com]
Definitive Guide to Personal Protective Equipment (PPE) for Handling S6K-18: A Risk-Based Approach
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The compound you are working with, S6K-18, is a potent and highly selective inhibitor of the S6K1 kinase, a critical node in cellular signaling pathways that govern growth and metabolism.[1][2][3] Its potency is a double-edged sword: invaluable for research but demanding of the utmost respect and caution in handling.
This guide moves beyond a simple checklist. It provides a comprehensive framework for risk assessment and a detailed, procedural approach to PPE for this compound. Our goal is to ensure that your focus remains on your research, confident in the knowledge that you are protected.
Understanding the Hazard: Why this compound Demands Respect
This compound is a small molecule designed to inhibit a key cellular enzyme, p70S6K1, with high selectivity (IC50 = 52 nM).[2][3] This biological activity means that inadvertent exposure could have unintended pharmacological effects. While a specific Occupational Exposure Limit (OEL) is not publicly established, the high potency of this compound necessitates that it be handled as a potent compound .
The primary risks associated with this compound, which is typically supplied as a solid powder, are:[3][4]
-
Inhalation: Airborne powder presents the most significant risk of systemic exposure.
-
Dermal Absorption: Direct skin contact with the powder or concentrated solutions can lead to absorption.
-
Ingestion: Accidental ingestion via contaminated hands is a potential route of exposure.
-
Ocular Exposure: Contact with the eyes can cause irritation and absorption.
Crucial First Step: Before beginning any work, you are REQUIRED to obtain and thoroughly review the Safety Data Sheet (SDS) provided by your specific supplier for this compound.[1][2][5] This document contains the most current and detailed safety information for the product you possess.
The Core of Safety: Risk Assessment and Control
Effective PPE selection is not a one-size-fits-all solution; it is dictated by a careful assessment of the specific procedures you will be performing. The principle of containment is paramount. Engineering controls (such as a chemical fume hood or ventilated balance enclosure) are the first line of defense, with PPE serving as the critical final barrier.[6][7]
The following table outlines the minimum recommended PPE based on the task and associated risk level.
| Task | Risk Level | Primary Engineering Control | Minimum Required PPE |
| Receiving & Storage | Low | General Laboratory Ventilation | Nitrile Gloves, Safety Glasses, Lab Coat |
| Weighing Solid this compound | High | Ventilated Balance Enclosure (VBE) or Chemical Fume Hood | Double Nitrile Gloves , Disposable Gown (cuffed), Safety Goggles, N95 Respirator (minimum) |
| Preparing Stock Solutions | Medium-High | Chemical Fume Hood | Double Nitrile Gloves, Disposable Gown (cuffed), Safety Goggles |
| Diluting to Working Concentrations | Medium | Chemical Fume Hood or Biosafety Cabinet | Nitrile Gloves, Lab Coat, Safety Glasses |
| Use in Cell Culture | Low-Medium | Biosafety Cabinet (Class II) | Nitrile Gloves, Lab Coat or Gown |
| Waste Disposal | Medium | Chemical Fume Hood | Double Nitrile Gloves, Disposable Gown, Safety Goggles |
Detailed PPE Protocols: The "How" and "Why"
Merely wearing PPE is insufficient; how you use it determines its effectiveness.
Hand Protection: The Double-Glove Standard
For any task involving solid this compound or concentrated solutions, double-gloving is mandatory. This practice provides a critical safety buffer.
-
Why? A single glove can be subject to pinholes or tears that are not immediately visible. The outer glove takes the primary contamination, while the inner glove protects your skin during the doffing (removal) process.
-
Protocol:
-
Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of your disposable gown.
-
Don the second pair of nitrile gloves over the first pair.
-
If the outer gloves become contaminated, remove them immediately in a fume hood, and replace them with a new pair.
-
Change outer gloves every 1-2 hours, or as your institutional policy dictates.
-
Respiratory Protection: Safeguarding Against Inhalation
When handling powdered this compound, an N95 respirator is the minimum requirement. This should always be performed within a ventilated enclosure to minimize airborne particles.[8]
-
Why? The fine particles of a potent compound can easily become airborne during weighing and transfer, posing a direct inhalation risk.[9] A surgical mask offers no protection against these fine chemical particulates.[10]
-
Protocol:
-
Ensure you have been properly fit-tested for the N95 respirator model you are using.
-
Perform a seal check each time you don the respirator.
-
Work within a certified chemical fume hood or a ventilated balance enclosure to capture any dust at the source.
-
Body and Eye Protection: A Full Barrier
-
Body: A disposable, solid-front gown with knit cuffs is required when handling the solid compound.[10] This provides a better barrier than a standard lab coat and prevents powder from traveling up the sleeves.
-
Eyes: Safety goggles that form a seal around the eyes are necessary when handling the powder.[10] They provide superior protection from airborne particles compared to safety glasses. When handling solutions, standard safety glasses with side shields are acceptable.
Procedural Workflows and Visual Guides
To ensure clarity, the following diagrams illustrate key decision-making and procedural workflows for handling this compound.
PPE Selection Workflow
Caption: PPE selection workflow based on the physical form of this compound.
PPE Donning and Doffing Sequence
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Decontamination and Disposal Plan
Proper disposal is a critical part of the safety protocol to protect yourself, your colleagues, and the environment.
-
Solid Waste: All disposable PPE (gloves, gown, respirator) and contaminated materials (weigh paper, pipette tips) used when handling solid this compound must be collected in a dedicated, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a designated hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination: Wipe down all work surfaces (ventilated enclosure, fume hood sash, countertops) with a 70% ethanol solution after each use. If a spill occurs, follow your institution's spill cleanup procedure for potent compounds.
By integrating these principles and procedures into your daily laboratory work, you build a system of safety that is both robust and reliable. This allows you to harness the full potential of powerful research tools like this compound while ensuring the well-being of your entire research team.
References
- This compound - ChemBK. (URL: [Link])
- Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (URL: [Link])
- Potent Pharmaceutical Compound Containment Case Study - AIHA. (URL: [Link])
- Freund-Vector's Approach to Safely Processing Potent Compounds. (URL: [Link])
- Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (URL: [Link])
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. chembk.com [chembk.com]
- 5. selleckchem.com [selleckchem.com]
- 6. agnopharma.com [agnopharma.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. aiha.org [aiha.org]
- 9. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
